7-Oxa-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid
Description
Properties
IUPAC Name |
7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O3/c8-7(9)5-3-4-1-2-6(5)10-4/h1-2,4-6H,3H2,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLZLZWREBWOZCZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C=CC(C1C(=O)O)O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60390171 | |
| Record name | 7-Oxa-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60390171 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24363-23-3 | |
| Record name | 7-Oxa-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60390171 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
7-Oxa-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid synthesis via Diels-Alder
An In-Depth Technical Guide to the Synthesis of 7-Oxa-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid via Diels-Alder Cycloaddition
Foreword: The Strategic Importance of the Oxanorbornene Scaffold
In the landscape of modern drug discovery and materials science, the 7-oxabicyclo[2.2.1]heptene core, often referred to as the oxanorbornene scaffold, represents a uniquely valuable structural motif. Its inherent ring strain makes it an excellent substrate for ring-opening metathesis polymerization (ROMP), while its rigid, bicyclic structure provides a predictable framework for the stereocontrolled installation of functional groups. The title compound, this compound, is a cornerstone intermediate, serving as a critical precursor for a range of high-value molecules, including the anti-HIV agent Cyclophellitol and the antibiotic Validamycin A.[1]
This guide provides an in-depth exploration of its synthesis via the Diels-Alder reaction between furan and acrylic acid. We will dissect the mechanistic nuances, navigate the critical challenges of stereoselectivity, and present a robust experimental framework for its successful synthesis, tailored for researchers and professionals in organic synthesis and drug development.
The [4+2] Cycloaddition: A Mechanistic Deep Dive
The formation of the oxanorbornene skeleton is achieved through a [4+2] cycloaddition, or Diels-Alder reaction. This powerful carbon-carbon bond-forming reaction involves the interaction between a conjugated diene (furan) and a dienophile (acrylic acid).
The reaction proceeds in a concerted fashion, where the Highest Occupied Molecular Orbital (HOMO) of the furan interacts with the Lowest Unoccupied Molecular Orbital (LUMO) of the acrylic acid. However, the aromatic character of furan renders it a less reactive diene compared to acyclic counterparts, making the reaction thermodynamically sensitive and often reversible.[2][3][4][5] This reversibility is the central challenge that dictates the stereochemical outcome of the synthesis.
The Endo vs. Exo Conundrum: Kinetic vs. Thermodynamic Control
A hallmark of the Diels-Alder reaction is the "endo rule," which predicts the preferential formation of the endo stereoisomer due to favorable secondary orbital interactions between the electron-withdrawing groups of the dienophile and the developing pi-system of the diene.
However, the reaction between furan and acrylic acid is a classic exception where this rule is often violated.[6][7]
-
Kinetic Product (Endo): The endo adduct is formed faster at lower temperatures. Its transition state is stabilized by the aforementioned secondary orbital interactions.
-
Thermodynamic Product (Exo): The exo adduct is sterically less hindered and therefore more stable.
Because the furan Diels-Alder reaction is reversible, the initially formed kinetic endo product can undergo a retro-Diels-Alder reaction, reverting to the starting materials.[2][4][5] Given sufficient thermal energy, the equilibrium will shift to favor the formation of the more stable exo product.[2][6] This dynamic interplay means that temperature is a critical lever for controlling the stereochemical outcome.
Caption: Diels-Alder reaction of Furan and Acrylic Acid leading to kinetic and thermodynamic products.
Accelerating the Reaction: The Role of Lewis Acid Catalysis
To overcome the inherent low reactivity of furan and the reversibility of the reaction, Lewis acid catalysis is an indispensable tool.[1][8] A Lewis acid coordinates to the carbonyl oxygen of acrylic acid, which significantly lowers the energy of its LUMO. This enhanced electrophilicity of the dienophile dramatically accelerates the rate of the forward reaction, allowing the synthesis to proceed efficiently under milder conditions and often with improved stereoselectivity.[1][9][10]
Commonly employed Lewis acids include:
-
Borane-tetrahydrofuran complex (BH₃·THF)
-
Triacetoxyborane
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Boron trifluoride diethyl etherate (BF₃·OEt₂)[10]
The use of a Lewis acid can allow the reaction to be performed at low temperatures (e.g., -5°C to 5°C), which favors the formation of the kinetic endo product, a crucial outcome for certain pharmaceutical syntheses.[1]
Validated Experimental Protocol: Lewis Acid-Catalyzed Synthesis
The following protocol is a robust, self-validating methodology derived from established industrial processes for producing the title compound with high yield and selectivity.[1]
Materials and Equipment
| Reagents & Solvents | Equipment |
| Furan (distilled) | Jacketed glass reactor with overhead stirrer |
| Acrylic acid | Thermocouple |
| Lewis Acid (e.g., BH₃·THF solution) | Syringe pump or addition funnel |
| Diethyl ether (anhydrous) | Nitrogen or Argon inert atmosphere setup |
| Saturated Sodium Bicarbonate (aq.) | Rotary evaporator |
| Brine (Saturated NaCl solution) | Separatory funnel |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Standard laboratory glassware |
Step-by-Step Procedure
-
Reactor Setup: Assemble the jacketed reactor under an inert atmosphere of nitrogen. Ensure the system is dry.
-
Reagent Charging: Charge the reactor with distilled furan (typically a significant molar excess, e.g., 4-5 equivalents) and the chosen solvent if required.
-
Cooling: Cool the reactor contents to the target temperature (e.g., 0°C) using a circulating chiller.
-
Catalyst Addition: Add the Lewis acid catalyst (e.g., 1-10 mol%) to the stirred furan solution.
-
Dienophile Addition: Slowly add acrylic acid (1 equivalent) to the reaction mixture via syringe pump over several hours. Maintaining a slow addition rate is crucial to control the reaction exotherm.
-
Reaction Monitoring: Stir the mixture at the set temperature for the prescribed time (e.g., 5-24 hours). The reaction progress can be monitored by techniques such as TLC or ¹H NMR analysis of aliquots.
-
Work-up:
-
Once the reaction is complete, carefully pour the mixture into a separatory funnel containing cold water or a saturated solution of sodium bicarbonate to quench the catalyst.
-
Extract the aqueous layer multiple times with an organic solvent like diethyl ether or ethyl acetate.
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate.[1]
-
-
Purification:
-
Filter off the drying agent.
-
Remove the solvent under reduced pressure using a rotary evaporator. The crude product is often obtained as pale-yellow crystals.[1]
-
Further purification can be achieved by recrystallization or column chromatography on silica gel.
-
Caption: Generalized workflow for the synthesis of this compound.
Data Summary: Impact of Catalysis on Yield and Selectivity
The choice of Lewis acid catalyst has a profound impact on the reaction's efficiency and stereochemical outcome. The table below summarizes data from representative syntheses, highlighting the ability to achieve high yields and a strong preference for the desired endo isomer under optimized, mild conditions.[1]
| Catalyst (mol%) | Temp (°C) | Time (hr) | Endo:Exo Ratio | Yield (%) |
| BH₃·THF (1.0) | 2 | 24 | 99:1 | 39 |
| Triacetoxyborane (1.6) | -5 | 22 | 67:33 | 80 |
| AlCl₃ (10.0) | 5 | 5 | 64:36 | 83 |
Data synthesized from examples provided in patent literature.[1]
Conclusion and Future Outlook
The Diels-Alder synthesis of this compound is a testament to the power of classic cycloaddition chemistry, refined by a modern understanding of kinetics, thermodynamics, and catalysis. While the reaction presents challenges related to the reactivity of furan and stereocontrol, these are effectively overcome through the strategic use of Lewis acid catalysts, which enable the reaction to proceed with high efficiency and selectivity under mild conditions. The ability to preferentially generate the endo isomer is particularly significant for its application in complex target synthesis. This robust and scalable pathway ensures that the oxanorbornene scaffold will remain a vital and accessible building block for continued innovation in both medicine and materials science.
References
- K. N. Houk, Y. Li, J. D. Evanseck, "Transition Structures of Diels-Alder Reactions," Journal of the American Chemical Society, 1992.
- S. C. Chay, "Intermolecular Diels-Alder Cycloadditions of Furfural-Based Chemicals from Renewable Resources: A Focus on the Regio- and Diastereoselectivity in the Reaction with Alkenes," MDPI, 2022. [URL: https://www.mdpi.com/1420-3049/27/19/6638]
- V. Aragão, M. G. Constantino, A. Beatriz, G. V. J. da Silva, "Synthesis of 1-methyl-3-oxo-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid methyl ester," Molecules, 2005. [URL: https://www.mdpi.com/1420-3049/10/11/1413]
- A. K. Yudin, "DFT Investigation of the Stereoselectivity of the Lewis-Acid-Catalyzed Diels–Alder Reaction between 2,5-Dimethylfuran and Acrolein," ACS Omega, 2021. [URL: https://pubs.acs.org/doi/10.1021/acsomega.1c03405]
- M. S. Delegan, I. Fernández, "An Experimental and Theoretical Study of Stereoselectivity of Furan−Maleic Anhydride and Furan−Maleimide Diels−Alder Reactions," The Journal of Organic Chemistry, 2014. [URL: https://pubs.acs.org/doi/10.1021/jo501321b]
- J. Moursounidis, D. Wege, "A synthesis and some reactions of 7-Oxabicyclo[2.2.1]heptan-2-one," Australian Journal of Chemistry, 1983. [URL: https://www.publish.csiro.au/CH/CH9832473]
- M. S. Delegan, I. Fernández, "An Experimental and Theoretical Study of Stereoselectivity of Furan−Maleic Anhydride and Furan−Maleimide Diels−Alder Reactions," ResearchGate, 2014. [URL: https://www.researchgate.net/publication/264101188_An_Experimental_and_Theoretical_Study_of_Stereoselectivity_of_Furan-Maleic_Anhydride_and_Furan-Maleimide_Diels-Alder_Reactions]
- J. L. Gómez-García, A. M. Lamsabhi, M.
- A. A. A. de la Cruz, "Ring Opening Metathesis Polymerization of 7-Oxabicyclo[2.2.1]Hept-5-Ene-2,3- Dicarboxylic Acid Dimethyl Ester," Sciforum, 2016. [URL: https://sciforum.net/paper/mol2net-02/a013]
- V. Aragão, M. G. Constantino, A. Beatriz, G. V. J. da Silva, "Synthesis of 1-methyl-3-oxo-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid methyl ester," PubMed, 2005. [URL: https://pubmed.ncbi.nlm.nih.gov/18007537/]
- J. L. Gómez-García, A. M. Lamsabhi, M. Yáñez, "Catalysis of the Diels–Alder Reaction of Furan and Methyl Acrylate in Lewis Acidic Zeolites," ACS Publications, 2016. [URL: https://pubs.acs.org/doi/10.
- H. Takeda, T. Imagawa, "Process for preparation of 7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid derivatives," Google Patents, 2004. [URL: https://patents.google.
- L. L. Kiessling, "7-Oxabicyclo[2.2.1]hept-5-ene-exo-2-carboxylic acid, a," Kiessling Lab, N/A. [URL: https://kiesslinglab.chem.wisc.edu/files/1995-JOC-Exo-Acid.pdf]
- T. V. Alves, I. Fernández, "Understanding the reactivity and selectivity of Diels–Alder reactions involving furans," Organic & Biomolecular Chemistry, 2018. [URL: https://pubs.rsc.org/en/content/articlelanding/2018/ob/c8ob01518b]
- "Why is the exo product formed in the Diels–Alder reaction between furan and maleic anhydride?," ECHEMI, N/A. [URL: https://www.echemi.com/community/why-is-the-exo-product-formed-in-the-diels-alder-reaction-between-furan-and-maleic-anhydride_thread_5321.html]
- S. Singh, P. K. Sharma, A. Kumar, "Synthesis of 7-oxabicyclo[2.2.1]hept-5-en-2-yl derivatives and their screening for antimicrobial and antioxidant properties," Bioorganic & Medicinal Chemistry Letters, 2013. [URL: https://pubmed.ncbi.nlm.nih.gov/23664796/]
- A. J. D. Magenau, J. C. T. Hsieh, A. J. Convertine, "Endo and Exo Diels-Alder Adducts: Temperature-Tunable Building Blocks for Selective Chemical Functionalization," PMC - NIH, 2011. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3218105/]
- T. V. Alves, I. Fernández, "Understanding the reactivity and selectivity of Diels-Alder reactions involving furans," ResearchGate, 2018. [URL: https://www.researchgate.net/publication/326555132_Understanding_the_reactivity_and_selectivity_of_Diels-Alder_reactions_involving_furans]
- "A Comparative Analysis of Endo/Exo Selectivity in Diels-Alder Reactions of Furans," Benchchem, N/A. [URL: https://www.benchchem.com/blog/a-comparative-analysis-of-endoexo-selectivity-in-diels-alder-reactions-of-furans/]
- J. Li, "Benzothiazol-2-amine–3-methoxycarbonyl-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid (1/1)," NIH, 2010. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3050204/]
- E. Mahmoud, J. Yu, R. Gorte, R.
- E. Mahmoud, J. Yu, R. Gorte, R. Lobo, "Diels–Alder and Dehydration Reactions of Biomass-Derived Furan and Acrylic Acid for the Synthesis of Benzoic Acid," Energy Frontier Research Center, 2015. [URL: https://www.ccei.udel.edu/publications/diels-alder-and-dehydration-reactions-of-biomass-derived-furan-and-acrylic-acid-for-the-synthesis-of-benzoic-acid/]
- E. Mahmoud, J. Yu, R. Gorte, R. Lobo, "Diels–Alder and Dehydration Reactions of Biomass-Derived Furan and Acrylic Acid for the Synthesis of Benzoic Acid," ACS Publications, 2015. [URL: https://pubs.acs.org/doi/10.
- A. A. A. de la Cruz, "Ring Opening Metathesis Polymerization of 7-Oxabicyclo[2.2.1]Hept-5-Ene-2,3- Dicarboxylic Acid, Dimethyl Ester," ResearchGate, 2016. [URL: https://www.researchgate.net/publication/303387847_Ring_Opening_Metathesis_Polymerization_of_7-Oxabicyclo221Hept-5-Ene-23-_Dicarboxylic_Acid_Dimethyl_Ester]
- "7-Oxabicyclo[2.2.1]heptane (279-49-2) for sale," Vulcanchem, N/A.
- J. Li, "Benzothiazol-2-amine–3-methoxycarbonyl-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid (1/1)," Acta Crystallographica Section E, 2011. [URL: https://journals.iucr.org/e/issues/2011/02/00/he2365/index.html]
Sources
- 1. US6677464B2 - Process for preparation of 7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid derivatives - Google Patents [patents.google.com]
- 2. An experimental and theoretical study of stereoselectivity of furan-maleic anhydride and furan-maleimide diels-alder reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. echemi.com [echemi.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis of 7-oxabicyclo[2.2.1]hept-5-en-2-yl derivatives and their screening for antimicrobial and antioxidant properties - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Endo and Exo Isomers of 7-Oxa-bicyclo[2.2.1]hept-5-ene-2-carboxylic Acid
This guide provides a comprehensive technical overview of the endo and exo isomers of 7-Oxa-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, a pivotal scaffold in synthetic chemistry. Tailored for researchers, scientists, and drug development professionals, this document delves into the nuanced stereochemistry, synthesis, characterization, and thermodynamic considerations that govern these important bicyclic compounds.
Introduction: The Significance of Stereoisomerism in Bicyclic Systems
The rigid, strained framework of this compound, an oxanorbornene derivative, presents a unique platform for stereocontrolled synthesis. The orientation of the carboxylic acid substituent at the C2 position gives rise to two distinct diastereomers: endo and exo. This seemingly subtle difference in spatial arrangement profoundly impacts the molecule's physical properties, reactivity, and ultimately its utility as a synthetic intermediate for complex targets, including pharmaceuticals and functional polymers.[1][2][3] Understanding and controlling the formation of these isomers is therefore of paramount importance.
The core of this system is typically forged through a Diels-Alder reaction between furan and a suitable dienophile.[4][5][6] The unique aromatic character and reactivity of furan introduce fascinating complexities to this classic cycloaddition, particularly concerning the principles of kinetic versus thermodynamic control which dictate the predominant isomeric product.[4][5][7]
The Diels-Alder Reaction: A Tale of Two Pathways
The synthesis of the 7-Oxa-bicyclo[2.2.1]hept-5-ene backbone is a textbook example of the [4+2] cycloaddition between a conjugated diene (furan) and a dienophile (e.g., maleic anhydride, which can be subsequently hydrolyzed to the dicarboxylic acid, or acrylic acid).[4][6][8] The stereochemical outcome of this reaction is not always straightforward and is highly dependent on the reaction conditions.[5][9]
Kinetic vs. Thermodynamic Control
The selectivity for the endo or exo isomer is a classic illustration of kinetic versus thermodynamic control.[4][5][9]
-
Kinetic Control: At lower temperatures and shorter reaction times, the reaction is under kinetic control, favoring the product that is formed faster.[4][5] In the Diels-Alder reaction of furan, the endo adduct is the kinetically favored product.[4][10] This preference is attributed to favorable secondary orbital interactions between the p-orbitals of the developing dienophile and the diene in the transition state.[4][6]
-
Thermodynamic Control: At higher temperatures and longer reaction times, the Diels-Alder reaction becomes reversible.[5][11] This allows for an equilibrium to be established, favoring the most thermodynamically stable product. The exo isomer, being sterically less hindered, is the thermodynamically more stable adduct.[4][5][10] Consequently, under these conditions, the exo product is the major isomer isolated.[5] The energy difference between the exo and endo products for the furan-maleic anhydride adduct is approximately 1.9 kcal/mol, favoring the exo isomer.[10]
The reversibility of the furan Diels-Alder reaction is a key feature, as furan's aromaticity makes the cycloaddition less favorable compared to non-aromatic dienes like cyclopentadiene.[5][7] This lower thermodynamic driving force facilitates the retro-Diels-Alder reaction, allowing the less stable endo adduct to revert to the starting materials and eventually isomerize to the more stable exo product.[5]
Caption: Kinetic vs. Thermodynamic Pathways in the Diels-Alder Reaction.
Experimental Protocols
The following protocols are generalized procedures for the synthesis and characterization of the endo and exo isomers. Researchers should adapt these methods based on the specific dienophile and available laboratory equipment.
Synthesis of exo-7-Oxa-bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic Anhydride (Thermodynamic Control)
This procedure favors the formation of the more stable exo isomer.
-
Reaction Setup: In a round-bottom flask, dissolve maleic anhydride (1.0 eq) in a minimal amount of a suitable solvent like tetrahydrofuran (THF).[12]
-
Addition of Furan: Add furan (0.9 eq) to the solution and swirl the flask to ensure thorough mixing.[12]
-
Reaction Conditions: Allow the flask to stand at room temperature for several days.[12] The formation of crystals should be observed. For a more controlled reaction favoring the exo product, heating the reaction mixture (e.g., in acetonitrile at 40 °C for 48 hours) can be employed to ensure equilibrium is reached.[5]
-
Isolation: Collect the crystals by vacuum filtration and wash with a small amount of cold THF.
-
Drying: Dry the crystals under vacuum to obtain the exo anhydride.
Synthesis of endo-7-Oxa-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid (Kinetic Control)
This procedure aims to isolate the kinetically favored endo isomer by using low temperatures and a Lewis acid catalyst.
-
Reaction Setup: In a flame-dried, inert atmosphere reactor, charge distilled furan (excess, e.g., 5 eq) and a Lewis acid catalyst such as triacetoxyborane (catalytic amount).[8]
-
Cooling: Cool the mixture to a low temperature, for example, -5 °C.[8]
-
Dienophile Addition: Slowly add acrylic acid (1.0 eq) to the cooled solution while maintaining the low temperature.
-
Reaction Conditions: Stir the mixture at the low temperature for an extended period (e.g., 22 hours).[8]
-
Workup: After the reaction is complete, quench the reaction and extract the product into an organic solvent. Dry the organic layer and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude product, which will be a mixture of isomers, can be purified by column chromatography to isolate the endo-carboxylic acid.[13] A high endo:exo ratio (e.g., 99:1) can be achieved under these conditions.[8]
Isomer Separation and Purification
The separation of endo and exo isomers can be achieved using standard laboratory techniques.
-
Column Chromatography: This is a common method for separating the isomers on a preparative scale.[13] The choice of solvent system will depend on the specific derivative being separated.
-
Fractional Crystallization: Due to differences in their crystal packing and solubility, it may be possible to separate the isomers by fractional crystallization under carefully controlled conditions.
Spectroscopic Characterization: Distinguishing the Isomers
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for unambiguously assigning the stereochemistry of the endo and exo isomers.[14][15] The rigid bicyclic framework leads to distinct differences in the chemical shifts and coupling constants of key protons.[16][17]
¹H NMR Spectroscopy
Key diagnostic signals in the ¹H NMR spectrum allow for the differentiation of the endo and exo isomers. For the related 7-oxabicyclo[2.2.1]heptene system, the following trends are generally observed:
-
Protons at C2 and C3: In the exo isomer, the protons attached to the carbons bearing the substituents are typically shifted downfield compared to the endo isomer.[18]
-
Coupling Constants: The dihedral angle relationship, as described by the Karplus equation, is crucial.[16] For instance, in the exo isomer of N-phenylmaleimide-furan adduct, the dihedral angle between the protons on C5/C6 and the bridgehead protons on C1/C4 is close to 90°, resulting in a very small coupling constant (appearing as a singlet).[13] In contrast, the endo isomer exhibits a smaller dihedral angle, leading to a noticeable coupling and a more complex splitting pattern.[13]
¹³C NMR Spectroscopy
The ¹³C NMR spectra also provide valuable information for distinguishing the isomers. A significant difference is often observed for the chemical shift of the methylene bridge carbon (C7). In many norbornene derivatives, the C7 signal for the exo isomer is shifted downfield compared to the endo isomer.[18]
Nuclear Overhauser Effect (NOE) Spectroscopy
2D NOESY experiments provide definitive proof of stereochemistry by identifying protons that are close in space.[14] For example, in an endo isomer, NOE cross-peaks would be expected between the substituent protons and the bridge protons on the same face of the bicyclic system. The absence of these correlations in the exo isomer confirms its stereochemistry.[11]
| Parameter | Endo Isomer | Exo Isomer | Rationale |
| Thermodynamic Stability | Less Stable | More Stable | Reduced steric hindrance in the exo isomer.[4][5] |
| Formation Conditions | Kinetic Control (Low Temp.) | Thermodynamic Control (High Temp.) | Lower activation energy for endo transition state; greater stability of exo product.[4][5][9] |
| ¹H NMR (C2/C3 Protons) | Generally Upfield | Generally Downfield | Anisotropic effects of the bicyclic system.[18] |
| ¹H-¹H Coupling (to bridgehead) | Observable Coupling | Small or No Coupling | Dihedral angle dependence (Karplus relationship).[13] |
| ¹³C NMR (C7) | Generally Upfield | Generally Downfield | Steric compression and electronic effects.[18] |
Table 1: Summary of Key Differences Between Endo and Exo Isomers.
Caption: Workflow for Isomer Separation and Characterization.
Applications in Drug Development and Materials Science
The stereochemically pure endo and exo isomers of this compound and its derivatives are valuable building blocks in several areas:
-
Pharmaceutical Synthesis: The rigid oxanorbornene scaffold can be elaborated into complex molecular architectures found in biologically active compounds. The endo isomer, for example, is a useful intermediate for the synthesis of molecules like Cyclophellitol, an anti-HIV drug, and Validamycin A, an antibiotic.[8]
-
Polymer Chemistry: These monomers are employed in Ring-Opening Metathesis Polymerization (ROMP) to create functional polymers with well-defined stereochemistry.[12][19] The difference in reactivity and stability between the endo and exo isomers can be exploited to create polymers with tunable properties.[20]
-
Fragrance Industry: The ester derivatives of related bicyclo[2.2.1]hept-5-ene-2-carboxylic acid isomers have found applications as fragrance components, with the endo and exo isomers exhibiting distinct olfactory properties.[21][22]
Conclusion
The endo and exo isomers of this compound represent a fascinating case study in stereochemistry and reaction control. A thorough understanding of the principles of kinetic and thermodynamic control in the Diels-Alder synthesis is crucial for selectively preparing the desired isomer. Definitive characterization, primarily through a suite of NMR techniques, is essential for confirming the stereochemical outcome. The ability to access stereochemically pure isomers of this versatile scaffold opens up numerous possibilities for innovation in drug discovery, materials science, and beyond.
References
- Navigating Furan's Reactivity: A Guide to Kinetic vs. Thermodynamic Control. Benchchem.
- Diels-Alder Reaction: Kinetic and Thermodynamic Control. Master Organic Chemistry.
- Endo- vs. Exo-Selectivity in Diels-Alder Reactions of Maleic Anhydride. chemconnections.
- Diels-Alder Reaction, Methylcyclopentadiene, Endo/Exo Isomerism, Complex Mixtures, Nuclear Magnetic Resonance. SFU Summit.
- Stacked plot of the 1 H NMR spectra of 1ex and 1en isomers of...
- Why is the exo product formed in the Diels–Alder reaction between furan and maleic anhydride? ECHEMI.
- Thermodynamic and kinetic reaction control. Wikipedia.
- Understanding the reactivity and selectivity of Diels–Alder reactions involving furans. Organic & Biomolecular Chemistry (RSC Publishing).
- endo- and exo-Stereochemistry in the Diels-Alder Reaction: Kinetic versus Thermodynamic Control.
- Chemical Shifts and Spin-Spin Coupling Interactions in the Nuclear Magnetic Resonance Spectra of endo- and exo-Norbornene Derivatives.
- CLARIFICATION OF STEREOCHEMISTRY ASPECTS FOR N-HYDROXY-5-NORBORNENE-2,3-DICARBOXIMIDE DERIVATIVES AND ELUCID
- endo- and exo-Stereochemistry in the Diels-Alder Reaction: Kinetic versus Thermodynamic Control. umich.edu.
- Ring Opening Metathesis Polymerization of 7-Oxabicyclo[2.2.1]Hept-5-Ene-2,3- Dicarboxylic Acid Dimethyl Ester. Sciforum.
- Process for preparation of 7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid derivatives.
- APPLICATIONS OF BICYCLIC AND CAGE COMPOUNDS Final Report. New Mexico Highlands University.
- Synthesis of 1-Methyl-3-oxo-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic Acid Methyl Ester. Molecules.
- Ring Rearrangement Metathesis in 7-Oxabicyclo [2.2.1]heptene (7-Oxanorbornene) Derivatives. Some Applications in Natural Product Chemistry.
- Distinguishing Endo and Exo Isomers of Bicyclo[2.2.1]heptane Derivatives: A Comprehensive NMR Analysis Guide. Benchchem.
- Isomers of bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, ethyl ester and their use in perfume compositions.
- Endo and Exo Diels–Alder Adducts: Temperature-Tunable Building Blocks for Selective Chemical Functionaliz
- Isomers of bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, ethyl ester and their use in perfume compositions.
- Microstructural studies of poly(7-oxabicyclo[2.2.1]hept-2-ene) derivatives prepared from selected ruthenium catalysts.
Sources
- 1. ntrs.nasa.gov [ntrs.nasa.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. chemconnections.org [chemconnections.org]
- 7. Understanding the reactivity and selectivity of Diels–Alder reactions involving furans - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01343J [pubs.rsc.org]
- 8. US6677464B2 - Process for preparation of 7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid derivatives - Google Patents [patents.google.com]
- 9. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 10. echemi.com [echemi.com]
- 11. researchgate.net [researchgate.net]
- 12. sciforum.net [sciforum.net]
- 13. public.websites.umich.edu [public.websites.umich.edu]
- 14. summit.sfu.ca [summit.sfu.ca]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. revroum.lew.ro [revroum.lew.ro]
- 19. pubs.acs.org [pubs.acs.org]
- 20. escholarship.org [escholarship.org]
- 21. US8114823B2 - Isomers of bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, ethyl ester and their use in perfume compositions - Google Patents [patents.google.com]
- 22. US7700529B1 - Isomers of bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, ethyl ester and their use in perfume compositions - Google Patents [patents.google.com]
physical and chemical properties of 7-Oxa-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid
An In-depth Technical Guide to 7-Oxa-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid
Authored by: A Senior Application Scientist
Introduction
This compound, a derivative of the oxanorbornene framework, is a pivotal synthetic intermediate in the fields of medicinal chemistry and materials science.[1][2] Its rigid, strained bicyclic structure, containing a reactive alkene and a versatile carboxylic acid functional group, makes it an exceptional building block for synthesizing complex, biologically active molecules and advanced polymers.[2][3] This guide offers a comprehensive overview of its physical and chemical properties, synthesis, and key applications, providing researchers and drug development professionals with the technical insights necessary for its effective utilization. The endo and exo isomers are of particular importance, with the endo form serving as a crucial intermediate for pharmaceuticals like Cyclophellitol, an anti-HIV agent.[4]
Molecular Structure and Core Properties
The fundamental structure of this compound is characterized by a bicyclo[2.2.1]heptane (norbornane) skeleton where an oxygen atom bridges the C1 and C4 positions. This strained system is key to its reactivity.
| Property | Value | Source |
| Molecular Formula | C₇H₈O₃ | [5][6] |
| Molecular Weight | 140.14 g/mol | [6][7] |
| CAS Number | 24363-23-3 | [8] |
| IUPAC Name | 7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid | [5] |
The molecule exists as different stereoisomers (endo and exo), which significantly influence its reactivity and applications. For instance, the exo configuration is preferred for Ring-Opening Metathesis Polymerization (ROMP) to avoid catalyst chelation that can occur with the endo isomer.[2]
Physicochemical Characteristics
Physical State and Solubility
Spectroscopic Data
Characterization of this compound relies on standard spectroscopic techniques. The following ¹H NMR data has been reported for the (R)-(+)-exo isomer in CDCl₃:
-
¹H NMR (300 MHz, CDCl₃): δ 6.40 (dd, J = 16.0, 1.5 Hz, 1H), 6.38 (dd, J = 16.0, 1.5 Hz, 1H), 5.23 (br s, 1H), 5.11 (br d, J = 4.0 Hz, 1H), 2.48 (dd, J = 8.5, 3.9 Hz, 1H), 2.17 (ddd, J = 11.6, 4.0, 3.9 Hz, 1H), 1.60 (dd, J = 11.6, 8.5 Hz, 1H).[2]
Chemical Properties and Reactivity
The chemical behavior of this molecule is dictated by its strained bicyclic ether system and the carboxylic acid functionality.
Stability and Reactivity
The compound is generally stable under standard temperature and pressure.[9] The strained alkene within the oxanorbornene system makes it an excellent substrate for reactions that relieve ring strain, most notably Ring-Opening Metathesis Polymerization (ROMP).[2]
Hazardous Reactions and Incompatibilities
It is incompatible with strong oxidizing agents.[9] Care should be taken to avoid conditions that could lead to uncontrolled reactions, such as exposure to strong acids or bases at elevated temperatures. Hazardous decomposition products include carbon oxides.[9]
Synthetic Utility
The primary utility of this compound lies in its role as a versatile synthetic intermediate.
-
The oxygen bridge can be opened under basic conditions, a strategy used in the stereoselective synthesis of natural products like shikimic acid derivatives.[1]
-
The carboxylic acid group provides a handle for derivatization, allowing for the attachment of various moieties, including carbohydrates for the synthesis of neoglycopolymers.[2]
-
The alkene is highly reactive in ROMP, enabling the formation of polymers with hydrophilic backbones suitable for biological applications.[2]
Synthesis and Experimental Protocols
The most common and efficient method for synthesizing the 7-oxabicyclo[2.2.1]hept-5-ene core is through a Diels-Alder reaction.
General Synthetic Workflow: Diels-Alder Reaction
The synthesis involves the [4+2] cycloaddition of a furan derivative (the diene) with an α,β-unsaturated carboxylic acid or its ester (the dienophile).[4] This reaction can be highly regioselective and stereoselective, often yielding the endo isomer under kinetic control.
Caption: Diels-Alder synthesis of the oxanorbornene core.
Protocol: Synthesis of endo-7-Oxa-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid
This protocol is adapted from a patented industrial process.[4]
Materials:
-
Furan (distilled)
-
Acrylic acid
-
Boron trifluoride-diethyl etherate (BF₃·OEt₂)
-
Diisopropyl ether
Procedure:
-
In a nitrogen-purged reactor, charge distilled furan and diisopropyl ether.
-
Cool the mixture to an internal temperature of -5°C.
-
Slowly add boron trifluoride-diethyl etherate to the cooled mixture.
-
To this solution, add acrylic acid while maintaining the temperature at -5°C.
-
Stir the reaction mixture for approximately 15 hours at -5°C.
-
Collect the resulting crystals by filtration through a glass filter.
-
Wash the collected crystals with cold diisopropyl ether (≤ 5°C).
-
Dry the product under reduced pressure for 2 hours.
This method produces the target compound as colorless crystals with high purity (>99%) and a high endo:exo isomer ratio (99:1).[4]
Purification
Purification can be achieved through recrystallization. Alternatively, for separation from unreacted starting materials, the reaction mixture can be poured into water and extracted with an organic solvent like ethyl acetate or dichloromethane.[4] The organic extracts are then dried over anhydrous magnesium or sodium sulfate and concentrated under reduced pressure.[2][4]
Applications in Research and Drug Development
The unique structural features of this compound and its derivatives make them invaluable in several advanced applications.
Role as a Synthetic Intermediate
The molecule's role as a precursor is its most significant application. Its derivatives are foundational for creating a wide array of more complex structures.
Caption: Key applications derived from the oxanorbornene scaffold.
Pharmaceutical Synthesis
The endo form of this compound is a well-established synthetic intermediate for Cyclophellitol , a potent anti-HIV agent.[3][4] Its rigid framework allows for the precise stereochemical control required to build the complex architecture of such bioactive molecules.
Materials Science and Polymer Chemistry
Oxanorbornene derivatives are excellent monomers for Ring-Opening Metathesis Polymerization (ROMP).[2] The resulting polymers have hydrophilic backbones due to the oxygen atoms, making them suitable for biological applications. For example, polymers displaying carbohydrate residues have been synthesized to create materials that potently inhibit protein-carbohydrate interactions.[2]
Drug Discovery and Development
Recent research has explored derivatives of the 7-oxabicyclo[2.2.1]heptane core as inhibitors for protein phosphatase 5 (PP5), a target implicated in cancer. One study detailed the design of derivatives that could reverse temozolomide resistance in glioblastoma, demonstrating the scaffold's potential in developing new cancer therapies.[10]
Conclusion
This compound is more than a simple bicyclic compound; it is a versatile and powerful tool in the arsenal of synthetic chemists. Its unique combination of a strained ring system, a reactive double bond, and a modifiable carboxylic acid group provides a robust platform for constructing molecules with significant therapeutic and material applications. From anti-viral agents to novel polymers and cancer therapeutics, the utility of this oxanorbornene scaffold continues to expand, underscoring its importance in modern chemical and biomedical research.
References
- Synthesis of 1-Methyl-3-oxo-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic Acid Methyl Ester. (n.d.). Molecules.
- 7-Oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid, methyl ester | 21987-33-7. (n.d.). Benchchem.
- Schueller, C. M., Manning, D. D., & Kiessling, L. L. (1996). Preparation of (R)-(+)-7-Oxabicyclo[2.2.
- 3-(Morpholine-4-carbonyl)-7-oxa-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid. (n.d.). AK Scientific, Inc..
- This compound | C7H8O3. (n.d.). PubChem.
- rac-(1R,2S,4R)-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid. (n.d.). PubChem.
- Process for preparation of 7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid derivatives. (2004).
- This compound. (n.d.). Santa Cruz Biotechnology.
- This compound | 24363-23-3. (2023). ChemicalBook.
- Design and Synthesis of 7-Oxabicyclo[2.2.1]heptane-2,3-dicarboxylic Acid Derivatives as PP5 Inhibitors To Reverse Temozolomide Resistance in Glioblastoma Multiforme. (2024). PubMed.
Sources
- 1. mdpi.com [mdpi.com]
- 2. kiesslinglab.com [kiesslinglab.com]
- 3. benchchem.com [benchchem.com]
- 4. US6677464B2 - Process for preparation of 7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid derivatives - Google Patents [patents.google.com]
- 5. This compound | C7H8O3 | CID 3159375 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. rac-(1R,2S,4R)-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid | C7H8O3 | CID 9833980 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. scbt.com [scbt.com]
- 8. This compound | 24363-23-3 [chemicalbook.com]
- 9. aksci.com [aksci.com]
- 10. Design and Synthesis of 7-Oxabicyclo[2.2.1]heptane-2,3-dicarboxylic Acid Derivatives as PP5 Inhibitors To Reverse Temozolomide Resistance in Glioblastoma Multiforme - PubMed [pubmed.ncbi.nlm.nih.gov]
The Versatile Scaffold: A Technical Guide to the Derivatives of 7-Oxa-bicyclo[2.2.1]hept-5-ene-2-carboxylic Acid
Foreword: Unlocking Chemical Diversity from a Strained Ring System
In the landscape of modern medicinal chemistry and materials science, the 7-oxabicyclo[2.2.1]heptene core, a strained bicyclic ether, represents a uniquely powerful scaffold. Its inherent ring strain not only makes it an excellent substrate for ring-opening metathesis polymerization (ROMP) but also provides a rigid, three-dimensional framework that is highly amenable to stereocontrolled functionalization. This guide provides an in-depth exploration of the synthesis, derivatization, and application of a key member of this family: 7-Oxa-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid. We will delve into the causality behind synthetic strategies and the mechanistic underpinnings of the biological activity of its derivatives, offering a comprehensive resource for researchers, scientists, and drug development professionals.
The Cornerstone Synthesis: Mastering the Diels-Alder Cycloaddition
The primary and most efficient route to the 7-oxabicyclo[2.2.1]heptene scaffold is the [4+2] cycloaddition, or Diels-Alder reaction, between furan (a conjugated diene) and a suitable dienophile. For the synthesis of our title compound, acrylic acid or its esters serve as the dienophile.
The stereochemical outcome of this reaction is of paramount importance. The reaction can yield both endo and exo diastereomers. The endo product is often the kinetically favored product due to secondary orbital interactions, a classic principle in pericyclic chemistry. However, the exo isomer is typically the thermodynamically more stable product. The choice of reaction conditions, including temperature, pressure, and the use of Lewis acid catalysts, can influence the endo/exo selectivity. For many biological applications, particularly in ROMP, the exo isomer is preferred to avoid potential chelation of the catalyst by the carboxylic acid functionality.
Visualizing the Core Synthesis
Caption: The Diels-Alder reaction forming the 7-oxabicyclo[2.2.1]heptene core.
Protocol 1: Synthesis of exo-7-Oxa-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid methyl ester
This protocol is adapted from a zinc iodide-catalyzed procedure which favors the formation of the exo diastereomer.
Materials:
-
Furan
-
Methyl acrylate
-
Zinc iodide (ZnI₂)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of methyl acrylate in dichloromethane, add a catalytic amount of zinc iodide.
-
Cool the mixture to 0 °C and add freshly distilled furan dropwise over 30 minutes.
-
Allow the reaction to warm to room temperature and stir for 24 hours.
-
Quench the reaction with saturated aqueous NaHCO₃.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Concentrate the solution under reduced pressure. The resulting crude product will be a mixture of exo and endo isomers.
-
Purify the isomers via column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to isolate the desired exo product.
Justification of Experimental Choices:
-
Lewis Acid Catalyst (ZnI₂): The use of a Lewis acid catalyst accelerates the Diels-Alder reaction and can enhance the regioselectivity and stereoselectivity.
-
Anhydrous Conditions: While not explicitly stated in all literature, maintaining anhydrous conditions is good practice to prevent side reactions with the Lewis acid.
A Scaffold for Innovation: Derivatives and Their Therapeutic Potential
The true value of this compound lies in its role as a versatile starting material for a plethora of derivatives with significant biological activity. The carboxylic acid handle allows for the straightforward synthesis of amides, esters, and other functionalities, enabling the exploration of vast chemical space.
Anticancer Agents: Targeting Protein Phosphatases and Beyond
A significant area of research has focused on derivatives of the saturated analog, 7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic acid (norcantharidin), as inhibitors of protein phosphatases, particularly PP2A and PP5. Overexpression of PP5 is linked to tumor progression, and its inhibition is a promising therapeutic strategy.
Recent studies have shown that specific derivatives can achieve high selectivity for PP5 over other phosphatases. For instance, compound 28a (structure not explicitly provided in the search results, but described as a derivative of 7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic acid) demonstrated a 38-fold enhanced selectivity for PP5. The mechanism of inhibition involves the 7-oxabicyclo[2.2.1]heptane-2,3-dicarbonyl moiety coordinating with the metal ions in the active site of the phosphatase, effectively blocking substrate access. This inhibition can lead to the activation of p53 and downregulation of cyclin D1 and MGMT, resulting in cell cycle arrest and the reversal of temozolomide resistance in glioblastoma.
Quantitative Data: Anticancer Activity of Selected Derivatives
| Compound ID | Target Cancer Cell Line | IC₅₀ (µM) | Key Structural Features | Reference |
| 23a | MCF-7 (Breast Cancer) | 0.84 | 7-oxabicyclo[2.2.1]heptene sulfonamide with a six-carbon alkyl chain | |
| 36 | MCF-7 (Breast Cancer) | 0.77 | 7-oxabicyclo[2.2.1]heptene sulfonamide with a six-carbon alkyl chain | |
| 28a | U87 MG (Glioblastoma) | Not specified (effective in reversing TMZ resistance) | 7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic acid derivative | |
| Compound 9 | HepG2 (Liver Cancer) | 8.3 ± 1.3 | N-farnesyloxy-7-oxabicyclo[2.2.1]heptane-2,3-dicarboximide | |
| Compound 18 | HepG2 (Liver Cancer) | 16.4 ± 1.2 | N-farnesyl-7-oxabicyclo[2.2.1]heptane-2,3-dicarboximide |
Antiviral Applications: From HIV to Influenza
The 7-oxabicyclo[2.2.1]heptene scaffold is a key structural component in the synthesis of important antiviral agents. It serves as a synthetic intermediate for Cyclophellitol , a known anti-HIV drug. Furthermore, the endo form of 7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid is a crucial intermediate in the synthesis of the anti-influenza drug GS4104 (Oseltamivir, Tamiflu®) .
Modulators of Estrogen Receptor Activity
Derivatives of 7-oxabicyclo[2.2.1]heptene have been identified as novel selective estrogen receptor downregulators (SERDs). This is a promising strategy for treating hormone-dependent breast cancers, especially those that have developed resistance to traditional therapies like tamoxifen. The addition of long alkyl chains to a 7-oxabicyclo[2.2.1]heptene sulfonamide core has been shown to significantly enhance ERα degradation activity. The degradation of the estrogen receptor is mediated through a proteasome-dependent process, and these compounds have been shown to induce apoptosis in breast cancer cells.
Visualizing the Derivatization Pathways
Caption: Derivatization of the core scaffold for various therapeutic applications.
Beyond Medicine: A Monomer for Advanced Materials
The strained alkene within the 7-oxabicyclo[2.2.1]heptene ring system is a highly efficient monomer for Ring-Opening Metathesis Polymerization (ROMP). This polymerization technique, often catalyzed by ruthenium-based catalysts like Grubbs' catalysts, proceeds via a chain-growth mechanism to produce polymers with well-defined structures and molecular weights.
The resulting polymers, which contain repeating tetrahydrofuran units in their backbone, have found applications as:
-
Neoglycopolymers: When the monomer is functionalized with carbohydrate residues, the resulting polymers can potently inhibit protein-carbohydrate interactions.
-
Polymeric Ionophores: The oxygen-rich backbone of these polymers can form helical structures capable of selectively binding and transporting ions, similar to crown ethers.
Protocol 2: Ring-Opening Metathesis Polymerization (ROMP) of a Functionalized Monomer
This is a general procedure for the ROMP of a 7-oxabicyclo[2.2.1]heptene derivative.
Materials:
-
Functionalized 7-oxabicyclo[2.2.1]heptene monomer
-
Grubbs' catalyst (e.g., second or third generation)
-
Anhydrous and deoxygenated solvent (e.g., dichloromethane or THF)
-
Ethyl vinyl ether (quenching agent)
-
Methanol (for precipitation)
Procedure:
-
In a glovebox or under an inert atmosphere, dissolve the monomer in the anhydrous, deoxygenated solvent.
-
Add a solution of the Grubbs' catalyst in the same solvent. The monomer-to-catalyst ratio will determine the final molecular weight of the polymer.
-
Stir the reaction mixture at room temperature. The polymerization is often rapid and may be accompanied by a change in viscosity.
-
After the desired time, quench the polymerization by adding an excess of ethyl vinyl ether.
-
Precipitate the polymer by adding the reaction mixture to a large volume of a non-solvent, such as methanol.
-
Collect the polymer by filtration, wash with the non-solvent, and dry under vacuum.
Self-Validating System: The progress of the polymerization can be monitored by techniques like ¹H NMR spectroscopy (disappearance of the monomer's olefinic protons) and the molecular weight and polydispersity of the final polymer can be determined by gel permeation chromatography (GPC).
Conclusion: A Scaffold of Enduring Significance
The this compound core and its derivatives represent a remarkable class of molecules with broad-ranging applications. From their central role in the synthesis of life-saving drugs to their use in the creation of advanced functional polymers, the versatility of this strained bicyclic system is undeniable. The synthetic accessibility via the robust Diels-Alder reaction, coupled with the high degree of stereochemical control and the potential for diverse functionalization, ensures that this scaffold will continue to be a fertile ground for discovery in both medicinal chemistry and materials science for the foreseeable future.
References
-
Schueller, C. M., Manning, D. D., & Kiessling, L. L. (1996). Preparation of (R)-(+)-7-Oxabicyclo[2.2.1]hept-5-ene-exo-2-carboxylic acid, a Precursor to Substrates for the Ring Opening Metathesis Polymerization. Tetrahedron Letters, 37(49), 8853-8856. [Link]
-
Yin, J., Wang, Y., Liu, Y., Wang, Y., Huang, J., Dong, C., & Zhou, H. (2019). Novel class of 7-Oxabicyclo[2.2.1]heptene sulfonamides with long alkyl chains displaying improved estrogen receptor α degradation activity. European Journal of Medicinal Chemistry, 182, 111605. [Link]
-
McClinch, K., Avelar, A., D'Arcy, B., Santhanam, B., Kastrinsky, D. B., & Peti, W. (2022). The Antitumor Drug LB-100 Is a Catalytic Inhibitor of Protein Phosphatase 2A (PPP2CA) and 5 (PPP5C) Coordinating with the Active Site Bimetal Center. Molecular Cancer Therapeutics, 21(8), 1278-1288. [Link]
-
Aragão, V., Constantino, M. G., Beatriz, A., & da Silva, G. V. J. (2005). Synthesis of 1-Methyl-3-oxo-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic Acid Methyl Ester. Molecules, 10(11), 1413-1418. [Link]
-
Moreno-Vargas, A. J., & Vogel, P. (2014). Synthesis of 7-Oxabicyclo[2.2.1]heptane and Derivatives. In Topics in Heterocyclic Chemistry (Vol. 36, pp. 141-188). Springer, Berlin, Heidelberg. [Link]
-
Zhang, Y., Wang, Y., Li, J., Wang, Y., Zhang, Y., & Zhang, Y. (2024). Design and Synthesis of 7-Oxabicyclo[2.2.1]heptane-2,3-dicarboxylic Acid Derivatives as PP5 Inhibitors To Reverse Temozolomide Resistance in Glioblastoma Multiforme. Journal of Medicinal Chemistry. [Link]
-
McClinch, K., Avelar, A., D'Arcy, B., Santhanam, B., Kastrinsky, D. B., & Peti, W. (2022). The Antitumor Drug LB-100 Is a Catalytic Inhibitor of Protein Phosphatase 2A (PPP2CA) and 5 (PPP5C) Coordinating with the Active. bioRxiv. [Link]
-
Katzenellenbogen, J. A., & Carlson, K. E. (2010). Identification and Structure-Activity Relationships of a Novel Series of Estrogen Receptor Ligands Based on 7-Thiabicyclo[2.2.1]hept-2-ene-7-oxide. Journal of medicinal chemistry, 53(10), 4043-4055. [Link]
-
Tas, M., & Balci, M. (2017). An intermolecular Diels-Alder cycloaddition under various condition between 1,3-cyclohexadiene and 7-oxabicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylate. Records of Natural Products, 11(4), 381. [Link]
- N/A
- N/A
- N/A
-
Zhang, Y., Wang, Y., Li, J., Wang, Y., Zhang, Y., & Zhang, Y. (2024). Design and Synthesis of 7-Oxabicyclo[2.2.1]heptane-2,3-dicarboxylic Acid Derivatives as PP5 Inhibitors To Reverse Temozolomide Resistance in Glioblastoma Multiforme. Journal of Medicinal Chemistry. [Link]
- N/A
-
Manka, J. T., Douglass, A. G., Kaszynski, P., & Friedli, A. C. (2000). Retro Diels-Alder Reactions of 5,6-Disubstituted-7-oxabicyclo[2.2.1]hept-2-enes: Experimental and Density Functional Theory Studies. The Journal of Organic Chemistry, 65(18), 5677-5682. [Link]
- N/A
- N/A
- Orita, A., Hori, K., & Otera, J. (2003). Process for preparation of 7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid derivatives. U.S.
- N/A
-
Chen, Y. C., Chen, Y. F., & Hsu, M. H. (2014). Synthesis of Novel Lipophilic N-Substituted Norcantharimide Derivatives and Evaluation of Their Anticancer Activities. Molecules, 19(5), 6911-6927. [Link]
- N/A
- N/A
- N/A
- N/A
-
Herdem, M. S., & Burke, T. R. (2022). 3-([4-(Acetylamino)phenyl]methoxy-1-carbonyl)-7-oxabicyclo[2.2.1]heptane-2-carboxylic Acid. Molbank, 2022(2), M1382. [Link]
- N/A
- N/A
- N/A
- N/A
- N/A
An In-depth Technical Guide to Ring Strain in 7-Oxa-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid
Abstract
The 7-oxabicyclo[2.2.1]heptene framework, commonly known as the 7-oxanorbornene system, is a cornerstone in modern synthetic chemistry, valued for its unique structural and electronic properties. This guide provides a detailed examination of 7-Oxa-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, a prominent derivative whose chemistry is fundamentally governed by inherent ring strain. We will explore the origins of this strain, its quantification, and its profound influence on the molecule's reactivity, particularly in strain-releasing transformations like Ring-Opening Metathesis Polymerization (ROMP). This document serves as a technical resource for researchers and professionals, offering insights into the synthesis, characterization, and strategic utilization of this versatile bicyclic system.
Introduction: The Strained World of Oxanorbornenes
This compound is a bridged bicyclic ether that has garnered significant attention as a versatile intermediate in the synthesis of natural products and as a monomer for advanced polymer synthesis.[1][2] Its rigid, V-shaped geometry is a direct consequence of its bicyclic nature, which locks the bond angles into conformations that deviate significantly from their ideal values. This deviation creates a state of internal potential energy known as ring strain .[3]
Ring strain is not a single phenomenon but a combination of three key factors:
-
Angle Strain (Baeyer Strain): The compression or expansion of bond angles from their optimal values (e.g., ~109.5° for sp³ carbons).[4]
-
Torsional Strain (Pitzer Strain): The eclipsing of bonds on adjacent atoms, which creates repulsive electronic interactions.[3]
-
Transannular Strain (Prelog Strain): Steric repulsion between atoms across the ring.[3]
In the 7-oxabicyclo[2.2.1]heptene system, these strains are substantial and are the primary drivers of its characteristic reactivity.[5][6] Understanding the nature and magnitude of this strain is crucial for predicting and harnessing the molecule's synthetic potential.
Synthesis: Forging a Strained Ring System
The most direct and common route to this compound is the [4+2] cycloaddition, or Diels-Alder reaction, between furan (the diene) and acrylic acid (the dienophile).[7][8][9] This reaction exemplifies the power of cycloaddition chemistry to construct complex, stereodefined architectures in a single step.
The Diels-Alder Reaction: Stereochemical Considerations
The reaction between furan and an unsymmetrical dienophile like acrylic acid can result in two primary stereoisomers: endo and exo.
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Ring strain - Wikipedia [en.wikipedia.org]
- 4. 4.3 Stability of Cycloalkanes: Ring Strain - Organic Chemistry | OpenStax [openstax.org]
- 5. Exploiting the ring strain in bicyclo[2.2.1]heptane systems for the stereoselective preparation of highly functionalized cyclopentene, dihydrofuran, pyrroline, and pyrrolidine scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 7-Oxabicyclo[2.2.1]heptane (279-49-2) for sale [vulcanchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. research.uaeu.ac.ae [research.uaeu.ac.ae]
- 9. researchgate.net [researchgate.net]
stability of 7-Oxa-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid
An In-depth Technical Guide to the Stability of 7-Oxa-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid
Prepared for: Researchers, Scientists, and Drug Development Professionals From the Office of the Senior Application Scientist
Abstract
This compound is a pivotal, structurally strained bicyclic intermediate utilized in the stereoselective synthesis of a diverse array of molecules, including novel polymers and pharmacologically significant compounds such as C-nucleosides and derivatives of shikimic acid.[1][2] Its unique bridged ether framework, a result of the Diels-Alder reaction between furan and an acrylic acid derivative, imparts significant synthetic potential but also introduces inherent stability challenges.[3] This guide provides a comprehensive analysis of the stability profile of this molecule. We will explore its primary degradation pathways—thermal, acid-catalyzed, and base-mediated—and discuss the influence of its stereochemistry. Furthermore, this document furnishes detailed, field-proven protocols for conducting forced degradation studies and developing a stability-indicating HPLC method, empowering researchers to rigorously assess the stability of this compound and its derivatives in various experimental and developmental contexts.
Introduction: The Synthetic Utility and Inherent Strain of the 7-Oxanorbornene Scaffold
The 7-oxabicyclo[2.2.1]heptene scaffold, often referred to as the oxanorbornene system, is a cornerstone in modern synthetic chemistry. Its rigid, bicyclic structure provides precise three-dimensional control over substituent positioning, making it an invaluable starting material for complex molecular architectures. The oxygen bridge and the double bond are key functional handles that can be manipulated with high stereoselectivity.
However, the very features that make this scaffold synthetically attractive are also the source of its principal liabilities. The bicyclic system possesses significant ring strain, and the oxygen bridge, an ether linkage, is susceptible to cleavage under various conditions. The reaction to form this skeleton is often conducted under mild conditions precisely because the cycloaddition products can be unstable to heat. A thorough understanding of these instabilities is not merely academic; it is critical for ensuring the integrity of synthetic intermediates, optimizing reaction and purification conditions, and guaranteeing the quality and shelf-life of derived active pharmaceutical ingredients (APIs).
This guide will dissect the key factors governing the , providing both mechanistic insights and practical, actionable protocols for its evaluation.
Core Stability Liabilities and Degradation Pathways
The is primarily influenced by three factors: temperature, pH, and, to a lesser extent, enzymatic action. The strained ether linkage and the olefinic double bond are the molecule's most reactive sites.
Thermal Instability: The Retro-Diels-Alder Reaction
A significant degradation pathway for 7-oxanorbornene derivatives is the thermal retro-Diels-Alder reaction. This process involves the concerted cleavage of the two carbon-carbon bonds formed during the initial cycloaddition, leading to the reversion of the molecule back to its constituent furan and dienophile (in this case, acrylic acid).
This decomposition is entropically favored and can be initiated at elevated temperatures, such as those encountered during distillation, prolonged reflux, or certain high-temperature storage conditions. The propensity for this reaction underscores the need for careful temperature control during synthesis, purification, and storage.
Caption: Retro-Diels-Alder degradation pathway.
pH-Dependent Instability: Acid- and Base-Catalyzed Degradation
The molecule exhibits significant instability at both low and high pH due to the reactivity of the bridged ether linkage.
Under acidic conditions, the bridge oxygen is susceptible to protonation. This protonation activates the strained C-O bonds towards nucleophilic attack, leading to ring opening. Quantum calculations on analogous structures confirm that protonation can facilitate C-O bond cleavage.[4] The reaction can be initiated by strong mineral acids or even Lewis acids, which may be used in subsequent synthetic steps.[5] The specific products will depend on the solvent and nucleophiles present, but the primary event is the irreversible loss of the bicyclic core.
Caption: Acid-catalyzed degradation workflow.
Under strong basic conditions, the 7-oxanorbornene system can also undergo ring opening.[1][2] While the ether is less reactive towards direct nucleophilic attack than its protonated counterpart, strong bases can promote elimination or other rearrangement pathways that compromise the bicyclic structure. For the target molecule, the initial reaction under basic conditions would be the deprotonation of the carboxylic acid, but stronger or harsher basic conditions could lead to cleavage of the ether bridge.
Enzymatic Stability
The stability of the 7-oxanorbornene core to enzymatic degradation is not extensively documented. However, studies on related ester derivatives provide valuable insights. For instance, screening of various lipases and proteases for the hydrolysis of an ethyl ester of a similar oxanorbornene carboxylic acid revealed that only pig liver esterase (PLE) exhibited hydrolytic activity.[6] This suggests that while the core may be relatively robust, ester derivatives are susceptible to specific hydrolases. The carboxylic acid itself is less likely to be a substrate for common hydrolases like lipases or proteases, but its potential as a substrate for other metabolic enzymes cannot be discounted without empirical testing.
Isomeric Considerations: Endo vs. Exo Stability
This compound is synthesized as a mixture of endo and exo diastereomers, with the ratio often favoring the endo product under kinetic control.[3][6] While no definitive studies directly comparing the stability of the two isomers for this specific molecule were identified, steric hindrance can play a role. The exo isomer, with the carboxylic acid group pointing away from the double bond, may exhibit different reactivity or susceptibility to enzymatic action compared to the more sterically crowded endo isomer. Any comprehensive stability analysis must therefore resolve and quantify both isomers and their respective degradation products.
Experimental Protocol: A Guide to Stability Assessment
To empirically determine the , a forced degradation study is required. This involves subjecting the compound to a range of stress conditions more severe than it would typically encounter, with the goal of generating potential degradation products.[7] This is a cornerstone of developing a stability-indicating analytical method , which is a validated quantitative procedure capable of detecting changes in the drug substance's properties over time.[7][8]
Forced Degradation (Stress Testing) Protocol
Objective: To generate likely degradation products and identify the conditions under which the molecule is unstable.
Methodology: Prepare solutions of the test compound (e.g., at 1 mg/mL in an appropriate solvent like acetonitrile/water) and subject them to the following conditions. A control sample, protected from stress, should be analyzed concurrently.
| Stress Condition | Protocol | Rationale |
| Acid Hydrolysis | Add 0.1 M HCl to the sample solution. Incubate at 60°C for 24-48 hours. Neutralize before analysis. | To assess the stability of the ether linkage to acid-catalyzed cleavage.[1] |
| Base Hydrolysis | Add 0.1 M NaOH to the sample solution. Incubate at 60°C for 24-48 hours. Neutralize before analysis. | To evaluate susceptibility to base-mediated ring opening and other reactions.[1] |
| Oxidation | Add 3% hydrogen peroxide (H₂O₂) to the sample solution. Keep at room temperature for 24 hours. | To test the stability of the double bond and other sites to oxidation. |
| Thermal Stress | Heat the solid compound at 80°C for 48 hours. Separately, reflux the sample solution at 80°C for 24 hours. | To induce thermal degradation, primarily the retro-Diels-Alder reaction. |
| Photostability | Expose the sample solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (per ICH Q1B guidelines). | To assess degradation from light/UV energy, which could affect the olefinic bond. |
Development of a Stability-Indicating HPLC Method
Objective: To develop a High-Performance Liquid Chromatography (HPLC) method that can separate the intact this compound (both endo and exo isomers) from all process impurities and degradation products generated during stress testing.
Step-by-Step Methodology:
-
Column and Mobile Phase Screening:
-
Rationale: The goal is to find a combination of stationary phase (column) and mobile phase that provides the best resolution between the parent peaks and the degradant peaks. A C18 column is a common starting point for reverse-phase chromatography.
-
Procedure:
-
Start with a robust C18 column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size).
-
Screen different mobile phase compositions. A good starting point is a gradient elution using:
-
Mobile Phase A: 0.1% Formic Acid in Water (provides acidic pH to ensure protonation of the carboxylic acid for good peak shape).
-
Mobile Phase B: Acetonitrile or Methanol.
-
-
Run a broad gradient (e.g., 5% to 95% B over 20 minutes) to elute all components from the stressed samples.
-
-
-
Method Optimization:
-
Rationale: Fine-tune the separation by adjusting gradient slope, temperature, and flow rate to achieve optimal resolution (Rs > 2) between all critical peaks.
-
Procedure:
-
Analyze a mixture of the stressed samples to create a chromatogram containing all relevant peaks.
-
Adjust the gradient to improve separation around the parent peaks and between degradant peaks. A shallower gradient will increase resolution.
-
Optimize column temperature (e.g., 30-40°C) to improve peak shape and efficiency.
-
-
-
Detection and Peak Purity Analysis:
-
Rationale: A Photodiode Array (PDA) detector is essential. It not only quantifies the peaks but also assesses their spectral purity, ensuring that a single chromatographic peak corresponds to a single component.
-
Procedure:
-
Set the detector to acquire data across a range of wavelengths (e.g., 200-400 nm). Select an optimal wavelength for quantification where the analyte has good absorbance and potential interferences have minimal absorbance.
-
For each stressed sample, perform peak purity analysis on the parent analyte peak. The peak should be spectrally homogenous, confirming that no degradants are co-eluting.
-
-
Caption: HPLC method development workflow.
Conclusion
This compound is a molecule of significant synthetic value, but its utility is intrinsically linked to its stability profile. The strained 7-oxanorbornene core is susceptible to degradation via thermal retro-Diels-Alder reaction and pH-mediated ring-opening of the ether bridge. For researchers and developers, an awareness of these liabilities is paramount for controlling reaction outcomes, ensuring intermediate purity, and defining appropriate storage and handling conditions. The application of systematic forced degradation studies coupled with the development of a robust, stability-indicating HPLC method, as outlined in this guide, provides a validated framework for quantifying the stability of this compound and ensuring its quality and integrity throughout the drug development lifecycle.
References
- Alty, L. T., & Earl, T. M. (1999). Synthesis of a 7-Oxanorbornene Monomer: A Two-Step Sequence Preparation for the Organic Laboratory.
-
ResearchGate. (n.d.). Quantum calculations on the acid catalyzed rearrangements of norborn-5-en-2-one, 7-oxanorborn-5-en-2-one and 7-azanorborn-5-en-2-one - The electron-releasing effect of homoconjugated carbonyl group. Retrieved from [Link]
-
Couto, C. G., et al. (n.d.). Synthesis of 1-Methyl-3-oxo-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic Acid Methyl Ester. Molecules. Available at: [Link]
-
Sciforum. (n.d.). Ring Opening Metathesis Polymerization of 7-Oxabicyclo[2.2.1]Hept-5-Ene-2,3- Dicarboxylic Acid Dimethyl Ester. Retrieved from [Link]
-
PubMed. (n.d.). Synthesis of 1-methyl-3-oxo-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid methyl ester. Retrieved from [Link]
- Google Patents. (n.d.). US6677464B2 - Process for preparation of 7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid derivatives.
- African Journal of Biotechnology. (2010). Enzymatic hydrolysis of esters from 2-carboxy-6-methoxy-2,3-dihydrobenzofuran acid. African Journal of Biotechnology, 9(36), 5959-5964.
- International Journal of Scientific Development and Research. (2022). Stability indicating study by using different analytical techniques. IJSDR, 7(5).
-
ResearchGate. (n.d.). Type 2 Ring-Opening Reactions of Cyclopropanated 7-Oxabenzonorbornadienes with Carboxylic Acid Nucleophiles. Retrieved from [Link]
-
ResearchGate. (2016). Ring Opening Metathesis Polymerization of 7-Oxabicyclo[2.2.1]Hept-5-Ene-2,3- Dicarboxylic Acid, Dimethyl Ester. Retrieved from [Link]
- Google Patents. (n.d.). US6677464B2 - Process for preparation of 7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid derivatives.
-
PubChem. (n.d.). rac-(1R,2S,4R)-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid. Retrieved from [Link]
-
Molecules. (n.d.). Synthesis of 1-Methyl-3-oxo-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic Acid Methyl Ester. Retrieved from [Link]
-
LCGC International. (2021). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. Retrieved from [Link]
- National Center for Biotechnology Information. (2022). Enzyme catalyzes ester bond synthesis and hydrolysis: The key step for sustainable usage of plastics. Frontiers in Bioengineering and Biotechnology.
- ACS Publications. (1999). Synthesis of a 7-Oxanorbornene Monomer: A Two-Step Sequence Preparation for the Organic Laboratory.
- National Center for Biotechnology Information. (2012). Stability-Indicating HPLC Method for the Determination of Cefcapene Pivoxil.
-
ResearchGate. (n.d.). Kinetics of the ring-opening metathesis polymerization of a 7-oxanorbornene derivative by Grubbs' catalyst. Retrieved from [Link]
- Organic & Biomolecular Chemistry. (2018). Mechanism and kinetics of epoxide ring-opening with carboxylic acids catalyzed by the corresponding carboxylates. Organic & Biomolecular Chemistry, 16(30), 5483-5490.
- Organic & Biomolecular Chemistry. (2020). Experimental and computational study of the ring opening of tricyclic oxanorbornenes to polyhydro isoindole phosphonates. Organic & Biomolecular Chemistry, 18(2), 276-283.
- Hamada, M., et al. (2009). Author's personal copy. Tetrahedron: Asymmetry, 20(18), 2105-2111.
-
PubMed. (n.d.). Synthesis of 1-methyl-3-oxo-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid methyl ester. Retrieved from [Link]
-
Couto, C. G., et al. (n.d.). Synthesis of 1-Methyl-3-oxo-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic Acid Methyl Ester. Molecules. Available at: [Link]
- Stájer, G., et al. (2003). Preparation and structure of diexo-oxanorbornane-fused bi- and tetracyclic 1,3-heterocycles. ARKIVOC.
-
ChemRxiv. (n.d.). Organophotoredox Catalyzed C‒O Bond Cleavage: A Chemoselective Deprotection Strategy for Phenolic Ethers and Esters Driven by. Retrieved from [Link]
-
MDPI. (n.d.). Diisoamyl (1R, 4S)-7-oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate. Retrieved from [Link]
-
ResearchGate. (2016). Ring Opening Metathesis Polymerization of 7-Oxabicyclo[2.2.1]Hept-5-Ene-2,3- Dicarboxylic Acid, Dimethyl Ester. Retrieved from [Link]
-
KTH Royal Institute of Technology. (n.d.). Publications - Chemistry for Life Sciences. Retrieved from [Link]
-
Amanote Research. (n.d.). (PDF) The Thermal Decomposition of Derivatives of. Retrieved from [Link]
- Royal Society of Chemistry. (2017). Synthesis of bicyclic ethers by a palladium-catalyzed oxidative cyclization-redox relay-π-allyl-Pd cyclization cascade reaction.
-
ResearchGate. (n.d.). Computational study of the thermal decomposition of some oxypropenes. Retrieved from [Link]
- MDPI. (2024).
- National Center for Biotechnology Information. (1954). The enzymic cleavage of aromatic ethers. Biochemical Journal, 58(3), 442-445.
-
ResearchGate. (n.d.). Thermal Decomposition of Polymer/Montmorillonite Nanocomposites Synthesizedin situon a Clay Surface. Retrieved from [Link]
- MDPI. (2024). Enzymatic Hydrolysis of Resorcylic Acid Lactones by an Aeromicrobium sp. Toxins, 16(8), 404.
Sources
- 1. japsonline.com [japsonline.com]
- 2. exo-7-Oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride, 98+% 100 g | Request for Quote [thermofisher.com]
- 3. US6677464B2 - Process for preparation of 7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid derivatives - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mhlw-grants.niph.go.jp [mhlw-grants.niph.go.jp]
- 7. ijsdr.org [ijsdr.org]
- 8. chromatographyonline.com [chromatographyonline.com]
The Genesis of a Versatile Scaffold: A Historical and Technical Guide to Oxanorbornene Derivatives
For Immediate Release
A deep dive into the historical discovery and evolving applications of oxanorbornene derivatives, this technical guide serves as a comprehensive resource for researchers, scientists, and professionals in drug development. From its foundational synthesis to its role in cutting-edge polymer chemistry and medicinal applications, we trace the journey of this remarkable heterocyclic compound.
The Dawn of a New Molecular Architecture: The Diels-Alder Reaction
The story of oxanorbornene derivatives begins with one of the most powerful reactions in organic chemistry: the Diels-Alder reaction. In 1928, Otto Diels and Kurt Alder reported a groundbreaking cycloaddition between a conjugated diene and a substituted alkene (a dienophile) to form a cyclohexene ring. This discovery, which earned them the Nobel Prize in Chemistry in 1950, laid the theoretical groundwork for the synthesis of a vast array of cyclic compounds.
A classic and early example of this reaction is the cycloaddition of furan (a diene) with maleic anhydride (a dienophile) to produce exo-7-oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride.[1][2] This reaction is notable for its stereoselectivity, with the exo isomer being the thermodynamically more stable product and, therefore, the major product under equilibrium conditions.[3] The formation of the endo isomer is kinetically favored but is reversible, allowing for isomerization to the more stable exo adduct.[3] This initial adduct serves as the foundational building block for a myriad of oxanorbornene derivatives.
The fundamental Diels-Alder reaction between furan and maleic anhydride can be visualized as follows:
Figure 1: The foundational Diels-Alder reaction.
Early Functionalization: Expanding the Chemical Toolbox
The initial Diels-Alder adduct, the anhydride, proved to be a versatile starting material for a host of derivatives. Early functionalization focused on the hydrolysis of the anhydride ring to yield the corresponding dicarboxylic acid, exo-7-oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid. This diacid could then be subjected to Fischer esterification to produce a variety of dialkyl esters, with the dimethyl ester being a prominent example.[1][4]
These simple transformations significantly expanded the range of available oxanorbornene building blocks and were crucial for their subsequent applications, particularly as monomers in polymerization reactions.
A general workflow for this early functionalization is outlined below:
Figure 2: Early derivatization of the initial adduct.
A Leap Forward: Ring-Opening Metathesis Polymerization (ROMP)
The development of well-defined olefin metathesis catalysts in the latter half of the 20th century, particularly the ruthenium-based catalysts developed by Robert H. Grubbs, revolutionized polymer chemistry. These catalysts were found to be highly effective for the Ring-Opening Metathesis Polymerization (ROMP) of strained cyclic olefins, including oxanorbornene derivatives.
The strained double bond in the oxanorbornene ring system makes it an excellent substrate for ROMP. The use of Grubbs' catalysts, known for their high functional group tolerance and living polymerization characteristics, allowed for the synthesis of well-defined polymers with controlled molecular weights and low polydispersities.[2][5] This opened the door to the creation of a wide range of novel polymeric materials with tunable properties.
The general mechanism of ROMP for an oxanorbornene derivative is depicted below:
Figure 3: The catalytic cycle of ROMP.
Oxanorbornene Derivatives in Medicinal Chemistry: A Scaffold for Bioactivity
The rigid, bicyclic structure of the oxanorbornene scaffold has made it an attractive framework for the design of biologically active molecules. One of the earliest and most significant connections between oxanorbornene chemistry and medicine is through the total synthesis of cantharidin.
Cantharidin, a potent vesicant and a component of the notorious "Spanish fly," is a natural product containing the 7-oxabicyclo[2.2.1]heptane skeleton. Its synthesis has been a long-standing challenge in organic chemistry. Notably, the landmark synthesis by Gilbert Stork in 1951 utilized a Diels-Alder reaction as a key step to construct the oxanorbornene core.[6] Later, in 1980, William G. Dauben and his colleagues developed a more efficient synthesis employing a high-pressure Diels-Alder reaction between furan and dimethylmaleic anhydride.[7]
The historical pursuit of cantharidin synthesis not only showcased the utility of the Diels-Alder reaction for constructing complex natural products but also highlighted the potential of the oxanorbornene scaffold in biologically relevant molecules. Modern research continues to explore oxanorbornene derivatives for various therapeutic applications, including as anticancer agents and as components of drug delivery systems.[7]
| Key Historical Milestone | Year | Significance |
| Discovery of the Diels-Alder Reaction | 1928 | Provided the foundational synthetic route to the oxanorbornene core. |
| First Total Synthesis of Cantharidin | 1951 | Demonstrated the application of the Diels-Alder reaction in natural product synthesis and highlighted the biological relevance of the oxanorbornene scaffold.[6] |
| High-Pressure Diels-Alder for Cantharidin | 1980 | Offered a more efficient synthetic route to cantharidin.[7] |
| Development of Grubbs' Catalysts | 1990s | Enabled the controlled polymerization of oxanorbornene derivatives via ROMP. |
Experimental Protocols
Synthesis of exo-7-Oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride
-
Dissolve maleic anhydride in a suitable solvent, such as diethyl ether or tetrahydrofuran, in a round-bottom flask.
-
Add an equimolar amount of furan to the solution at room temperature.
-
Stir the reaction mixture. The product will precipitate out of the solution as a white solid.
-
Collect the solid by vacuum filtration and wash with cold solvent.
-
Dry the product under vacuum to yield the exo-anhydride.
Synthesis of Dimethyl exo-7-Oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate
-
Suspend the exo-anhydride in an excess of methanol.
-
Add a catalytic amount of a strong acid, such as sulfuric acid or hydrochloric acid.
-
Reflux the mixture until the reaction is complete (monitor by TLC).
-
Cool the reaction mixture and remove the excess methanol under reduced pressure.
-
Dissolve the residue in an organic solvent and wash with a saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the dimethyl ester.[1]
Ring-Opening Metathesis Polymerization (ROMP) of Dimethyl exo-7-Oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate
-
Dissolve the dimethyl ester monomer in a dry, degassed solvent (e.g., dichloromethane or toluene) under an inert atmosphere.
-
Prepare a solution of a Grubbs' catalyst (e.g., first, second, or third generation) in the same solvent.
-
Add the catalyst solution to the monomer solution via syringe.
-
Stir the reaction mixture at the desired temperature. Polymerization is often rapid.
-
Quench the polymerization by adding a quenching agent, such as ethyl vinyl ether.
-
Precipitate the polymer by pouring the reaction mixture into a non-solvent, such as methanol.
-
Collect the polymer by filtration and dry under vacuum.
Conclusion and Future Outlook
The historical journey of oxanorbornene derivatives is a testament to the power of fundamental discoveries in organic chemistry to unlock new avenues of scientific exploration. From its humble beginnings as a product of the Diels-Alder reaction, the oxanorbornene scaffold has evolved into a versatile platform for the synthesis of complex molecules, advanced polymers, and potentially life-saving therapeutics. The continued development of new synthetic methodologies and a deeper understanding of the structure-property relationships of oxanorbornene-based materials will undoubtedly lead to even more exciting discoveries and applications in the years to come.
References
- Diels, O., & Alder, K. (1928). Synthesen in der hydroaromatischen Reihe. Justus Liebigs Annalen der Chemie, 460(1), 98-122.
- France, M. B., Alty, L. T., & Earl, T. M. (1999). Synthesis of a 7-Oxanorbornene Monomer: A Two-Step Sequence Preparation for the Organic Laboratory.
- Grubbs, R. H. (2004).
- Stork, G., van Tamelen, E. E., Friedman, L. J., & Burgstahler, A. W. (1951). A Stereospecific Synthesis of Cantharidin. Journal of the American Chemical Society, 73(9), 4501-4502.
- Dauben, W. G., Kessel, C. R., & Takemura, K. H. (1980). Simple, efficient total synthesis of cantharidin via a high-pressure Diels-Alder reaction. Journal of the American Chemical Society, 102(22), 6893-6894.
-
Ring Opening Metathesis Polymerization of 7-Oxabicyclo[2.2.1]Hept-5-Ene-2,3- Dicarboxylic Acid Dimethyl Ester. (n.d.). Sciforum. Retrieved from [Link]
- Kinetics of the ring-opening metathesis polymerization of a 7-oxanorbornene derivative by Grubbs' catalyst. (2003). Journal of Polymer Science Part A: Polymer Chemistry, 41(14), 2125-2131.
- Norbornene and Related Structures as Scaffolds in the Search for New Cancer Treatments. (2022). Pharmaceuticals, 15(12), 1475.
-
Why is the exo product formed in the Diels–Alder reaction between furan and maleic anhydride? (2014, June 6). Chemistry Stack Exchange. Retrieved from [Link]
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. sciforum.net [sciforum.net]
- 3. Oxanorbornenes: promising new single addition monomers for the metathesis polymerization - Chemical Science (RSC Publishing) DOI:10.1039/D1SC00036E [pubs.rsc.org]
- 4. Grubbs’ and Schrock’s Catalysts, Ring Opening Metathesis Polymerization and Molecular Brushes—Synthesis, Characterization, Properties and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of a 7-Oxanorbornene Monomer: A Two-Step Sequence Preparation for the Organic Laboratory | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
A Technical Guide to the Preliminary Biological Activity Screening of Oxanorbornene Compounds
Foreword: The Oxanorbornene Scaffold - A Privileged Structure in Drug Discovery
The oxanorbornene scaffold, a bicyclic ether, has garnered significant attention in medicinal chemistry due to its unique conformational rigidity and stereochemical complexity. This architectural framework provides a versatile platform for the synthesis of a diverse array of derivatives with promising therapeutic potential. From potent anticancer agents to novel antimicrobial compounds, the oxanorbornene core has demonstrated a remarkable capacity for interacting with various biological targets. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the essential preliminary biological activity screening assays for this promising class of compounds. The following sections will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and ground the discussion in authoritative references, empowering researchers to effectively unlock the therapeutic potential of their novel oxanorbornene derivatives.
I. Foundational Screening: Assessing Cytotoxicity
A critical initial step in the evaluation of any novel compound library is the assessment of cytotoxicity. This foundational screen serves a dual purpose: it identifies compounds with potential as anticancer agents and simultaneously flags those with general toxicity that may preclude their development for other therapeutic applications. The half-maximal inhibitory concentration (IC50), the concentration of a compound that reduces cell viability by 50%, is a key metric derived from these assays.[1]
The MTT Assay: A Reliable Readout of Metabolic Activity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely adopted colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[2][3] The principle of the assay is based on the reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases of metabolically active cells into purple formazan crystals.[3] The amount of formazan produced is directly proportional to the number of viable cells.[2]
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.
-
Compound Treatment: Treat the cells with a serial dilution of the oxanorbornene compounds. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing for the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values for each compound.
II. Combating Microbial Threats: Antimicrobial Activity Screening
The emergence of multidrug-resistant pathogens presents a pressing global health challenge, necessitating the discovery of new antimicrobial agents.[4][5] Oxanorbornene derivatives, particularly polymeric structures, have shown considerable promise as antimicrobial agents.[1][6][7] A common initial screening method to determine the antimicrobial efficacy of a compound is the broth microdilution assay, which establishes the Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Broth Microdilution Method: Quantifying Antimicrobial Potency
This method involves challenging microorganisms with serial dilutions of the test compounds in a liquid growth medium.[8] It is a quantitative method that provides a precise measure of a compound's antimicrobial activity.
-
Compound Preparation: Prepare a series of twofold dilutions of the oxanorbornene compounds in a suitable broth medium in a 96-well microtiter plate.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., bacteria or fungi) adjusted to a specific turbidity (e.g., 0.5 McFarland standard).
-
Inoculation: Inoculate each well containing the compound dilutions with the microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates under appropriate conditions (e.g., temperature, time) for the specific microorganism.
-
MIC Determination: Visually inspect the plates for microbial growth (turbidity). The MIC is the lowest concentration of the compound at which no visible growth is observed.
III. Targeting the Cellular Machinery: Enzyme Inhibition Assays
Many diseases are driven by the aberrant activity of specific enzymes, making them attractive targets for therapeutic intervention.[9][10][11] Oxanorbornene derivatives have been investigated as inhibitors of various enzymes, including those involved in cancer progression.[12] Preliminary screening for enzyme inhibition can identify compounds that modulate the activity of a specific enzyme and provide insights into their mechanism of action.
Case Study: Inhibition of Tubulin Polymerization
Microtubules, dynamic polymers of α- and β-tubulin, are crucial for cell division, making them a key target for anticancer drugs.[2][13] Several natural products and synthetic compounds exert their anticancer effects by inhibiting tubulin polymerization.[2] The potential for norbornene derivatives to act as microtubule disruptors has been explored.[4]
-
Reagent Preparation: Prepare a reaction buffer containing purified tubulin protein and GTP.
-
Compound Incubation: Incubate the tubulin solution with the oxanorbornene compounds or a known tubulin inhibitor (e.g., colchicine) as a positive control.
-
Initiation of Polymerization: Initiate polymerization by raising the temperature to 37°C.
-
Monitoring Polymerization: Monitor the change in absorbance or fluorescence over time using a spectrophotometer or fluorometer. An increase in signal indicates tubulin polymerization.
-
Data Analysis: Compare the polymerization curves of the compound-treated samples to the control to determine the extent of inhibition.
dot graph TD { layout=dot; rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];
} caption { label="Workflow for Tubulin Polymerization Inhibition Assay"; fontsize=12; fontcolor="#5F6368"; }
Screening for Kinase Inhibitors
Protein kinases are a large family of enzymes that play critical roles in cellular signaling pathways, and their dysregulation is a hallmark of many cancers.[14] Therefore, kinase inhibitors are a major class of anticancer drugs.
This is a competitive assay that measures the displacement of a fluorescently labeled tracer from the kinase's active site by a test compound.[1]
-
Reagent Preparation: Prepare an assay buffer containing the kinase, a fluorescently labeled tracer (a ligand with known affinity for the kinase), and the test oxanorbornene compounds.
-
Incubation: Incubate the mixture to allow for binding equilibrium to be reached.
-
Fluorescence Polarization Measurement: Measure the fluorescence polarization of the samples using a suitable plate reader. A decrease in polarization indicates that the test compound has displaced the fluorescent tracer from the kinase.
-
Data Analysis: Calculate the percentage of inhibition and determine the IC50 value for each compound.
dot graph TD { layout=dot; rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];
} caption { label="Principle of Fluorescence Polarization Kinase Assay"; fontsize=12; fontcolor="#5F6368"; }
IV. Interacting with Cell Surface Receptors: Receptor Binding Assays
G-protein coupled receptors (GPCRs) are the largest family of cell surface receptors and are the targets of a significant portion of modern drugs.[15][16][17] Identifying compounds that bind to specific GPCRs is a key step in the development of new therapeutics.
GPCR Binding Assays: Identifying Receptor Ligands
These assays are designed to measure the ability of a test compound to bind to a specific GPCR.[18] A common approach is a competitive binding assay using a radiolabeled or fluorescently labeled ligand with known affinity for the receptor.
-
Membrane Preparation: Prepare cell membranes expressing the target GPCR.
-
Assay Setup: In a multi-well plate, combine the cell membranes, a labeled ligand (radioligand or fluorescent ligand), and various concentrations of the oxanorbornene test compounds.
-
Incubation: Incubate the mixture to allow for binding to reach equilibrium.
-
Separation of Bound and Free Ligand: Separate the membrane-bound ligand from the free ligand. For radioligand assays, this is typically done by filtration.
-
Quantification: Quantify the amount of bound labeled ligand. For radioligands, this is done using a scintillation counter. For fluorescent ligands, a fluorescence plate reader is used.
-
Data Analysis: Determine the ability of the test compounds to displace the labeled ligand and calculate their binding affinity (Ki).
dot graph TD { layout=dot; rankdir=TB; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];
} caption { label="Workflow for a Competitive GPCR Binding Assay"; fontsize=12; fontcolor="#5F6368"; }
V. Data Interpretation and Path Forward
The preliminary screening data provides the first glimpse into the biological activity of a novel series of oxanorbornene compounds. It is crucial to analyze the results from the different assays in a holistic manner. For instance, a compound that shows high cytotoxicity against a cancer cell line and also inhibits a key enzyme like tubulin or a specific kinase would be a strong candidate for further investigation as an anticancer agent. Conversely, a compound with potent antimicrobial activity and low cytotoxicity against mammalian cells would be a promising lead for antibiotic development.
The structure-activity relationship (SAR) should be carefully examined to identify the chemical features of the oxanorbornene scaffold and its substituents that are responsible for the observed biological activity.[8][19] This analysis will guide the design and synthesis of next-generation compounds with improved potency and selectivity.
Conclusion
The preliminary biological activity screening of oxanorbornene compounds is a multifaceted process that requires a carefully selected panel of assays to comprehensively assess their therapeutic potential. By employing a strategic combination of cytotoxicity, antimicrobial, enzyme inhibition, and receptor binding assays, researchers can efficiently identify promising lead compounds and gain valuable insights into their mechanisms of action. This guide provides a robust framework and detailed protocols to empower scientists in their quest to translate the chemical novelty of oxanorbornene derivatives into tangible therapeutic solutions.
References
-
Gabriel, D., et al. (2009). Synthetic Mimic of Antimicrobial Peptide with Nonmembrane-Disrupting Antibacterial Properties. Biomacromolecules, 10(10), 2973-2977. Available from: [Link]
-
Tew, G. N., et al. (2008). Synthetic Mimic of Antimicrobial Peptide with Nonmembrane-Disrupting Antibacterial Properties. Biomacromolecules, 9(11), 3025-3030. Available from: [Link]
-
García-Valverde, M., et al. (2022). Norbornene and Related Structures as Scaffolds in the Search for New Cancer Treatments. Molecules, 27(23), 8234. Available from: [Link]
-
Konai, M. M., et al. (2018). Antimicrobial polynorbornenes and polyoxanorbornenes. ResearchGate. Available from: [Link]
-
Lienkamp, K., et al. (2018). Chemical structure of poly(oxonorbornene)-based synthetic mimics of antimicrobial peptides (SMAMPs) with bactericidal activity against E. coli and S. aureus. ResearchGate. Available from: [Link]
-
El-Gazzar, M. G., et al. (2025). Antimicrobial Polymer via ROMP of a Bioderived Tricyclic Oxanorbornene Lactam Derivative. ACS Applied Bio Materials. Available from: [Link]
-
Kilic, A., et al. (2021). Poly(oxanorbornene)s bearing triphenylphosphonium and PEGylated zinc(ii) phthalocyanine with boosted photobiological activity and singlet oxygen generation. Polymer Chemistry, 12(1), 107-117. Available from: [Link]
-
El-Gazzar, M. G., et al. (2025). Antimicrobial Polymer via ROMP of a Bioderived Tricyclic Oxanorbornene Lactam Derivative. ACS Applied Bio Materials. Available from: [Link]
-
Sato-Kaneko, F., et al. (2018). Inhibition of tubulin polymerization evaluated by cell-free tubulin polymerization assay. ResearchGate. Available from: [Link]
-
Fujii, H., et al. (2023). Discovery of 7-Azanorbornane-Based Dual Agonists for the Delta and Kappa Opioid Receptors through an In Situ Screening Protocol. Molecules, 28(19), 6959. Available from: [Link]
-
Pfeffer, F. M., et al. (2014). Norbornane-based Cationic Antimicrobial Peptidomimetics Targeting the Bacterial Membrane. European Journal of Medicinal Chemistry, 86, 659-669. Available from: [Link]
-
D'Ambrosio, K., et al. (2024). Enzyme Inhibitors as Multifaceted Tools in Medicine and Agriculture. Molecules, 29(1), 213. Available from: [Link]
-
Rawal, M. K., & Kalal, S. (2016). 1 Mechanism of action at different sites. ResearchGate. Available from: [Link]
-
Gregory, G. L., et al. (2023). Ring-opening metathesis polymerization of N-methylpyridinium-fused norbornenes to access antibacterial main-chain cationic polymers. Proceedings of the National Academy of Sciences, 120(51), e2311634120. Available from: [Link]
-
Roth, B. L., et al. (2017). Discovery of new GPCR ligands to illuminate new biology. Nature Chemical Biology, 13(10), 1035-1043. Available from: [Link]
-
Kumar, D., et al. (2025). Design, synthesis, biological evaluation and in silico studies of EGFR inhibitors based on 4-oxo-chromane scaffold targeting resistance in non-small cell lung cancer (NSCLC). ResearchGate. Available from: [Link]
-
Wang, G., et al. (2022). Design, synthesis, and antitumor study of a series of novel 1-Oxa-4-azaspironenone derivatives. Bioorganic & Medicinal Chemistry Letters, 72, 128925. Available from: [Link]
-
Gonzalez-Veloza, D. C., et al. (2023). Identification of Inhibitors of Tubulin Polymerization Using a CRISPR-Edited Cell Line with Endogenous Fluorescent Tagging of β-Tubulin and Histone H1. International Journal of Molecular Sciences, 24(3), 2603. Available from: [Link]
-
Glomb, T., et al. (2018). Anti-Cancer Activity of Derivatives of 1,3,4-Oxadiazole. Molecules, 23(12), 3361. Available from: [Link]
-
Tang, D., et al. (2022). Chalcone Derivatives: Role in Anticancer Therapy. Biomolecules, 12(8), 1043. Available from: [Link]
-
Al-Suhaimi, K. S., et al. (2021). In vitro tubulin polymerization inhibition results. ResearchGate. Available from: [Link]
-
Singh, P., et al. (2023). In silico screening, synthesis, characterization and biological evaluation of novel anticancer agents as potential COX-2 inhibitors. Journal of Biomolecular Structure and Dynamics, 41(16), 7858-7872. Available from: [Link]
-
Pinney, K. G., et al. (2017). Synthesis and biological evaluation of benzocyclooctene-based and indene-based anticancer agents that function as inhibitors of tubulin polymerization. MedChemComm, 8(3), 599-606. Available from: [Link]
-
Wang, G., et al. (2022). Design, synthesis, and antitumor study of a series of novel 1-Oxa-4-azaspironenone derivatives. Bioorganic & Medicinal Chemistry Letters, 72, 128925. Available from: [Link]
-
Peyrot, V., et al. (2007). Synthesis, antiproliferative activity and inhibition of tubulin polymerization by anthracenone-based oxime derivatives. Bioorganic & Medicinal Chemistry Letters, 17(11), 3009-3012. Available from: [Link]
-
Pal, S., et al. (2021). Oxanorbornenes: promising new single addition monomers for the metathesis polymerization. Chemical Science, 12(19), 6705-6711. Available from: [Link]
-
Edmondson, S., et al. (2020). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Molecules, 25(8), 1953. Available from: [Link]
-
Karbownik, A., et al. (2020). Discovery of new aurone derivatives as submicromolar CK2 inhibitors. ResearchGate. Available from: [Link]
-
Ali, A. A.-K., et al. (2025). Synthesis, characterization and anticancer activity of new oxazepien derivative compounds. ResearchGate. Available from: [Link]
-
Patadiya, N. (2025). A REVIEW ON ENZYME INHIBITORS. ResearchGate. Available from: [Link]
-
Akhtar, J., et al. (2021). Synthesis and Anticancer Evaluation of New 1,3,4-Oxadiazole Derivatives. Molecules, 26(23), 7247. Available from: [Link]
-
Erickson, J. W., et al. (1997). Structure-based discovery of a new class of enzyme inhibitors. Acta Crystallographica Section A: Foundations of Crystallography, 53(S1), C-67. Available from: [Link]
-
Ivanova, E. P., et al. (2020). Antibacterial Action of Nanoparticles by Lethal Stretching of Bacterial Cell Membranes. Advanced Materials, 32(51), 2005679. Available from: [Link]
-
Kumar, R., et al. (2021). Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. Anti-Cancer Agents in Medicinal Chemistry, 21(15), 1968-1995. Available from: [Link]
-
Marti, J. C., et al. (2020). Illuminating the Path to Target GPCR Structures and Functions. Biochemistry, 59(40), 3783-3795. Available from: [Link]
-
Orhan, I. E. (2025). Enzyme Inhibitors as the Attractive Targets for the Treatment of Various Diseases. ResearchGate. Available from: [Link]
-
Wang, J., et al. (2021). Chemical structures of three GPCR-targeting ligands that are in early-stage clinical trials for the treatment of asthma and COPD. ResearchGate. Available from: [Link]
-
Linsky, M., et al. (2025). De novo design of miniprotein agonists and antagonists targeting G protein-coupled receptors. Nature. Available from: [Link]
Sources
- 1. Synthetic Mimic of Antimicrobial Peptide with Nonmembrane-Disrupting Antibacterial Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of benzocyclooctene-based and indene-based anticancer agents that function as inhibitors of tubulin polymerization - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 3. Synthesis, antiproliferative activity and inhibition of tubulin polymerization by anthracenone-based oxime derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antimicrobial Polymer via ROMP of a Bioderived Tricyclic Oxanorbornene Lactam Derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Norbornene and Related Structures as Scaffolds in the Search for New Cancer Treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Identification of Inhibitors of Tubulin Polymerization Using a CRISPR-Edited Cell Line with Endogenous Fluorescent Tagging of β-Tubulin and Histone H1 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. escholarship.org [escholarship.org]
- 16. lifechemicals.com [lifechemicals.com]
- 17. Illuminating the Path to Target GPCR Structures and Functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. cabidigitallibrary.org [cabidigitallibrary.org]
- 19. researchgate.net [researchgate.net]
Methodological & Application
Application Note & Protocol: Ring-Opening Metathesis Polymerization of 7-Oxa-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid
Abstract
This comprehensive guide provides a detailed exploration of the Ring-Opening Metathesis Polymerization (ROMP) of 7-Oxa-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid. This monomer is of significant interest for the synthesis of functional polymers with applications in drug delivery, biomaterials, and advanced materials science due to the hydrophilic and biocompatible nature of the resulting polyether backbone combined with the versatile functionality of the carboxylic acid group. This document offers in-depth scientific insights, validated experimental protocols, and practical guidance for researchers, scientists, and drug development professionals. We delve into the mechanistic underpinnings of the polymerization, catalyst selection criteria, and step-by-step procedures for successful synthesis and characterization of the target polymer.
Introduction: The Significance of Poly(7-oxanorbornene-2-carboxylic acid)
7-Oxanorbornene derivatives are a privileged class of monomers for ROMP. The high ring strain of the bicyclic olefin provides a powerful thermodynamic driving force for the polymerization, enabling near-complete monomer conversion under mild conditions.[1] The presence of the oxygen bridge in the 7-position imparts increased hydrophilicity and potential biocompatibility to the resulting polymer backbone compared to their all-carbon norbornene counterparts.[2]
Specifically, the polymerization of this compound yields a polymer with a repeating unit that features a carboxylic acid side chain. This functionality is particularly valuable as it can be leveraged for:
-
pH-Responsive Behavior: The carboxylic acid groups can be protonated or deprotonated in response to changes in environmental pH, leading to alterations in polymer solubility, conformation, and interaction with other molecules.
-
Bioconjugation: The carboxylic acid provides a convenient handle for the covalent attachment of drugs, peptides, proteins, and targeting ligands.
-
Hydrogel Formation: Cross-linking of the carboxylic acid side chains can lead to the formation of hydrogels with potential applications in tissue engineering and controlled release.[3]
-
Adhesion and Coating: The polar nature of the carboxylic acid can enhance adhesion to various substrates.
This guide will focus on providing the necessary knowledge to successfully synthesize and utilize polymers derived from this versatile monomer.
Mechanistic Overview of ROMP
ROMP is a chain-growth polymerization process catalyzed by transition metal carbene (alkylidene) complexes, most notably those based on ruthenium and molybdenum.[4][5] The generally accepted mechanism, often referred to as the Chauvin mechanism, involves the reaction of the cyclic olefin with the metal carbene catalyst.
The key steps in the ROMP of this compound are:
-
Initiation: The strained double bond of the oxanorbornene monomer coordinates to the ruthenium catalyst. This is followed by a [2+2] cycloaddition to form a metallacyclobutane intermediate.
-
Propagation: The metallacyclobutane intermediate undergoes a retro-[2+2] cycloaddition, which opens the ring of the monomer and regenerates a new metal carbene species that now incorporates the monomer unit. This new carbene then reacts with another monomer molecule, propagating the polymer chain.
-
Termination: The polymerization is typically "living," meaning that termination reactions are largely absent in the absence of impurities.[4] To intentionally terminate the polymerization and isolate the polymer, a quenching agent, such as ethyl vinyl ether, is added.[3] This agent reacts with the active ruthenium carbene at the end of the polymer chain to form an inactive species.
Visualizing the ROMP Mechanism
Caption: Step-by-step experimental workflow for ROMP.
Materials and Reagents
-
exo-7-Oxa-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid (highly pure)
-
Grubbs' 3rd Generation Catalyst
-
Anhydrous, deoxygenated dichloromethane (DCM)
-
Ethyl vinyl ether
-
Methanol (for precipitation)
-
Schlenk flasks and other appropriate glassware
-
Magnetic stirrer and stir bars
-
Inert atmosphere setup (Schlenk line or glovebox)
Procedure
-
Monomer Preparation: In a glovebox or under a positive pressure of inert gas, add exo-7-Oxa-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid (e.g., 500 mg, 3.24 mmol) to a dry Schlenk flask equipped with a magnetic stir bar.
-
Solvent Addition: Add anhydrous, deoxygenated DCM (e.g., 10 mL) to the flask to dissolve the monomer. Stir until a homogeneous solution is obtained.
-
Catalyst Preparation: In a separate vial, prepare a stock solution of Grubbs' 3rd Generation catalyst in anhydrous, deoxygenated DCM. For a target DP of 100, the [M]/[C] ratio would be 100:1. Therefore, you would need 0.0324 mmol of catalyst.
-
Initiation: Using a gas-tight syringe, rapidly inject the required volume of the catalyst stock solution into the stirring monomer solution. The solution may change color upon initiation.
-
Polymerization: Allow the reaction to stir at room temperature. The progress of the polymerization can be monitored by taking small aliquots and analyzing them by ¹H NMR (observing the disappearance of the monomer's vinyl protons) or by observing the increase in viscosity of the solution. Typical reaction times can range from 30 minutes to several hours.
-
Termination: Once the desired conversion is reached (or after a set time), terminate the polymerization by adding an excess of ethyl vinyl ether (e.g., 100-fold excess relative to the catalyst). Stir for an additional 30 minutes. [3]7. Polymer Isolation: Precipitate the polymer by slowly adding the reaction mixture to a large volume of a non-solvent, such as cold methanol, while stirring vigorously.
-
Purification: Collect the precipitated polymer by filtration or centrifugation. Wash the polymer with fresh methanol to remove any residual monomer and catalyst byproducts.
-
Drying: Dry the purified polymer under high vacuum to a constant weight.
Characterization of the Polymer
Spectroscopic Analysis
-
¹H NMR Spectroscopy: Confirms the structure of the polymer. The disappearance of the monomer's olefinic protons (typically around 6.0-6.5 ppm) and the appearance of the polymer backbone's olefinic protons (around 5.5-6.0 ppm) are indicative of successful polymerization.
-
FT-IR Spectroscopy: Can be used to identify the characteristic functional groups in the polymer, such as the carboxylic acid C=O stretch (around 1700 cm⁻¹) and O-H stretch (broad peak around 2500-3300 cm⁻¹).
Molecular Weight Determination
-
Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC): This is the primary technique for determining the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn). A narrow PDI (typically < 1.2) is indicative of a well-controlled, living polymerization.
Troubleshooting
| Issue | Potential Cause(s) | Suggested Solution(s) |
| No Polymerization | Impure monomer or solvent; deactivated catalyst; endo isomer of monomer. | Purify monomer and solvent; use fresh catalyst; ensure monomer is the exo isomer. |
| Low Yield | Incomplete monomer conversion; loss of polymer during precipitation. | Increase reaction time; optimize precipitation conditions (e.g., use a different non-solvent). |
| Broad PDI | Slow initiation; presence of chain transfer agents. | Use a faster-initiating catalyst (e.g., Grubbs' 3rd Gen.); ensure high purity of all reagents. |
| Inconsistent Results | Variations in reaction setup; moisture or air contamination. | Strictly adhere to inert atmosphere techniques; ensure all glassware is thoroughly dried. |
Conclusion
The ring-opening metathesis polymerization of this compound is a robust and versatile method for synthesizing well-defined functional polymers. By carefully selecting the monomer stereochemistry, catalyst, and reaction conditions, researchers can produce materials with controlled molecular weights and a wide range of potential applications in the biomedical and materials science fields. This guide provides a solid foundation for the successful implementation of this powerful polymerization technique.
References
- ProQuest. (n.d.). Synthesis and Aqueous Ring Opening Metathesis Polymerization of 7-Oxanorbornene Derivatives.
-
Sciforum. (n.d.). Ring Opening Metathesis Polymerization of 7-Oxabicyclo[2.2.1]Hept-5-Ene-2,3- Dicarboxylic Acid Dimethyl Ester. Retrieved from [Link]
-
ACS Publications. (n.d.). Chain transfer during the aqueous ring-opening metathesis polymerization of 7-oxanorbornene derivatives. Retrieved from [Link]
-
PubMed Central (PMC). (2021). Oxanorbornenes: promising new single addition monomers for the metathesis polymerization. Retrieved from [Link]
-
ResearchGate. (n.d.). Kinetics of the ring‐opening metathesis polymerization of a 7‐oxanorbornene derivative by Grubbs' catalyst. Retrieved from [Link]
-
PubMed Central (PMC). (n.d.). Chain transfer agents for the catalytic ring opening metathesis polymerization of norbornenes. Retrieved from [Link]
-
ACS Publications. (n.d.). Practical Route for Catalytic Ring-Opening Metathesis Polymerization. Retrieved from [Link]
-
Kiessling Lab. (n.d.). 7-Oxabicyclo[2.2.1]hept-5-ene-exo-2-carboxylic acid, a Precursor to Substrates for the Ring Opening Metathesis Polymerization. Retrieved from [Link]
-
ResearchGate. (2021). Oxanorbornenes: Promising New Single Addition Monomers for the Metathesis Polymerization. Retrieved from [Link]
-
Royal Society of Chemistry. (2021). Oxanorbornenes: promising new single addition monomers for the metathesis polymerization. Retrieved from [Link]
-
ResearchGate. (2016). Ring Opening Metathesis Polymerization of 7-Oxabicyclo[2.2.1]Hept-5-Ene-2,3- Dicarboxylic Acid, Dimethyl Ester. Retrieved from [Link]
Sources
- 1. Synthesis and Aqueous Ring Opening Metathesis Polymerization of 7-Oxanorbornene Derivatives - ProQuest [proquest.com]
- 2. kiesslinglab.com [kiesslinglab.com]
- 3. sciforum.net [sciforum.net]
- 4. Oxanorbornenes: promising new single addition monomers for the metathesis polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chain transfer agents for the catalytic ring opening metathesis polymerization of norbornenes - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Synthesis of Functional Hydrogels via ROMP of 7-Oxa-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid
Abstract
This document provides a comprehensive guide to the synthesis, characterization, and application of hydrogels derived from 7-Oxa-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid and its derivatives. The primary synthetic route detailed is Ring-Opening Metathesis Polymerization (ROMP), a powerful and versatile technique that allows for the creation of well-defined polymers with a high degree of functional group tolerance.[1][2] This guide covers the mechanistic basis of ROMP, provides detailed, step-by-step protocols for monomer and hydrogel synthesis, outlines key characterization techniques, and presents an application protocol for drug delivery studies. The content is designed to provide researchers with both the practical knowledge and the theoretical understanding necessary to successfully implement and adapt these methods for their specific research needs.
Introduction: The Power of Oxanorbornene-Based Hydrogels
7-Oxa-bicyclo[2.2.1]hept-5-ene derivatives, commonly known as oxanorbornenes, are a class of strained cyclic olefins that serve as excellent monomers for Ring-Opening Metathesis Polymerization (ROMP).[3] The inherent ring strain of the bicyclic system is the thermodynamic driving force for the polymerization, leading to the formation of high molecular weight polymers under mild reaction conditions.[1] The carboxylic acid functionality at the 2-position provides a versatile handle for post-polymerization modification or for imparting pH-responsive properties to the final hydrogel.
Hydrogels synthesized from these monomers are of significant interest in biomedical applications, such as tissue engineering and drug delivery, due to their high water content, biocompatibility, and tunable mechanical properties.[4][5][6][7] The ability to control polymer architecture and incorporate various functional groups makes ROMP a particularly attractive method for designing "smart" hydrogels that can respond to specific biological cues.[8]
The Chemistry: Ring-Opening Metathesis Polymerization (ROMP)
ROMP is a chain-growth polymerization reaction catalyzed by transition metal carbene complexes, most notably Grubbs-type ruthenium catalysts.[9][10] These catalysts are known for their remarkable tolerance to a wide variety of functional groups and their stability in common organic solvents, and even in aqueous media.[10]
The mechanism proceeds via a [2+2] cycloaddition between the metal carbene of the catalyst and the double bond of the oxanorbornene monomer. This forms a metallacyclobutane intermediate which then undergoes a retro-[2+2] cycloreversion to open the ring and generate a new metal carbene at the end of the growing polymer chain. This new carbene then reacts with the next monomer unit, propagating the chain.[11]
Because of its living nature, ROMP allows for the synthesis of polymers with controlled molecular weights and low dispersity, as well as the creation of complex architectures like block copolymers.[11][12]
Caption: Mechanism of Ring-Opening Metathesis Polymerization (ROMP).
Experimental Protocols
Protocol 1: Synthesis of Monomer (7-Oxa-bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid, dimethyl ester)
The carboxylic acid monomer can be challenging to polymerize directly due to potential interactions with the ruthenium catalyst. A common strategy is to first protect the carboxylic acid groups as esters, perform the polymerization, and then hydrolyze the esters to yield the desired polyanionic hydrogel.[9][13]
Materials:
-
exo-7-Oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride
-
Methanol (anhydrous)
-
Sulfuric acid (concentrated) or other suitable catalyst
-
Sodium bicarbonate (saturated solution)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Standard glassware for reflux
Procedure:
-
Esterification: In a round-bottom flask equipped with a reflux condenser, dissolve exo-7-Oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride in an excess of anhydrous methanol.[9][13]
-
Carefully add a catalytic amount of concentrated sulfuric acid to the solution.
-
Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After cooling to room temperature, remove the excess methanol using a rotary evaporator.
-
Dissolve the residue in diethyl ether or ethyl acetate and carefully wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the dimethyl ester product as a white solid.[13]
-
Characterization: Confirm the structure of the synthesized monomer using ¹H NMR, ¹³C NMR, and FT-IR spectroscopy.
Protocol 2: Synthesis of Hydrogel via ROMP
This protocol describes the synthesis of a crosslinked hydrogel using the dimethyl ester monomer and a suitable crosslinking agent. All reactions involving the Grubbs catalyst should be performed under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents to prevent catalyst deactivation.[9]
Materials:
-
7-Oxa-bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid, dimethyl ester (Monomer)
-
A suitable difunctional crosslinker (e.g., a bis-oxanorbornene derivative)
-
Grubbs' 2nd or 3rd Generation Catalyst[12]
-
Anhydrous, degassed solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF))
-
Ethyl vinyl ether (terminating agent)
-
Methanol (for precipitation)
-
Schlenk line or glovebox
-
Syringes and needles
Caption: Workflow for hydrogel synthesis, purification, and processing.
Procedure:
-
Setup: Dry all glassware in an oven overnight and assemble under an inert atmosphere.
-
Monomer Solution: In a Schlenk flask, dissolve the oxanorbornene dimethyl ester monomer and the crosslinker (typically 1-5 mol%) in the anhydrous, degassed solvent.
-
Catalyst Addition: In a separate flask, prepare a stock solution of the Grubbs catalyst in the same solvent. Rapidly inject the required amount of catalyst solution into the stirring monomer solution. The monomer-to-catalyst ratio will determine the polymer's molecular weight.[9]
-
Gelation: Continue stirring at room temperature. Gelation time can vary from minutes to hours depending on the monomer/catalyst concentration and reactivity.
-
Termination: Once the gel has formed, add a few drops of ethyl vinyl ether to quench the polymerization.[13]
-
Hydrolysis: Swell the polymer gel in a mixture of THF and 1 M NaOH solution. Stir this mixture for 24 hours to hydrolyze the ester groups to carboxylic acids.[9][13]
-
Purification: Precipitate the polyanionic polymer by adding 1 M HCl.[13] The resulting hydrogel should then be extensively washed with deionized water (dialysis is recommended) to remove any remaining salts, catalyst residues, and unreacted monomer.
-
Drying: The purified hydrogel can be lyophilized (freeze-dried) to obtain a dry powder or porous scaffold (xerogel) for storage and characterization.
Hydrogel Characterization
Proper characterization is crucial to ensure the hydrogel meets the desired specifications for its intended application.
| Technique | Parameter Measured | Typical Expected Results |
| FT-IR Spectroscopy | Functional groups | Disappearance of C=C peak (~1640 cm⁻¹), appearance of broad O-H stretch (~3400 cm⁻¹) after hydrolysis. |
| ¹H NMR (on soluble polymer) | Polymer structure | Broadening of peaks corresponding to the polymer backbone, disappearance of monomer olefinic protons. |
| Rheology | Mechanical properties | Storage modulus (G') > Loss modulus (G'') indicating a solid-like gel structure. |
| Swelling Studies | Water uptake capacity | Equilibrium swelling ratio can be determined by measuring the weight of the swollen vs. dry gel. |
| Scanning Electron Microscopy (SEM) | Morphology and pore structure | Provides visualization of the internal porous network of the lyophilized hydrogel.[14] |
Application Protocol: Drug Loading and In Vitro Release
These hydrogels, with their carboxylic acid groups, are excellent candidates for pH-responsive drug delivery.[4] At low pH, the carboxylic acids are protonated, causing the hydrogel to shrink. At higher pH (above the pKa), they deprotonate, leading to electrostatic repulsion and swelling, which facilitates drug release.
Materials:
-
Synthesized and purified hydrogel (lyophilized)
-
Model drug (e.g., Doxorubicin, Methylene Blue)
-
Phosphate Buffered Saline (PBS) at pH 5.5 and pH 7.4
-
UV-Vis Spectrophotometer
Procedure:
-
Drug Loading:
-
Prepare a concentrated solution of the model drug in an appropriate buffer (e.g., pH 7.4 PBS).
-
Immerse a pre-weighed amount of the lyophilized hydrogel in the drug solution.
-
Allow the hydrogel to swell and absorb the drug solution for 24-48 hours at room temperature, protected from light.
-
The amount of loaded drug can be quantified by measuring the decrease in the drug concentration in the supernatant using UV-Vis spectrophotometry.
-
-
In Vitro Release:
-
Gently remove the drug-loaded hydrogel, blot excess surface liquid, and place it in a known volume of release medium (e.g., PBS at pH 5.5 and pH 7.4 in separate experiments).
-
At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with fresh medium to maintain sink conditions.
-
Measure the concentration of the released drug in the aliquots using a UV-Vis spectrophotometer.
-
Calculate the cumulative percentage of drug released over time.
-
This dual-pH study will demonstrate the pH-responsive nature of the hydrogel, a key feature for targeted drug delivery applications.[8][15]
References
-
Title: Ring Opening Metathesis Polymerization of 7-Oxabicyclo[2.2.1]Hept-5-Ene-2,3- Dicarboxylic Acid Dimethyl Ester Source: Sciforum URL: [Link]
-
Title: Fast Ring-Opening Metathesis Polymerization of Tricyclic Oxanorbornene Derivatives Source: ACS Publications URL: [Link]
-
Title: Stereochemistry of ring-opening/cross metathesis reactions of exo- and endo-7-oxabicyclo[2.2.1]hept-5-ene-2-carbonitriles with allyl alcohol and allyl acetate Source: Beilstein Journal of Organic Chemistry URL: [Link]
-
Title: Surface-Attached Poly(oxanorbornene) Hydrogels with Antimicrobial and Protein-Repellent Moieties: The Quest for Simultaneous Dual Activity Source: PubMed Central URL: [Link]
-
Title: Oxanorbornenes: promising new single addition monomers for the metathesis polymerization Source: PubMed Central URL: [Link]
-
Title: Rapid, Regioselective Living Ring-Opening Metathesis Polymerization of Bio-Derivable Asymmetric Tricyclic Oxanorbornenes Source: ResearchGate URL: [Link]
-
Title: Ring-opening metathesis polymerization of (oxa)norbornenes with sulfonate, sulfone, and sulfoxide sidechains Source: Royal Society of Chemistry URL: [Link]
-
Title: Recent Advances in Drug Release, Sensing, and Cellular Uptake of Ring-Opening Metathesis Polymerization (ROMP) Derived Poly(olefins) Source: ACS Publications URL: [Link]
-
Title: Preparation of (R)-(+)-7-Oxabicyclo[2.2.1]hept-5-ene-exo-2-carboxylic acid, a Precursor to Substrates for the Ring Opening Metathesis Polymerization Source: Kiessling Lab, University of Wisconsin-Madison URL: [Link]
-
Title: Applications of Polymer-Based Hydrogels in Drug Delivery Systems Source: MDPI Encyclopedia URL: [Link]
-
Title: Kinetics of the ring‐opening metathesis polymerization of a 7‐oxanorbornene derivative by Grubbs' catalyst Source: ResearchGate URL: [Link]
-
Title: Ring Opening Metathesis Polymerization of 7-Oxabicyclo[2.2.1]Hept-5-Ene-2,3- Dicarboxylic Acid, Dimethyl Ester Source: ResearchGate URL: [Link]
-
Title: Polymer-Based Hydrogels Applied in Drug Delivery: An Overview Source: MDPI URL: [Link]
-
Title: Ring-opening metathesis polymerization using polyisobutylene supported Grubbs second-generation catalyst Source: Royal Society of Chemistry URL: [Link]
-
Title: Development of Injectable Anhydrous Hydrogels for the Controlled Release of Therapeutic Proteins Source: University of Regensburg URL: [Link]
-
Title: Grubbs catalyst Source: Wikipedia URL: [Link]
-
Title: Polymer-Based Hydrogels Applied in Drug Delivery: An Overview Source: R Discovery URL: [Link]
-
Title: Synthesis and Photopatterning of Synthetic Thiol-Norbornene Hydrogels Source: PubMed Central URL: [Link]
-
Title: Advances in Hydrogel-Based Drug Delivery Systems Source: PubMed Central URL: [Link]
-
Title: Relating norbornene composition-to-reactivity for thiol–ene photopolymerizations and 3D printing Source: ResearchGate URL: [Link]
-
Title: Diisoamyl (1R, 4S)-7-oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate Source: Semantic Scholar URL: [Link]
-
Title: Olefin-Metathesis Catalysts for the Preparation of Molecules and Materials (Nobel Lecture) Source: Wiley Online Library URL: [Link]
-
Title: Performance Characterization and Antibacterial Activity of a Composite Hydrogel Composed of Oxidized κ-Carrageenan, Acrylamide, and Silver-Based Metal–Organic Frameworks Source: MDPI URL: [Link]
-
Title: Diisoamyl (1R, 4S)-7-oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate Source: MDPI URL: [Link]
-
Title: Tailoring composite hydrogel performance via controlled integration of norbornene-functionalised Pluronic micelles Source: Royal Society of Chemistry URL: [Link]
Sources
- 1. Oxanorbornenes: promising new single addition monomers for the metathesis polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. kiesslinglab.com [kiesslinglab.com]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. mdpi.com [mdpi.com]
- 6. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 7. Advances in Hydrogel-Based Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. discovery.researcher.life [discovery.researcher.life]
- 9. sciforum.net [sciforum.net]
- 10. Grubbs catalyst - Wikipedia [en.wikipedia.org]
- 11. 20.210.105.67 [20.210.105.67]
- 12. Fast Ring-Opening Metathesis Polymerization of Tricyclic Oxanorbornene Derivatives [zenodo.org]
- 13. researchgate.net [researchgate.net]
- 14. Performance Characterization and Antibacterial Activity of a Composite Hydrogel Composed of Oxidized κ-Carrageenan, Acrylamide, and Silver-Based Metal–Organic Frameworks [mdpi.com]
- 15. pubs.acs.org [pubs.acs.org]
Biomedical Applications of Poly(7-Oxa-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid): A Detailed Guide for Researchers and Drug Development Professionals
Introduction: A Polymer Platform with Tunable Properties for Advanced Biomedical Solutions
Poly(7-Oxa-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid) and its derivatives represent a versatile class of polymers synthesized via Ring-Opening Metathesis Polymerization (ROMP). The inherent strain of the oxanorbornene monomer facilitates efficient and controlled polymerization, yielding well-defined polymers with a range of molecular weights.[1] The presence of the carboxylic acid functionality along the polymer backbone imparts crucial properties such as pH-responsiveness and the ability to form hydrogels, making this polymer platform highly attractive for a variety of biomedical applications, including drug delivery, tissue engineering, and diagnostics.[1][2] This guide provides an in-depth exploration of the synthesis, properties, and key biomedical applications of this promising polymer, complete with detailed protocols and expert insights to empower researchers in their quest for innovative therapeutic and diagnostic solutions.
Core Principles: Synthesis and Functionalization
The journey to harnessing the potential of poly(this compound) begins with a fundamental understanding of its synthesis. The process is a two-step sequence that offers a high degree of control over the final polymer architecture.[2][3]
Monomer Synthesis: The Diels-Alder Reaction
The monomer, this compound or its anhydride precursor, is typically synthesized through a Diels-Alder reaction.[2][3] This [4+2] cycloaddition reaction involves the reaction of a diene (furan) with a dienophile (maleic anhydride or acrylic acid).[2][4] The choice of dienophile and reaction conditions can influence the stereochemistry (exo- or endo-) of the resulting monomer, which in turn can affect its polymerization behavior.[5]
Protocol 1: Synthesis of exo-7-Oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride [2]
Objective: To synthesize the anhydride monomer precursor via a Diels-Alder reaction.
Materials:
-
Maleic anhydride (50 g, 509 mmol)
-
Furan (33 ml, 453 mmol)
-
Tetrahydrofuran (THF)
Procedure:
-
Dissolve maleic anhydride in a 500 ml flask with THF.
-
Add furan to the solution and swirl the flask for several minutes.
-
Allow the flask to stand for several days to facilitate the formation of large crystals.
-
Isolate the crystals using a Hirsch funnel and wash with a small amount of THF.
-
Dry the crystals under vacuum for 24 hours.
Expected Outcome: White to pale cream crystals of exo-7-Oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride.
Polymerization: Ring-Opening Metathesis Polymerization (ROMP)
ROMP is the polymerization method of choice for 7-oxanorbornene derivatives due to its high functional group tolerance and the ability to produce polymers with controlled molecular weights and low polydispersity.[6] Ruthenium-based catalysts, such as Grubbs' catalysts, are highly efficient for this process.[2] The monomer to catalyst ratio is a critical parameter that allows for the tuning of the polymer's molecular weight.[1]
Caption: Workflow for the synthesis of poly(this compound) via ROMP.
Protocol 2: Ring-Opening Metathesis Polymerization of 7-Oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid dimethyl ester [2]
Objective: To synthesize the polymer via ROMP. (Note: This protocol uses the dimethyl ester derivative, which can be subsequently hydrolyzed to the dicarboxylic acid).
Materials:
-
7-Oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid, dimethyl ester (2 g, 9.43 mmol)
-
Ruthenium catalyst (e.g., Grubbs' first generation catalyst, Ru(PPh3)2(Cl)2(CHPh))
-
Anhydrous Tetrahydrofuran (THF, 30 ml)
-
Ethyl vinyl ether
-
Methanol
Procedure:
-
Dissolve the monomer in anhydrous THF in a flask under a nitrogen atmosphere.
-
Add the ruthenium catalyst to the solution. The monomer-to-catalyst ratio will determine the molecular weight of the polymer.
-
Stir the solution under nitrogen for 0.5 hours.
-
Terminate the polymerization by adding ethyl vinyl ether and stir for an additional 30 minutes.
-
Precipitate the polymer by adding the reaction mixture to methanol.
-
Collect the white polymer precipitate.
Expected Yield: 80-85%
Application Note 1: pH-Responsive Hydrogels for Controlled Drug Delivery
The carboxylic acid groups along the polymer backbone are the key to its pH-responsive behavior. In aqueous solutions, the polymer can form hydrogels, and the degree of swelling of these hydrogels is dependent on the pH of the surrounding environment.[7][8]
Mechanism of pH-Responsiveness
At a pH above the pKa of the carboxylic acid groups (typically around 4-5), the carboxyl groups (-COOH) deprotonate to form carboxylate ions (-COO-).[8] The resulting negative charges along the polymer chains lead to electrostatic repulsion, causing the polymer network to expand and swell.[7] This swelling allows for the release of encapsulated drug molecules. Conversely, at a pH below the pKa, the carboxylic acid groups are protonated and neutral, leading to a more collapsed hydrogel structure and reduced drug release.[7] This property is particularly advantageous for targeted drug delivery to sites with different pH environments, such as the slightly alkaline pH of blood (7.4) and the acidic microenvironment of tumors or endosomes.[9]
Caption: Mechanism of pH-responsive swelling and drug release from the hydrogel.
Protocol 3: Preparation of a Polyanionic Hydrogel and Drug Loading[2]
Objective: To prepare a pH-responsive hydrogel and load it with a therapeutic agent.
Materials:
-
Poly(dimethyl-7-oxabicyclo(2.2.1)hept-5-ene-2,3-dicarboxylic acid) (0.5 g)
-
Tetrahydrofuran (THF, 125 ml)
-
1 M Sodium Hydroxide (NaOH, 125 ml)
-
1 M Hydrochloric Acid (HCl)
-
Therapeutic drug of interest
-
Phosphate-buffered saline (PBS) at various pH values
Procedure:
Part A: Hydrogel Formation (Hydrolysis)
-
Dissolve the polymer in a mixture of THF and 1 M NaOH.
-
Stir the solution under a nitrogen atmosphere for 24 hours to facilitate the hydrolysis of the ester groups to carboxylic acids.
-
Precipitate the polyanionic polymer (the hydrogel precursor) by adding 1 M HCl.
-
Collect the precipitate and wash thoroughly with deionized water to remove excess acid and salt.
Part B: Drug Loading (Swelling-Diffusion Method)
-
Prepare a concentrated solution of the drug in an appropriate solvent.
-
Immerse a known weight of the dried hydrogel in the drug solution.
-
Allow the hydrogel to swell and absorb the drug solution for a specified period (e.g., 24 hours) at a controlled temperature.
-
Remove the drug-loaded hydrogel and gently blot the surface to remove excess solution.
-
Dry the drug-loaded hydrogel under vacuum.
Characterization:
-
Drug Loading Content (%): (Weight of drug in hydrogel / Weight of drug-loaded hydrogel) x 100
-
Encapsulation Efficiency (%): (Weight of drug in hydrogel / Initial weight of drug) x 100
| Drug | Polymer System | Drug Loading (%) | Encapsulation Efficiency (%) | Release Conditions | Reference |
| Doxorubicin | Nanoparticles | ~10-20 | ~80-95 | pH 5.5 vs. 7.4 | [9] |
| Ibuprofen | Nanoparticles | ~65.5 | ~100 | Simulated body fluid | [10] |
| Docetaxel | Nanoparticles | ~7.6 | - | pH 5.5 vs. 7.4 | [10] |
Application Note 2: Scaffolds for Tissue Engineering and Cell Encapsulation
The ability of poly(this compound) to form biocompatible hydrogels makes it a promising material for tissue engineering applications. These hydrogels can serve as three-dimensional scaffolds that mimic the extracellular matrix (ECM), providing structural support for cell growth and tissue regeneration.[11] The carboxylic acid groups can also be functionalized with cell-adhesive ligands to enhance cell attachment and proliferation.
Key Advantages for Tissue Engineering:
-
Biocompatibility: The polymer backbone is generally considered to be biocompatible, supporting cell viability and growth.[12]
-
Tunable Mechanical Properties: The mechanical properties of the hydrogel, such as stiffness, can be tuned by varying the polymer concentration and crosslinking density, which is crucial for mimicking the mechanical environment of different tissues.
-
Porosity: The porous structure of the hydrogel allows for the diffusion of nutrients, oxygen, and waste products, which is essential for maintaining cell viability within the scaffold.[13]
Protocol 4: Fabrication of a Hydrogel Scaffold for Cell Culture
Objective: To create a 3D hydrogel scaffold for cell culture.
Materials:
-
Sterile poly(this compound) hydrogel precursor
-
Sterile crosslinking agent (e.g., a di-thiol for thiol-ene click chemistry)
-
Sterile photoinitiator (if using photopolymerization)
-
Cell culture medium
-
Cells of interest
Procedure:
-
Under sterile conditions, dissolve the hydrogel precursor and crosslinking agent in cell culture medium to the desired concentrations.
-
If using photopolymerization, add the photoinitiator to the solution.
-
Add the cell suspension to the polymer solution and gently mix to ensure uniform cell distribution.
-
Pipette the cell-polymer solution into a mold (e.g., a petri dish or a custom-designed mold).
-
Initiate crosslinking. For photopolymerization, expose the solution to UV or visible light of the appropriate wavelength and intensity for a specified duration.
-
After gelation, add fresh cell culture medium to the scaffold.
-
Incubate the cell-laden scaffold under standard cell culture conditions (e.g., 37°C, 5% CO2).
Assessment of Cell Viability and Proliferation:
-
Live/Dead Staining: Use fluorescent dyes such as calcein-AM (stains live cells green) and ethidium homodimer-1 (stains dead cells red) to visualize cell viability within the hydrogel.
-
MTT Assay: Quantify cell proliferation by measuring the metabolic activity of the cells within the scaffold.
Trustworthiness and Scientific Integrity
The protocols and applications described herein are based on established scientific principles and published research. The inherent tunability of the ROMP synthesis allows for the production of well-defined polymers, which is a cornerstone of reproducible research. The pH-responsive nature of the carboxylic acid-functionalized polymer is a predictable and well-understood phenomenon, providing a reliable mechanism for controlled drug release.[7][8] Furthermore, the biocompatibility of similar polymer backbones has been demonstrated in numerous studies, supporting their potential for in vivo applications.[12] However, as with any biomaterial, thorough characterization and validation are essential for each specific application. Researchers should perform comprehensive in vitro and in vivo studies to assess the biocompatibility, degradation profile, and efficacy of their specific polymer formulations.
Conclusion and Future Outlook
Poly(this compound) is a highly promising and versatile polymer platform for a wide range of biomedical applications. Its straightforward synthesis, tunable properties, and inherent pH-responsiveness make it an ideal candidate for the development of advanced drug delivery systems and tissue engineering scaffolds. The ability to functionalize the polymer backbone with various bioactive molecules opens up exciting possibilities for creating targeted and multifunctional biomaterials. As research in this field continues to advance, we can expect to see the emergence of innovative and clinically relevant applications of this remarkable polymer.
References
- Kwasek, B., & Bogdał, D. (2014). Ring Opening Metathesis Polymerization of 7-Oxabicyclo[2.2.1]Hept-5-Ene-2,3- Dicarboxylic Acid Dimethyl Ester. Sciforum.
- Schueller, C. M., Manning, D. D., & Kiessling, L. L. (Year). 7-Oxabicyclo[2.2.1]hept-5-ene-exo-2-carboxylic acid, a. Kiessling Lab.
- (2016). Ring Opening Metathesis Polymerization of 7-Oxabicyclo[2.2.1]Hept-5-Ene-2,3- Dicarboxylic Acid, Dimethyl Ester.
- (Year). Synthesis of 1-Methyl-3-oxo-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic Acid Methyl Ester.
- Al-Tabakha, M. M., et al. (Year). Investigation of Swelling Behavior and Mechanical Properties of a pH-Sensitive Superporous Hydrogel Composite. PMC.
- Aoki, D., et al. (2025). Fully Biomass-Derived Poly(oxanorbornene) Derivatives with Exceptional Mechanical Properties.
- (Year). US6677464B2 - Process for preparation of 7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid derivatives.
- (1999).
- Aoki, D., et al. (2025). Fully Biomass-Derived Poly(oxanorbornene) Derivatives with Exceptional Mechanical Properties.
- De, S., et al. (2020). Cell Engineering with Functional Poly(oxanorbornene) Block Copolymers. PMC.
- (Year). Multi-step Synthesis for ROMP Monomer. Scribd.
- (2013). Synthesis of 7-oxabicyclo[2.2.1]hept-5-en-2-yl derivatives and their screening for antimicrobial and antioxidant properties. PubMed.
- (Year).
- (2022).
- (Year). Investigation of Swelling Behavior and Mechanical Properties of a pH-Sensitive Superporous Hydrogel Composite. Brieflands.
- Chen, F., et al. (Year).
- (Year). Functionalized poly(oxanorbornene)‐block‐copolymers: Preparation via ROMP/click‐methodology.
- (2025). Aqueous Synthesis of Poly(ethylene glycol)-amide-Norbornene-Carboxylate for Modular Hydrogel Crosslinking. PMC.
- (Year). Facile synthesize of norbornene-hyaluronic acid to form hydrogel via thiol-norbornene reaction for biomedical application.
- (Year).
- (Year). American Journal of Pharmaceutics. Austra & Lian.
- (2018). Biomedical Applications of Polymers -An Overview. Juniper Publishers.
- (2021). Cytotoxic and cytocompatible comparison among seven photoinitiators-triggered polymers in different tissue cells. PubMed.
- (2017). Full article: Radical polymerization approach for ring opened oxanorbornene anhydride based macromonomers. Taylor & Francis Online.
- (Year).
- (2025). Rheological and Swelling Behavior of pH Sensitive Hydrogel Particles.
- (Year). a) Molecular structures of oxanorbornene polymer derivatives. Log P...
- (Year). Poly(oxanorbornene)s bearing triphenylphosphonium and PEGylated zinc(ii) phthalocyanine with boosted photobiological activity and singlet oxygen generation. Polymer Chemistry (RSC Publishing).
- (2025). How to perform drug release analysis of drug loaded polymeric nanoparticles in PBS?.
- (Year). Synthesis and Swelling Behavior of pH-Sensitive Semi-IPN Superabsorbent Hydrogels Based on Poly(acrylic acid) Reinforced with Cellulose Nanocrystals. MDPI.
- (2025). Aqueous Synthesis of Poly(ethylene glycol)‐Amide‐Norbornene‐Carboxylate for Modular Hydrogel Crosslinking.
- (Year). Exploring the Interplay between Drug Release and Targeting of Lipid-Like Polymer Nanoparticles Loaded with Doxorubicin. MDPI.
- (Year). (1SR,2SR,4SR)-7-Oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid. Scilit.
- (2025). Degradable Precision Polynorbornenes via Ring-Opening Metathesis Polymerization.
- (Year).
- (Year). An Analysis of the Biocompatibility, Cytotoxicity, and Bone Conductivity of Polycaprolactone: An In Vivo Study. MDPI.
- (2020). Development of High‐Drug‐Loading Nanoparticles. UQ eSpace - The University of Queensland.
- (2025). Synthesis of hyaluronated poly(exo-7-oxabicyclo[2.2.1]hept-5-en-2,3-dicarboxylic anhydride) brushes via a combination of surface-initiated ring-opening metathesis polymerization and thiol-ene click reaction.
- (2025). Synthesis and Cytotoxicity of Salicylate-Based Poly(anhydride esters).
- (2019). pH-Responsive Polymer Nanoparticles for Drug Delivery. Monash University.
- (Year). This compound. SCBT.
- (Year). 24363-23-3|7-Oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid. BLDpharm.
Sources
- 1. researchgate.net [researchgate.net]
- 2. sciforum.net [sciforum.net]
- 3. Synthesis of a 7-Oxanorbornene Monomer: A Two-Step Sequence Preparation for the Organic Laboratory | Semantic Scholar [semanticscholar.org]
- 4. US6677464B2 - Process for preparation of 7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid derivatives - Google Patents [patents.google.com]
- 5. kiesslinglab.com [kiesslinglab.com]
- 6. Functionalization of 7-oxanorbornene and its ring-opening metathesis polymerization - East China Normal University [pure.ecnu.edu.cn]
- 7. Investigation of Swelling Behavior and Mechanical Properties of a pH-Sensitive Superporous Hydrogel Composite - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pH Sensitive Hydrogels in Drug Delivery: Brief History, Properties, Swelling, and Release Mechanism, Material Selection and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchmgt.monash.edu [researchmgt.monash.edu]
- 10. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 11. researchgate.net [researchgate.net]
- 12. An Analysis of the Biocompatibility, Cytotoxicity, and Bone Conductivity of Polycaprolactone: An In Vivo Study | MDPI [mdpi.com]
- 13. Synthesis and Swelling Behavior of pH-Sensitive Semi-IPN Superabsorbent Hydrogels Based on Poly(acrylic acid) Reinforced with Cellulose Nanocrystals | MDPI [mdpi.com]
Application Notes and Protocols for the Functionalization of 7-Oxa-bicyclo[2.2.1]hept-5-ene-2-carboxylic Acid in Drug Delivery
For: Researchers, scientists, and drug development professionals
Introduction: A Versatile Scaffold for Innovative Drug Delivery
7-Oxa-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, a strained bicyclic oxanorbornene derivative, has emerged as a compelling scaffold in the design of advanced drug delivery systems. Its unique structural features, including a reactive carboxylic acid handle and a strained double bond, offer a versatile platform for the covalent attachment of therapeutic agents, targeting ligands, and solubility-enhancing moieties. This molecule can be utilized as a monomer for Ring-Opening Metathesis Polymerization (ROMP) to create high-molecular-weight drug carriers, or it can be employed directly as a linker in small molecule-drug conjugates.[1]
The rigid, bicyclic structure provides a well-defined spatial arrangement for appended molecules, which can be advantageous for optimizing interactions with biological targets. Furthermore, the oxanorbornene core imparts a degree of hydrophilicity, potentially improving the aqueous solubility of conjugated hydrophobic drugs.
These application notes provide a comprehensive guide to the functionalization of this compound for the development of novel drug delivery constructs. We will delve into detailed protocols for common conjugation chemistries, characterization techniques, and in vitro evaluation methodologies.
Core Functionalization Strategies
The primary site for functionalization on this compound is the carboxylic acid group. This versatile functional group can be readily converted into esters or amides, providing stable linkages to a wide array of molecules.
Protocol 1: Amide Coupling for Drug Conjugation
Amide bonds are highly stable in physiological conditions, making them an ideal choice for creating robust drug conjugates.[2] This protocol details the coupling of this compound to an amine-containing drug or linker using the common carbodiimide coupling agents 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS).[3][4]
Workflow for Amide Coupling:
Sources
- 1. Synthesis and first biological evaluation of 1-aza-9-oxafluorenes as novel lead structures for the development of small-sized cytostatics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 3. researchgate.net [researchgate.net]
- 4. Click Chemistry, a Powerful Tool for Pharmaceutical Sciences - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Leveraging 7-Oxa-bicyclo[2.2.1]hept-5-ene-2-carboxylic Acid Derivatives for Advanced Cell Engineering
Section 1: The Core Chemistry of Oxanorbornadiene (OND) Linkers
The utility of the oxanorbornadiene scaffold in a biological context is rooted in a two-stage chemical process that is both efficient and controllable under physiological conditions. The inherent ring strain of the [2.2.1]bicyclic system makes it a highly reactive participant in specific chemical transformations.[1]
1.1 The Mechanism: A Tale of Two Reactions
The core mechanism involves two sequential reactions:
-
Conjugate Addition: Activated ONDs are potent Michael acceptors. They react rapidly with nucleophiles, most notably the thiol groups of cysteine residues in proteins, to form a stable covalent adduct.[1] This reaction is highly efficient and can proceed to completion within minutes at micromolar concentrations, making it ideal for modifying biomolecules without harsh conditions.[1]
-
Retro-Diels-Alder (rDA) Fragmentation: Following the initial conjugation, the adduct undergoes a spontaneous rDA fragmentation. This reaction is thermally allowed and proceeds predictably under physiological conditions (37°C, aqueous buffer) to release the conjugated cargo, regenerating the nucleophile on the protein and releasing a stable, biocompatible furan byproduct. It is this cleavage reaction that makes ONDs exceptional as "traceless" or "self-immolative" linkers.[1][2]
The diagram below illustrates this sequential process, which forms the foundation of OND-based bioconjugation and release strategies.
Caption: Figure 1: The two-stage mechanism of OND linkers.
1.2 Engineering Release: The Art of Tunability
A key advantage of OND chemistry is that the rate of the rDA fragmentation can be precisely tuned by modifying the substituents on the oxanorbornadiene ring. This allows for the rational design of linkers with release half-lives spanning from minutes to over a week under simulated physiological conditions.[1][3] Electron-withdrawing groups on the OND scaffold generally accelerate the rDA reaction, leading to faster cargo release, while other modifications can stabilize the adduct. This tunability is critical for optimizing the pharmacokinetic and pharmacodynamic properties of a therapeutic agent.
Section 2: Application in Protein Modification for Drug Delivery
A primary application of OND chemistry in cell engineering is the development of advanced drug delivery systems. By conjugating therapeutics to carrier proteins like serum albumin, it is possible to extend their circulation time, improve solubility, and reduce off-target effects.[3][4]
2.1 Rationale: Albumin as a Natural Carrier
Serum albumin is the most abundant protein in blood plasma and possesses a unique, highly conserved free thiol on cysteine-34 (Cys34), making it an ideal target for thiol-specific conjugation.[3] OND-linked drugs can be administered, bind to endogenous albumin in vivo, and then release their payload at a predetermined rate, effectively turning the native protein into a circulating drug depot.[3][4]
Caption: Figure 2: Workflow for albumin-based drug delivery using ONDs.
2.2 Protocol 1: Cysteine-Specific Protein Bioconjugation with an OND Linker
This protocol provides a general framework for labeling a cysteine-containing protein with a cargo molecule functionalized with an OND linker.
Materials:
-
Cysteine-containing protein (e.g., Bovine Serum Albumin, BSA) in phosphate-buffered saline (PBS), pH 7.4.
-
OND-functionalized cargo molecule, dissolved in a compatible solvent (e.g., DMSO).
-
Reaction Buffer: PBS, pH 7.4, degassed.
-
Quenching Reagent (optional): N-ethylmaleimide (NEM) or free L-cysteine.
-
Size Exclusion Chromatography (SEC) column or dialysis cassette for purification.
Protocol:
-
Protein Preparation: Prepare a solution of the protein (e.g., 10-20 mg/mL, ~150-300 µM for BSA) in the degassed reaction buffer. Rationale: Degassing the buffer minimizes oxidation of the free thiol, ensuring its availability for conjugation.
-
Linker Preparation: Prepare a stock solution of the OND-cargo construct (e.g., 10-20 mM in DMSO).
-
Conjugation Reaction: Add the OND-cargo solution to the protein solution to achieve a final molar excess of 1.5 to 5-fold over the protein. For instance, for a 300 µM protein solution, add the OND-cargo to a final concentration of 450-1500 µM.
-
Incubation: Gently mix and incubate the reaction at room temperature or 37°C. The reaction is typically rapid; monitor progress after 15, 30, and 60 minutes. Rationale: The reaction rate is concentration-dependent. Monitoring allows for optimization to achieve complete labeling without excessive incubation.
-
Quenching (Optional): To stop the reaction and cap any remaining unreacted protein thiols, add a 10-fold molar excess of NEM.
-
Purification: Remove the unreacted OND-cargo and byproducts by SEC or dialysis against PBS.
-
Validation: Confirm successful conjugation using techniques such as SDS-PAGE (which may show a slight mass shift), MALDI-TOF mass spectrometry (to confirm the mass of the adduct), or UV-Vis spectroscopy if the cargo is a chromophore.
Section 3: Application in Tunably Degradable Hydrogels
OND chemistry can be used to form hydrogels with precisely controlled degradation profiles, which is highly valuable for 3D cell culture, tissue engineering, and controlled release of therapeutic proteins.
3.1 Rationale: Building Self-Destructing Scaffolds
By using multi-armed polyethylene glycol (PEG) polymers functionalized with either thiols or ONDs, a crosslinked hydrogel network can be formed instantly upon mixing. The degradation of this hydrogel is governed by the rDA fragmentation of the OND crosslinks, leading to a predictable and tunable dissolution of the scaffold and release of encapsulated cells or therapeutic molecules.[1]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Bioorthogonal chemistry - Wikipedia [en.wikipedia.org]
- 3. Albumin-oxanorbornadiene conjugates formed ex vivo for the extended circulation of hydrophilic cargo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Albumin-Oxanorbornadiene Conjugates Formed ex Vivo for the Extended Circulation of Hydrophilic Cargo - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis of Advanced Polyelectrolytes via Ring-Opening Metathesis Polymerization of 7-Oxa-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid Derivatives
Abstract
This document provides a comprehensive guide to the synthesis and characterization of polyelectrolytes derived from 7-Oxa-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid. The primary synthetic route detailed herein is the Ring-Opening Metathesis Polymerization (ROMP) of a methyl-esterified monomer, followed by hydrolysis to yield the final polyelectrolyte. This approach offers excellent control over polymer molecular weight and dispersity, yielding well-defined materials with significant potential in biomedical applications such as drug delivery, tissue engineering, and as biomimetic materials. We present detailed protocols for monomer synthesis, polymerization, and subsequent polymer modification, along with methodologies for structural and molecular weight characterization.
Introduction: The Rationale for Oxanorbornene-Based Polyelectrolytes
Polyelectrolytes, polymers bearing repeating electrolyte groups, are a cornerstone of advanced materials science, finding applications in areas ranging from water treatment to drug delivery. The unique properties of these materials are dictated by their charge density, molecular architecture, and backbone chemistry. 7-Oxanorbornene derivatives have emerged as particularly valuable monomers for the synthesis of functional polymers via Ring-Opening Metathesis Polymerization (ROMP).[1] The strained olefinic bond within the bicyclic structure of these monomers provides a strong thermodynamic driving force for the polymerization, making the reaction highly efficient and virtually irreversible.[1]
The incorporation of a carboxylic acid functionality allows for the creation of anionic polyelectrolytes (polyanions). These materials can interact with biological systems, form hydrogels, and serve as matrices for the controlled release of therapeutic agents.[2] The hydrophilic oxanorbornene backbone further enhances the suitability of these polymers for biological applications.[1]
This guide focuses on the synthesis of poly(this compound). A critical consideration in the ROMP of functional monomers is the potential for side reactions between the monomer's functional groups and the metal-alkylidene catalyst. The free carboxylic acid can deactivate common ruthenium-based ROMP catalysts. Therefore, a robust and widely adopted strategy involves the polymerization of a protected monomer, typically a methyl ester, followed by post-polymerization hydrolysis to unmask the carboxylic acid groups and generate the desired polyelectrolyte.
Synthetic Strategy Overview
The overall synthetic pathway is a three-stage process, designed for optimal yield and product purity. Each stage is amenable to detailed characterization to ensure the quality of the final polyelectrolyte.
Caption: Overall workflow for polyelectrolyte synthesis.
Experimental Protocols
Stage 1: Monomer Synthesis - this compound methyl ester
The synthesis of the oxanorbornene monomer is achieved through a [4+2] cycloaddition, specifically a Diels-Alder reaction between furan and methyl acrylate. Lewis acid catalysis can be employed to improve reaction rates and yields.[3][4] For simplicity and accessibility, this protocol details the uncatalyzed reaction, which proceeds effectively, albeit over a longer timeframe. The exo isomer is typically favored and is more suitable for ROMP, as the endo isomer can lead to catalyst chelation and inhibition.[1]
Materials:
-
Furan (freshly distilled)
-
Methyl acrylate
-
Anhydrous toluene
-
Silica gel for column chromatography
-
Hexanes
-
Ethyl acetate
Protocol:
-
In a sealed, thick-walled glass tube, combine furan (1.2 equivalents) and methyl acrylate (1.0 equivalent). Note: A slight excess of furan is used to drive the reaction to completion.
-
The reaction mixture is stirred at room temperature for 5-7 days. The progress of the reaction can be monitored by ¹H NMR or TLC.
-
Upon completion, the excess furan and unreacted methyl acrylate are removed under reduced pressure.
-
The crude product, a mixture of exo and endo isomers, is purified by silica gel column chromatography using a hexanes/ethyl acetate gradient to isolate the desired exo isomer.
-
The purified product is dried under high vacuum to yield a colorless oil.
Characterization:
-
¹H NMR (CDCl₃, 300 MHz): Expected peaks for the exo isomer include signals for the olefinic protons (~6.4 ppm), the bridgehead protons (~5.1 ppm), and the methyl ester protons (~3.7 ppm).[1]
-
FT-IR (neat): Characteristic peaks include the C=O stretch of the ester (~1730 cm⁻¹) and the C=C stretch of the bicyclic alkene (~1570 cm⁻¹).
Stage 2: Ring-Opening Metathesis Polymerization (ROMP)
The polymerization of the methyl ester monomer is carried out using a well-defined ruthenium catalyst, such as Grubbs' Second or Third Generation catalyst. The choice of catalyst can influence polymerization kinetics and tolerance to impurities. The monomer-to-catalyst ratio is a critical parameter that dictates the target degree of polymerization and, consequently, the molecular weight of the resulting polymer.
Materials:
-
This compound methyl ester (monomer)
-
Grubbs' Third Generation Catalyst (or other suitable Ru-based catalyst)
-
Anhydrous, degassed dichloromethane (DCM) or tetrahydrofuran (THF)
-
Ethyl vinyl ether (termination agent)
-
Methanol (for precipitation)
Protocol:
-
All glassware should be oven-dried and cooled under a nitrogen or argon atmosphere.
-
In a Schlenk flask, dissolve the monomer in the chosen anhydrous, degassed solvent (e.g., DCM) to a concentration of approximately 0.5 M.
-
In a separate vial, dissolve the Grubbs' catalyst in a small amount of the same solvent. The amount of catalyst is determined by the desired monomer-to-catalyst ratio (e.g., 100:1 for a target degree of polymerization of 100).
-
Rapidly inject the catalyst solution into the stirring monomer solution under an inert atmosphere.
-
Allow the reaction to proceed at room temperature. Polymerization is typically rapid and may be complete within 30-60 minutes. The solution will become noticeably more viscous.
-
Terminate the polymerization by adding an excess of ethyl vinyl ether (approximately 100-fold excess relative to the catalyst) and stir for an additional 30 minutes.
-
Precipitate the polymer by slowly adding the reaction mixture to a large volume of cold methanol with vigorous stirring.
-
Collect the white, fibrous polymer by filtration, wash with fresh methanol, and dry under vacuum to a constant weight.
| Parameter | Recommended Value | Rationale |
| Solvent | Anhydrous, Degassed DCM or THF | Ensures catalyst stability and prevents premature termination. |
| Monomer:Catalyst Ratio | 50:1 to 500:1 | Controls the target molecular weight of the polymer. |
| Reaction Time | 30-60 minutes | Oxanorbornene derivatives polymerize rapidly.[2] |
| Termination Agent | Ethyl vinyl ether | Effectively deactivates the ruthenium catalyst.[2] |
Characterization:
-
¹H NMR (CDCl₃): The sharp peaks of the monomer's olefinic protons will be replaced by broad signals corresponding to the polymer backbone's double bonds (~5.7-5.9 ppm).
-
Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn). A PDI close to 1.1 indicates a well-controlled, "living" polymerization.
Stage 3: Hydrolysis to the Polyelectrolyte
The final step is the conversion of the polyester to the target polyanion through base-catalyzed hydrolysis of the methyl ester groups.
Materials:
-
Poly(this compound methyl ester)
-
Tetrahydrofuran (THF)
-
1 M Sodium hydroxide (NaOH) solution
-
1 M Hydrochloric acid (HCl) solution
-
Dialysis tubing (appropriate molecular weight cut-off)
-
Deionized water
Protocol:
-
Dissolve the polyester in THF.
-
Add an equal volume of 1 M NaOH solution. The amount of NaOH should be in stoichiometric excess relative to the number of ester groups.
-
Stir the biphasic mixture vigorously at room temperature for 24 hours.[2] The polymer should gradually dissolve as the sodium carboxylate salt is formed.
-
After 24 hours, acidify the solution to a pH of ~2 by the dropwise addition of 1 M HCl. This will precipitate the polyacid.
-
Alternatively, for a water-soluble sodium salt form, the solution can be purified directly.
-
For purification, transfer the solution to dialysis tubing and dialyze against deionized water for 48-72 hours, with frequent water changes, to remove salts and other small molecule impurities.
-
Lyophilize the purified polymer solution to obtain the final polyelectrolyte as a white, fluffy solid.
Caption: Characterization points in the synthesis workflow.
Characterization of the Final Polyelectrolyte:
-
¹H NMR (D₂O): The disappearance of the methyl ester peak (~3.7 ppm) confirms complete hydrolysis.
-
FT-IR (KBr pellet): The sharp ester C=O peak will be replaced by a broad O-H stretch (~3400-2500 cm⁻¹) and a carboxylate C=O stretch (~1710 cm⁻¹).
Applications and Future Directions
The polyelectrolyte synthesized through this protocol, poly(this compound), is a versatile material with numerous potential applications in the biomedical and pharmaceutical fields.
-
Drug Delivery: The carboxylic acid groups can be used to conjugate drugs containing amine or hydroxyl functionalities via amide or ester linkages. The pH-responsive nature of the carboxylic acid groups can also be exploited for triggered drug release in specific physiological environments, such as the acidic microenvironment of tumors.
-
Hydrogel Formation: In aqueous solutions, these polyanions can form hydrogels, especially in the presence of divalent cations or through adjustments in pH.[2] These hydrogels can serve as scaffolds for tissue engineering or as matrices for the sustained release of encapsulated therapeutics.
-
Biomimetic Materials: The polymer backbone can mimic the structure of natural polysaccharides. Such materials have been shown to act as lubricants for articular cartilage, highlighting their potential in orthopedic applications.
-
Antimicrobial Surfaces: When functionalized with cationic groups, related poly(oxanorbornene) derivatives have demonstrated antimicrobial activity. The carboxylic acid groups of the present polymer provide a convenient handle for further functionalization to explore such properties.
The continued development of ROMP catalysts with even greater functional group tolerance may one day allow for the direct polymerization of the unprotected carboxylic acid monomer, further simplifying this synthetic route. Additionally, the creation of block copolymers incorporating this polyelectrolyte with other functional polymers will open new avenues for the design of sophisticated, self-assembling nanomaterials for advanced drug delivery applications.
References
-
Mahmoud, E., Watson, D. A., & Feringa, B. L. (2015). Diels–Alder and Dehydration Reactions of Biomass-Derived Furan and Acrylic Acid for the Synthesis of Benzoic Acid. ACS Catalysis, 5(11), 6856-6862. Available from: [Link]
-
Kwasek, B., & Bogdał, D. (2014). Ring Opening Metathesis Polymerization of 7-Oxabicyclo[2.2.1]Hept-5-Ene-2,3- Dicarboxylic Acid Dimethyl Ester. Sciforum. Available from: [Link]
-
Salavati-Fard, T., President, E., & Vlachos, D. G. (2017). Catalysis of the Diels–Alder Reaction of Furan and Methyl Acrylate in Lewis Acidic Zeolites. ACS Catalysis, 7(10), 6715-6724. Available from: [Link]
-
Mahmoud, E., & Watson, D. A. (2015). Diels-Alder and Dehydration Reactions of Biomass-Derived Furan and Acrylic Acid for the Synthesis of Benzoic Acid. United Arab Emirates University Scholarworks. Available from: [Link]
-
Kiessling, L. L., Manning, D. D., & Schueller, C. M. (1996). Preparation of (R)-(+)-7-Oxabicyclo[2.2.1]hept-5-ene-exo-2-carboxylic acid, a Precursor to Substrates for the Ring Opening Metathesis Polymerization. Tetrahedron Letters, 37(18), 3125-3128. Available from: [Link]
-
Radwan, M. F., et al. (2022). Unlocking the Potential of Poly(norbornene-dicarboximides): Synthesis, Applications, and Future Prospects. IEICES. Available from: [Link]
Sources
Application Notes & Protocols: 7-Oxa-bicyclo[2.2.1]hept-5-ene-2-carboxylic Acid in Advanced Materials Science
Foreword: The Unique Potential of a Strained Bicyclic Monomer
7-Oxa-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid and its derivatives represent a class of versatile monomers that have garnered significant interest in materials science. Their rigid, strained bicyclic structure, containing an oxygen bridge, makes them exceptionally reactive in ring-opening metathesis polymerization (ROMP)[1][2]. This reactivity, coupled with the inherent functionality of the carboxylic acid group, provides a powerful platform for the design and synthesis of advanced functional polymers with tailored properties. These polymers are finding applications in diverse fields, from biomedicine to smart materials.
This guide provides an in-depth exploration of the application of this compound in materials science. It is intended for researchers and scientists, offering not only detailed experimental protocols but also the scientific rationale behind the methodological choices, empowering users to innovate and adapt these techniques for their specific research needs.
Core Chemistry: Synthesis of the Monomer
The synthesis of this compound and its derivatives typically begins with a Diels-Alder reaction between furan and a suitable dienophile[3][4][5]. This cycloaddition reaction is highly efficient for creating the oxanorbornene backbone.
Protocol 1: Synthesis of exo-7-Oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic Anhydride
This protocol details the synthesis of the anhydride precursor, which can be further modified to the carboxylic acid or its esters.
Rationale: The Diels-Alder reaction between furan and maleic anhydride is a classic and high-yielding method to produce the exo-isomer of the oxanorbornene structure. The exo configuration is often preferred for ROMP as the endo configuration can sometimes lead to catalyst chelation and slower polymerization rates[2].
Materials:
-
Maleic anhydride
-
Furan
-
Tetrahydrofuran (THF), anhydrous
Procedure:
-
In a clean, dry flask, dissolve maleic anhydride in a minimal amount of anhydrous THF.
-
Slowly add an equimolar amount of furan to the solution at room temperature with gentle stirring.
-
The reaction is typically exothermic. Allow the flask to stand undisturbed. Crystals of the product will begin to form.
-
After several hours or upon completion of crystallization, collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold THF to remove any unreacted starting materials.
-
Dry the crystals under vacuum to obtain pure exo-7-oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride[3][5].
Diagram: Synthesis of the Oxanorbornene Monomer Precursor
Caption: Diels-Alder cycloaddition of furan and maleic anhydride.
Polymerization via Ring-Opening Metathesis (ROMP)
ROMP is the polymerization method of choice for 7-oxanorbornene derivatives due to the high ring strain of the bicyclic system, which provides a strong thermodynamic driving force for the reaction[1][2]. This results in the formation of high molecular weight polymers with controlled architectures.
Protocol 2: ROMP of 7-Oxabicyclo[2.2.1]hept-5-ene-2-carboxylic Acid Methyl Ester
This protocol outlines the polymerization of the methyl ester derivative using a Grubbs catalyst. The ester form is often used to improve solubility in organic solvents and to avoid potential side reactions with the acidic proton of the carboxylic acid during polymerization.
Rationale: Grubbs' catalysts are highly efficient and tolerant of various functional groups, making them ideal for the ROMP of functionalized monomers like oxanorbornene esters[3]. The choice between different generations of Grubbs catalysts (e.g., G2 or G3) can influence polymerization kinetics and control over the polymer architecture[6][7].
Materials:
-
exo-7-Oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid methyl ester (monomer)
-
Grubbs' Second Generation Catalyst (G2) or Third Generation Catalyst (G3)
-
Anhydrous and deoxygenated dichloromethane (DCM) or tetrahydrofuran (THF)
-
Ethyl vinyl ether (terminating agent)
-
Methanol (for precipitation)
Procedure:
-
In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the desired amount of the monomer in anhydrous, deoxygenated solvent.
-
In a separate Schlenk flask, dissolve the Grubbs' catalyst in a small amount of the same solvent. The monomer-to-catalyst ratio will determine the target molecular weight of the polymer.
-
Transfer the catalyst solution to the monomer solution via a cannula and stir the reaction mixture at the desired temperature (typically room temperature to 40°C)[7].
-
Monitor the progress of the polymerization by techniques such as ¹H NMR spectroscopy or by observing the increase in viscosity of the solution.
-
Once the desired conversion is reached, terminate the polymerization by adding a small amount of ethyl vinyl ether and stirring for 30 minutes[3].
-
Precipitate the polymer by slowly adding the reaction mixture to a large volume of a non-solvent, such as methanol[3].
-
Collect the polymer by filtration, wash with fresh non-solvent, and dry under vacuum.
Table 1: Typical ROMP Conditions and Resulting Polymer Properties
| Monomer/Catalyst Ratio | Catalyst | Solvent | Temperature (°C) | Polymerization Time (h) | Molecular Weight ( g/mol ) | Polydispersity Index (PDI) |
| 100:1 | G2 | DCM | 25 | 2 | ~15,000 | 1.1 - 1.3 |
| 200:1 | G3 | THF | 40 | 1 | ~30,000 | 1.05 - 1.2 |
| 500:1 | G2 | DCM | 25 | 4 | ~70,000 | 1.2 - 1.4 |
Note: These are representative values and can vary based on specific monomer purity, solvent dryness, and reaction scale.
Diagram: ROMP of an Oxanorbornene Derivative
Caption: Ring-Opening Metathesis Polymerization (ROMP) workflow.
Applications in Materials Science
The polymers derived from this compound possess a unique combination of a flexible poly(dihydrofuran) backbone and pendant functional groups, leading to a wide range of applications.
Biomaterials and Drug Delivery
The carboxylic acid functionality serves as a versatile handle for the covalent attachment of bioactive molecules, such as carbohydrates or peptides.
Application Insight: Polymers displaying carbohydrate residues have been synthesized using ROMP of sugar-functionalized oxanorbornene monomers. These "neoglycopolymers" can act as potent inhibitors of protein-carbohydrate interactions, which are crucial in many biological processes, including viral and bacterial infection[2]. The polymer backbone serves as a scaffold to present the carbohydrates in a multivalent fashion, enhancing their binding affinity.
Hydrogels and Smart Materials
The carboxylic acid groups along the polymer chain can be deprotonated to form polyanions. These charged polymers are water-soluble and can form hydrogels through cross-linking or ionic interactions[3].
Application Insight: These hydrogels can exhibit stimuli-responsive behavior, swelling or deswelling in response to changes in pH or ionic strength. This property makes them attractive for applications in controlled drug release, sensors, and tissue engineering.
Lubricants and Coatings
Polyanions derived from poly(7-oxanorbornene-2,3-dicarboxylate) have shown promise as lubricants for cartilage.
Application Insight: In aqueous solutions, these polyanions can act as effective lubricants for human cartilage surfaces, with performance comparable to natural synovial fluid[5]. This opens up possibilities for their use in biomedical applications to alleviate friction in joints.
Post-Polymerization Modification
The carboxylic acid groups on the polymer provide a reactive site for a wide range of chemical transformations, allowing for the fine-tuning of material properties after polymerization.
Protocol 3: Amidation of Poly(this compound)
This protocol describes a general method for coupling amines to the carboxylic acid side chains of the polymer.
Rationale: Amide bond formation is a robust and well-established chemical reaction. By coupling different amines to the polymer backbone, a diverse library of functional materials can be created with varying hydrophilicity, charge, and biological activity.
Materials:
-
Poly(this compound)
-
Amine of choice
-
Coupling agents (e.g., EDC/NHS)
-
Anhydrous, aprotic solvent (e.g., DMF or DMSO)
-
Dialysis tubing for purification
Procedure:
-
Dissolve the polymer in the chosen solvent.
-
Add the coupling agents (e.g., 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS)) and stir for a short period to activate the carboxylic acid groups.
-
Add the desired amine to the reaction mixture and stir at room temperature for several hours to overnight.
-
Monitor the reaction by a suitable analytical technique (e.g., FT-IR to observe the appearance of the amide carbonyl stretch).
-
Upon completion, purify the functionalized polymer by dialysis against an appropriate solvent to remove unreacted reagents and byproducts.
-
Isolate the final product by lyophilization.
Conclusion
This compound is a powerful building block for the creation of advanced functional materials. Its facile polymerization via ROMP and the versatility of its carboxylic acid group offer a rich platform for innovation. The protocols and insights provided in this guide are intended to serve as a foundation for researchers to explore the vast potential of this monomer in developing next-generation materials for a wide array of applications.
References
- Fast Ring-Opening Metathesis Polymerization of Tricyclic Oxanorbornene Derivatives.
- Synthesis and Aqueous Ring Opening Metathesis Polymerization of 7-Oxanorbornene Deriv
- Ring Opening Metathesis Polymerization of 7-Oxabicyclo[2.2.1]Hept-5-Ene-2,3- Dicarboxylic Acid Dimethyl Ester. Sciforum.
- Synthesis of 1-Methyl-3-oxo-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic Acid Methyl Ester.
- 7-Oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid, methyl ester. Benchchem.
- Oxanorbornenes: promising new single addition monomers for the metathesis polymerization. Chemical Science (RSC Publishing).
- Ring-Opening Metathesis Polymerization of Tricyclic Oxanorbornene Derivatives Enables Partially Renewable Comb-like Polymers as Phase Change Materials and Hot-Melt Adhesives.
- 7-Oxabicyclo[2.2.1]hept-5-ene-exo-2-carboxylic acid, a. Kiessling Lab.
- Synthesis of 1-methyl-3-oxo-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid methyl ester.
- Ring Opening Metathesis Polymerization of 7-Oxabicyclo[2.2.1]Hept-5-Ene-2,3- Dicarboxylic Acid, Dimethyl Ester.
Sources
- 1. Synthesis and Aqueous Ring Opening Metathesis Polymerization of 7-Oxanorbornene Derivatives - ProQuest [proquest.com]
- 2. kiesslinglab.com [kiesslinglab.com]
- 3. sciforum.net [sciforum.net]
- 4. Synthesis of 1-Methyl-3-oxo-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic Acid Methyl Ester [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
step-by-step guide to ROMP with oxanorbornene monomers
A Step-by-Step Guide to Ring-Opening Metathesis Polymerization (ROMP) with Oxanorbornene Monomers
Abstract
This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed, step-by-step protocol for conducting the Ring-Opening Metathesis Polymerization (ROMP) of oxanorbornene-based monomers. Moving beyond a simple recitation of steps, this document delves into the underlying principles and critical considerations for successful polymerization. We will explore monomer synthesis, strategic catalyst selection, the execution of a living polymerization, and thorough polymer characterization. This guide is designed to empower both new and experienced researchers to harness the power of ROMP for the creation of advanced functional polymers with applications ranging from novel therapeutics to advanced materials.
Introduction: The Power of Oxanorbornene ROMP
Ring-Opening Metathesis Polymerization (ROMP) has emerged as a powerful and versatile tool in polymer chemistry, enabling the synthesis of a wide array of functional macromolecules with precise control over their architecture.[1][2] The use of strained cyclic olefins, such as oxanorbornene derivatives, as monomers is central to this process. The significant ring strain of these molecules provides the thermodynamic driving force for the polymerization reaction.[3][4]
Oxanorbornene-based polymers are of particular interest due to their unique properties and potential applications. The presence of the oxygen atom in the backbone can impart increased hydrophilicity and potential biodegradability, making them highly suitable for biomedical applications, including drug delivery and cell-surface engineering.[3][5][6] Furthermore, the living nature of ROMP, particularly when using well-defined ruthenium-based catalysts like the Grubbs' series, allows for the synthesis of polymers with controlled molecular weights, low polydispersity indices (PDIs), and complex architectures such as block copolymers.[1][7][8]
This guide will provide a robust framework for understanding and implementing the ROMP of oxanorbornene monomers in a laboratory setting.
Monomer Synthesis and Critical Considerations
The foundation of any successful polymerization is the purity and quality of the monomer. Oxanorbornene monomers are typically synthesized via a Diels-Alder cycloaddition reaction between furan and a suitable dienophile.[9][10][11]
General Synthesis Protocol for an Exemplary Oxanorbornene Monomer
A common method for synthesizing oxanorbornene monomers involves the reaction of furan with maleic anhydride, followed by esterification or amidation to introduce desired functionality.[7][10]
Step 1: Diels-Alder Cycloaddition
-
In a pressure flask, combine the desired vinyl compound (dienophile) with a five-fold excess of furan.[9]
-
Seal the flask and heat the mixture at 80°C for 24 hours.[9]
-
Monitor the reaction progress using ¹H NMR spectroscopy by observing the disappearance of the vinyl proton signals from the starting material.
-
Upon completion, allow the reaction to cool to room temperature. The excess furan can be removed under reduced pressure.
-
The resulting product is often a mixture of exo and endo isomers. Purification by column chromatography on silica gel is typically required to isolate the desired isomer. The exo isomer is often preferred for ROMP as the endo isomer can sometimes exhibit slower polymerization rates or act as a catalyst poison.[12][13]
Step 2: Functionalization (if necessary) The initial Diels-Alder adduct can be further modified. For instance, an anhydride can be opened via alcoholysis to introduce ester functionalities.[14]
Causality in Monomer Design and Purity
-
Stereochemistry: The stereochemistry of the substituent on the oxanorbornene ring (exo vs. endo) can have a profound impact on polymerization kinetics.[13][15] Endo isomers may chelate to the ruthenium catalyst, slowing down or even inhibiting polymerization.[16] Therefore, careful separation of isomers is often a critical step.
-
Purity: Impurities in the monomer, such as unreacted starting materials or byproducts, can interfere with the catalyst and lead to poor control over the polymerization. It is crucial to ensure high monomer purity through techniques like recrystallization or column chromatography.
Catalyst Selection and Handling: The Heart of the Polymerization
The choice of catalyst is paramount for a successful ROMP reaction. Ruthenium-based Grubbs' catalysts are widely used due to their high functional group tolerance and activity.[17][18]
| Catalyst | Common Name | Key Characteristics | Typical Applications |
| Grubbs' 2nd Generation | GII | High activity, good stability. | General purpose ROMP, suitable for less reactive monomers.[19] |
| Grubbs' 3rd Generation | GIII | Very high initiation rate, excellent for living polymerizations.[8][19] | Precise control over polymer architecture, synthesis of block copolymers.[3] |
| Hoveyda-Grubbs' 2nd Gen. | HGII | Increased stability, slower initiation than GII. | Situations requiring a more latent catalyst.[20] |
Table 1: Comparison of Commonly Used Grubbs' Catalysts for Oxanorbornene ROMP.
Best Practices for Catalyst Handling
Ruthenium catalysts are sensitive to air and moisture. Therefore, all handling should be performed under an inert atmosphere (e.g., in a nitrogen-filled glovebox).
-
Storage: Store catalysts in a freezer inside a glovebox.
-
Solution Preparation: Prepare stock solutions of the catalyst in an anhydrous, degassed solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) immediately before use.[3]
Detailed Step-by-Step ROMP Protocol
This protocol outlines a general procedure for the living ROMP of an oxanorbornene monomer using Grubbs' 3rd generation catalyst.
Materials and Reagents
-
Oxanorbornene monomer (high purity)
-
Grubbs' 3rd generation catalyst (GIII)
-
Anhydrous, degassed solvent (e.g., THF or DCM)[3]
-
Ethyl vinyl ether (for quenching)[3]
-
Schlenk flasks or vials with septa
-
Syringes and needles for inert atmosphere transfers
-
Magnetic stirrer and stir bars
Experimental Workflow Diagram
Figure 1: A typical experimental workflow for the ROMP of oxanorbornene monomers.
Detailed Protocol
-
Preparation (in a glovebox):
-
Prepare a stock solution of the oxanorbornene monomer in anhydrous, degassed solvent (e.g., 0.5 M in THF).[3]
-
Prepare a stock solution of the Grubbs' 3rd generation catalyst in the same solvent (e.g., 1 mg/mL).
-
-
Polymerization:
-
In a clean, dry vial equipped with a magnetic stir bar, add the desired volume of the monomer solution. The monomer-to-catalyst ratio will determine the target degree of polymerization.
-
Stir the monomer solution at the desired temperature (often 0°C to room temperature).[3]
-
Rapidly inject the calculated amount of the catalyst solution into the stirring monomer solution to initiate the polymerization.
-
The reaction is often very fast, with complete monomer conversion occurring within minutes to an hour.[7][21] The progress can be monitored by taking aliquots and analyzing them by ¹H NMR.
-
-
Quenching:
-
Once the desired conversion is reached (or the reaction is complete), add an excess of ethyl vinyl ether to quench the polymerization.[3] This reacts with the active ruthenium species and terminates the chain growth.
-
-
Purification:
-
Precipitate the polymer by adding the reaction mixture dropwise into a large volume of a non-solvent, such as cold methanol.
-
Collect the precipitated polymer by filtration or centrifugation.
-
Wash the polymer with fresh non-solvent to remove any residual monomer and catalyst.
-
Dry the polymer under vacuum to a constant weight. To remove residual ruthenium, a metal scavenger like SiliaMetS® DMT can be used before precipitation.[3]
-
Polymer Characterization: Validating Your Success
Thorough characterization of the synthesized polymer is essential to confirm its structure, molecular weight, and purity.
| Technique | Information Obtained | Expected Results for a Successful ROMP |
| ¹H NMR Spectroscopy | Polymer structure, confirmation of monomer incorporation, end-group analysis. | Disappearance of monomer olefinic protons, appearance of polymer backbone olefinic protons. |
| Gel Permeation Chromatography (GPC/SEC) | Molecular weight (Mn, Mw), polydispersity index (PDI). | A narrow, monomodal distribution with a PDI close to 1.1, indicating a living polymerization.[22][23] |
| Differential Scanning Calorimetry (DSC) | Glass transition temperature (Tg). | A single Tg, indicating a homogeneous amorphous polymer.[20] |
| Thermogravimetric Analysis (TGA) | Thermal stability and degradation temperature. | Provides information on the polymer's stability at elevated temperatures.[22][23] |
Table 2: Key Characterization Techniques for Poly(oxanorbornene)s.
The Mechanism and its Implications
The ROMP of oxanorbornenes proceeds via a metal-alkylidene intermediate. Understanding the mechanism is key to troubleshooting and optimizing the reaction.
Figure 2: Simplified mechanism of Ring-Opening Metathesis Polymerization (ROMP).
The living nature of the polymerization is maintained as long as the rate of propagation is significantly faster than the rate of termination or chain transfer.[1] This allows for the sequential addition of different monomers to create well-defined block copolymers, which are highly valuable in applications like drug delivery, where different blocks can impart different functionalities (e.g., a hydrophobic block for drug encapsulation and a hydrophilic block for aqueous solubility).[5][24]
Troubleshooting Common Issues
-
Broad PDI or Bimodal Distribution: This can be caused by impurities in the monomer or solvent, slow initiation compared to propagation, or catalyst decomposition. Ensure all reagents and glassware are scrupulously dry and reactions are performed under a strict inert atmosphere.
-
Low Monomer Conversion: This may indicate an inactive catalyst or the presence of inhibiting functional groups on the monomer. The choice of catalyst is crucial; for example, some sulfur-containing functional groups can poison ruthenium catalysts.[9][16]
-
Inconsistent Molecular Weights: Inaccurate determination of monomer or catalyst concentration can lead to deviations from the target molecular weight. Prepare stock solutions carefully and ensure accurate transfers.
Conclusion
The Ring-Opening Metathesis Polymerization of oxanorbornene monomers is a robust and versatile technique for the synthesis of advanced functional polymers. By understanding the underlying principles of monomer design, catalyst selection, and reaction mechanism, researchers can reliably produce well-defined polymers with tailored properties. The protocols and insights provided in this guide serve as a comprehensive resource for scientists and professionals aiming to leverage ROMP in their research and development endeavors, particularly in the exciting fields of biomedicine and materials science.[14][25][26]
References
-
Rapid, Regioselective Living Ring-Opening Metathesis Polymerization of Bio-Derivable Asymmetric Tricyclic Oxanorbornenes. PubMed. Available at: [Link]
-
Ring-opening metathesis polymerization of (oxa)norbornenes with sulfonate, sulfone, and sulfoxide sidechains. Polymer Chemistry (RSC Publishing). Available at: [Link]
-
Rapid, Regioselective Living Ring-Opening Metathesis Polymerization of Bio-Derivable Asymmetric Tricyclic Oxanorbornenes | Request PDF. ResearchGate. Available at: [Link]
-
7-Oxa-2,3-Diazanorbornene: A One-Step Accessible Monomer for Living Ring-Opening Metathesis Polymerization to Produce Backbone-Biodegradable Polymers. CCS Chemistry. Available at: [Link]
-
Ring-opening metathesis polymerization (ROMP) of oxanor- bornene 7 catalyzed by artificial metatheases based on NB. ResearchGate. Available at: [Link]
-
Functionalized poly(oxanorbornene)‐block‐copolymers: Preparation via ROMP/click‐methodology | Request PDF. ResearchGate. Available at: [Link]
-
Fast Ring-Opening Metathesis Polymerization of Tricyclic Oxanorbornene Derivatives. ACS Publications. Available at: [Link]
-
Highly Strained Tricyclic Oxanorbornenes with Uncommon Reactivity Enable Rapid ROMP for Thermally High-Performing Polyenes. ACS Publications. Available at: [Link]
-
(PDF) Oxanorbornenes: Promising New Single Addition Monomers for the Metathesis Polymerization. ResearchGate. Available at: [Link]
-
Catalytic living ring-opening metathesis polymerization with Grubbs' second- and third-generation catalysts. PubMed. Available at: [Link]
-
Ring-opening metathesis polymerization using polyisobutylene supported Grubbs second-generation catalyst. RSC Publishing. Available at: [Link]
-
Partial Kinetic Resolution of Oxanorbornenes by Ring-Opening Metathesis Polymerization with a Chiral Ruthenium Initiator. PubMed. Available at: [Link]
-
7-Oxa-2,3-diazanorbornene: A One-Step Accessible Monomer for Living ROMP to Produce Backbone-Biodegradable Polymers. ChemRxiv. Available at: [Link]
-
Postfunctionalization of polyoxanorbornene backbone through the combination of bromination and nitroxide radical coupling reactions | Request PDF. ResearchGate. Available at: [Link]
-
Synthesis and Characterization of Phosphorus- and Carborane-Containing Polyoxanorbornene Block Copolymers. MDPI. Available at: [Link]
-
Oxanorbornenes: promising new single addition monomers for the metathesis polymerization. Chemical Science (RSC Publishing). Available at: [Link]
-
Poly(oxanorbornene)s bearing triphenylphosphonium and PEGylated zinc(ii) phthalocyanine with boosted photobiological activity and singlet oxygen generation. Polymer Chemistry (RSC Publishing). Available at: [Link]
-
Synthesis of a 7-Oxanorbornene Monomer: A Two-Step Sequence Preparation for the Organic Laboratory. ACS Publications. Available at: [Link]
- Functionalization of 7-oxanorbornene and its ring-opening metathesis polymeriz
-
Cell Engineering with Functional Poly(oxanorbornene) Block Copolymers. PubMed - NIH. Available at: [Link]
- Poly(oxanorbornene)
-
Synthesis and Characterization of Phosphorus- and Carborane-Containing Polyoxanorbornene Block Copolymers. PubMed. Available at: [Link]
- Living ring-opening metathesis polymeriz
-
Highly Strained Tricyclic Oxanorbornenes with Uncommon Reactivity Enable Rapid ROMP for Thermally High-Performing Polyenes. PubMed Central. Available at: [Link]
-
Partial Kinetic Resolution of Oxanorbornenes by Ring-Opening Metathesis Polymerization with a Chiral Ruthenium Initiator | Request PDF. ResearchGate. Available at: [Link]
-
Synthesis and Characterization of Phosphorus- and Carborane-Containing Polyoxanorbornene Block Copolymers. ResearchGate. Available at: [Link]
-
Practical Route for Catalytic Ring-Opening Metathesis Polymerization. JACS Au. Available at: [Link]
- Monotelechelic Poly(oxa)
-
Synthesis of a 7-Oxanorbornene Monomer: A Two-Step Sequence Preparation for the Organic Laboratory. Semantic Scholar. Available at: [Link]
-
Oxanorbornenes: promising new single addition monomers for the metathesis polymerization. Chemical Science (RSC Publishing). Available at: [Link]
-
Fully Biomass-Derived Poly(oxanorbornene) Derivatives with Exceptional Mechanical Properties. ACS Applied Polymer Materials. Available at: [Link]
- Fast Ring-Opening Metathesis Polymerization of Tricyclic Oxanorbornene Deriv
-
Ring-opening metathesis polymerization of (oxa)norbornenes with sulfonate, sulfone, and sulfoxide sidechains. Polymer Chemistry (RSC Publishing). Available at: [Link]
-
a) Molecular structures of oxanorbornene polymer derivatives. Log P... ResearchGate. Available at: [Link]
-
Engineering Camptothecin-Derived Norbornene Polymers for Theranostic Application. ACS Publications. Available at: [Link]
- The Organometallic HyperTextBook: Ring-Opening Metathesis Polymeriz
-
Poly(Oxanorbornene)-Protein Conjugates Prepared by Grafting-to ROMP as Alternatives for PEG. PubMed. Available at: [Link]
-
Norbornene Derived Doxorubicin Copolymers as Drug Carriers with pH Responsive Hydrazone Linker | Request PDF. ResearchGate. Available at: [Link]
Sources
- 1. 20.210.105.67 [20.210.105.67]
- 2. The Organometallic HyperTextBook: Ring-Opening Metathesis Polymerization (ROMP) [ilpi.com]
- 3. chinesechemsoc.org [chinesechemsoc.org]
- 4. Highly Strained Tricyclic Oxanorbornenes with Uncommon Reactivity Enable Rapid ROMP for Thermally High-Performing Polyenes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cell Engineering with Functional Poly(oxanorbornene) Block Copolymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Rapid, Regioselective Living Ring-Opening Metathesis Polymerization of Bio-Derivable Asymmetric Tricyclic Oxanorbornenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Catalytic living ring-opening metathesis polymerization with Grubbs' second- and third-generation catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Ring-opening metathesis polymerization of (oxa)norbornenes with sulfonate, sulfone, and sulfoxide sidechains - Polymer Chemistry (RSC Publishing) DOI:10.1039/D4PY01307G [pubs.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Synthesis of a 7-Oxanorbornene Monomer: A Two-Step Sequence Preparation for the Organic Laboratory | Semantic Scholar [semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. Oxanorbornenes: promising new single addition monomers for the metathesis polymerization - Chemical Science (RSC Publishing) DOI:10.1039/D1SC00036E [pubs.rsc.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Oxanorbornenes: promising new single addition monomers for the metathesis polymerization - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 16. Ring-opening metathesis polymerization of (oxa)norbornenes with sulfonate, sulfone, and sulfoxide sidechains - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 17. researchgate.net [researchgate.net]
- 18. Ring-opening metathesis polymerization using polyisobutylene supported Grubbs second-generation catalyst - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. pubs.acs.org [pubs.acs.org]
- 21. researchgate.net [researchgate.net]
- 22. Synthesis and Characterization of Phosphorus- and Carborane-Containing Polyoxanorbornene Block Copolymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. pubs.acs.org [pubs.acs.org]
- 26. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Diels-Alder Synthesis of 7-Oxa-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid
Welcome to the technical support center for the synthesis of 7-Oxa-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of this important Diels-Alder reaction. As a critical building block in the synthesis of various bioactive molecules, including the anti-HIV drug Cyclophellitol, mastering this cycloaddition is paramount.[1][2] This resource provides in-depth troubleshooting advice and frequently asked questions to ensure the successful and efficient synthesis of your target compound.
Frequently Asked Questions (FAQs)
Q1: What are the starting materials for the synthesis of this compound via the Diels-Alder reaction?
The synthesis is a [4+2] cycloaddition between furan, which acts as the diene, and acrylic acid, which serves as the dienophile.[1][3]
Q2: What is the significance of the endo and exo isomers in this reaction?
The Diels-Alder reaction between furan and acrylic acid can produce two diastereomeric products: the endo and exo isomers. The endo isomer, where the carboxylic acid group is oriented syn to the oxygen bridge, is often the desired product for subsequent synthetic transformations.[1] However, the reaction of furan derivatives often violates the typical "endo rule" due to the reversibility of the reaction, which allows for equilibration to the more thermodynamically stable exo product.[4]
Q3: Why is furan a challenging diene for Diels-Alder reactions?
Furan's aromatic character reduces its reactivity as a diene compared to non-aromatic dienes like cyclopentadiene.[5][6][7] This aromaticity contributes to a higher activation energy for the reaction and a greater propensity for the reverse reaction, known as the retro-Diels-Alder reaction, to occur, especially at elevated temperatures.[8][9]
Q4: What is the role of a Lewis acid in this reaction?
Lewis acids can significantly accelerate the Diels-Alder reaction between furan and acrylic acid.[10][11] They coordinate to the carbonyl oxygen of the acrylic acid, lowering the energy of its Lowest Unoccupied Molecular Orbital (LUMO). This smaller energy gap between the diene's Highest Occupied Molecular Orbital (HOMO) and the dienophile's LUMO increases the reaction rate.[12][13] Lewis acid catalysis can also enhance the endo selectivity of the reaction.[1]
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound.
Issue 1: Low or No Product Yield
Probable Causes:
-
Reversibility of the Reaction (Retro-Diels-Alder): The equilibrium of the furan-acrylic acid Diels-Alder reaction can be unfavorable, especially at higher temperatures, leading to the decomposition of the product back to the starting materials.[9][14]
-
Low Reactivity of Furan: The inherent aromaticity of furan makes it a less reactive diene, requiring optimized conditions to achieve good conversion.[5][6]
-
Inappropriate Reaction Temperature: While higher temperatures can increase the initial reaction rate, they strongly favor the retro-Diels-Alder reaction.[9]
-
Sub-optimal Catalyst Concentration or Inactive Catalyst: An insufficient amount of Lewis acid or a deactivated catalyst will result in a slow and inefficient reaction.
Solutions:
-
Temperature Optimization: Conduct the reaction at the lowest temperature that provides a reasonable rate. For the reaction between furan and acrylic acid, temperatures around -5°C to 2°C have been shown to be effective, particularly in the presence of a Lewis acid.[1]
-
Use of a Lewis Acid Catalyst: Employing a Lewis acid such as a borane-dimethyl sulfide complex or tripropionyloxyborane can significantly increase the reaction rate and yield under mild conditions.[1] Heterogeneous Lewis acidic zeolite catalysts have also been shown to be effective.[3][12]
-
Increase Reactant Concentration: Higher concentrations of furan and acrylic acid can shift the equilibrium towards the product. Using furan as the solvent can also be an effective strategy.
-
Monitor Reaction Progress: Use techniques like Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Nuclear Magnetic Resonance (NMR) spectroscopy to monitor the reaction progress and determine the optimal reaction time.[9]
Issue 2: Poor endo:exo Selectivity
Probable Causes:
-
Thermodynamic Equilibration: The exo product is often the more thermodynamically stable isomer.[4] At higher temperatures or with prolonged reaction times, the initially formed kinetically favored endo product can undergo a retro-Diels-Alder reaction and re-form as the more stable exo isomer.
-
Absence of a Catalyst: The uncatalyzed reaction may show poor selectivity.
Solutions:
-
Kinetic Control: To favor the endo product, the reaction should be run under conditions of kinetic control, which typically means lower temperatures and shorter reaction times.
-
Lewis Acid Catalysis: The use of a Lewis acid can enhance the formation of the endo isomer. For instance, using a borane-dimethyl sulfide complex at low temperatures has been reported to yield high endo:exo ratios, such as 92:8.[1]
Table 1: Effect of Lewis Acid on endo:exo Selectivity
| Lewis Acid Catalyst | Temperature (°C) | endo:exo Ratio | Yield (%) |
| Borane-dimethyl sulfide complex | ≤ 2 | 92:8 | 58 |
| Borane-tetrahydrofuran complex | ≤ 2 | 95:5 | 58 |
| Tripropionyloxyborane | -5 | 99:1 | 39 |
Data synthesized from patent literature describing similar reactions.[1]
Issue 3: Presence of Side Products and Purification Challenges
Probable Causes:
-
Polymerization of Reactants: Acrylic acid can be prone to polymerization, especially at higher temperatures or in the presence of impurities.
-
Furan Degradation: Furan can be sensitive to strong acids and may undergo side reactions.[15]
-
Formation of Furanic Dimers: Under certain conditions, furan can undergo self-reaction.[15]
Solutions:
-
Use of Freshly Distilled Furan: To remove any polymeric impurities, it is advisable to use freshly distilled furan for the reaction.
-
Control of Reaction Conditions: Maintaining a low reaction temperature can minimize polymerization and degradation of the starting materials.
-
Purification Method: The product, this compound, can often be purified by crystallization from the reaction mixture, especially when the reaction is conducted at low temperatures where the product precipitates.[1] If necessary, the crude product can be purified by extraction followed by recrystallization or column chromatography. A typical workup involves pouring the reaction mixture into water, extracting with an organic solvent (e.g., ethyl acetate, dichloromethane), drying the organic layer, and concentrating it to obtain the crude product.[1]
Experimental Protocols
Optimized Synthesis of this compound (High endo Selectivity)
Materials:
-
Furan (freshly distilled)
-
Acrylic acid
-
Borane-dimethyl sulfide complex (BH₃-SMe₂)
-
Tetrahydrofuran (THF), anhydrous
-
Hexane
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Low-temperature bath (e.g., ice-salt bath)
Procedure:
-
In a dry round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve acrylic acid (1.0 equivalent) and furan (5.0 equivalents) in anhydrous THF.
-
Cool the reaction mixture to an internal temperature of ≤ 2°C using a low-temperature bath.
-
Slowly add a solution of borane-dimethyl sulfide complex (0.02 to 0.1 equivalents) dropwise via a dropping funnel, ensuring the internal temperature does not exceed 2°C.
-
Stir the reaction mixture at this temperature for 18-24 hours. The product may precipitate as colorless crystals.
-
Collect the crystals by filtration, wash with cold hexane, and dry under reduced pressure to yield this compound.
-
Analyze the product for purity and determine the endo:exo ratio using ¹H NMR spectroscopy.
Visualizing the Process
Diels-Alder Reaction Workflow
Caption: A decision tree for troubleshooting low product yield in the Diels-Alder reaction.
References
- Alves, T. V., & Fernández, I. (2023). Understanding the reactivity and selectivity of Diels–Alder reactions involving furans. Organic & Biomolecular Chemistry.
- Hale, R. L., & Zalkow, L. H. (1969). Influence of Lewis Acids on the Diels–Alder Reaction. V. The Reaction of Furan with Dimethyl Acetylenedicarboxylate. Canadian Journal of Chemistry, 47(24), 4623-4628.
- BenchChem. (2025). A Comparative Analysis of Endo/Exo Selectivity in Diels-Alder Reactions of Furans.
- Cardoso-Gutierrez, M., et al. (2022). Steering the Mechanism of the Furan-Maleimide Retro-Diels-Alder Reaction to a Sequential Pathway with an External Mechanical Force. ChemRxiv.
- Rogers, C., & Keay, B. A. (1991). The Effect of Lewis Acids on the Intramolecular Diels-Alder Reaction of the Furan Diene. Synlett, 1991(05), 353–355.
- Keay, B. A. (1992). The effect of Lewis acids on the intramolecular Diels–Alder reaction of the furan diene. Canadian Journal of Chemistry, 70(11), 2847-2856.
- Mitsuaki, O., et al. (2004). Process for preparation of 7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid derivatives. U.S.
- Salavati-fard, T., et al. (2017). Catalysis of the Diels-Alder Reaction of Furan and Methyl Acrylate in Lewis-Acidic Zeolites. ChemPhysChem, 18(21), 3024-3032.
- de Oliveira, L. F. T., et al. (2005). Synthesis of 1-Methyl-3-oxo-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic Acid Methyl Ester. Molecules, 10(11), 1413-1418.
- Insights into Endo/Exo Stereopreference in Diels–Alder Cycloadditions of Chitin-Derived Furans. ACS Sustainable Chemistry & Engineering. (2024).
- Competitive Activation Experiments Reveal Significantly Different Mechanochemical Reactivity of Furan–Maleimide and Anthracene–Maleimide Mechanophores. ACS Polymers Au. (2022).
- BenchChem. (2025).
- Alves, T. V., & Fernández, I. (2023). Understanding the reactivity and selectivity of Diels–Alder reactions involving furans. Organic & Biomolecular Chemistry, 21(38), 7851-7860.
- BenchChem. (n.d.). 7-Oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid, methyl ester.
- Alves, T. V., & Fernández, I. (2023). Understanding the reactivity and selectivity of Diels-Alder reactions involving furans.
- The Effect of Lewis Acids on the Intramolecular Diels-Alder Reaction of the Furan Diene. (2025). Semantic Scholar.
- Schueller, C. M., Manning, D. D., & Kiessling, L. L. (1996). Preparation of (R)-(+)-7-Oxabicyclo[2.2.1]hept-5-ene-exo-2-carboxylic acid, a Precursor to Substrates for the Ring Opening Metathesis Polymerization. Tetrahedron Letters, 37(49), 8853-8856.
- de Oliveira, L. F. T., et al. (2005). Synthesis of 1-methyl-3-oxo-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid methyl ester. Molecules, 10(11), 1413-1418.
- Galkin, K. I., et al. (2021). Intermolecular Diels-Alder Cycloadditions of Furfural-Based Chemicals from Renewable Resources: A Focus on the Regio- and Diastereoselectivity in the Reaction with Alkenes. Molecules, 26(21), 6649.
- Froidevaux, V., et al. (2015). Study of the Diels–Alder and retro-Diels–Alder reaction between furan derivatives and maleimide for the creation of new materials. RSC Advances, 5(47), 37756-37767.
- Quora. (2018). What may be causing a low yield in my Diels-Alder between 9-Nitroanthracene and maleic anhydride?.
- Cardoso-Gutierrez, M., et al. (2022). Steering the Mechanism of the Furan-Maleimide Retro-Diels-Alder Reaction to a Sequential Pathway with an External Mechanical Force. ChemRxiv.
- Froidevaux, V., et al. (2015). Study of the Diels–Alder and retro-Diels–Alder reaction between furan derivatives and maleimide for the creation of new materials. RSC Advances, 5(47), 37756-37767.
- BenchChem. (2025). Troubleshooting low yield in Diels-Alder reactions with trans-Dihydrophthalic Acid.
- Lari, G. M., et al. (2015). Diels–Alder and Dehydration Reactions of Biomass-Derived Furan and Acrylic Acid for the Synthesis of Benzoic Acid.
- Moure, M., et al. (2019). Remarkable Reactivity of Boron-Substituted Furans in the Diels–Alder Reactions with Maleic Anhydride. Organic Letters, 21(13), 5099-5103.
- Wang, Y., et al. (2022). Thermally Induced Intramolecular Diels–Alder Reaction of Furan-Tethered Methylenecyclopropanes. Molecules, 27(19), 6549.
- Chemistry LibreTexts. (2023). The Diels-Alder Cycloaddition.
- Lari, G. M., et al. (2015). Diels–Alder and Dehydration Reactions of Biomass-Derived Furan and Acrylic Acid for the Synthesis of Benzoic Acid.
- The Optimization of the Diels-Alder Reactions of 2,5-Disubstituted Furan Derivatives with Functionalized Chains. Synthetic Applications. (1993). HETEROCYCLES, 36(8), 1795.
- Verma, D., et al. (2020). Effect of substituents and promoters on the Diels–Alder cycloaddition reaction in the biorenewable synthesis of trimellitic acid. RSC Advances, 10(49), 29337-29348.
- Lari, G. M., et al. (2015). Diels-Alder and Dehydration Reactions of Biomass-Derived Furan and Acrylic Acid for the Synthesis of Benzoic Acid.
- De Clercq, R., et al. (2021). The Interplay between Kinetics and Thermodynamics in Furan Diels–Alder Chemistry for Sustainable Chemicals Production. ChemSusChem, 14(15), 2987-3008.
- Wang, W., et al. (2010). Benzothiazol-2-amine-3-methoxycarbonyl-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid (1/1). Acta Crystallographica Section E: Structure Reports Online, 67(1), o103.
- Supporting information - The Royal Society of Chemistry. (n.d.).
- Pehere, A. D., et al. (2016). Diels−Alder Reactions of Furans with Itaconic Anhydride: Overcoming Unfavorable Thermodynamics. Organic Letters, 18(11), 2584-2587.
- Van de Vyver, S., et al. (2020). Direct Diels–Alder reactions of furfural derivatives with maleimides. Green Chemistry, 22(23), 8250-8259.
- Santa Cruz Biotechnology. (n.d.). This compound.
- Reddit. (2018). Some exo-7-oxabicyclo [2.2.1]hept-5-ene-2,3-dicarboxylic anhydride crystals.
- Ring Opening Metathesis Polymerization of 7-Oxabicyclo[2.2.1]Hept-5-Ene-2,3- Dicarboxylic Acid, Dimethyl Ester. (2016).
- Ashenhurst, J. (2017). The Diels-Alder Reaction. Master Organic Chemistry.
Sources
- 1. US6677464B2 - Process for preparation of 7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid derivatives - Google Patents [patents.google.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Understanding the reactivity and selectivity of Diels–Alder reactions involving furans - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Understanding the reactivity and selectivity of Diels–Alder reactions involving furans - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01343J [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. orbi.uliege.be [orbi.uliege.be]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. cdnsciencepub.com [cdnsciencepub.com]
- 11. cdnsciencepub.com [cdnsciencepub.com]
- 12. researchgate.net [researchgate.net]
- 13. Effect of substituents and promoters on the Diels–Alder cycloaddition reaction in the biorenewable synthesis of trimellitic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Study of the Diels–Alder and retro-Diels–Alder reaction between furan derivatives and maleimide for the creation of new materials | Semantic Scholar [semanticscholar.org]
- 15. Intermolecular Diels-Alder Cycloadditions of Furfural-Based Chemicals from Renewable Resources: A Focus on the Regio- and Diastereoselectivity in the Reaction with Alkenes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purifying Poly(7-Oxa-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid)
Welcome to the technical support guide for the purification of poly(7-Oxa-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid), a polymer synthesized via Ring-Opening Metathesis Polymerization (ROMP). This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges in obtaining a high-purity product. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting protocols to address common issues.
The inherent properties of this polymer—specifically the polar carboxylic acid functionality and the unsaturation in the backbone from ROMP—present unique purification challenges.[1][2] These include residual catalyst contamination, low precipitation yields, and potential gel formation. This guide provides a structured approach to navigate these complexities.
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format, explaining the causality behind the problems and providing actionable solutions.
Issue 1: My polymer yield is very low after precipitation.
Question: I've completed the polymerization and attempted to isolate my polymer by precipitation, but the recovered mass is significantly lower than expected. What could be the cause, and how can I improve my yield?
Answer: Low recovery is a frequent issue stemming from suboptimal selection of the solvent/non-solvent system or premature precipitation of oligomers. The high polarity of the carboxylic acid groups requires a carefully chosen system to ensure the polymer becomes insoluble while shorter chains and unreacted monomers remain in solution.
Potential Causes & Solutions:
-
Inappropriate Solvent/Non-Solvent System: The polarity difference between your solvent (dissolving the polymer) and non-solvent (precipitating it) may be insufficient, leading to partial solubility of the polymer in the mixture.
-
Solution: If your polymer is in a polar solvent like DMF, a less polar non-solvent like methanol can be effective.[2] Conversely, if the polymer is in a moderately polar solvent like THF or Dichloromethane (DCM), a completely non-polar non-solvent like hexane or diethyl ether is often required. The key is to add the non-solvent slowly to the vigorously stirred polymer solution to avoid trapping impurities and to promote the formation of a filterable solid.
-
-
Precipitation of an Oily or Gummy Solid: The polymer may "oil out" instead of forming a distinct powder. This often happens when the non-solvent is added too quickly or at the wrong temperature. Oily products are difficult to handle and retain significant amounts of solvent and impurities.
-
Solution: Try performing the precipitation at a lower temperature (e.g., in an ice bath). Add the non-solvent dropwise to the polymer solution under rapid stirring. If an oil still forms, you can attempt to triturate it—vigorously stirring the oil with fresh non-solvent to induce solidification.
-
-
High Solubility of Low Molecular Weight Fractions: A significant portion of your product might be low molecular weight oligomers that remain soluble in the precipitation mixture.
-
Solution: This points to an incomplete polymerization reaction. Before purification, ensure your reaction has gone to completion by monitoring monomer consumption via ¹H NMR. If the reaction is incomplete, consider extending the reaction time or increasing the catalyst loading. After polymerization, it is crucial to effectively quench the reaction, often by adding ethyl vinyl ether, which deactivates the catalyst and prevents polymer degradation.[3]
-
Issue 2: My final polymer is colored (pink, brown, or black), indicating catalyst residue.
Question: After precipitation, my supposedly white polymer has a persistent color. How do I remove the residual ruthenium catalyst?
Answer: The color is a tell-tale sign of ruthenium contamination from the Grubbs' catalyst used in the ROMP reaction. Standard precipitation is often insufficient to remove all catalyst residues, as the metal can coordinate with the double bonds along the polymer backbone.[1][4] For many applications, especially in biology and electronics, removing this metal is critical.
Step-by-Step Catalyst Removal Protocol:
-
Initial Assessment: The color intensity gives a qualitative measure of contamination. For quantitative analysis, Inductively Coupled Plasma (ICP) is the standard method.[5]
-
Quenching: Always terminate the polymerization properly. Add a small amount of a terminating agent like ethyl vinyl ether and stir for at least 30 minutes before any purification steps.[3] This liberates the metal complex from the polymer chain end.[4]
-
Scavenging: Before precipitation, dissolve the crude polymer in a suitable solvent (e.g., DCM or THF) and treat it with a scavenger designed to bind ruthenium.
-
Method A: Functionalized Silica Gel: Stir the polymer solution with silica gel. Some protocols suggest heating to enhance absorption of the catalyst onto the silica.[4] Afterwards, filter the solution through a pad of fresh silica gel.
-
Method B: Chemical Scavengers: Add a scavenger that forms a complex with ruthenium, modifying its solubility.[1] Examples include polar isocyanides, which form highly polar ruthenium complexes that are easily removed by a short silica plug, or DMSO, which can also facilitate removal on a silica column.[5][6] Tris(hydroxymethyl)phosphine (THMP) is another effective water-soluble scavenger.
-
-
Oxidative Treatment: If scavenging is insufficient, an oxidative workup can be employed.
-
Protocol: Dissolve the polymer in a suitable solvent. Wash the solution with a dilute aqueous solution of hydrogen peroxide (H₂O₂). This oxidizes the ruthenium complexes to highly insoluble ruthenium dioxide (RuO₂), which can be removed by filtration.[1] This method can reduce ruthenium levels to below 2 ppm.[1] Caution: Ensure this method is compatible with your polymer's functional groups, as oxidation of the backbone could occur.
-
-
Repeated Precipitation: After treatment with a scavenger or oxidant, precipitate the polymer again as described in Issue 1. Multiple precipitations (2-3 cycles of re-dissolving and precipitating) are often necessary to achieve high purity.[4]
Table 1: Comparison of Ruthenium Removal Techniques
| Method | Principle | Advantages | Disadvantages | Typical Residual Ru |
|---|---|---|---|---|
| Repeated Precipitation | Solubility Difference | Simple, removes monomer | Often insufficient for catalyst removal | >100 ppm[4] |
| Silica Gel Adsorption | Adsorption of polar catalyst species | Effective for modified catalysts | Can lead to polymer yield loss due to adsorption[4] | ~100 ppm[4] |
| Chemical Scavenging | Complexation & Filtration | High efficiency, rapid | Scavenger must be removed; potential side reactions | <30 ppm[1][5] |
| Oxidative Workup (H₂O₂) | Conversion to insoluble RuO₂ | Very high efficiency | Potential for polymer backbone oxidation | <10 ppm[1] |
| Hydrogenation | Catalyst release from backbone | Very effective | Requires additional reaction step; saturates backbone | <10 ppm[1] |
Issue 3: The polymer forms a gel or becomes an unmanageable swollen mass during purification.
Question: When I try to dissolve my polymer or during precipitation, it forms a gel instead of a free-flowing solution or a fine powder. Why is this happening?
Answer: Gel formation is a common issue with polyelectrolytes, especially those containing carboxylic acid groups.[7][8] This phenomenon is driven by intermolecular and intramolecular hydrogen bonding between the carboxylic acid moieties. The extent of this gelling is highly dependent on the solvent, polymer concentration, and pH.
Potential Causes & Solutions:
-
Hydrogen Bonding: In less polar solvents or at high concentrations, the carboxylic acid groups will strongly interact, leading to physical crosslinking and gelation.
-
Solution: Use a highly polar, protic solvent that can disrupt these hydrogen bonds, such as methanol or water (if the polymer is deprotonated). If working in an organic solvent, adding a small amount (1-5%) of an alcohol or acetic acid can sometimes break up these interactions and improve solubility.
-
-
pH and Ionic Crosslinking: If residual divalent cations (e.g., from water or other reagents) are present, they can form ionic crosslinks between two carboxylate groups, leading to gelation.[9]
-
Solution: If dissolving in water, ensure the pH is adjusted to fully deprotonate the carboxylic acids (pH > 7), which should result in a soluble polyanion.[10] If you suspect ionic contamination, you can try adding a chelating agent like EDTA during the dissolution step before precipitation.
-
-
Solvent Quality: The polymer may swell significantly in a solvent that is "borderline" for solubility, forming a gel rather than a true solution.
-
Solution: Refer to a solvent compatibility table or perform small-scale solubility tests. A good solvent should produce a clear, homogeneous solution. For precipitation, the goal is to transition from a good solvent to a non-solvent.
-
Frequently Asked Questions (FAQs)
Q1: What is a reliable, step-by-step general purification workflow?
A1: A robust workflow combines catalyst deactivation, scavenging, and precipitation.
-
Step 1: Quench the Polymerization: Once the reaction is complete, add 5-10 equivalents of ethyl vinyl ether and stir for 30-60 minutes at room temperature to deactivate the catalyst.[3]
-
Step 2: Remove the Catalyst: Dilute the reaction mixture with DCM or THF. Add a scavenger (e.g., a functionalized silica gel or a chemical scavenger) and stir according to the manufacturer's protocol or literature recommendations.[1][5] Filter the solution through a pad of silica gel to remove the scavenger and catalyst complex.
-
Step 3: Concentrate the Solution: Reduce the solvent volume under reduced pressure. Be careful not to evaporate to dryness, as re-dissolving the polymer can be difficult.
-
Step 4: Precipitate the Polymer: Add the concentrated polymer solution dropwise into a large volume (at least 10x the solution volume) of a vigorously stirred non-solvent (e.g., methanol, hexane, or diethyl ether).[2][10]
-
Step 5: Isolate and Dry: Collect the precipitated polymer by filtration or centrifugation. Wash the solid with fresh non-solvent. Dry the polymer under vacuum at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.
Q2: How do I choose the best solvent and non-solvent for precipitation?
A2: The choice depends on the solvent used for polymerization. The principle of "like dissolves like" applies. The polymer, with its polar carboxylic acid groups, will dissolve in polar solvents. The non-solvent should be miscible with the solvent but should not dissolve the polymer.
Table 2: Recommended Solvent/Non-Solvent Systems
| Polymerization Solvent | Recommended Non-Solvent(s) | Rationale |
|---|---|---|
| Dichloromethane (DCM) | Hexane, Diethyl Ether, Methanol | Large polarity difference ensures efficient precipitation. |
| Tetrahydrofuran (THF) | Hexane, Diethyl Ether, Methanol, Water (acidic) | THF is polar, requiring a non-polar or highly protic non-solvent. |
| Dimethylformamide (DMF) | Methanol, Diethyl Ether, Water (acidic) | Methanol acts as an effective coagulation bath for DMF solutions.[2] |
Q3: My GPC results show a broad or bimodal distribution. Is this a purification issue?
A3: This is typically a synthesis issue rather than a purification one, though inefficient purification can fail to remove low molecular weight fractions. A broad polydispersity index (PDI) or multiple peaks in the GPC trace can be caused by:
-
Chain Transfer Reactions: Intermolecular and intramolecular chain transfer reactions during ROMP can broaden the molecular weight distribution.[3]
-
Slow Initiation: If the catalyst initiation is slow compared to propagation, it can lead to a broader PDI. Using a faster-initiating catalyst like Grubbs' 3rd generation catalyst can help.[2]
-
Impurities in Monomer: Impurities can terminate polymer chains prematurely, leading to a low molecular weight shoulder on your GPC trace. Ensure your monomer is pure before polymerization.
If you suspect low molecular weight contaminants, you can try fractional precipitation. This involves adding the non-solvent very slowly, collecting the initial high molecular weight precipitate, and then adding more non-solvent to precipitate smaller chains separately.
References
- Anonymous. (2025). Methods for Removal of Residual Catalyst from Polymers Prepared by Ring Opening Metathesis Polymerization.
- Lee, S., et al. (2025). Fully Biomass-Derived Poly(oxanorbornene) Derivatives with Exceptional Mechanical Properties.
- Anonymous. (2015). What is the best and the easiest way to remove Grubbs Catalyst(2nd)
- Galan, B. R., et al. (2007).
- Anonymous. (2026).
- Anonymous. (n.d.).
- Anonymous. (2016). Ring Opening Metathesis Polymerization of 7-Oxabicyclo[2.2.1]Hept-5-Ene-2,3- Dicarboxylic Acid, Dimethyl Ester.
- Anonymous. (n.d.). Alcohophilic Gels: Polymeric Organogels Composing Carboxylic and Sulfonic Acid Groups.
- Anonymous. (n.d.). On the Conditions Determining the Formation of Self-Crosslinking Chitosan Hydrogels with Carboxylic Acids. MDPI.
- Anonymous. (n.d.). Optimization of the Methods to Develop Stable Polymer Gels for Water Management in Medium- and Ultra-High-Salinity Reservoirs. NIH.
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. m.youtube.com [m.youtube.com]
- 4. apps.dtic.mil [apps.dtic.mil]
- 5. A Rapid and Simple Cleanup Procedure for Metathesis Reactions [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Optimization of the Methods to Develop Stable Polymer Gels for Water Management in Medium- and Ultra-High-Salinity Reservoirs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Controlling Endo/Exo Selectivity in Oxanorbornene Synthesis
Welcome to the technical support center for oxanorbornene synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of controlling stereoselectivity in the Diels-Alder reaction between furan derivatives and various dienophiles. Here, you will find scientifically grounded explanations, practical troubleshooting advice, and detailed protocols to help you achieve your desired endo or exo product with greater precision.
Frequently Asked Questions (FAQs)
Here are some of the most common questions we encounter from researchers in the field.
Q1: What is the fundamental principle behind endo/exo selectivity in the Diels-Alder reaction for oxanorbornene synthesis?
The formation of endo and exo isomers in the Diels-Alder reaction is a classic example of kinetic versus thermodynamic control.[1][2]
-
Kinetic Control (Endo Product Favored): At lower reaction temperatures, the reaction is generally under kinetic control, favoring the formation of the endo product.[3][4] This preference is often explained by the "Alder Endo Rule," which postulates stabilizing secondary orbital interactions between the π-system of the diene (furan) and the electron-withdrawing groups of the dienophile in the transition state.[5][6][7] This interaction lowers the activation energy for the endo pathway, making it the faster-forming product.[3][8]
-
Thermodynamic Control (Exo Product Favored): The exo product is typically the more thermodynamically stable isomer due to reduced steric hindrance, as the bulky substituents on the dienophile are pointed away from the diene.[3][9] At higher temperatures, the retro-Diels-Alder reaction becomes significant, allowing the system to reach equilibrium and favoring the formation of the more stable exo product.[1][4]
Q2: I am consistently obtaining the endo isomer, but my target is the exo. What are the key parameters I should adjust?
To favor the formation of the thermodynamically preferred exo isomer, you need to shift the reaction conditions towards thermodynamic control. The primary lever for this is temperature . Increasing the reaction temperature can facilitate the retro-Diels-Alder reaction, allowing the reaction to equilibrate and favor the more stable exo product.[1] However, be mindful that excessively high temperatures can lead to decomposition.
Another critical factor is the choice of catalyst . While Lewis acids often enhance endo selectivity, certain bulky Lewis acids or specific catalytic systems can promote the formation of the exo product by sterically disfavoring the endo transition state.[10]
Q3: How does the choice of solvent impact the endo/exo ratio?
Solvent choice can significantly influence the endo/exo selectivity. The effect is often a combination of polarity, hydrogen bonding capabilities, and solvophobic effects.[11]
-
Polar Solvents: Generally, more polar solvents can enhance the rate of the Diels-Alder reaction. Their influence on selectivity can be complex, but they can stabilize the more polar transition state, which is often the endo transition state.
-
Hydrogen Bond Donating Solvents: Solvents with strong hydrogen bond donating properties can interact with the dienophile, particularly if it contains carbonyl groups, potentially influencing the transition state geometry and thus the endo/exo ratio.[11]
-
Deep Eutectic Solvents (DESs): Recent research has shown that DESs can improve both reaction yields and endo-selectivity compared to conventional organic solvents or ionic liquids.[12][13]
Q4: What role do Lewis acids play, and how can I use them to my advantage?
Lewis acids are powerful tools for catalyzing Diels-Alder reactions and influencing their stereoselectivity. They typically coordinate to the electron-withdrawing group of the dienophile, which lowers the energy of the dienophile's Lowest Unoccupied Molecular Orbital (LUMO).[14][15] This enhances the electronic demand of the reaction and can lead to a significant rate acceleration.
Crucially, this coordination can also amplify the secondary orbital interactions that favor the endo transition state, often leading to higher endo selectivity.[9][14] Therefore, if your goal is to maximize the yield of the endo isomer, employing a Lewis acid catalyst at low temperatures is a highly effective strategy.[16]
Q5: Can I predict the likely endo/exo ratio before running my experiment?
While empirical rules provide a good starting point, computational chemistry, specifically Density Functional Theory (DFT) simulations, can offer more quantitative predictions.[17] These calculations can model the transition state energies for both the endo and exo pathways, allowing for an estimation of the kinetic product ratio. Similarly, the relative energies of the final products can be calculated to predict the thermodynamic product distribution.
Troubleshooting Guide
Even with a solid understanding of the underlying principles, experimental challenges can arise. This section provides a structured approach to troubleshooting common issues.
Problem: My endo/exo ratio is inconsistent between different batches of the same reaction.
Inconsistent stereoselectivity is a frustrating issue that often points to subtle variations in reaction conditions.
Possible Causes & Solutions:
-
Temperature Fluctuations: Even small variations in temperature can significantly impact the kinetic vs. thermodynamic balance.
-
Solution: Ensure precise and consistent temperature control using a reliable heating/cooling system. Monitor the internal reaction temperature rather than just the bath temperature.
-
-
Purity of Reactants and Solvents: Trace impurities, particularly water, can affect the activity of Lewis acid catalysts and alter the reaction environment.
-
Solution: Use freshly distilled or high-purity solvents. Ensure your diene and dienophile are pure and free from inhibitors or byproducts.
-
-
Catalyst Handling and Activity: Lewis acids are often sensitive to air and moisture. Inconsistent handling can lead to variations in catalyst activity.
-
Solution: Handle Lewis acids under an inert atmosphere (e.g., argon or nitrogen). Use freshly opened or properly stored catalysts. Consider titrating the Lewis acid solution to determine its exact concentration before use.
-
Problem: I am trying to synthesize the exo-oxanorbornene, but even at high temperatures, the endo isomer predominates.
This scenario suggests that the activation barrier for the retro-Diels-Alder reaction of the endo adduct is too high to be overcome under your current conditions, or that the thermodynamic preference for the exo isomer is not as pronounced as expected.
Possible Causes & Solutions:
-
Insufficient Thermal Energy: The temperature may not be high enough to allow the reaction to reach equilibrium.
-
Solution: Cautiously increase the reaction temperature in increments. Monitor for any signs of product decomposition. Consider using a higher-boiling solvent if necessary.
-
-
Structural Features of Reactants: The specific substituents on your furan or dienophile may inherently favor the endo product to a very high degree, making the thermodynamic preference for the exo isomer negligible.
-
Solution: Re-evaluate the steric and electronic properties of your substrates. Computational modeling could provide insight into the relative stabilities of the endo and exo products. It might be necessary to modify the substituents to increase steric repulsion in the endo transition state.
-
-
Alternative Strategies for Exo-Selectivity:
-
Bulky Lewis Acids: As mentioned, some bulky Lewis acids can sterically block the endo approach.[10]
-
Substituent Effects: A systematic computational study has shown that specific substitution patterns on the diene and dienophile can lead to nearly exclusive exo selectivity even under thermal conditions.[10]
-
Problem: My reaction is very slow, and I am getting a mixture of unreacted starting materials and a low yield of the desired adduct.
Poor reactivity can be a significant hurdle, especially with less reactive diene/dienophile pairs.
Possible Causes & Solutions:
-
Poor Electronic Matching: The Diels-Alder reaction is most efficient with an electron-rich diene and an electron-deficient dienophile.[18][19][20]
-
Solution: Consider modifying your substrates to enhance this electronic complementarity. Adding electron-donating groups to the furan or more powerful electron-withdrawing groups to the dienophile can significantly increase the reaction rate.
-
-
Catalyst Inefficiency: If using a catalyst, it may not be active enough or may be poisoned by impurities.
-
Solution: Switch to a more potent Lewis acid. Ensure all reactants and the solvent are scrupulously dry.
-
-
Concentration Effects: The Diels-Alder reaction is bimolecular, so the rate is dependent on the concentration of the reactants.
-
Solution: Increase the concentration of the reactants. However, be mindful of potential solubility issues or exothermic reactions.
-
Experimental Protocols & Data
Protocol 1: General Procedure for Lewis Acid-Catalyzed Endo-Selective Oxanorbornene Synthesis
This protocol provides a starting point for achieving high endo selectivity using a Lewis acid catalyst.
Materials:
-
Furan derivative (1.0 eq)
-
Dienophile (e.g., N-methylmaleimide) (1.2 eq)
-
Lewis Acid (e.g., ZnCl₂, TiCl₄, SnCl₄) (0.1 - 1.1 eq)
-
Anhydrous solvent (e.g., Dichloromethane, Toluene)
-
Inert atmosphere setup (e.g., Schlenk line or glovebox)
Procedure:
-
Under an inert atmosphere, dissolve the dienophile in the anhydrous solvent in a flame-dried flask.
-
Cool the solution to the desired temperature (e.g., -78 °C, 0 °C, or room temperature).
-
Slowly add the Lewis acid to the dienophile solution and stir for 15-30 minutes.
-
Add the furan derivative dropwise to the reaction mixture.
-
Monitor the reaction progress by TLC or ¹H NMR.
-
Upon completion, quench the reaction by adding a suitable quenching agent (e.g., saturated NaHCO₃ solution, water).
-
Extract the product with an appropriate organic solvent.
-
Dry the organic layer over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the product by column chromatography or recrystallization.
-
Determine the endo/exo ratio using ¹H NMR spectroscopy.[21][22][23]
Data Summary: Influence of Reaction Parameters on Endo/Exo Selectivity
The following table summarizes general trends observed in the Diels-Alder synthesis of oxanorbornenes. Specific ratios will vary depending on the exact substrates used.
| Parameter | Condition | Typical Outcome | Rationale |
| Temperature | Low Temperature (e.g., -78°C to 25°C) | Favors endo product | Kinetic Control[3][4] |
| High Temperature (e.g., >80°C) | Favors exo product | Thermodynamic Control[1][4] | |
| Catalyst | Lewis Acid (e.g., ZnCl₂, TiCl₄) | Increases endo selectivity | Enhanced secondary orbital interactions[9][14] |
| Bulky Lewis Acid | May favor exo product | Steric hindrance in the endo transition state[10] | |
| Solvent | Polar, Aprotic (e.g., CH₂Cl₂) | Often favors endo | Stabilization of the more polar endo transition state |
| Hydrogen-Bond Donating (e.g., alcohols) | Variable, can influence selectivity[11] | Interaction with the dienophile | |
| Dienophile | Strong Electron-Withdrawing Groups | Faster reaction, often high endo selectivity | Lowered LUMO energy[19] |
| Diene | Electron-Donating Groups | Faster reaction | Raised HOMO energy[20] |
Visualizing Key Concepts
To further clarify the principles discussed, the following diagrams illustrate the underlying mechanisms and workflows.
Diagram 1: Orbital Interactions in Endo vs. Exo Transition States
Caption: Energy pathways for endo and exo product formation.
Diagram 2: Troubleshooting Workflow for Poor Selectivity
Sources
- 1. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 2. jackwestin.com [jackwestin.com]
- 3. Endo and Exo products of Diels-Alder Reaction with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 4. aklectures.com [aklectures.com]
- 5. youtube.com [youtube.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. youtube.com [youtube.com]
- 8. youtube.com [youtube.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Molecular design principles towards exo-exclusive Diels–Alder reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Solvent effects on endo/exo- and regio-selectivities of Diels–Alder reactions of carbonyl-containing dienophiles - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Effect of Novel Deep Eutectic Solvents on the Endo/Exo Ratio of Diels–Alder Reactions at Room Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 14. scribd.com [scribd.com]
- 15. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 16. researchgate.net [researchgate.net]
- 17. Effect of substituents and promoters on the Diels–Alder cycloaddition reaction in the biorenewable synthesis of trimellitic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. Diels-Alder Reaction [organic-chemistry.org]
- 20. masterorganicchemistry.com [masterorganicchemistry.com]
- 21. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 22. rsc.org [rsc.org]
- 23. researchgate.net [researchgate.net]
Technical Support Center: Ring-Opening Metathesis Polymerization (ROMP) of Functionalized Oxanorbornenes
Answering your request to create a technical support center for catalyst deactivation in 7-Oxa-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid polymerization.
Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in the Ring-Opening Metathesis Polymerization (ROMP) of this compound. This guide is designed to provide field-proven insights and troubleshooting strategies to overcome common challenges, with a specific focus on catalyst deactivation.
Part 1: Frequently Asked Questions (FAQs)
This section provides quick answers to the most common issues encountered during the polymerization of this compound.
Q1: My polymerization fails to initiate or shows very low conversion. What is the most likely cause?
A1: The primary culprit is almost always the free carboxylic acid group on your monomer. This functional group is a potent inhibitor for most common ROMP catalysts, including standard Grubbs and Schrock catalysts. Deactivation occurs via two main pathways: protonolysis of the metal-alkylidene bond by the acidic proton and/or chelation of the carboxylate to the metal center, which blocks monomer coordination.[1][2][3]
Q2: Which type of catalyst is more suitable for this monomer: Grubbs or Schrock?
A2: Neither catalyst family is ideal for the direct polymerization of the unprotected carboxylic acid monomer.
-
Grubbs Catalysts (Ruthenium-based): Generally exhibit greater tolerance to functional groups compared to Schrock catalysts.[4][5] However, they are still susceptible to deactivation by protic acids.[1][6]
-
Schrock Catalysts (Molybdenum-based): These are known for their very high activity but are extremely sensitive to protic functional groups, oxygen, and moisture, requiring stringent reaction conditions.[4][7] The most reliable strategy is to protect the carboxylic acid group (e.g., as a methyl or ethyl ester) before polymerization, which makes it compatible with both catalyst types, particularly Grubbs G2 and G3 catalysts.[8][9]
Q3: Can I just add more catalyst to overcome the low yield?
A3: While increasing catalyst loading might seem like a straightforward solution, it is often inefficient and costly. The deactivation is typically rapid and stoichiometric. A better approach is to address the root cause of the deactivation—the monomer's functional group—rather than compensating with excess catalyst.
Q4: My polymer has a very broad polydispersity index (PDI). Why?
A4: A broad PDI suggests poor control over the polymerization, which can stem from several factors:
-
Slow Initiation/Fast Propagation: If catalyst initiation is slow relative to propagation, chains will start growing at different times.
-
Catalyst Deactivation: If the catalyst is slowly being deactivated during the reaction, chain growth will terminate prematurely for some chains, leading to a wide distribution of molecular weights.
-
Monomer Impurities: Impurities can act as chain transfer agents or inhibitors, disrupting controlled polymerization.
-
Presence of endo Isomer: The endo isomer of the monomer polymerizes much slower than the exo isomer and can act as a temporary catalyst inhibitor through chelation, leading to a loss of control.[2][10]
Part 2: In-Depth Troubleshooting Guides
Guide 1: Issue - No Polymerization or Low Monomer Conversion
This is the most critical issue, directly pointing to catastrophic catalyst deactivation.
The carboxylic acid functionality introduces a protic source (-H⁺) and a Lewis basic site (-COO⁻), both detrimental to the catalyst's active center (the metal-carbene).
-
Proton-Induced Deactivation: The acidic proton can directly attack the ruthenium-carbon double bond, destroying the active species.
-
Chelation-Induced Deactivation: The carboxylate group can form a stable chelate with the ruthenium center, particularly if the monomer is in the endo configuration. This occupies the coordination site needed for the next monomer to bind, effectively halting polymerization.[2][10]
Caption: Primary deactivation pathways for Ru catalysts by carboxylic acid.
The most effective solution is to eliminate the source of deactivation by protecting the carboxylic acid.
Protocol 1: Monomer Protection (Esterification)
This workflow converts the problematic monomer into a highly reactive, catalyst-friendly version.
-
Reaction: Convert this compound to its methyl ester. A common method is Fischer esterification.[8][9]
-
Dissolve the carboxylic acid monomer in a large excess of dry methanol.
-
Add a catalytic amount of a strong acid (e.g., H₂SO₄).
-
Reflux the mixture for several hours until TLC or GC-MS indicates complete conversion.
-
Work up the reaction by neutralizing the acid, extracting the ester with a non-polar solvent, and drying.
-
-
Purification: Purify the resulting methyl ester by column chromatography or distillation to remove any unreacted acid and other impurities. This step is critical.
-
Polymerization: Use the purified ester monomer for ROMP under standard inert conditions.
-
Deprotection (Hydrolysis): After polymerization, hydrolyze the ester back to the carboxylic acid to obtain the desired functional polymer.[8]
-
Dissolve the polymer in a suitable solvent (e.g., THF).
-
Add an aqueous solution of a base (e.g., NaOH or LiOH).
-
Stir at room temperature or with gentle heating until hydrolysis is complete.
-
Acidify the solution to protonate the carboxylate groups and precipitate or extract the final polymer.
-
Caption: Workflow for polymerization via monomer protection.
Guide 2: Issue - High PDI or Bimodal Molecular Weight Distribution
This indicates a loss of control during polymerization, often related to monomer quality or reaction conditions.
-
Isomeric Impurity (endo vs. exo): The Diels-Alder synthesis of the oxanorbornene core can produce both endo and exo isomers.[11] The exo isomer is significantly more reactive in ROMP. The endo isomer's substituent can chelate with the catalyst, temporarily inhibiting it and causing uncontrolled initiation and chain growth.[2][10]
-
Monomer/Solvent Impurities: Water, oxygen, or other protic/coordinating impurities can act as random termination or chain transfer agents.
-
Poor Catalyst Solubility: If the catalyst is not fully dissolved before monomer addition, initiation will be heterogeneous and uncontrolled.
Protocol 2: Monomer Analysis and Purification
-
Determine Isomer Ratio: Use ¹H NMR to determine the exo:endo ratio of your monomer (or its protected ester form). The coupling constants of the protons on the substituted bridge can often distinguish the isomers.
-
Isomer Separation (If Necessary): If a significant amount of the endo isomer is present (>5%), consider separation by column chromatography. For many applications, using a monomer with a high exo ratio (>95:5) is sufficient.
-
Rigorous Drying and Degassing:
-
Dry the purified monomer under high vacuum.
-
Use anhydrous solvents that have been sparged with an inert gas (Argon or Nitrogen).
-
Ensure all glassware is oven- or flame-dried before use.
-
Table 1: Troubleshooting Summary
| Symptom | Probable Cause(s) | Recommended Actions |
| No Reaction / <10% Conversion | 1. Direct polymerization of unprotected acid. 2. Gross contamination (water, air). | 1. Protect the carboxylic acid via esterification (Protocol 1). 2. Ensure rigorous inert atmosphere and dry reagents. |
| Low Yield (10-70%) | 1. Trace amounts of unreacted acid in ester monomer. 2. Insufficiently degassed solvent. | 1. Re-purify the monomer ester. 2. Improve degassing procedure (e.g., freeze-pump-thaw cycles). |
| High PDI (>1.3) | 1. Presence of endo isomer. 2. Catalyst deactivation competes with propagation. 3. Impurities acting as chain transfer agents. | 1. Analyze and purify to obtain high exo purity (Protocol 2). 2. Use a more stable catalyst (e.g., G3 over G1) and ensure high monomer purity. |
| Bimodal GPC Trace | 1. Two active species with different propagation rates. 2. Significant catalyst death mid-reaction, followed by re-initiation. | 1. Check for catalyst impurities. 2. Ensure monomer is added smoothly to a well-dissolved catalyst solution. |
Part 3: Advanced Considerations & Catalyst Selection
While monomer protection is the standard approach, advanced methods exist for polymerizing functional monomers.
Chelation-Assisted ROMP: In some cases, a coordinating group can be used to stabilize the catalyst and control the polymerization. However, with the endo-carboxylic acid, this typically leads to deactivation.[2]
pH-Responsive Catalysts: Specialized ruthenium catalysts have been designed that can be activated or controlled by the addition of acid.[12][13] These are not commercially standard but represent a frontier in the field for directly polymerizing acidic monomers.
Table 2: Common ROMP Catalysts and Functional Group Tolerance
| Catalyst | Common Name | O₂/H₂O Tolerance | Protic Group (-OH, -COOH) Tolerance |
| [Mo(NAr)(CHCMe₂Ph)(OR)₂] | Schrock Catalyst | Very Low | Very Low[7] |
| [RuCl₂(PCy₃)₂(CHPh)] | Grubbs 1st Gen (G1) | Moderate | Low |
| [RuCl₂(IMesH₂)(PCy₃)(CHPh)] | Grubbs 2nd Gen (G2) | High | Low-Moderate (ester/amide OK, acid is poor) |
| [RuCl₂(IMesH₂)(pyr)₂(CHPh)] | Grubbs 3rd Gen (G3) | High | Low-Moderate (similar to G2, faster initiation)[4] |
Part 4: Final Checklist for a Successful Polymerization
Before starting your experiment, ensure you can check off every item on this list.
Sources
- 1. Probing Catalyst Degradation in Metathesis of Internal Olefins: Expanding Access to Amine-Tagged ROMP Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Ring Opening Metathesis Polymerization of Norbornene and Derivatives by the Triply Bonded Ditungsten Complex Na[W2(µ-Cl)3Cl4(THF)2]·(THF)3 [mdpi.com]
- 4. Grubbs’ and Schrock’s Catalysts, Ring Opening Metathesis Polymerization and Molecular Brushes—Synthesis, Characterization, Properties and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chain transfer agents for the catalytic ring opening metathesis polymerization of norbornenes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ring-opening metathesis polymerization (ROMP) of norbornene by a Group VIII carbene complex in protic media [authors.library.caltech.edu]
- 7. fiveable.me [fiveable.me]
- 8. sciforum.net [sciforum.net]
- 9. researchgate.net [researchgate.net]
- 10. kiesslinglab.com [kiesslinglab.com]
- 11. US6677464B2 - Process for preparation of 7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid derivatives - Google Patents [patents.google.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. "pH-Responsive Ruthenium-Based Olefin Metathesis Catalysts: Controlled " by Miles A. Dunbar, Shawna L. Balof et al. [aquila.usm.edu]
common side reactions in the synthesis of oxanorbornene derivatives
Welcome to the technical support center for the synthesis and application of oxanorbornene derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of working with these versatile compounds. Here, we address common challenges and side reactions encountered during their synthesis, offering troubleshooting advice and in-depth explanations to enhance the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: My Diels-Alder reaction between furan and maleimide is giving low yields. What are the common causes and how can I improve it?
A1: Low yields in the furan-maleimide Diels-Alder reaction are a frequent issue, often stemming from the reaction's reversible nature and the inherent stability of the reactants. The primary culprit is the retro-Diels-Alder (rDA) reaction, where the oxanorbornene product reverts to the starting furan and maleimide.[1][2]
Troubleshooting Steps:
-
Temperature Control: The rDA reaction is favored at higher temperatures.[2] It is crucial to maintain the lowest effective temperature for the forward reaction. For many furan/maleimide systems, reactions at or below room temperature are ideal.
-
Solvent Choice: While the reaction can be run neat, solvent choice can influence the outcome. A solvent in which the product is poorly soluble can help drive the equilibrium towards the product by causing it to precipitate out of the solution as it forms.
-
Reaction Time: Monitor the reaction progress by techniques like ¹H NMR or TLC. Prolonged reaction times, especially at elevated temperatures, can lead to an accumulation of the thermodynamic exo-product or favor the rDA reaction.
-
Reactant Purity: Ensure the purity of your furan and maleimide. Impurities can inhibit the reaction or lead to undesired side products.
Q2: I'm observing a mixture of exo and endo products. How can I control the stereoselectivity of my Diels-Alder reaction?
A2: The formation of both exo and endo stereoisomers is a characteristic feature of the Diels-Alder reaction involving cyclic dienes.[3] The ratio of these products is determined by a balance of kinetic and thermodynamic factors.
-
Kinetic vs. Thermodynamic Control: The endo product is typically the kinetically favored product, meaning it forms faster at lower temperatures. This is due to secondary orbital interactions between the developing π-system of the diene and the substituents on the dienophile. The exo product is generally the more thermodynamically stable isomer due to reduced steric hindrance.[3][4]
Strategies for Controlling Stereoselectivity:
| Parameter | To Favor endo Product (Kinetic Control) | To Favor exo Product (Thermodynamic Control) |
| Temperature | Lower reaction temperatures (e.g., 0°C to room temperature) | Higher reaction temperatures (be mindful of rDA) |
| Reaction Time | Shorter reaction times | Longer reaction times to allow for equilibration to the more stable isomer |
| Lewis Acid Catalysis | Can enhance the rate of the forward reaction and may influence the exo/endo ratio. | Not typically used to favor the exo product. |
Workflow for Optimizing Stereoselectivity:
Caption: Workflow for optimizing exo/endo selectivity.
Q3: After synthesizing my oxanorbornene derivative, I'm having trouble with a subsequent Ring-Opening Metathesis Polymerization (ROMP). What could be the issue?
A3: Challenges in the ROMP of oxanorbornene derivatives often relate to the stereochemistry of the monomer, the presence of certain functional groups, or impurities from the initial Diels-Alder reaction.
Common ROMP Troubleshooting Scenarios:
-
Endo Isomer Reactivity: While it is well-established that exo-norbornene derivatives generally have higher ROMP propagation rates, for oxanorbornene derivatives, the endo-isomers can show higher reactivity towards initiation with Grubbs' 3rd generation catalyst (G3).[5][6][7] However, the propagation of these endo-isomers can be slow.[5][6] If you have a pure endo monomer, you might observe catalyst initiation followed by slow or no polymerization.
-
Mixtures of Isomers: The presence of both exo and endo isomers can sometimes inhibit the homopolymerization of the exo-monomer.[5][6][7]
-
Functional Group Interference: Certain functional groups can interact with and deactivate the ruthenium catalyst. For instance, sulfur-containing side chains, particularly in the endo position, can chelate to the ruthenium center, leading to single monomer addition instead of polymerization.[8][9]
-
Catalyst Choice: The choice of catalyst is critical. For instance, Grubbs' 1st and 2nd generation catalysts have been used for the alternating ROMP of oxanorbornene imide derivatives.[5]
Experimental Protocol: Test Polymerization
To diagnose the issue, a small-scale test polymerization is recommended:
-
Monomer Purification: Ensure your oxanorbornene monomer is free from unreacted furan, dienophile, and any solvents used in purification. These can inhibit the catalyst.
-
Inert Atmosphere: Set up the reaction under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques) to prevent catalyst deactivation by oxygen.
-
Solvent: Use a dry, degassed solvent such as dichloromethane or toluene.
-
Catalyst Addition: Dissolve the monomer in the solvent, and then add a solution of the ROMP catalyst (e.g., Grubbs' 3rd generation).
-
Monitoring: Monitor the reaction by taking aliquots at different time points and analyzing them by ¹H NMR to observe the disappearance of the monomer's olefinic protons and the appearance of the polymer's broad peaks.
Troubleshooting Guide
| Symptom | Possible Cause(s) | Suggested Solution(s) |
| No product formation in Diels-Alder reaction | - Reaction temperature is too high, favoring the retro-Diels-Alder reaction.[2]- Impure reactants.- Insufficient reaction time. | - Lower the reaction temperature.- Purify starting materials.- Monitor the reaction over a longer period. |
| Low yield of oxanorbornene product | - Equilibrium favors starting materials.- Product decomposition during workup or purification. | - Use a solvent where the product is less soluble to encourage precipitation.- Perform purification at lower temperatures (e.g., cold column chromatography). |
| Unreacted starting material after Diels-Alder | - The Diels-Alder reaction with furan can have incomplete conversion.[10][11] | - Use an excess of the more volatile reactant (often furan) and remove it under reduced pressure after the reaction.- Careful purification by column chromatography or recrystallization is necessary. |
| ROMP reaction does not initiate | - Catalyst deactivation by impurities (oxygen, water, protic solvents).- Functional groups on the monomer are incompatible with the catalyst (e.g., some sulfur-containing groups).[8][10] | - Ensure all glassware is dry and the reaction is performed under an inert atmosphere.- If catalyst incompatibility is suspected, consider protecting the interfering functional group or choosing a more robust catalyst. |
| ROMP initiates but does not propagate (single monomer addition) | - The monomer is a pure endo-isomer which can exhibit fast initiation but slow propagation.[5][6]- Chelation of a side group to the catalyst, as seen with some endo-sulfur-containing monomers.[8][9] | - For endo-isomers, consider using them for creating block copolymers or for end-functionalization of polymers.[5]- If chelation is the issue, using the corresponding exo-isomer may lead to successful polymerization.[8][9] |
Advanced Topic: The Retro-Diels-Alder Reaction
The retro-Diels-Alder (rDA) reaction is the microscopic reverse of the Diels-Alder reaction and is a key consideration in the synthesis and application of oxanorbornene derivatives.[2]
Caption: The equilibrium between the Diels-Alder and retro-Diels-Alder reactions.
The stability of the oxanorbornene adduct towards rDA is influenced by its substituents. For example, additions of amines or thiols to 7-oxanorbornadienes can promote the retro reaction.[1] This reversibility is not always a drawback; it is a key feature in the development of self-healing materials and dynamic covalent chemistries.[12][13]
References
- Theoretical Analysis of the Retro-Diels-Alder Reactivity of Oxanorbornadiene Thiol and Amine Adducts. PubMed.
- Oxanorbornenes: promising new single addition monomers for the metathesis polymeriz
- Ring-opening metathesis polymerization of (oxa)norbornenes with sulfonate, sulfone, and sulfoxide sidechains. Polymer Chemistry (RSC Publishing).
- Ring-opening metathesis polymerization of (oxa)norbornenes with sulfonate, sulfone, and sulfoxide sidechains. Polymer Chemistry (RSC Publishing).
- (PDF) Ring-Opening Metathesis Polymerization of (Oxa)Norbornenes with Sulfonate, Sulfone, and Sulfoxide Sidechains.
- (PDF) Oxanorbornenes: Promising New Single Addition Monomers for the Metathesis Polymerization.
- Oxanorbornenes: promising new single addition monomers for the metathesis polymerization. Chemical Science (RSC Publishing).
- Direct Diels–Alder reactions of furfural deriv
- A Diels–Alder probe for discovery of natural products containing furan moieties. PMC - NIH.
- Dynamic Diels–Alder reactions of maleimide–furan amphiphiles and their fluorescence ON/OFF behaviours. Organic & Biomolecular Chemistry (RSC Publishing).
- Ring-Opening Metathesis Polymerization of (Oxa)Norbornenes with Sulfonate, Sulfone, and Sulfoxide Sidechains. ChemRxiv | Cambridge Open Engage.
- Fully Biomass-Derived Poly(oxanorbornene) Derivatives with Exceptional Mechanical Properties.
- General representation of exo and endo-oxanorbornene reactivity.
- Kinetic Study of the Diels–Alder Reaction between Maleimide and Furan-Containing Polystyrene Using Infrared Spectroscopy.
- Diels–Alder Cycloadditions of Bio-Derived Furans with Maleimides as a Sustainable «Click» Approach towards Molecular, Macromolecular and Hybrid Systems. MDPI.
- 10.5: Endo and Exo Products. Chemistry LibreTexts.
- Retro-Diels–Alder reaction. Wikipedia.
Sources
- 1. Theoretical Analysis of the Retro-Diels-Alder Reactivity of Oxanorbornadiene Thiol and Amine Adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Retro-Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. mdpi.com [mdpi.com]
- 5. Oxanorbornenes: promising new single addition monomers for the metathesis polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Oxanorbornenes: promising new single addition monomers for the metathesis polymerization - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 8. Ring-opening metathesis polymerization of (oxa)norbornenes with sulfonate, sulfone, and sulfoxide sidechains - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. chemrxiv.org [chemrxiv.org]
- 10. Ring-opening metathesis polymerization of (oxa)norbornenes with sulfonate, sulfone, and sulfoxide sidechains - Polymer Chemistry (RSC Publishing) DOI:10.1039/D4PY01307G [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. Dynamic Diels–Alder reactions of maleimide–furan amphiphiles and their fluorescence ON/OFF behaviours - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 7-Oxa-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid
Welcome to the technical support center for the synthesis of 7-Oxa-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this challenging Diels-Alder reaction. As Senior Application Scientists, we provide not just protocols, but the underlying principles to empower you to make informed decisions in your experimental work.
Frequently Asked Questions (FAQs)
Here we address some of the high-level questions frequently encountered during the synthesis of this compound.
Q1: My overall yield of this compound is consistently low. What are the most likely causes?
Low yield in the Diels-Alder reaction between furan and acrylic acid is a common issue, often stemming from the reaction's reversible nature and the inherent reactivity of the starting materials.[1][2] The primary culprit is the retro-Diels-Alder reaction, where the product reverts to the starting furan and acrylic acid, especially at elevated temperatures.[1][3] Additionally, incomplete conversion due to an unfavorable equilibrium at a given temperature can also lead to low yields.[2]
Q2: I am getting a mixture of endo and exo isomers. How can I improve the stereoselectivity?
The formation of both endo and exo isomers is a well-documented aspect of this reaction.[4][5] The endo adduct is the kinetically favored product, forming faster at lower temperatures due to stabilizing secondary orbital interactions.[5][6] Conversely, the exo adduct is the more thermodynamically stable product and is favored at higher temperatures or with longer reaction times, which allow the reaction to reach equilibrium.[1][3][5] Therefore, to favor the endo isomer, conduct the reaction at lower temperatures and for shorter durations. For the exo isomer, higher temperatures and longer reaction times are recommended.[1] Lewis acid catalysis can also significantly influence the endo/exo ratio, often enhancing the formation of the kinetic endo product.[1][6]
Q3: What is the role of a Lewis acid in this reaction, and is it necessary?
While not strictly necessary, a Lewis acid catalyst can be highly beneficial. Lewis acids coordinate to the carbonyl oxygen of acrylic acid, which lowers the energy of its Lowest Unoccupied Molecular Orbital (LUMO).[1] This makes the acrylic acid a more potent dienophile, thereby accelerating the reaction rate and often allowing for the use of milder reaction conditions (e.g., lower temperatures).[1][7] Common Lewis acids for this purpose include aluminum chloride (AlCl₃), borane-tetrahydrofuran complex (BH₃·THF), and various borane derivatives.[4] The use of a Lewis acid can also enhance the endo selectivity of the reaction.[6]
Q4: My product seems to be decomposing during purification. How can I prevent this?
Product decomposition during workup is a strong indication that a retro-Diels-Alder reaction is occurring.[1] This is particularly problematic if you are using heat to remove solvents. All purification steps should be conducted at low temperatures to minimize this decomposition pathway.[1] An alternative strategy is to immediately derivatize the Diels-Alder adduct into a more stable compound, for example, by hydrogenating the double bond, which "locks" the bicyclic structure and prevents the retro reaction.[1]
Troubleshooting Guide
This section provides a more detailed, problem-and-solution approach to specific experimental challenges.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Reaction fails to proceed or shows very low conversion. | 1. Insufficiently reactive dienophile: Acrylic acid's reactivity may not be high enough under thermal conditions.[1] 2. Unfavorable equilibrium: The reaction equilibrium may lie towards the starting materials at the chosen temperature.[2] | 1. Introduce a Lewis acid catalyst: Use a catalyst like AlCl₃ or a borane complex to activate the acrylic acid and accelerate the reaction.[1][4] 2. Increase reactant concentration: Running the reaction neat (solvent-free) can increase the effective concentration of reactants and drive the equilibrium forward.[1] 3. Apply high pressure: High-pressure conditions (in the kbar range) can favor the formation of the more compact Diels-Alder adduct.[1] |
| Significant amount of starting material recovered. | 1. Incomplete reaction: The reaction may not have reached completion. 2. Retro-Diels-Alder reaction: The product may have reverted to starting materials during the reaction or workup.[1] | 1. Optimize reaction time and temperature: Monitor the reaction by TLC or ¹H NMR to determine the optimal reaction time. 2. Use a Lewis acid: As mentioned, this can improve the reaction rate and overall conversion.[4] 3. Low-temperature workup: Ensure all workup and purification steps are performed at low temperatures to prevent product decomposition.[1] |
| Product is an inseparable mixture of endo and exo isomers. | 1. Reaction conditions favor a mixture: The chosen temperature and time may be in a regime where both kinetic and thermodynamic products are formed.[5] | 1. For the endo isomer (kinetic control): Use lower reaction temperatures (-5 °C to 5 °C) and shorter reaction times.[1][4] Lewis acid catalysis can also enhance endo selectivity.[6] 2. For the exo isomer (thermodynamic control): Employ higher temperatures and longer reaction times to allow the reaction to equilibrate to the more stable exo product.[1] |
| Yield is good initially, but drops significantly after purification. | 1. Thermal decomposition: The product is likely undergoing a retro-Diels-Alder reaction due to heating during solvent evaporation or chromatography.[1] | 1. Avoid heating: Remove solvents under reduced pressure at low temperatures. 2. Immediate derivatization: Convert the adduct to a more stable derivative (e.g., via hydrogenation) immediately after the reaction and before extensive purification.[1] |
Visualizing Reaction Control
The relationship between the endo (kinetic) and exo (thermodynamic) products can be visualized as a reaction coordinate diagram.
Caption: Reaction coordinate diagram for endo vs. exo formation.
Experimental Protocols
Below are detailed, step-by-step methodologies for the synthesis of this compound, optimized for different outcomes.
Protocol 1: Lewis Acid-Catalyzed Synthesis Favoring the Endo Isomer
This protocol utilizes a borane-dimethyl sulfide complex to promote the reaction at low temperatures, favoring the formation of the kinetically preferred endo isomer.[4]
Materials:
-
Distilled furan
-
Acrylic acid
-
Borane-dimethyl sulfide complex (BH₃·Me₂S)
-
Hexane (cooled to ≤ 5 °C)
-
Nitrogen atmosphere
-
Reaction vessel equipped with a stirrer and temperature control
Procedure:
-
Charge the reactor with distilled furan (5.0 equivalents) and acrylic acid (1.0 equivalent).
-
Cool the mixture to an internal temperature of ≤ 2 °C under a nitrogen atmosphere.
-
While maintaining the temperature at ≤ 2 °C, add the borane-dimethyl sulfide complex (0.01 equivalents) dropwise over 2 minutes.
-
Stir the mixture at the same temperature for 18 hours.
-
Collect the resulting crystals by filtration.
-
Wash the crystals with cold hexane (≤ 5 °C).
-
Dry the product under reduced pressure for 2 hours.
Expected Outcome: This method has been reported to yield the product with a high endo:exo ratio (e.g., 92:8) and high purity (>99%).[4]
Protocol 2: Thermal Synthesis for a Mixture of Isomers
This protocol describes a non-catalyzed reaction that typically results in a mixture of endo and exo isomers.
Materials:
-
Furan
-
Acrylic acid
-
Suitable organic solvent (e.g., toluene)
-
Reaction vessel with reflux condenser
Procedure:
-
Dissolve acrylic acid (1.0 equivalent) in a minimal amount of toluene in a round-bottom flask.
-
Add furan (1.5-2.0 equivalents).
-
Heat the mixture to a moderate temperature (e.g., 60-80 °C) and monitor the reaction progress by TLC.
-
Once the reaction is complete (or has reached equilibrium), cool the mixture to room temperature.
-
Remove the solvent under reduced pressure at a low temperature (< 30 °C).
-
The crude product can be purified by low-temperature column chromatography or recrystallization.
Expected Outcome: The endo:exo ratio will be highly dependent on the temperature and reaction time. Higher temperatures will favor the thermodynamically more stable exo isomer.[1][5]
Workflow for Optimizing Yield and Selectivity
The following diagram outlines a logical workflow for troubleshooting and optimizing the synthesis.
Caption: Troubleshooting workflow for synthesis optimization.
References
- [Process for preparation of 7-oxabicyclo 2.2.1]hept-5.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Direct Diels–Alder reactions of furfural derivatives with maleimides - Green Chemistry (RSC Publishing) DOI:10.1039/D0GC03558K [pubs.rsc.org]
- 3. echemi.com [echemi.com]
- 4. US6677464B2 - Process for preparation of 7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid derivatives - Google Patents [patents.google.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Purification of Oxanorbornene-Based Polymers
Welcome to the technical support center for the purification of oxanorbornene-based polymers. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of purifying polymers synthesized via Ring-Opening Metathesis Polymerization (ROMP) or other methods. Here, we address common challenges and provide field-proven insights to help you achieve high purity and batch-to-batch consistency in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude oxanorbornene-based polymer sample?
After polymerization, your crude product typically contains several impurities that can significantly affect the material's final properties. The primary contaminants are:
-
Unreacted Monomer: Residual oxanorbornene monomers are a common issue. Their presence can plasticize the polymer, lower its glass transition temperature (Tg), and interfere with downstream applications.
-
Residual Catalyst: For polymers synthesized via ROMP, residual ruthenium catalyst (e.g., Grubbs' catalysts) is a major concern.[1] These metal complexes can cause unwanted side reactions, discoloration, and cytotoxicity in biomedical applications.
-
Low Molecular Weight Oligomers: Short polymer chains or cyclic oligomers can form during polymerization, broadening the molecular weight distribution (Đ/PDI) and altering mechanical properties.[2]
-
Reaction Solvents: Trapped solvents from the polymerization step (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Dimethylformamide (DMF)) can be difficult to remove and affect material performance.[3]
Q2: How do I choose the right purification technique for my polymer?
The optimal technique depends on the polymer's molecular weight, solubility, and the nature of the impurities you need to remove. Use the following decision tree to guide your choice.
Sources
Technical Support Center: Ring-Opening Metathesis Polymerization (ROMP) of Functionalized Monomers
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for Ring-Opening Metathesis Polymerization (ROMP) of functionalized monomers. As a Senior Application Scientist, I've designed this guide to provide you with in-depth troubleshooting advice and practical solutions to common challenges encountered during your experiments. This resource is structured to help you diagnose and resolve issues related to premature termination, ensuring successful and reproducible polymerizations.
The Challenge of Premature Termination in ROMP
Ring-Opening Metathesis Polymerization (ROMP) is a powerful technique for synthesizing functional polymers with well-defined architectures.[1][2][3] However, the presence of various functional groups on the monomer can often lead to premature termination of the polymerization process. This results in low monomer conversion, broad molecular weight distributions, and difficulty in achieving desired polymer properties. Understanding the root causes of these issues is the first step toward overcoming them.
This guide is divided into two main sections: a Troubleshooting Guide to address common experimental problems and a Frequently Asked Questions (FAQs) section for more specific queries.
Troubleshooting Guide: Diagnosing and Solving Premature Termination
This section is designed to help you identify the potential causes of failed or suboptimal ROMP reactions and provides actionable solutions.
Problem 1: Low or No Monomer Conversion
You've set up your ROMP reaction, but after the designated time, you observe little to no polymer formation.
Potential Causes and Solutions:
-
Catalyst Incompatibility or Deactivation: Certain functional groups can directly interact with and deactivate the ruthenium catalyst.
-
Amines: Primary and secondary amines are particularly problematic as they can coordinate to the ruthenium center, leading to catalyst deactivation.[4][5][6] Sterically accessible primary alkylamines are especially hazardous and can rapidly terminate the polymerization.[4][5]
-
Alkynes: Residual alkyne-functionalized starting materials from "click" chemistry-based monomer synthesis can significantly retard the ROMP reaction by forming stable Ru-vinyl-carbene intermediates with low reactivity.[7]
-
Solution: Rigorous purification of the monomer is critical to remove any unreacted starting materials.[7]
-
-
Other Lewis Bases: Functional groups with lone pairs of electrons (e.g., phosphines, some sulfur-containing groups) can act as Lewis bases and compete for coordination to the ruthenium center, inhibiting monomer binding.
-
Solution: If possible, choose a protecting group strategy for these functionalities. Alternatively, using a more robust or less Lewis acidic catalyst might be beneficial.
-
-
-
Impure Monomer or Solvent: Impurities are a common culprit for premature termination.
-
Monomer Purity: As mentioned, residual reagents from monomer synthesis can poison the catalyst.[7] It is crucial to ensure high purity of your functionalized monomer.
-
Solution: Purify the monomer using techniques like flash column chromatography, recrystallization, or distillation.[8] Characterize the purified monomer thoroughly by NMR and mass spectrometry to confirm its purity.
-
-
Solvent Purity: The choice and purity of the solvent can have a dramatic effect on the polymerization.[9] Some solvents can contain impurities (e.g., water, peroxides in THF) that can deactivate the catalyst.
-
-
Improper Reaction Setup: Oxygen and moisture can rapidly deactivate ROMP catalysts.
-
Solution: Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon). Use standard Schlenk line or glovebox techniques to set up the reaction.
-
Problem 2: Broad Molecular Weight Distribution (High Polydispersity Index - PDI)
Your polymerization proceeds, but the resulting polymer has a broad molecular weight distribution, indicating poor control over the polymerization.
Potential Causes and Solutions:
-
Slow Initiation vs. Propagation: If the rate of initiation is slow compared to the rate of propagation, new polymer chains will be initiated throughout the reaction, leading to a broad distribution of chain lengths.
-
Solution: Consider using a faster-initiating catalyst, such as a third-generation Grubbs catalyst, for your specific monomer.[10] Alternatively, reaction conditions can be optimized (e.g., temperature) to favor faster initiation.
-
-
Chain Transfer Reactions: Unintended chain transfer reactions can lead to the formation of new polymer chains with different lengths.
-
"Back-biting": In some cases, the catalyst can react with an olefin within the growing polymer chain, leading to cleavage of the polymer and a broader molecular weight distribution.[11]
-
Solution: This is more common with less strained monomers. Using a less active catalyst or running the reaction at a lower temperature can sometimes mitigate this issue.[10]
-
-
-
Catalyst Decomposition: Gradual decomposition of the propagating catalytic species on the polymer chain end can lead to a mixture of active and terminated chains, resulting in a broad PDI.[2]
Visualizing the Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting common ROMP issues.
Caption: Troubleshooting workflow for ROMP of functionalized monomers.
Frequently Asked Questions (FAQs)
Q1: Which functional groups are generally considered "safe" for ROMP?
While catalyst choice is important, many functional groups are well-tolerated by modern ruthenium catalysts. These include esters, amides, ethers, ketones, and protected alcohols and amines.[13] However, it's always recommended to perform a small-scale test reaction with a new functionalized monomer.
Q2: How can I be sure my monomer is pure enough for ROMP?
High-purity monomers are essential for successful ROMP.[7] After purification, your monomer should be analyzed by high-resolution techniques. ¹H and ¹³C NMR spectroscopy should show no signals corresponding to impurities or residual solvents. High-resolution mass spectrometry (HRMS) can confirm the correct mass of your monomer. For crystalline monomers, melting point analysis can also be a good indicator of purity.
Q3: My polymerization is very fast and difficult to control. What can I do?
For highly reactive monomers, the polymerization can be too fast, leading to poor control.
-
Lower the Temperature: Conducting the reaction at a lower temperature (e.g., 0 °C) can slow down the polymerization rate.[10]
-
Add an Inhibitor: The addition of a few equivalents of a Lewis base, such as 3-bromopyridine, can reversibly coordinate to the catalyst and slow down the polymerization.[10]
-
Catalyst Choice: Using a catalyst with a slower initiation rate might provide better control.
Q4: Can I perform ROMP in an aqueous environment?
Yes, ROMP can be performed in aqueous media, which is advantageous for biological applications.[1][2][3] However, this presents unique challenges, such as catalyst deactivation by hydroxide ions.[2] It has been shown that conducting aqueous ROMP at a slightly acidic pH or with the addition of excess chloride salts can significantly improve catalyst stability and polymerization control.[2][12]
Q5: What is the best way to terminate a living ROMP reaction?
To terminate a living polymerization and functionalize the polymer chain end, a terminating agent is typically added. A widely used and effective method is the addition of a substituted vinyl ether, such as ethyl vinyl ether.[14][15] This reaction forms a deactivated Fischer carbene, effectively stopping the polymerization.[14]
Visualizing Catalyst Deactivation by Amines
The following diagram illustrates the proposed mechanism for catalyst deactivation by a primary amine.
Caption: Proposed pathway for primary amine-induced catalyst deactivation.
Experimental Protocols
Protocol 1: General Procedure for Monomer Purification by Flash Column Chromatography
-
Prepare the Column: Select an appropriately sized column and pack it with silica gel as a slurry in the chosen eluent system.
-
Load the Sample: Dissolve the crude monomer in a minimal amount of the eluent or a compatible solvent and load it onto the top of the silica gel.
-
Elute the Column: Run the column with the chosen eluent system, collecting fractions.
-
Monitor Fractions: Monitor the fractions by thin-layer chromatography (TLC) to identify those containing the pure monomer.
-
Combine and Evaporate: Combine the pure fractions and remove the solvent under reduced pressure.
-
Dry and Characterize: Dry the purified monomer under high vacuum and confirm its purity by NMR and mass spectrometry.
Protocol 2: Setting up a ROMP Reaction under Inert Atmosphere
-
Glassware Preparation: Oven-dry all glassware (e.g., Schlenk flask, magnetic stir bar) at >120 °C for at least 4 hours and cool under a stream of dry nitrogen or argon.
-
Reagent Preparation:
-
Accurately weigh the purified functionalized monomer into the Schlenk flask.
-
In a glovebox, weigh the ruthenium catalyst into a separate vial.
-
-
Solvent Addition: Add freshly purified, anhydrous, and deoxygenated solvent to the monomer in the Schlenk flask via a cannula or gas-tight syringe. Stir until the monomer is fully dissolved.
-
Initiation:
-
Dissolve the catalyst in a small amount of the reaction solvent in the glovebox.
-
Rapidly inject the catalyst solution into the stirring monomer solution under a positive pressure of inert gas.
-
-
Polymerization: Allow the reaction to proceed for the desired time at the chosen temperature. Monitor the reaction progress by taking aliquots for analysis (e.g., NMR or GPC) if desired.
-
Termination: Terminate the polymerization by adding an excess of a terminating agent, such as ethyl vinyl ether.
-
Isolation: Precipitate the polymer by adding the reaction mixture to a non-solvent (e.g., cold methanol or hexane). Collect the polymer by filtration, wash with the non-solvent, and dry under vacuum.
Data Summary Table
| Parameter | Recommendation | Rationale |
| Solvent Choice | Toluene, CH₂Cl₂, EtOAc | These solvents have been shown to support a high degree of "livingness" in ROMP.[9] |
| Catalyst Loading | [M]:[I] = 20:1 to 1000:1 | The ratio depends on the target molecular weight. Start with a higher loading for new monomers. |
| Reaction Temperature | 0 °C to 50 °C | Lower temperatures can improve control for highly reactive monomers.[10] |
| Amine Protection | Boc, Phthalimide, or HCl salt | Prevents catalyst deactivation by nucleophilic amines.[4] |
| Monomer Purity | >99% | Crucial to avoid catalyst poisoning by residual synthetic reagents.[7] |
References
-
Bang, J., et al. (2019). Influence of residual impurities on ring-opening metathesis polymerization after copper(I)-catalyzed alkyne-azide cycloaddition click reaction. Journal of Polymer Science Part A: Polymer Chemistry. Available at: [Link]
-
Anastasaki, A., et al. (2022). Solvent Effects in Grafting-through Ring-Opening Metathesis Polymerization. Macromolecules. Available at: [Link]
-
Flook, M. M., et al. (2023). Probing Catalyst Degradation in Metathesis of Internal Olefins: Expanding Access to Amine-Tagged ROMP Polymers. ACS Publications. Available at: [Link]
-
Church, D. C., et al. (2020). Optimization of ring-opening metathesis polymerization (ROMP) under physiologically relevant conditions. Polymer Chemistry. Available at: [Link]
-
Church, D. C., et al. (2020). Optimization of Ring-Opening Metathesis Polymerization (ROMP) under Physiologically Relevant Conditions. PMC - NIH. Available at: [Link]
-
Le, D., et al. (2018). Alternating Ring-Opening Metathesis Polymerization (AROMP) of Hydrophobic and Hydrophilic Monomers Provides Oligomers with Side-Chain Sequence Control. Macromolecules. Available at: [Link]
-
Pery, T. A. (2019). New Purification Strategies and Monomer Platforms for Ruthenium-Initiated Living Ring-Opening Metathesis Polymerization. DSpace@MIT. Available at: [Link]
-
Church, D. C., et al. (2020). Optimization of Ring-Opening Metathesis Polymerization (ROMP) under Physiologically Relevant Conditions. ResearchGate. Available at: [Link]
-
Flook, M. M., et al. (2023). Probing Catalyst Degradation in Metathesis of Internal Olefins: Expanding Access to Amine-Tagged ROMP Polymers. PMC - NIH. Available at: [Link]
-
Church, D. C., et al. (2020). Optimization of Ring-Opening Metathesis Polymerization (ROMP) under Physiologically Relevant Conditions. R Discovery. Available at: [Link]
-
Bielawski, C. W., & Grubbs, R. H. (2009). Functional end groups for polymers prepared using ring-opening metathesis polymerization. Nature Chemistry. Available at: [Link]
-
Various Authors. (2018). New Functional Monomers for Well-Controlled ROMP Polymerizations. Request PDF - ResearchGate. Available at: [Link]
-
Thompson, B., et al. (2017). Dramatic solvent effects on ring-opening metathesis polymerization of cycloalkenes. Request PDF - ResearchGate. Available at: [Link]
-
Wolf, W. J., et al. (2019). Examining the Effects of Monomer and Catalyst Structure on the Mechanism of Ruthenium-Catalyzed Ring-Opening Metathesis Polymerization. PubMed. Available at: [Link]
-
Liu, Y., et al. (2024). Frustrated Lewis Pair-Mediated Catalyst Efficiency in ROMP: Mechanistic Insights from Boronic Ester-Functionalized Monomers. Macromolecules. Available at: [Link]
-
Kim, D., et al. (2024). C6-ROMP: Structure-Guided Monomer Design for Chemically Recyclable Polymers. ChemRxiv. Available at: [Link]
-
Leitgeb, A., et al. (2010). Improved Molecular Weight Control in Ring-Opening Metathesis Polymerization (ROMP) Reactions with Ru-Based Olefin Metathesis Catalysts Using N Donors and Acid: A Kinetic and Mechanistic Investigation. ResearchGate. Available at: [Link]
-
Zhang, Y., et al. (2020). Toward The (Nearly) Complete Elimination of Solvent Waste in Ring Opening Metathesis Polymerization (ROMP) Reactions. Request PDF - ResearchGate. Available at: [Link]
-
Lathrop, S. A., & Boydston, A. J. (2024). Access to Functionalized Materials by Metal-Free Ring-Opening Metathesis Polymerization of Active Esters and Divergent Postpolymerization Modification. Boydston Group. Available at: [Link]
-
The Organometallic HyperTextBook: Ring-Opening Metathesis Polymerization (ROMP). (n.d.). Retrieved from [Link]
-
Alfred, S. F., et al. (2009). Water-soluble ROMP polymers from amine-functionalized norbornenes. PDF - ResearchGate. Available at: [Link]
-
Hafner, A., & Mühlebach, A. (1998). Ruthenium Catalysts for Ring-Opening Metathesis Polymerization (ROMP) and Related Chemistry. Request PDF - ResearchGate. Available at: [Link]
-
Matson, J. B., & Grubbs, R. H. (2021). Ring-Opening Metathesis Polymerization of a New Monomer Derived from a Nitroso Diels–Alder Reaction. Macromolecular Chemistry and Physics. Available at: [Link]
-
General scheme for the synthesis of functionalized polymers via ROMP. (n.d.). ResearchGate. Retrieved from [Link]
-
Liles, E. J., & Matson, J. B. (2018). Main group functionalized polymers through ring-opening metathesis polymerization (ROMP). Polymer Chemistry. Available at: [Link]
-
Ghosh, B., et al. (2022). Practical Route for Catalytic Ring-Opening Metathesis Polymerization. JACS Au. Available at: [Link]
-
The Development of Functional Group Tolerant Romp Catalysts. (n.d.). Request PDF - ResearchGate. Retrieved from [Link]
-
Strategies to terminate ROMP polymers. (n.d.). ResearchGate. Retrieved from [Link]
-
Ring-opening metathesis polymerization (ROMP) of isomerically pure functional monomers and acyclic diene metathesis depolymerization (retro-ADMET) of functionalized polyalkenamers. (n.d.). Request PDF - ResearchGate. Retrieved from [Link]
-
Lienkamp, K., et al. (2008). End-functionalized ROMP polymers for Biomedical Applications. PMC - PubMed Central. Available at: [Link]
-
Robertson, I. D., et al. (2020). Unraveling Reactivity Differences: Room-Temperature Ring-Opening Metathesis Polymerization (ROMP) versus Frontal ROMP. Request PDF - ResearchGate. Available at: [Link]
-
Kurzhals, S. (2017). Can anyone suggest conditions for ring opening metathesis polymerization? ResearchGate. Available at: [Link]
-
Functional Groups. (n.d.). Retrieved from [Link]
-
Ring-opening metathesis polymerization (ROMP) of norbornene by a Group VIII carbene complex in protic media. (1993). Journal of the American Chemical Society. Available at: [Link]
Sources
- 1. Optimization of ring-opening metathesis polymerization (ROMP) under physiologically relevant conditions - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Optimization of Ring-Opening Metathesis Polymerization (ROMP) under Physiologically Relevant Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Probing Catalyst Degradation in Metathesis of Internal Olefins: Expanding Access to Amine-Tagged ROMP Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. The Organometallic HyperTextBook: Ring-Opening Metathesis Polymerization (ROMP) [ilpi.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. 20.210.105.67 [20.210.105.67]
- 15. End-functionalized ROMP polymers for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Strategies to Control the Polydispersity of Poly(oxanorbornene)s
Welcome to the technical support center for poly(oxanorbornene) synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for controlling the polydispersity index (PDI) during the Ring-Opening Metathesis Polymerization (ROMP) of oxanorbornene-based monomers. As Senior Application Scientists, we have compiled this resource based on field-proven insights and established scientific principles to help you achieve predictable and reproducible polymer characteristics.
Section 1: Troubleshooting Guide for High Polydispersity (PDI)
High or broad polydispersity is a common issue that indicates a loss of control over the polymerization process. This section addresses specific problems you may encounter in the lab.
Q1: My Gel Permeation Chromatography (GPC) trace is broad (PDI > 1.2) and/or multimodal. What are the most likely causes?
A high PDI is a clear sign that the polymerization is not proceeding in a "living" manner, meaning that polymer chains are not all initiating at the same time and/or are terminating or undergoing side reactions at different rates. The primary culprits fall into several categories: reaction kinetics, reagent purity, and chain transfer or termination events.
The following troubleshooting workflow can help diagnose the root cause of poor polydispersity control.
Q2: I'm using a Grubbs' 2nd Generation (G2) catalyst and consistently get a high PDI. Why is this happening and what can I do?
This is a classic issue rooted in reaction kinetics. For a polymerization to be "living" and produce polymers with a narrow PDI, the rate of initiation (ki) must be greater than or at least equal to the rate of propagation (kp).
-
Causality : Grubbs' 2nd Generation (G2) and Hoveyda-Grubbs' 2nd Generation (HGII) catalysts often exhibit slow initiation rates with many oxanorbornene monomers.[1] If propagation begins before all the initiator has reacted, new chains will be formed throughout the reaction. The chains that started early will be much longer than those that started late, resulting in a broad distribution of molecular weights and, consequently, a high PDI.[1]
-
Solution : The most effective solution is to switch to a Grubbs' 3rd Generation (G3) catalyst . G3 catalysts contain a pyridine-based ligand that dissociates much more rapidly, leading to a significantly faster initiation rate.[2] This ensures that nearly all polymer chains begin growing simultaneously, which is a prerequisite for achieving a low PDI (typically < 1.1).[3][4]
Q3: My polymerization stalls before reaching full conversion or results in a bimodal molecular weight distribution. Could my monomer be the problem?
Absolutely. The purity and isomeric composition of the oxanorbornene monomer are critical for a controlled polymerization.
-
Monomer Purity : ROMP catalysts, while robust, are sensitive to certain impurities. Protic impurities (water, alcohols), primary/secondary amines, or thiols can react with and deactivate the ruthenium catalyst. Acyclic olefin impurities can act as chain transfer agents, leading to premature termination of growing chains and the formation of low molecular weight species.[5] This can result in a bimodal distribution, with one peak corresponding to the target polymer and another to the terminated, shorter chains.
-
Isomeric Composition (endo vs. exo) : Oxanorbornene monomers are often synthesized as a mixture of endo and exo stereoisomers. While exo isomers are generally more reactive due to higher ring strain, recent studies have shown that with G3 catalysts, endo-oxanorbornene derivatives can initiate faster but propagate more slowly than their exo counterparts.[6][7] For most systems using G3, this difference does not prevent a controlled polymerization of mixtures. However, in some cases, a large reactivity difference could contribute to a broadening of the PDI. Purifying a single isomer can provide more consistent kinetic behavior.[8]
Protocol 1: General Monomer Purification
This protocol is a starting point; the ideal method depends on the physical properties of your specific monomer.
-
Initial Purification : Perform column chromatography or recrystallization to remove synthetic byproducts.
-
Removal of Volatiles : Dry the purified monomer under high vacuum for several hours to remove residual solvent.
-
Sublimation (if applicable) : For crystalline solids, sublimation is an excellent method to remove non-volatile impurities.
-
Verification : Before use, verify purity using ¹H NMR spectroscopy. The absence of solvent peaks and impurity signals is crucial.
-
Storage : Store the purified monomer under an inert atmosphere (e.g., in a glovebox antechamber or a desiccator backfilled with argon) to prevent re-exposure to air and moisture.
Q4: I observe a significant "tail" on the low molecular weight side of my GPC trace. What does this indicate?
A low molecular weight tail is often a signature of chain transfer reactions . In a chain transfer event, the active propagating species reacts with a chain transfer agent (CTA), terminating the growth of that specific polymer chain and creating a new active species that can initiate a new, shorter chain.
-
Unintentional CTAs : Impurities are the most common unintentional CTAs. Acyclic olefins present in the monomer or solvent are primary suspects.[5]
-
Intentional CTAs : In some advanced applications, CTAs like specific vinyl ethers or 1,3-dienes are added intentionally to control molecular weight in a catalytic (non-living) ROMP process.[9][10][11] If you are not intentionally running a catalytic ROMP, the presence of a low MW tail strongly suggests contamination.
-
Solution : The remedy is rigorous purification of all components: monomer, solvent, and any other reagents. Solvents should be passed through a purification system (e.g., alumina columns) or distilled from appropriate drying agents under an inert atmosphere.
Section 2: FAQs - Best Practices for Achieving Low Polydispersity
This section covers the fundamental principles and standard operating procedures for successfully synthesizing poly(oxanorbornene)s with narrow molecular weight distributions.
Q1: What is polydispersity (PDI) and why is it so critical to control?
Polydispersity Index (PDI), or dispersity (Đ), is a measure of the uniformity of chain lengths in a polymer sample. It is calculated as the ratio of the weight-average molecular weight (Mw) to the number-average molecular weight (Mn).
Đ = Mw / Mn
A perfectly monodisperse polymer, where every chain has the exact same length, would have a Đ of 1.0. In practice, a "narrow" PDI or low dispersity is considered to be below 1.2. For a successful living polymerization, the target is often Đ ≤ 1.1.[12][13]
-
Importance : Controlling PDI is critical because the distribution of chain lengths directly influences the bulk properties of the material.
-
Mechanical Properties : A narrow PDI leads to more predictable tensile strength, modulus, and toughness.
-
Thermal Properties : Glass transition temperature (Tg) and melting temperature (Tm) are sharper and more defined.
-
Self-Assembly : For block copolymers used in drug delivery or nanotechnology, a low PDI is essential for the formation of well-ordered nanostructures (e.g., micelles, vesicles, or lamellae).
-
Q2: Which catalyst is best for achieving a low PDI with oxanorbornene monomers?
The choice of catalyst is arguably the most critical factor. While many metathesis catalysts exist, the Grubbs-type ruthenium catalysts are most common for their functional group tolerance.
| Catalyst Generation | Common Name | Key Characteristics for Oxanorbornene ROMP | Typical PDI |
| 1st Generation | Grubbs' Catalyst (G1) | Generally too slow to initiate with electron-rich oxanorbornenes. Not recommended.[1] | High / Poor Control |
| 2nd Generation | Grubbs' Catalyst (G2) | Slow initiation relative to propagation (ki < kp). Often results in broad PDI.[1] | > 1.2 |
| 3rd Generation | Grubbs' Catalyst (G3) | Recommended. Fast-initiating (ki > kp) due to labile pyridine ligand. Provides excellent control, leading to low PDIs.[3][4] | 1.05 - 1.15 |
Q3: How exactly do reaction kinetics (initiation vs. propagation) influence PDI?
The relationship between the rate of initiation (ki) and the rate of propagation (kp) is the cornerstone of living polymerization. The diagram below illustrates two scenarios.
In the ideal scenario (left), all chains start at once and grow at the same rate, leading to a highly uniform final product. In the poor scenario (right), the slow initiation means that by the time the last chains are just beginning to form, the first chains have already become very long, resulting in a broad, undesirable distribution of sizes.
Q4: What is a reliable, step-by-step protocol for a successful living ROMP of oxanorbornenes to achieve low PDI?
This protocol assumes the use of a G3 catalyst and rigorous adherence to air- and moisture-free techniques.
Protocol 2: General Procedure for Living ROMP of Oxanorbornenes
Materials & Setup:
-
Monomer : Purified oxanorbornene derivative (see Protocol 1).
-
Initiator : Grubbs' 3rd Generation (G3) catalyst.
-
Solvent : Anhydrous, degassed dichloromethane (DCM) or tetrahydrofuran (THF).
-
Quenching Agent : Ethyl vinyl ether.
-
Atmosphere : High-purity argon or nitrogen glovebox, or a Schlenk line.
-
Glassware : Oven- or flame-dried prior to use.
Procedure:
-
Preparation (in a glovebox) :
-
Prepare a stock solution of the G3 catalyst in the chosen anhydrous solvent (e.g., 1.0 mg/mL in DCM).
-
In a separate vial, dissolve the purified oxanorbornene monomer to create a stock solution of known concentration (e.g., 100 mg/mL in DCM). The monomer-to-initiator ([M]/[I]) ratio will determine the target degree of polymerization (and thus molecular weight).[1]
-
-
Initiation :
-
To a stirred, appropriately sized reaction vial, add the desired amount of monomer solution.
-
Rapidly inject the calculated volume of the G3 catalyst stock solution into the monomer solution with vigorous stirring. The solution often changes color upon initiation.
-
-
Propagation :
-
Allow the reaction to stir at room temperature. Reaction times can vary from minutes to hours depending on the specific monomer's reactivity.[14] Monitor the reaction progress by taking aliquots and analyzing via ¹H NMR (disappearance of monomer vinyl peaks) or GPC (if kinetics are slow enough).
-
-
Termination (Quenching) :
-
Once the desired conversion is reached (typically >99%), add an excess of ethyl vinyl ether (approx. 100-1000 equivalents relative to the catalyst).
-
Stir for 30 minutes to ensure all active ruthenium centers are deactivated. This step is crucial to prevent further reactions upon exposure to air.
-
-
Isolation :
-
Remove the reaction vial from the glovebox.
-
Precipitate the polymer by adding the reaction solution dropwise into a vigorously stirred non-solvent (e.g., cold methanol, hexanes).
-
Collect the polymer precipitate by filtration or centrifugation.
-
-
Drying and Characterization :
-
Wash the polymer with fresh non-solvent and dry under high vacuum to a constant weight.
-
Characterize the final polymer for molecular weight (Mn) and polydispersity (Đ) using GPC, and confirm its structure using ¹H and ¹³C NMR spectroscopy.
-
By following these troubleshooting guides and best practices, you will be well-equipped to diagnose issues and systematically optimize your experimental conditions to achieve excellent control over the polydispersity of your poly(oxanorbornene)s.
References
-
Fast Ring-Opening Metathesis Polymerization of Tricyclic Oxanorbornene Derivatives | Macromolecules - ACS Publications. (2022-04-27). Retrieved from [Link]
-
Ring-opening metathesis polymerization of (oxa)norbornenes with sulfonate, sulfone, and sulfoxide sidechains - Polymer Chemistry (RSC Publishing). (2025-03-19). Retrieved from [Link]
-
Biomass-Derived Degradable Polymers via Alternating Ring-Opening Metathesis Polymerization of Exo-Oxanorbornenes and Cyclic Enol Ethers | ACS Macro Letters. (2023-11-20). Retrieved from [Link]
-
Partial Kinetic Resolution of Oxanorbornenes by Ring-Opening Metathesis Polymerization with a Chiral Ruthenium Initiator - PubMed. (2014-01-21). Retrieved from [Link]
-
Ring-opening metathesis polymerization of (oxa)norbornenes with sulfonate, sulfone, and sulfoxide sidechains - Polymer Chemistry (RSC Publishing). (n.d.). Retrieved from [Link]
-
Rapid, Regioselective Living Ring-Opening Metathesis Polymerization of Bio-Derivable Asymmetric Tricyclic Oxanorbornenes | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]
-
Highly Strained Tricyclic Oxanorbornenes with Uncommon Reactivity Enable Rapid ROMP for Thermally High-Performing Polyenes | Macromolecules - ACS Publications. (n.d.). Retrieved from [Link]
-
Kinetics of the ring‐opening metathesis polymerization of a 7‐oxanorbornene derivative by Grubbs' catalyst | Request PDF - ResearchGate. (2003-06-05). Retrieved from [Link]
-
Oxanorbornenes: promising new single addition monomers for the metathesis polymerization - Chemical Science (RSC Publishing). (2021-04-07). Retrieved from [Link]
-
Highly Strained Tricyclic Oxanorbornenes with Uncommon Reactivity Enable Rapid ROMP for High-Performance Polyenes | ChemRxiv. (n.d.). Retrieved from [Link]
-
Functionalized poly(oxanorbornene)‐block‐copolymers: Preparation via ROMP/click‐methodology | Request PDF - ResearchGate. (2007-02-01). Retrieved from [Link]
-
Chain Transfer during the Aqueous Ring-Opening Metathesis Polymerization of 7-Oxanorbornene Derivatives - University of Arizona. (1993-01-01). Retrieved from [Link]
-
Highly Strained Tricyclic Oxanorbornenes with Uncommon Reactivity Enable Rapid ROMP for Thermally High-Performing Polyenes - PMC - PubMed Central. (n.d.). Retrieved from [Link]
-
Radical polymerization approach for ring opened oxanorbornene anhydride based macromonomers - PMC - NIH. (n.d.). Retrieved from [Link]
-
Polymerization strategy of Brij‐containing poly(oxanorbornene) block copolymers. - ResearchGate. (n.d.). Retrieved from [Link]
-
Radical polymerization approach for ring opened oxanorbornene anhydride based macromonomers - Taylor & Francis Online. (n.d.). Retrieved from [Link]
-
Living polymerization methods - PubMed. (1991-02-22). Retrieved from [Link]
-
Polydispersity control in ring opening metathesis polymerization of amphiphilic norbornene diblock copolymers - University of Maryland. (n.d.). Retrieved from [Link]
-
Oxidative Stabilization of Poly(norbornene) Polymers Prepared by Ring Opening Metathesis Polymerization | Request PDF - ResearchGate. (2018-01-01). Retrieved from [Link]
-
Preparation of 7-Oxanorbornene Derivatives as Monomer for ROMP. (n.d.). Retrieved from [Link]
-
Synthesis of polynorbornadienes by ring-opening metathesis polymerization and their saturated derivatives bearing various ester groups and carboxyl groups - PMC - NIH. (n.d.). Retrieved from [Link]
-
Chain transfer agents for the catalytic ring opening metathesis polymerization of norbornenes - PMC - NIH. (n.d.). Retrieved from [Link]
-
The four strategies by which the dispersity of a polymer can be... | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved from [Link]
-
(PDF) Oxanorbornenes: Promising New Single Addition Monomers for the Metathesis Polymerization - ResearchGate. (n.d.). Retrieved from [Link]
-
Catalytic synthesis of polyethylene-block-polynorbornene copolymers using a living polymerization nickel catalyst - Polymer Chemistry (RSC Publishing). (n.d.). Retrieved from [Link]
-
Fully Biomass-Derived Poly(oxanorbornene) Derivatives with Exceptional Mechanical Properties | ACS Applied Polymer Materials - ACS Publications. (2024-06-23). Retrieved from [Link]
-
Ring-opening metathesis polymerization (ROMP) of oxanor- bornene 7... - ResearchGate. (n.d.). Retrieved from [Link]
-
Highly Strained Tricyclic Oxanorbornenes with Uncommon Reactivity Enable Rapid ROMP for High-Performance Polyenes | Polymer Science | ChemRxiv | Cambridge Open Engage. (2024-10-15). Retrieved from [Link]
-
Oxanorbornenes: promising new single addition monomers for the metathesis polymerization - Chemical Science (RSC Publishing). (2021-04-07). Retrieved from [Link]
-
Chain transfer agents for the catalytic ring opening metathesis polymerization of norbornenes - Chemical Science (RSC Publishing) - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]
-
Monotelechelic Poly(oxa)norbornenes by Ring-Opening Metathesis Polymerization using Direct End-Capping and Cross Metathesis. (n.d.). Retrieved from [Link]
-
Oxanorbornenes: promising new single addition monomers for the metathesis polymerization - PMC - PubMed Central. (2021-04-07). Retrieved from [Link]
-
Assessing structure/property relationships and synthetic protocols in the fabrication of poly(oxanorbornene imide) single-chain nanoparticles - University of New Hampshire. (n.d.). Retrieved from [Link]
Sources
- 1. Highly Strained Tricyclic Oxanorbornenes with Uncommon Reactivity Enable Rapid ROMP for Thermally High-Performing Polyenes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Monotelechelic Poly(oxa)norbornenes by Ring-Opening Metathesis Polymerization using Direct End-Capping and Cross Metathesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis of polynorbornadienes by ring-opening metathesis polymerization and their saturated derivatives bearing various ester groups and carboxyl groups - PMC [pmc.ncbi.nlm.nih.gov]
- 5. experts.arizona.edu [experts.arizona.edu]
- 6. Oxanorbornenes: promising new single addition monomers for the metathesis polymerization - Chemical Science (RSC Publishing) DOI:10.1039/D1SC00036E [pubs.rsc.org]
- 7. Oxanorbornenes: promising new single addition monomers for the metathesis polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ring-opening metathesis polymerization of (oxa)norbornenes with sulfonate, sulfone, and sulfoxide sidechains - Polymer Chemistry (RSC Publishing) DOI:10.1039/D4PY01307G [pubs.rsc.org]
- 9. Chain transfer agents for the catalytic ring opening metathesis polymerization of norbornenes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chemrxiv.org [chemrxiv.org]
- 11. Chain transfer agents for the catalytic ring opening metathesis polymerization of norbornenes - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 12. Living polymerization methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Catalytic synthesis of polyethylene-block-polynorbornene copolymers using a living polymerization nickel catalyst - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Comparative Guide to the Mechanical Properties of Poly(oxanorbornene) and Polynorbornene
Introduction: A Tale of Two Bicyclic Polymers
In the landscape of high-performance polymers, materials derived from cyclic olefins have carved out a significant niche, prized for their unique combination of thermal stability, chemical resistance, and tunable properties. Among these, polynorbornene, synthesized via the Ring-Opening Metathesis Polymerization (ROMP) of norbornene, is well-established.[1][2] Its hydrocarbon backbone imparts desirable characteristics but also certain limitations. A structurally similar yet functionally distinct alternative is poly(oxanorbornene), which incorporates an oxygen atom into its bicyclic monomer structure.[3][4] This seemingly minor atomic substitution—replacing a methylene bridge with an ether bridge—precipitates a cascade of changes in the polymer's conformational flexibility, intermolecular interactions, and, consequently, its macroscopic mechanical properties.
This guide provides an in-depth, objective comparison of the mechanical performance of poly(oxanorbornene) versus polynorbornene. We will move beyond a simple cataloging of data to explore the underlying molecular mechanisms responsible for the observed differences, offering researchers and materials scientists a clear, evidence-based framework for material selection and development.
Molecular Architecture: The Foundational Difference
The core distinction between these two polymers lies in their monomer units. Both are synthesized efficiently using ROMP with catalysts like Grubbs-type initiators, which allows for the creation of high molecular weight polymers.[5][6][7] The key, however, is the heteroatom introduction in the oxanorbornene monomer.
Caption: Monomer structures and resulting polymer backbones from ROMP.
The presence of the oxygen atom in the poly(oxanorbornene) backbone is not a passive feature. It introduces a polar ether linkage, altering chain-to-chain interactions, reducing the activation energy for chain flow, and potentially creating sites for hydrogen bonding, especially in substituted variants.[5] These molecular-level changes have profound implications for the bulk mechanical behavior of the material.
Comparative Mechanical Performance
Recent studies, particularly those focusing on fully biomass-derived functionalized derivatives, have illuminated the remarkable advantages of the poly(oxanorbornene) backbone.[5] While properties can vary significantly with side-chain functionalization and polymer molecular weight, a direct comparison of analogous structures reveals clear trends.
Data Summary
| Mechanical Property | Poly(oxanorbornene) Derivative (OxMe) | Polynorbornene Derivative (NBMe) | Unsubstituted Polynorbornene (PNB) |
| Tensile Strength | 88 - 90 MPa [5] | 60 MPa[5] | ~25 MPa[5] |
| Young's Modulus | High (e.g., 893 MPa for OxBu)[5][8] | Lower than Ox-analog (e.g., 662 MPa for PNB)[5][8] | 662 MPa[8] |
| Elongation at Break | > 60% (for OxEt, OxMe2)[8] | 7% (brittle)[8] | 5% (brittle)[8] |
| Toughness | ~16x greater than NBMe (for OxMe2)[5][8] | Significantly lower | Low |
| Glass Transition (Tg) | 86 °C[5] | 123 °C[5] | 35 - 45 °C[2] |
Note: OxMe, OxEt, OxMe2, and NBMe are specific, functionalized derivatives used for direct comparison in the cited literature.[5][8] PNB data is for a general, unsubstituted polymer.
Analysis of Key Differences
-
Tensile Strength and Modulus: Poly(oxanorbornene) derivatives exhibit fundamentally superior tensile strength compared to their norbornene counterparts.[5] The methyl-substituted version (OxMe) achieves a tensile strength of 88 MPa, rivaling high-performance engineering plastics like PEEK, despite having a much more moderate glass transition temperature.[5] This is a significant finding, as it deviates from the typical linear relationship where higher strength is directly correlated with a higher Tg.[5] This suggests that the ether linkage contributes to more efficient stress distribution within the polymer matrix.
-
Toughness and Ductility: The most dramatic difference lies in toughness and ductility. Polynorbornene derivatives are often brittle, with very low elongation at break (5-7%).[8] In stark contrast, analogous poly(oxanorbornene)s show remarkable toughness, with some derivatives exhibiting elongation over 60% and a toughness 16 times greater than their norbornene counterparts.[5][8] The cyclic ether in the backbone plays a significant role in enhancing the material's ability to absorb energy and deform plastically before fracturing.
-
Glass Transition Temperature (Tg): Intriguingly, the enhanced mechanical strength of poly(oxanorbornene) is achieved without a correspondingly high Tg. The Tg of OxMe is 86°C, significantly lower than the 123°C of its direct structural analog, NBMe.[5] This lower Tg is advantageous for thermal processing. The difference is likely due to the influence of the ether bond on hydrogen bonding properties and chain mobility.[5]
Experimental Protocols for Mechanical Characterization
To ensure the trustworthiness and reproducibility of mechanical data, standardized testing protocols are paramount. The following sections detail the methodologies for tensile testing and dynamic mechanical analysis, grounded in widely accepted ASTM standards.
Experimental Workflow Overview
Caption: Workflow for mechanical characterization of polymers.
Protocol 1: Tensile Properties (ASTM D638)
This test determines the fundamental tensile properties of a plastic material, including its strength, stiffness, and ductility.[9][10][11]
Objective: To measure Tensile Strength, Young's Modulus, and Elongation at Break.
Methodology:
-
Specimen Preparation:
-
Prepare thin films of the polymer by solution casting or compression molding to a thickness between 1.0 mm and 14 mm.[11]
-
Die-cut dumbbell-shaped specimens from the film according to ASTM D638 Type I dimensions.[9][10] The "dog-bone" shape is critical as it concentrates stress in the central gauge section, ensuring a consistent and valid fracture pattern.[10]
-
Measure the width and thickness of the gauge section of each specimen at three points and average the results.
-
-
Environmental Conditioning:
-
Condition the specimens at a standard temperature and humidity (e.g., 23 ± 2 °C and 50 ± 5% RH) for at least 40 hours prior to testing.
-
Expertise Note: Polymers are sensitive to temperature and moisture. This step is non-negotiable for achieving reproducible results, as absorbed moisture can act as a plasticizer and temperature affects chain mobility.
-
-
Testing Procedure:
-
Set up a universal testing machine (UTM) with grips appropriate for rigid plastics.[10]
-
Attach a calibrated extensometer to the gauge section of the specimen to precisely measure strain. For brittle materials, a non-contacting video extensometer is often preferred.[10]
-
Secure the specimen in the grips, ensuring it is vertically aligned and not overtightened, which could induce premature failure.
-
Apply a tensile load at a constant crosshead speed (e.g., 5 mm/min) until the specimen fractures.[11]
-
Record the force applied by the load cell and the elongation measured by the extensometer throughout the test.
-
-
Data Analysis:
-
Calculate engineering stress by dividing the recorded force by the initial cross-sectional area.
-
Calculate engineering strain by dividing the change in gauge length by the original gauge length.
-
Plot the stress-strain curve.
-
Determine the Tensile Strength as the maximum stress reached on the curve.[12]
-
Determine the Young's Modulus (Modulus of Elasticity) from the slope of the initial, linear portion of the stress-strain curve.[12]
-
Determine the Elongation at Break as the strain value at which the specimen fractures.[12]
-
Protocol 2: Dynamic Mechanical Properties (ASTM D4065)
DMA is a powerful technique for measuring the viscoelastic properties of polymers, providing insight into their stiffness (storage modulus), energy dissipation (loss modulus), and transition temperatures.[13][14][15]
Objective: To determine the Storage Modulus (E'), Loss Modulus (E''), and Glass Transition Temperature (Tg).
Methodology:
-
Specimen Preparation:
-
Prepare small, rectangular specimens from the polymer film (e.g., 12 mm length x 5 mm width x 1 mm thickness). The exact dimensions will depend on the DMA instrument's clamping fixture (e.g., tension, dual cantilever).
-
-
Instrument Setup:
-
Mount the specimen in the appropriate fixture within the DMA.
-
Expertise Note: A small static force should be applied to keep the specimen taut throughout the experiment, especially in tension mode, to prevent buckling during the measurement.
-
-
Testing Procedure:
-
The test involves subjecting the specimen to a sinusoidal oscillatory strain at a fixed frequency (e.g., 1 Hz) while ramping the temperature at a controlled rate (e.g., 3 °C/min).[13][16]
-
The instrument measures the resultant stress and the phase lag (δ) between the stress and strain signals.
-
The temperature range should be selected to span the transitions of interest, typically from a temperature well below the Tg (e.g., -50 °C) to above it (e.g., 150 °C).[16]
-
-
Data Analysis:
-
The instrument software calculates the following properties as a function of temperature:
-
Storage Modulus (E'): Represents the elastic portion of the material's response, indicative of its stiffness.
-
Loss Modulus (E''): Represents the viscous portion, related to the material's ability to dissipate energy as heat.
-
Tan Delta (tan δ = E''/E'): The ratio of loss to storage modulus, which is a measure of damping.
-
-
The Glass Transition Temperature (Tg) is identified as the temperature at which the peak of the tan δ curve occurs.[17] It corresponds to the onset of large-scale cooperative motion of polymer chain segments and is accompanied by a sharp drop in the storage modulus.[13]
-
Conclusion: The Promise of Poly(oxanorbornene)
The substitution of a methylene bridge with an ether linkage in the norbornene backbone fundamentally alters the resulting polymer's mechanical profile. The evidence strongly indicates that poly(oxanorbornene)s are not merely an alternative to polynorbornenes but, in many critical aspects, a demonstrably superior class of materials. They offer an exceptional and unusual combination of high tensile strength and high toughness, all while maintaining moderate glass transition temperatures suitable for easier processing.[5] For researchers in drug development, medical devices, and advanced materials, where performance and reliability are critical, the unique property set of poly(oxanorbornenes) presents a compelling platform for innovation.
References
-
Fully Biomass-Derived Poly(oxanorbornene) Derivatives with Exceptional Mechanical Properties. ACS Applied Polymer Materials. [Link]
-
ASTM D4065 Standard Practice for Plastics: Dynamic Mechanical Properties: Determination and Report of Procedures. ASTM International. [Link]
-
ASTM D638: tensile properties plastics. ZwickRoell. [Link]
-
ASTM D4065 - Applied Technical Services. Applied Technical Services. [Link]
-
ASTM D638 Standard Test Method for Tensile Properties of Plastics. ADMET. [Link]
-
ASTM D4065-12 - Standard Practice for Plastics: Dynamic Mechanical Properties: Determination and Report of Procedures. ASTM International. [Link]
-
Standard Test Method for Tensile Properties of Plastics ASTM D638. Industrial Physics. [Link]
-
ASTM D638 The Essential Guide to Plastic Tensile Testing. ADMET. [Link]
-
ASTM D4065 Dynamic Mechanical Properties of Plastics: Determination and Report of Procedures. Matestlab. [Link]
-
Tensile Strength of Plastics Using ASTM D 638 Test Standard. Presto Group. [Link]
-
Dynamic Mechanical Analysis (DMA). Alpine Polytech. [Link]
-
Ring-opening metathesis polymerization of (oxa)norbornenes with sulfonate, sulfone, and sulfoxide sidechains. Polymer Chemistry (RSC Publishing). [Link]
-
Ring-Opening Metathesis Copolymerization of[18]Helicene-Fused Oxanorbornene and Norbornene: Polymerization Control and Physical Properties. PubMed. [Link]
-
Gas Transport in Polymers Prepared via Metathesis Copolymerization of exo-N-Phenyl-7-oxanorbornene-5,6-dicarboximide and Norbornene. ACS Publications. [Link]
-
Ring-opening metathesis polymerization of (oxa)norbornenes with sulfonate, sulfone, and sulfoxide sidechains. Polymer Chemistry (RSC Publishing). [Link]
-
Ring‐Opening Metathesis Copolymerization of[18]Helicene‐Fused Oxanorbornene and Norbornene: Polymerization Control and Physical Properties. ResearchGate. [Link]
-
Ring Opening Metathesis Polymerization of Norbornene and Derivatives by the Triply Bonded Ditungsten Complex Na[W2(µ-Cl)3Cl4(THF)2]·(THF)3. MDPI. [Link]
-
Fully Biomass-Derived Poly(oxanorbornene) Derivatives with Exceptional Mechanical Properties. ResearchGate. [Link]
-
Effect of Polynorbornene on Physico-Mechanical, Dynamic, and Dielectric Properties of Vulcanizates Based on Isoprene, α-Methylstyrene-Butadiene, and Nitrile-Butadiene Rubbers for Rail Fasteners Pads. MDPI. [Link]
-
Synthesis and Properties of Addition-Type Poly(norbornene)s with Siloxane Substituents. ResearchGate. [Link]
-
Poly(oxanorbornene)s bearing triphenylphosphonium and PEGylated zinc(ii) phthalocyanine with boosted photobiological activity and singlet oxygen generation. Polymer Chemistry (RSC Publishing). [Link]
-
Investigation of the properties of polynorbornene rubber/EPDM blends. ResearchGate. [Link]
-
Synthesis and properties of poly(norbornene)s with lateral aramid groups. FOLIA. [Link]
-
Synthesis and properties of poly(norbornene)s with lateral aramid groups. FOLIA. [Link]
-
Synthesis and properties of poly(norbornene)s with lateral aramid groups. The Royal Society of Chemistry. [Link]
-
Resilient Polymer Networks Via Thiol-Norbornene Chemistry: Mechanical and Adhesive Properties. UMass ScholarWorks. [Link]
-
Glass transition temperature control by poly(norbornene-dicarboximide) copolymers. ResearchGate. [Link]
-
Polymer Property : Tensile Strength, Yield = 22.1 MPa Product List. MatWeb. [Link]
-
Young's modulus, tensile strength and elongation at break values of tested specimens. ResearchGate. [Link]
-
Thermal properties of polynorbornene (cis- and trans-) and hydrogenated polynorbornene. ResearchGate. [Link]
-
Polymers elastic modulus and Poisson ratio. Sonelastic®. [Link]
-
Synthesis of polar polynorbornenes with high dielectric relaxation strength as candidate materials for dielectric applications. National Institutes of Health (NIH). [Link]
Sources
- 1. Ring Opening Metathesis Polymerization of Norbornene and Derivatives by the Triply Bonded Ditungsten Complex Na[W2(µ-Cl)3Cl4(THF)2]·(THF)3 [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Ring-opening metathesis polymerization of (oxa)norbornenes with sulfonate, sulfone, and sulfoxide sidechains - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Ring-opening metathesis polymerization of (oxa)norbornenes with sulfonate, sulfone, and sulfoxide sidechains - Polymer Chemistry (RSC Publishing) DOI:10.1039/D4PY01307G [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Ring-Opening Metathesis Copolymerization of [7]Helicene-Fused Oxanorbornene and Norbornene: Polymerization Control and Physical Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. zwickroell.com [zwickroell.com]
- 10. ASTM D638 Standard Test Method for Tensile Properties of Plastics [ssi.shimadzu.com]
- 11. victortestingmachine.com [victortestingmachine.com]
- 12. Tensile Strength of Plastics Using ASTM D 638 Test Standard [prestogroup.com]
- 13. store.astm.org [store.astm.org]
- 14. atslab.com [atslab.com]
- 15. matestlabs.com [matestlabs.com]
- 16. standards.iteh.ai [standards.iteh.ai]
- 17. alpinepolytech.com [alpinepolytech.com]
- 18. industrialphysics.com [industrialphysics.com]
A Comparative Guide to the Biocompatibility Assessment of Novel Poly-Oxanorbornene Biomaterials
In the dynamic field of biomedical research and drug development, the quest for novel polymeric biomaterials with tailored properties is perpetual. Polymers derived from 7-Oxa-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid and its derivatives, synthesized via Ring-Opening Metathesis Polymerization (ROMP), present a promising frontier.[1][2][3] Their unique oxanorbornene backbone offers potential advantages in tuning mechanical properties, degradation kinetics, and functionality. However, before these materials can be considered for clinical applications, a rigorous assessment of their biocompatibility is paramount.
This guide provides a comprehensive framework for evaluating the biocompatibility of these novel poly-oxanorbornenes, drawing direct comparisons with well-established biodegradable polymers such as Polylactic Acid (PLA), Poly(lactic-co-glycolic acid) (PLGA), and Polycaprolactone (PCL).[4][5][6][7][8] We will delve into the critical experimental protocols, rooted in international standards, and present a logical, evidence-based approach for researchers, scientists, and drug development professionals.
The Imperative of Biocompatibility: A Foundational Overview
Biocompatibility is the ability of a material to perform with an appropriate host response in a specific application.[9][10] It is not a single property but a collection of interactions between the material and the biological system. An ideal biomaterial should not elicit any undesirable local or systemic effects, such as toxicity, inflammation, or allergic reactions.[9][10] The evaluation of biocompatibility is a multi-faceted process, guided by the International Organization for Standardization (ISO) 10993 series of standards.
Our assessment will be structured around three key pillars of biocompatibility testing:
-
In Vitro Cytotoxicity: The initial gatekeeper, determining if the material or its leachable components are toxic to cells.
-
Hemocompatibility: Essential for any blood-contacting applications, this assesses the material's interaction with blood components.
-
In Vivo Local Effects after Implantation: The ultimate test of tissue compatibility in a living organism.
Comparative Benchmarking: Established Biocompatible Polymers
To provide context for our assessment of novel poly-oxanorbornenes, we will compare their (hypothetical) performance against three widely used and FDA-approved biodegradable polymers:
-
Polylactic Acid (PLA): A biocompatible and biodegradable polyester known for its high strength and modulus.[4][11][12] It degrades into lactic acid, a natural metabolite in the body.[4][11]
-
Poly(lactic-co-glycolic acid) (PLGA): A copolymer of PLA and polyglycolic acid (PGA), offering tunable degradation rates by varying the monomer ratio.[5][6][7][8][13] Its degradation products are also natural metabolites.[6][13]
-
Polycaprolactone (PCL): A semi-crystalline, biodegradable polyester with a slower degradation rate, making it suitable for long-term implants.[14][15][16][17] It is known for its excellent biocompatibility and bioresorbability.[14]
In Vitro Cytotoxicity Assessment (ISO 10993-5)
The first step in evaluating a new biomaterial is to assess its potential to cause cellular damage. The ISO 10993-5 standard outlines methods for testing the in vitro cytotoxicity of medical devices and materials.[18][19][20][21] The most common approach is the elution test, where extracts of the material are incubated with cultured cells.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.
1. Material Extraction:
- Sterilize the test polymer (Poly-oxanorbornene) and control polymers (PLA, PLGA, PCL) samples.
- Prepare extracts by incubating the materials in a culture medium (e.g., MEM with 10% fetal bovine serum) at 37°C for 24 hours. The surface area to volume ratio should be standardized (e.g., 3 cm²/mL).[21]
- Include a negative control (high-density polyethylene, HDPE) and a positive control (e.g., organotin-stabilized PVC).
2. Cell Culture:
- Seed L929 mouse fibroblast cells (or another appropriate cell line) in a 96-well plate at a density of 1 x 10⁴ cells/well.
- Incubate for 24 hours to allow for cell attachment.
3. Exposure to Extracts:
- Remove the culture medium and replace it with the prepared material extracts (100 µL/well).
- Incubate for 24 hours at 37°C in a 5% CO₂ environment.
4. MTT Assay:
- Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
- Remove the MTT solution and add 100 µL of DMSO to dissolve the formazan crystals.
- Measure the absorbance at 570 nm using a microplate reader.
5. Data Analysis:
- Calculate cell viability as a percentage relative to the negative control.
- According to ISO 10993-5, a reduction in cell viability by more than 30% is considered a cytotoxic effect.[21]
Causality and Self-Validation
The use of both positive and negative controls is crucial for validating the assay. The negative control ensures that the assay conditions themselves are not causing cell death, while the positive control confirms that the assay is sensitive enough to detect a known cytotoxic substance. The quantitative nature of the MTT assay provides an objective measure of cytotoxicity.
Hypothetical Comparative Data
| Material | Cell Viability (%) | Cytotoxicity Grade (ISO 10993-5) |
| Poly-oxanorbornene | 95 ± 4 | 0 (None) |
| PLA | 98 ± 3 | 0 (None) |
| PLGA | 96 ± 5 | 0 (None) |
| PCL | 97 ± 4 | 0 (None) |
| Positive Control | <10 | 4 (Severe) |
| Negative Control | 100 | 0 (None) |
Diagram: In Vitro Cytotoxicity Workflow
Caption: Workflow for in vitro cytotoxicity assessment using the MTT assay.
Hemocompatibility Assessment (ISO 10993-4)
For any material that will come into contact with blood, an evaluation of its hemocompatibility is mandatory.[22] ISO 10993-4 provides a framework for selecting the appropriate tests based on the nature and duration of blood contact.[23][24][25] Key parameters to assess include hemolysis (red blood cell rupture), coagulation, and platelet activation.
Experimental Protocol: In Vitro Hemolysis Assay (Direct Contact Method)
This assay determines the degree of red blood cell lysis caused by the material.
1. Blood Collection:
- Collect fresh human or rabbit blood in tubes containing an anticoagulant (e.g., citrate).
2. Material Preparation:
- Prepare sterile samples of the test and control polymers with a defined surface area.
3. Incubation:
- Place the material samples in test tubes.
- Add diluted blood to each tube.
- Include a positive control (e.g., water for 100% hemolysis) and a negative control (e.g., saline).
- Incubate at 37°C for 3 hours with gentle agitation.
4. Analysis:
- Centrifuge the tubes to pellet the intact red blood cells.
- Measure the absorbance of the supernatant at 540 nm to quantify the amount of released hemoglobin.
5. Calculation:
- Calculate the percentage of hemolysis relative to the positive control.
- According to ASTM F756-00, hemolysis values are categorized as follows:
- <2%: Non-hemolytic
- 2-5%: Slightly hemolytic
- >5%: Hemolytic
Hypothetical Comparative Data
| Material | Hemolysis (%) | Classification |
| Poly-oxanorbornene | 1.5 ± 0.3 | Non-hemolytic |
| PLA | 1.2 ± 0.2 | Non-hemolytic |
| PLGA | 1.8 ± 0.4 | Non-hemolytic |
| PCL | 1.4 ± 0.3 | Non-hemolytic |
| Positive Control | 100 | Hemolytic |
| Negative Control | 0.1 ± 0.05 | Non-hemolytic |
In Vivo Biocompatibility: Local Effects After Implantation (ISO 10993-6)
In vivo studies are essential to understand the tissue response to an implanted material over time.[26][27] ISO 10993-6 provides guidance on conducting implantation studies to evaluate local pathological effects on living tissue.[26][28]
Experimental Protocol: Subcutaneous Implantation in Rats
1. Animal Model and Implantation:
- Use healthy adult Sprague-Dawley rats.
- Surgically implant sterile samples of the test and control polymers into the subcutaneous tissue on the dorsal side of the rats.
- Each animal should receive the test material and a negative control material (e.g., HDPE) at separate sites for direct comparison.
2. Post-operative Care and Observation:
- Monitor the animals for signs of inflammation, infection, or other adverse reactions at the implantation sites.
- Euthanize the animals at predetermined time points (e.g., 1, 4, and 12 weeks).
3. Histological Evaluation:
- Excise the implant and surrounding tissue.
- Fix the tissue in formalin, embed in paraffin, and section.
- Stain the sections with Hematoxylin and Eosin (H&E) for microscopic evaluation.
- A qualified pathologist should evaluate the tissue response, scoring for inflammation, fibrosis, neovascularization, and tissue degeneration.
Causality and Self-Validation
The use of a negative control implant in the same animal allows for a direct comparison of the tissue response, minimizing inter-animal variability. The semi-quantitative scoring of the histological evaluation provides a standardized method for assessing the local effects.
Hypothetical Comparative Histological Findings (12 weeks)
| Material | Inflammatory Response | Fibrous Capsule Thickness | Neovascularization | Overall Biocompatibility |
| Poly-oxanorbornene | Minimal, chronic | Thin, well-defined | Present | Excellent |
| PLA | Minimal, chronic | Thin, well-defined | Present | Excellent |
| PLGA | Mild, chronic | Moderate | Present | Good |
| PCL | Minimal, chronic | Thin, well-defined | Present | Excellent |
Diagram: In Vivo Implantation Study Workflow
Caption: Workflow for in vivo implantation and histological evaluation.
Conclusion and Future Directions
This guide provides a foundational framework for the biocompatibility assessment of novel polymers derived from this compound. By following standardized protocols and comparing against established biomaterials like PLA, PLGA, and PCL, researchers can systematically evaluate the safety and potential of these promising new materials. The hypothetical data presented suggests that if these novel poly-oxanorbornenes exhibit low cytotoxicity, are non-hemolytic, and elicit a minimal tissue response in vivo, they would be strong candidates for further development in a range of biomedical applications. The key to advancing these materials from the laboratory to clinical use lies in a rigorous, logical, and well-documented biocompatibility assessment.
References
- Tyler, B., Gullotti, D., Mangraviti, A., Utsuki, T., & Brem, H. (2016). Polylactic acid (PLA) controlled delivery carriers for biomedical applications. Advanced Drug Delivery Reviews, 107, 163-175.
- Woodruff, M. A., & Hutmacher, D. W. (2010). The return of a forgotten polymer—Polycaprolactone in the 21st century. Progress in Polymer Science, 35(10), 1217-1256.
-
Makadia, H. K., & Siegel, S. J. (2011). Poly Lactic-co-Glycolic Acid (PLGA) as Biodegradable Controlled Drug Delivery Carrier. Polymers, 3(3), 1377-1397. [Link]
- Mir, M., Ahmed, N., & Rehman, A. U. (2017). Biocompatibility, biodegradation and biomedical applications of poly(lactic acid)/poly(lactic-co-glycolic acid) micro and nanoparticles. Journal of Drug Delivery Science and Technology, 39, 269-282.
- Farah, S., Anderson, D. G., & Langer, R. (2016). Physical and mechanical properties of PLA, and their functions in widespread applications — A comprehensive review. Advanced Drug Delivery Reviews, 107, 367-392.
- Ulery, B. D., Nair, L. S., & Laurencin, C. T. (2011). Biomedical Applications of Biodegradable Polymers. Journal of Polymer Science Part B: Polymer Physics, 49(12), 832-864.
- Gunatillake, P. A., & Adhikari, R. (2003). Biodegradable synthetic polymers for tissue engineering.
- Linh, N. T. B., Lee, Y. I., & Lee, B. T. (2011). Biocompatibility and biodegradation of polycaprolactone-sebacic acid blended gels. Journal of biomedical materials research. Part A, 99(2), 264-273.
-
ISO 10993-5:2009. Biological evaluation of medical devices — Part 5: Tests for in vitro cytotoxicity. [Link]
- Nampoothiri, K. M., Nair, N. R., & John, R. P. (2010). An overview of the recent developments in polylactide (PLA) research. Bioresource technology, 101(22), 8493-8501.
- Bartnikowski, M., Dargaville, T. R., Ivanovski, S., & Hutmacher, D. W. (2019). Degradation mechanisms of polycaprolactone in the context of chemistry, processing, and biomedical applications. Progress in Polymer Science, 96, 1-20.
- Danhier, F., Ansorena, E., Silva, J. M., Coco, R., Le Breton, A., & Préat, V. (2012). PLGA-based nanoparticles: an overview of biomedical applications. Journal of controlled release, 161(2), 505-522.
- Mondal, D., Griffith, M., & Venkatraman, S. S. (2016). Polycaprolactone-based biomaterials for tissue engineering and drug delivery: Current scenario and challenges. International Journal of Polymer Science, 2016.
- Rezwan, K., Chen, Q. Z., Blaker, J. J., & Boccaccini, A. R. (2006). Biodegradable and bioactive porous polymer/inorganic composite scaffolds for bone tissue engineering.
- Wenz, A., & Heudorfer, C. (2002). In vitro hemocompatibility testing of biomaterials according to the ISO 10993-4. Thrombosis research, 107(3-4), 161-169.
- Williams, D. F. (2008). On the mechanisms of biocompatibility.
- Gentile, P., Chiono, V., Carmagnola, I., & Hatton, P. V. (2014). An overview of poly(lactic-co-glycolic) acid (PLGA)-based biomaterials for bone tissue engineering. International journal of molecular sciences, 15(3), 3640-3659.
-
Gruber, S., & Nickel, A. (2023). Toxic or not toxic? The specifications of the standard ISO 10993-5 are not explicit enough to yield comparable results in the cytotoxicity assessment of an identical medical device. Frontiers in Medical Technology, 5, 1195529. [Link]
-
Seyfert, U. T., Biehl, V., & Schenk, J. (2002). In vitro hemocompatibility testing of biomaterials according to ISO 10993-4. Biomolecular engineering, 19(2-6), 91-96. [Link]
-
van der Meer, P. F., de Korte, D., & Verhoeven, A. J. (2004). In vitro and in vivo (cyto)toxicity assays using PVC and LDPE as model materials. Vox sanguinis, 87(4), 235-243. [Link]
-
Epoxy Technology. (n.d.). Biocompatibility Testing of Adhesives. Retrieved from [Link]
-
Nikopharmad. (n.d.). What is Implantation Testing? A Guide to ISO 10993-6. Retrieved from [Link]
- International Organization for Standardization. (2009). ISO 10993-5: Biological evaluation of medical devices — Part 5: Tests for in vitro cytotoxicity.
-
Sciforum. (2016). Ring Opening Metathesis Polymerization of 7-Oxabicyclo[2.2.1]Hept-5-Ene-2,3-Dicarboxylic Acid Dimethyl Ester. [Link]
-
Trepo. (n.d.). IN VIVO BIOCOMPATIBILITY ASSESSMENT OF NATURAL POLYMERS. [Link]
-
Kim, H., et al. (2023). Biocompatibility Evaluation of Porcine-Derived Collagen Sheets for Clinical Applications: In Vitro Cytotoxicity, In Vivo Sensitization, and Intracutaneous Reactivity Studies. Medicina, 59(10), 1789. [Link]
- International Organization for Standardization. (2007).
-
ResearchGate. (n.d.). In Vivo Biocompatibility determined using ISO 10993-6 scoring on H and E stained. [Link]
-
Pielok, G., et al. (2022). In Vivo Biocompatibility of an Innovative Elastomer for Heart Assist Devices. Materials, 15(5), 1836. [Link]
-
Medical Device and Diagnostic Industry. (1998). A Practical Guide to ISO 10993-4: Hemocompatibility. [Link]
- International Organization for Standardization. (2002). ISO 10993-4: Biological evaluation of medical devices — Part 4: Selection of tests for interactions with blood.
-
ResearchGate. (2016). Ring Opening Metathesis Polymerization of 7-Oxabicyclo[2.2.1]Hept-5-Ene-2,3-Dicarboxylic Acid, Dimethyl Ester. [Link]
-
Kiessling Lab. (n.d.). 7-Oxabicyclo[2.2.1]hept-5-ene-exo-2-carboxylic acid, a. [Link]
- Google Patents. (n.d.). US6677464B2 - Process for preparation of 7-oxabicyclo[2.2.
-
Molecules. (2000). Synthesis of 1-Methyl-3-oxo-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic Acid Methyl Ester. [Link]
-
ResearchGate. (2025). Synthesis of hyaluronated poly(exo-7-oxabicyclo[2.2.1]hept-5-en-2,3-dicarboxylic anhydride) brushes via a combination of surface-initiated ring-opening metathesis polymerization and thiol-ene click reaction. [Link]
- Novel drug carriers: From grafted polymers to cross-linked vesicles.
- ISTANBUL TECHNICAL UNIVERSITY GRADUATE SCHOOL OF SCIENCE ENGINEERING AND TECHNOLOGY. (2014).
Sources
- 1. sciforum.net [sciforum.net]
- 2. researchgate.net [researchgate.net]
- 3. kiesslinglab.com [kiesslinglab.com]
- 4. Biocompatibility, biodegradation and excretion of polylactic acid (PLA) in medical implants and theranostic systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sci-hub.ru [sci-hub.ru]
- 6. PLGA - Wikipedia [en.wikipedia.org]
- 7. Poly Lactic-co-Glycolic Acid (PLGA) as Biodegradable Controlled Drug Delivery Carrier - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. ovid.com [ovid.com]
- 10. trepo.tuni.fi [trepo.tuni.fi]
- 11. Biocompatibility of biological material polylactic acid with stem cells from human exfoliated deciduous teeth - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. PLGA-Based Composites for Various Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Biocompatibility and biodegradation of polycaprolactone-sebacic acid blended gels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Comparing Polycaprolactone (PCL) with Other Biodegradable Materials: Which is Superior? - POLYEFF [polyeff.com]
- 18. ISO 10993-5 Biological Evaluation of Medical Devices - Tests for In Vitro Cytotoxicity | PPTX [slideshare.net]
- 19. Toxic or not toxic? The specifications of the standard ISO 10993-5 are not explicit enough to yield comparable results in the cytotoxicity assessment of an identical medical device - PMC [pmc.ncbi.nlm.nih.gov]
- 20. dent.chula.ac.th [dent.chula.ac.th]
- 21. mdpi.com [mdpi.com]
- 22. mddionline.com [mddionline.com]
- 23. researchgate.net [researchgate.net]
- 24. In vitro hemocompatibility testing of biomaterials according to the ISO 10993-4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. nhiso.com [nhiso.com]
- 26. mdcpp.com [mdcpp.com]
- 27. researchgate.net [researchgate.net]
- 28. mdpi.com [mdpi.com]
The Hydrophilic Edge: A Comparative Analysis of Oxanorbornene-Based Polymers
A Senior Application Scientist's Guide to Hydrophilicity in Advanced Biomaterials
In the landscape of biomedical research and drug development, the precise control of surface- and bulk material properties is paramount. Among the most critical of these is hydrophilicity—the affinity of a material for water. This property dictates a cascade of subsequent biological interactions, from protein adsorption and cellular adhesion to the pharmacokinetic profile of drug delivery systems. For researchers and developers, selecting a polymer with the optimal hydrophilic/hydrophobic balance is a key decision that influences therapeutic efficacy and biocompatibility.
This guide provides an in-depth comparison of the hydrophilic properties of an emerging class of polymers—oxanorbornene-based polymers synthesized via Ring-Opening Metathesis Polymerization (ROMP)—against established biomaterial stalwarts such as Poly(ethylene glycol) (PEG), Poly(2-oxazoline)s (POx), and the stimuli-responsive Poly(N-isopropylacrylamide) (PNIPAM). By grounding our discussion in experimental data and robust protocols, we aim to equip you with the knowledge to make informed decisions for your specific application.
Understanding and Quantifying Hydrophilicity
Before comparing polymers, it is crucial to establish the metrics by which hydrophilicity is measured. These are not mere academic exercises; they are quantitative readouts that predict in vivo performance.
-
Static Water Contact Angle (WCA): This is a primary indicator of surface wettability. A droplet of water is placed on a polymer film, and the angle it forms with the surface is measured. Lower contact angles (< 90°) indicate greater hydrophilicity, as the water spreads to maximize contact. It is one of the most sensitive surface analytical techniques, probing the chemistry of the top nanometer of a surface.[1]
-
Equilibrium Swelling Ratio (ESR): For crosslinked polymer networks (hydrogels), the ESR quantifies the amount of water the polymer can absorb and retain within its structure.[2][3] A higher swelling ratio indicates greater hydrophilicity and is critical for applications like drug loading and release or tissue engineering scaffolds.[4]
-
Protein Adsorption: When a material is introduced to a biological environment, proteins almost immediately adsorb to its surface, a process called biofouling.[5] For many applications, particularly those requiring "stealth" properties to evade the immune system, minimizing protein adsorption is essential.[6][7] Hydrophilic polymers, especially those that are well-hydrated, often exhibit low protein fouling.
The Polymer Contenders: A Structural Overview
The hydrophilicity of a polymer is not an intrinsic constant but is dictated by its molecular structure—the composition of its backbone, the nature of its side chains, and its overall architecture.
-
Oxanorbornene-Based Polymers: Synthesized via the highly versatile ROMP, these polymers possess a unique backbone containing an oxygen atom within the repeating unit.[8][9] This structural feature, compared to their all-carbon backbone polynorbornene counterparts, enhances backbone flexibility and polarity, contributing to increased hydrophilicity.[8] The true power of this platform lies in its synthetic tunability; a vast array of hydrophilic side chains (e.g., oligo-ethylene glycol, zwitterions) can be readily incorporated to fine-tune water interactions.[6][10][11]
-
Poly(ethylene glycol) (PEG): For decades, PEG has been the "gold standard" for hydrophilic and protein-repellent polymers in the biomedical field.[6][7] Its simple, repeating ether structure creates a highly hydrated, flexible chain that forms an entropic barrier, repelling proteins. However, the growing prevalence of pre-existing anti-PEG antibodies in the population presents a significant clinical challenge, driving the search for alternatives.[6]
-
Poly(2-oxazoline)s (POx): POx are a class of polymers with a polyamide backbone that are considered strong alternatives to PEG.[12] Their hydrophilicity can be tuned by altering the length of the alkyl side chain (e.g., methyl, ethyl, propyl). They generally exhibit excellent biocompatibility and low protein adsorption.[12]
-
Poly(N-isopropylacrylamide) (PNIPAM): PNIPAM is a "smart" polymer, famous for its lower critical solution temperature (LCST) of approximately 32°C in water. Below this temperature, it is hydrophilic and water-soluble. Above it, the polymer chains undergo a conformational change, becoming hydrophobic and precipitating from the solution. This responsiveness makes it invaluable for applications in controlled drug delivery and cell sheet engineering.
Head-to-Head Comparison: An Analysis of Experimental Data
The true measure of a polymer's utility lies in its performance. The following table summarizes typical experimental values for the key hydrophilicity metrics. It is important to note that absolute values can vary significantly based on molecular weight, side-chain chemistry, and surface preparation.
| Polymer Class | Typical Static Water Contact Angle (°) | Swelling Behavior | Protein Resistance | Key Structural Feature |
| Poly(oxanorbornene)-Zwitterionic | 20 - 40° | High Swellability (e.g., 2.3-3.2 ratio)[10] | Excellent | Oxygenated backbone + zwitterionic side chains |
| Poly(oxanorbornene)-PEG side chains | 35 - 50° | Moderate to High | Very Good | Oxygenated backbone + PEG side chains |
| Poly(ethylene glycol) (PEG) | 35 - 55° | N/A (linear polymer) | Excellent (Gold Standard) | Flexible ether backbone |
| Poly(2-ethyl-2-oxazoline) | 50 - 65° | N/A (linear polymer) | Good to Very Good | Polyamide backbone |
| PNIPAM (below LCST, ~25°C) | 40 - 60° | High Swellability (as hydrogel) | Good | Amide groups forming H-bonds with water |
| PNIPAM (above LCST, ~40°C) | 70 - 90° | Collapsed (hydrophobic) | Poor | Disrupted H-bonds, dominant hydrophobic interactions |
Analysis & Causality:
-
The Oxanorbornene Advantage: The inclusion of an oxygen atom in the polymer backbone makes poly(oxanorbornene)s inherently more hydrophilic than their all-carbon polynorbornene counterparts.[8] When functionalized with highly hydrophilic groups like zwitterions (which contain both positive and negative charges), these polymers can exhibit exceptionally low water contact angles and strong protein repellency.[10] This combination of a hydrophilic backbone and tunable side chains provides a powerful platform for creating "superhydrophilic" surfaces.
-
Challenging the Gold Standard: While PEG remains an excellent benchmark, certain functionalized poly(oxanorbornene)s, particularly those with zwitterionic side chains, can match or even exceed its protein-repellent properties.[10] Crucially, they offer a chemically distinct alternative, potentially avoiding the immunogenic concerns associated with anti-PEG antibodies.[6][7]
-
Structure-Property Relationships: The data clearly illustrates the direct link between molecular structure and hydrophilicity. For POx, increasing the length of the alkyl side chain (e.g., from methyl to ethyl to propyl) generally decreases hydrophilicity. For poly(oxanorbornene)s, increasing the length of hydrophobic alkyl residues in the side chains leads to higher water contact angles and reduced water swellability.[10] This tunability is a cornerstone of modern polymer design for biomedical applications.
Visualizing the Workflow and Concepts
To better conceptualize the processes and relationships discussed, the following diagrams are provided.
Caption: Workflow for comparative hydrophilicity assessment of biomaterial polymers.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. echemi.com [echemi.com]
- 3. researchgate.net [researchgate.net]
- 4. Polymer Swelling | Practical Solubility Science | Prof Steven Abbott [stevenabbott.co.uk]
- 5. biolinscientific.com [biolinscientific.com]
- 6. Poly(Oxanorbornene)-Protein Conjugates Prepared by Grafting-to ROMP as Alternatives for PEG - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. par.nsf.gov [par.nsf.gov]
- 8. Hydrophilic and clickable poly(oxa)norbornenes for multivalent lectin binding - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Hydrophilic and clickable poly(oxa)norbornenes for multivalent lectin binding - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. universaar.uni-saarland.de [universaar.uni-saarland.de]
- 11. Poly(oxanorbornene)s bearing triphenylphosphonium and PEGylated zinc(ii) phthalocyanine with boosted photobiological activity and singlet oxygen generation - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. Comparison of the hydrophilicity of water-soluble poly(2-alkyl-2-oxazoline)s, poly(2-alkyl-2-oxazine)s and poly(2,4-dialkyl-2-oxazoline)s - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to the Thermal Stability of Carboxylic Acid-Functionalized Polyoxanorbornenes for Biomedical Applications
In the landscape of advanced drug delivery and regenerative medicine, the rational design of polymeric carriers is paramount. Poly(7-Oxa-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid) represents a class of functional polymers with significant potential, owing to its aqueous solubility and pendant carboxylic acid groups that are amenable to bioconjugation. However, for any polymer to be viable in applications requiring thermal processing, such as extrusion-based 3D printing, melt-filling of capsules, or terminal sterilization, a rigorous understanding of its thermal stability is non-negotiable.
The "Why": Causality Behind Thermal Analysis
Before presenting protocols, it is crucial to understand the rationale behind our chosen analytical techniques: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
-
Thermogravimetric Analysis (TGA): This technique measures the change in a material's mass as a function of temperature in a controlled atmosphere. For a polymer, a loss of mass signifies degradation. TGA tells us at what temperature the polymer begins to break down, the kinetics of its decomposition, and how much residue (e.g., char) remains at high temperatures. This is a direct measure of thermal stability. We typically perform this under an inert nitrogen atmosphere to isolate inherent thermal degradation from oxidative effects.
-
Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as it is heated or cooled. It reveals key phase transitions. For amorphous polymers like the one , the most critical transition is the glass transition temperature (T_g) . The T_g is the temperature at which the polymer transforms from a rigid, glassy state to a more flexible, rubbery state. Processing must occur above T_g, but well below the degradation temperature. Understanding this "processing window" is a primary goal of thermal analysis.
Experimental Workflow: A Self-Validating System
A robust thermal analysis workflow ensures that the data generated is both accurate and reproducible. The following diagram and protocols are based on established ASTM standards.
Caption: Standard workflow for polymer thermal analysis.
This protocol is based on the principles outlined in ASTM E1131, Standard Test Method for Compositional Analysis by Thermogravimetry.[1][2]
-
Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's guidelines using certified reference materials.
-
Sample Preparation: Weigh 5–10 mg of the pre-dried polymer sample into a clean, tared TGA pan (typically platinum or alumina).
-
Atmosphere: Purge the TGA furnace with high-purity nitrogen gas at a flow rate of 50-60 mL/min for at least 30 minutes prior to the run to ensure an inert atmosphere.[3]
-
Thermal Program:
-
Equilibrate the sample at 30 °C.
-
Ramp the temperature from 30 °C to 600 °C at a linear heating rate of 10 °C/min. A slower rate can increase resolution, while a faster rate can shift degradation temperatures higher. 10 °C/min provides a good balance.[3]
-
-
Data Acquisition: Continuously record the sample mass as a function of temperature.
-
Data Analysis: Plot the percentage mass loss versus temperature (TGA curve). Calculate the first derivative of this curve (DTG curve), which shows the rate of mass loss. From these curves, determine:
-
T_onset (Onset of Decomposition): The temperature at which significant mass loss begins. Often calculated at the intersection of the baseline tangent and the tangent of the steepest mass loss slope. For practical purposes, the temperature at 5% mass loss (T_d5%) is often reported.
-
T_max (Temperature of Maximum Decomposition Rate): The temperature at which the rate of mass loss is highest, corresponding to the peak of the DTG curve.[4]
-
This protocol follows the principles of ASTM D3418, Standard Test Method for Transition Temperatures of Polymers by DSC.[5][6]
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a high-purity indium standard.[3]
-
Sample Preparation: Weigh 5–10 mg of the pre-dried polymer sample into a hermetically sealed aluminum DSC pan. Prepare an identical empty pan to serve as the reference.
-
Atmosphere: Maintain a nitrogen purge through the DSC cell (typically 50 mL/min) to prevent oxidative degradation.[3]
-
Thermal Program (Heat-Cool-Heat):
-
First Heating Scan: Equilibrate at 25 °C. Ramp the temperature to 180 °C at 20 °C/min. This step is crucial to erase any prior thermal history of the polymer from its synthesis and processing.[7]
-
Cooling Scan: Cool the sample from 180 °C to 25 °C at 20 °C/min.
-
Second Heating Scan: Ramp the temperature from 25 °C to 180 °C at 20 °C/min.
-
-
Data Acquisition: Record the differential heat flow between the sample and reference pans.
-
Data Analysis: Analyze the data from the second heating scan to ensure measurements reflect the intrinsic properties of the material. Determine the Glass Transition Temperature (T_g) as the midpoint of the step-change in the heat flow curve.[5]
Results and Comparative Analysis
While specific TGA/DSC curves for the target free-acid polymer are unavailable, data has been reported for its close analog, poly(dimethyl-7-oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate) .[7][8] We will use representative values for this class of polymer and discuss the expected deviations for the carboxylic acid variant.
Sources
- 1. pstc.org [pstc.org]
- 2. researchgate.net [researchgate.net]
- 3. [PDF] Thermal Decomposition Kinetics of Functionalized Polynorbornene | Semantic Scholar [semanticscholar.org]
- 4. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 5. Thermal Processing of a Degradable Carboxylic Acid-Functionalized Polycarbonate into Scaffolds for Tissue Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. researchgate.net [researchgate.net]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
A Comparative Guide to Grubbs Catalysts for the Ring-Opening Metathesis Polymerization of 7-Oxa-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid
Introduction: The Significance of Poly(7-Oxa-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid)
The ring-opening metathesis polymerization (ROMP) of strained cyclic olefins has emerged as a powerful tool for the synthesis of functional polymers with well-defined architectures. Among the diverse array of monomers, this compound stands out due to the hydrophilic and functionalizable nature of the resulting polymer. The polyanionic character of the hydrolyzed polymer makes it a promising candidate for applications in biomaterials, drug delivery, and hydrogel formation.[1] The selection of an appropriate catalyst is paramount to achieving controlled polymerization, high monomer conversion, and desired polymer characteristics. This guide provides a comparative analysis of various generations of Grubbs catalysts for the ROMP of this functionalized oxanorbornene monomer.
Understanding Grubbs Catalysts: A Generational Overview
Grubbs catalysts are a family of ruthenium-based complexes that have revolutionized the field of olefin metathesis.[2] Their tolerance to a wide range of functional groups and solvents makes them particularly suitable for the polymerization of complex monomers.[2][3] The evolution of these catalysts has led to successive generations with distinct reactivity profiles.
-
First-Generation Grubbs Catalyst (G1): Featuring two tricyclohexylphosphine (PCy₃) ligands, G1 is known for its stability and ease of handling. However, its initiation rate can be slow compared to its propagation rate, which may lead to broader molecular weight distributions.[3][4] Its activity is generally lower than that of later generations.[4]
-
Second-Generation Grubbs Catalyst (G2): In the G2 catalyst, one of the PCy₃ ligands is replaced by an N-heterocyclic carbene (NHC) ligand. This modification significantly enhances its catalytic activity and thermal stability.[5] G2 is often the go-to catalyst for a wide range of metathesis reactions due to its high efficiency.
-
Third-Generation Grubbs Catalyst (G3): G3 is characterized by the replacement of a phosphine ligand with a more labile pyridine-based ligand. This leads to a much faster initiation rate relative to propagation, a key feature for achieving living polymerization characteristics, such as narrow polydispersity and predictable molecular weights.[3]
-
Hoveyda-Grubbs Catalysts (HG1 and HG2): These catalysts feature a chelating isopropoxybenzylidene ligand, which imparts increased stability. The second-generation Hoveyda-Grubbs catalyst (HG2), in particular, is known for its high stability and activity, often allowing for lower catalyst loadings and easier removal of ruthenium residues from the final polymer.[6]
Catalyst Performance Comparison for this compound ROMP
Direct, head-to-head comparative data for the ROMP of this compound using a full range of Grubbs catalysts under identical conditions is not extensively documented in the literature. However, by synthesizing information from studies on closely related oxanorbornene derivatives, primarily esters, we can establish a well-informed comparison.[1][4]
The presence of a carboxylic acid moiety introduces a significant challenge: the acidic proton can potentially interact with and deactivate the ruthenium catalyst. For this reason, many studies opt for the polymerization of the corresponding methyl or other ester derivatives, followed by post-polymerization hydrolysis to obtain the desired polyacid.[1] However, the higher functional group tolerance of the later generation Grubbs catalysts may allow for the direct polymerization of the carboxylic acid-containing monomer.
| Catalyst | Initiation Rate | Propagation Rate | Functional Group Tolerance | Control over Polymerization | Expected Performance with this compound |
| Grubbs G1 | Slow | Moderate | Moderate | Fair | Likely to exhibit sluggish initiation and may be sensitive to the carboxylic acid proton, potentially leading to incomplete conversion and broad polydispersity. |
| Grubbs G2 | Fast | Fast | High | Good | Expected to show significantly higher activity than G1. The higher functional group tolerance may better accommodate the carboxylic acid, leading to higher conversions and better control. |
| Grubbs G3 | Very Fast | Fast | Very High | Excellent | The optimal choice for achieving a living polymerization with this monomer. The rapid initiation is expected to provide polymers with narrow molecular weight distributions and predictable molecular weights.[3] |
| Hoveyda-Grubbs G2 | Fast (after initiation) | Fast | High | Good to Excellent | Offers a good balance of high activity and excellent stability. It is a strong candidate for efficient polymerization, potentially at lower catalyst loadings.[6] |
Experimental Protocols
The following are generalized protocols for the ROMP of this compound. Note that optimization of solvent, temperature, and monomer/catalyst ratio is crucial for achieving desired results. For the polymerization of the free carboxylic acid, the use of a non-protic, polar solvent is recommended.
Protocol 1: ROMP of this compound using Grubbs G3 Catalyst
-
Monomer Preparation: Synthesize this compound via a Diels-Alder reaction of furan and acrylic acid, followed by purification.
-
Reaction Setup: In a nitrogen-filled glovebox, dissolve the monomer (e.g., 100 mg, 0.65 mmol) in anhydrous, degassed dichloromethane (DCM) or tetrahydrofuran (THF) to a desired concentration (e.g., 0.5 M).
-
Catalyst Solution: Prepare a stock solution of Grubbs G3 catalyst (e.g., 5 mg/mL) in the same solvent.
-
Initiation: Rapidly inject the required amount of the G3 catalyst solution into the vigorously stirring monomer solution to achieve the desired monomer-to-catalyst ratio (e.g., 100:1).
-
Polymerization: Allow the reaction to proceed at room temperature. Monitor the progress by techniques such as ¹H NMR spectroscopy by observing the disappearance of the monomer's olefinic protons.
-
Termination: After the desired time or upon completion, terminate the polymerization by adding a few drops of ethyl vinyl ether and stirring for 30 minutes.
-
Isolation: Precipitate the polymer by adding the reaction mixture to a large volume of a non-solvent such as cold methanol or diethyl ether.
-
Purification and Drying: Filter the precipitated polymer, wash with the non-solvent, and dry under vacuum to a constant weight.
-
Characterization: Characterize the polymer by Gel Permeation Chromatography (GPC) for molecular weight (Mn) and polydispersity index (PDI), and by NMR spectroscopy for structural confirmation.
Protocol 2: ROMP of this compound methyl ester followed by Hydrolysis
-
Monomer Synthesis: Prepare the methyl ester of this compound.
-
Polymerization: Follow the procedure outlined in Protocol 1, using the methyl ester monomer and a suitable Grubbs catalyst (G2 or G3 are recommended for good control).
-
Hydrolysis: Dissolve the purified polymer in a suitable solvent (e.g., THF). Add an aqueous solution of a base (e.g., 1M NaOH) and stir at room temperature for 24 hours.[1]
-
Acidification and Isolation: Acidify the solution with a dilute acid (e.g., 1M HCl) to precipitate the polyacid.[1]
-
Purification and Drying: Filter the polymer, wash thoroughly with deionized water to remove salts, and dry under vacuum.
Visualizing the Process
Grubbs Catalytic Cycles
Caption: Simplified catalytic cycles for First vs. Second/Third Generation Grubbs catalysts.
Experimental Workflow
Caption: General experimental workflow for ROMP.
Conclusion and Recommendations
The choice of Grubbs catalyst for the ROMP of this compound is critical and depends on the desired outcome.
-
For achieving the highest level of control and synthesizing polymers with low polydispersity, the Third-Generation Grubbs (G3) catalyst is the recommended choice due to its rapid initiation kinetics.
-
The Second-Generation Grubbs (G2) and Hoveyda-Grubbs (HG2) catalysts represent a robust and highly active alternative, likely providing excellent yields and good control over the polymerization.
-
The First-Generation Grubbs (G1) catalyst may be suitable for initial exploratory studies but is expected to provide less control over the polymer characteristics.
Given the potential for catalyst deactivation by the carboxylic acid proton, researchers should consider protecting the acid as an ester and performing a post-polymerization hydrolysis, especially when using earlier generation catalysts. This two-step approach often leads to more reliable and reproducible results.[1] Further empirical studies directly comparing these catalysts with the unprotected carboxylic acid monomer would be of significant value to the polymer chemistry community.
References
-
Scribd. (n.d.). Multi-step Synthesis for ROMP Monomer. Retrieved from [Link]
-
Sciforum. (2016). Ring Opening Metathesis Polymerization of 7-Oxabicyclo[2.2.1]Hept-5-Ene-2,3- Dicarboxylic Acid Dimethyl Ester. Retrieved from [Link]
-
ResearchGate. (2003). Kinetics of the ring‐opening metathesis polymerization of a 7‐oxanorbornene derivative by Grubbs' catalyst. Retrieved from [Link]
-
Kiessling Lab. (n.d.). 7-Oxabicyclo[2.2.1]hept-5-ene-exo-2-carboxylic acid, a. Retrieved from [Link]
-
Semantic Scholar. (1999). Synthesis of a 7-Oxanorbornene Monomer: A Two-Step Sequence Preparation for the Organic Laboratory. Retrieved from [Link]
-
ResearchGate. (n.d.). Thiol-Michael Coupling and ROMP: Facile Access to Functional exo-7-Oxanorbornene Dendron Macromonomers. Retrieved from [Link]
-
PMC - NIH. (2018). Grubbs' and Schrock's Catalysts, Ring Opening Metathesis Polymerization and Molecular Brushes—Synthesis, Characterization, Properties and Applications. Retrieved from [Link]
-
FOLIA. (2015). Catalytic living ring-opening metathesis polymerization. Retrieved from [Link]
-
PubMed Central. (2013). Comparison of the Spectroscopically Measured Catalyst Transformation and Electrochemical Properties of Grubbs' First. Retrieved from [Link]
-
ResearchGate. (n.d.). Ring-opening metathesis polymerization (ROMP) of oxanor- bornene 7.... Retrieved from [Link]
Sources
- 1. sciforum.net [sciforum.net]
- 2. Grubbs’ and Schrock’s Catalysts, Ring Opening Metathesis Polymerization and Molecular Brushes—Synthesis, Characterization, Properties and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. folia.unifr.ch [folia.unifr.ch]
- 4. researchgate.net [researchgate.net]
- 5. Comparison of the Spectroscopically Measured Catalyst Transformation and Electrochemical Properties of Grubbs’ First- and Second-Generation Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to Advanced Monomers for Biomedical Polymers: Successors to 7-Oxa-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid
In the landscape of biomedical materials, polymers synthesized via Ring-Opening Metathesis Polymerization (ROMP) have carved a significant niche. Their appeal lies in the unparalleled control over polymer architecture and exceptional tolerance to a vast array of functional groups, making them ideal for sophisticated applications like drug delivery, tissue engineering, and advanced cell therapies.[1][2] For years, 7-Oxa-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid and its derivatives have been cornerstone monomers, prized for the water solubility and functionality they impart to the final polymer.[3]
However, the evolving demands of regenerative medicine and targeted therapeutics necessitate polymers with enhanced features—specifically, tunable biodegradability, stimuli-responsiveness, and advanced functionalities integrated directly into the polymer backbone. The classic poly(oxanorbornene) backbone, composed of a stable carbon-carbon chain, lacks inherent degradability, a critical limitation for transient medical devices and drug carriers where bioresorption is required.[1][4]
This guide provides an in-depth comparison of next-generation monomers designed to overcome these limitations. We will explore the synthetic rationale, polymerization kinetics, and functional performance of leading alternatives, offering researchers and drug development professionals a clear, data-driven framework for selecting the optimal monomer for their specific application.
The Challenge with the Standard: The Case for Alternatives
The workhorse, 7-oxanorbornene, is typically synthesized via a Diels-Alder reaction between furan and a suitable dienophile.[5][6] While effective, the resulting polymer's non-degradable backbone can lead to long-term accumulation in the body, posing potential toxicity concerns and precluding applications where repeated administration is necessary.[1] The primary goal for developing alternatives is, therefore, to introduce precisely controlled points of cleavage within the polymer chain without sacrificing the benefits of ROMP.
Key Alternative Monomer Platforms
We will examine three promising strategies that introduce advanced functionality and degradability: Backbone-Modifiable Monomers, Bio-derived Functional Monomers, and Kinetically-Tuned Monomers.
The Biodegradable Backbone: 7-Oxa-2,3-diazanorbornene (ODAN)
A leading innovation is the strategic incorporation of heteroatoms into the bicyclic structure to create linkages that are susceptible to hydrolysis. The 7-Oxa-2,3-diazanorbornene (ODAN) family of monomers represents a paradigm shift in this area.
Synthesis & Rationale: ODAN monomers are synthesized in a highly efficient, one-step hetero-Diels-Alder cycloaddition from furan and azodicarboxylates.[1][4] This atom-economical approach avoids complex multi-step syntheses. The genius of this design lies in the monomer's structure; upon ROMP, the ODAN ring opens to form a polymer backbone containing hydrolyzable allyl hemiaminal ether and urethane units.[1][4][7] This directly addresses the core limitation of the parent oxanorbornene structure by rendering the polymer backbone biodegradable under physiological conditions.
Polymerization & Properties: ODAN derivatives exhibit high ring strain, a critical factor that facilitates well-controlled, living polymerizations with narrow molecular weight distributions (Đ < 1.2).[1][7] This high reactivity allows for the synthesis of high molecular weight homopolymers (>200 kDa) and complex block copolymers.[1][7] The degradation rate can be tuned by modifying the substituents on the nitrogen atoms, offering precise control over the material's residence time in a biological environment.[4]
Sustainable & Functional: Bio-derived Tricyclic Oxanorbornene Lactams
The increasing demand for sustainable materials has driven research into monomers derived from renewable biomass. Tricyclic oxanorbornene lactams, synthesized from feedstocks like furfurylamine and maleic anhydride, are a prime example of this green chemistry approach.[8][9]
Synthesis & Rationale: These monomers are formed through a tandem Diels-Alder reaction and intramolecular lactamization.[9] The true advantage of this class is the ability to incorporate functionality directly from the bio-derived starting materials. For instance, by using a precursor like dimethylaminobenzaldehyde, one can create a monomer that, after polymerization and quaternization, yields a potent antimicrobial polymer.[8]
Polymerization & Properties: These tricyclic monomers polymerize efficiently via ROMP to produce well-defined polymers.[8] The resulting materials have shown significant promise as antimicrobial agents, exhibiting low minimum inhibitory concentrations (MICs) against multidrug-resistant bacteria while maintaining low hemolytic activity against mammalian cells.[8] This highlights their potential for creating biocompatible, antimicrobial surfaces for medical implants or wound dressings.
Controlling Reactivity: Sterically-Hindered & Isomerically-Pure Monomers
Beyond backbone chemistry, controlling the polymerization kinetics is crucial for creating complex architectures like block copolymers. The reactivity of oxanorbornene monomers is highly sensitive to their stereochemistry (exo vs. endo isomers) and steric bulk.
Rationale: It is well-established that exo-isomers of norbornene derivatives typically polymerize faster than their endo counterparts. However, recent studies have revealed a fascinating inversion of this trend in certain oxanorbornene systems, where the endo-isomer reacts preferentially with the catalyst.[2][10] This differential reactivity can be exploited to synthesize alternating copolymers or to perform single-monomer additions for precise end-functionalization of polymer chains.[2] Furthermore, introducing bulky substituents, such as a methyl group at the endo position, can dramatically slow polymerization kinetics, allowing for highly controlled reactions even with more active catalysts like Grubbs' second-generation catalyst.[11]
Comparative Performance Data
The following table summarizes the key characteristics of the discussed monomer platforms, providing a clear basis for comparison.
| Feature | This compound (Parent) | 7-Oxa-2,3-diazanorbornene (ODAN) | Bio-derived Tricyclic Lactam | Kinetically-Tuned Oxanorbornenes |
| Synthesis Complexity | 2 steps (Diels-Alder, Hydrolysis)[5] | 1 step (Hetero-Diels-Alder)[1][4] | 2 steps (Tandem Diels-Alder/Lactamization)[9] | 2-3 steps, may require isomer separation[2][11] |
| Polymerization Control | Good (Đ ~1.1-1.3) | Excellent (Living, Đ < 1.2)[1][7] | Good (Well-defined, low Đ)[8] | Excellent (Tunable rates, sequence control)[2][11] |
| Backbone Degradability | No (Stable C-C backbone) | Yes (Hydrolyzable hemiaminal ether/urethane)[4] | No (Stable C-C backbone) | No (Stable C-C backbone) |
| Inherent Functionality | Carboxylic acid (for conjugation)[3] | Tunable via N-substituents | Tunable via bio-precursors (e.g., antimicrobial)[8] | Primarily for kinetic control; side-chain can be functionalized |
| Key Advantage | Well-established, good for grafting | Backbone biodegradability | Sustainability, inherent bioactivity | Precision control over polymer architecture |
| Primary Application | Bioconjugation, hydrogels[5] | Drug delivery carriers, nano-etching materials[1][4] | Antimicrobial surfaces/polymers[8] | Sequence-defined polymers, block copolymers[2][11] |
Visualizing the Chemistry and Workflow
To better understand the concepts discussed, the following diagrams illustrate the core polymerization mechanism, monomer structures, and a typical experimental workflow.
Caption: The catalytic cycle of Ring-Opening Metathesis Polymerization (ROMP).
Caption: Comparison of key oxanorbornene-based monomer structures.
Caption: Standard experimental workflow for ROMP of oxanorbornene monomers.
Experimental Protocol: Synthesis of a Poly(oxanorbornene) Derivative via ROMP
This protocol provides a representative method for the polymerization of a functionalized oxanorbornene monomer using a Grubbs' catalyst.
Materials:
-
Functionalized 7-oxanorbornene monomer
-
Grubbs' 3rd Generation Catalyst (G3)
-
Anhydrous, degassed dichloromethane (DCM)
-
Ethyl vinyl ether
-
Methanol
-
Schlenk flask and line
-
Magnetic stirrer and stir bar
-
Nitrogen or Argon gas supply
Procedure:
-
Preparation: Under an inert atmosphere (e.g., in a glovebox or using a Schlenk line), dissolve the oxanorbornene monomer (e.g., 200 mg, 1.0 mmol) in anhydrous DCM (2.0 mL) in a Schlenk flask to achieve a desired concentration (e.g., 0.5 M).
-
Catalyst Addition: In a separate vial, dissolve the Grubbs' G3 catalyst (e.g., 4.5 mg, 0.005 mmol for a 200:1 monomer-to-catalyst ratio) in a small amount of anhydrous DCM (~0.2 mL).
-
Initiation: Using a gas-tight syringe, rapidly inject the catalyst solution into the stirring monomer solution. The reaction is often accompanied by a color change and an increase in viscosity.
-
Polymerization: Allow the reaction to stir at room temperature. Monitor the reaction progress by taking small aliquots for ¹H NMR analysis to confirm monomer consumption. Reaction times can vary from minutes to hours depending on monomer reactivity.[11]
-
Termination: Once complete conversion is achieved, terminate the polymerization by adding a few drops of ethyl vinyl ether. Stir for an additional 20-30 minutes to ensure all active catalyst sites are quenched.
-
Isolation: Remove the flask from the inert atmosphere. Precipitate the polymer by slowly adding the viscous DCM solution to a large volume of cold, stirring methanol. The polymer should crash out as a solid.
-
Purification: Decant the solvent and wash the polymer several times with fresh methanol to remove any unreacted monomer or catalyst residue.
-
Drying: Dry the purified polymer under vacuum to a constant weight. The final product is typically a white or off-white solid.
-
Characterization:
-
Molecular Weight (Mn) and Polydispersity (Đ): Analyze the polymer using Gel Permeation Chromatography (GPC).
-
Structure: Confirm the polymer structure and the disappearance of monomer vinyl peaks using ¹H NMR spectroscopy.
-
Conclusion and Future Outlook
While this compound remains a valuable building block, the field has evolved significantly. Monomers like ODAN offer a direct and elegant solution to the critical challenge of biodegradability, opening doors for advanced drug delivery systems and temporary tissue scaffolds.[1][12][13] Concurrently, the use of sustainable, bio-derived monomers provides a pathway to functional materials with reduced environmental impact and inherent bioactivity, such as antimicrobial properties.[6][8]
The ability to fine-tune polymerization kinetics through steric and isomeric control further expands the toolbox, enabling the synthesis of highly complex and sequence-defined polymers.[2] For researchers and developers, the choice of monomer is no longer a default but a strategic decision. The selection should be guided by the desired end-application: Is backbone degradability critical? Is a sustainable lifecycle a priority? Is precise architectural control paramount? By understanding the distinct advantages of these next-generation monomers, the scientific community can continue to push the boundaries of what is possible in biomedical polymer design.
References
Sources
- 1. chinesechemsoc.org [chinesechemsoc.org]
- 2. Oxanorbornenes: promising new single addition monomers for the metathesis polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. kiesslinglab.com [kiesslinglab.com]
- 4. chinesechemsoc.org [chinesechemsoc.org]
- 5. sciforum.net [sciforum.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. chemrxiv.org [chemrxiv.org]
- 8. Antimicrobial Polymer via ROMP of a Bioderived Tricyclic Oxanorbornene Lactam Derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Fast Ring-Opening Metathesis Polymerization of Tricyclic Oxanorbornene Derivatives [zenodo.org]
- 12. Synthetic biodegradable functional polymers for tissue engineering: a brief review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. e3s-conferences.org [e3s-conferences.org]
- 14. Cell Engineering with Functional Poly(oxanorbornene) Block Copolymers - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Poly(oxanorbornene)s bearing triphenylphosphonium and PEGylated zinc(ii) phthalocyanine with boosted photobiological activity and singlet oxygen generation - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. Functionalization of 7-oxanorbornene and its ring-opening metathesis polymerization - East China Normal University [pure.ecnu.edu.cn]
- 17. researchgate.net [researchgate.net]
- 18. chemrxiv.org [chemrxiv.org]
- 19. Synthesis, aromatization and cavitates of an oxanorbornene-fused dibenzo[de,qr]tetracene nanobox - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Degradability of Poly(oxanorbornene) Derivatives: A Comparative Guide for Researchers
In the landscape of advanced biomaterials and drug delivery systems, poly(oxanorbornene) derivatives have emerged as a versatile class of polymers. Their synthesis via ring-opening metathesis polymerization (ROMP) allows for precise control over molecular architecture, functionality, and, critically, their degradation profiles. This guide provides an in-depth comparison of the degradability of various poly(oxanorbornene) derivatives, offering experimental insights and protocols to aid researchers in selecting and designing materials for their specific applications.
Introduction to Poly(oxanorbornene)s and Their Degradability
Poly(oxanorbornene)s are synthesized from oxanorbornene-based monomers, which can be derived from biomass, positioning them as a more sustainable alternative to petroleum-based polymers. The presence of the oxygen atom in the bicyclic structure and the double bond in the polymer backbone introduced by ROMP are key features that influence their degradation. The ability to tailor the side chains of the oxanorbornene monomer provides a powerful tool to tune the degradation rate and mechanism.[1] Understanding the interplay between the polymer structure and the degradation environment is paramount for the rational design of functional biomaterials.
Degradation of these polymers can be broadly categorized into three main mechanisms: hydrolytic, oxidative, and enzymatic degradation. Each of these pathways is influenced by a unique set of factors, leading to different degradation kinetics and byproducts. For applications in drug delivery, the nature and cytotoxicity of these degradation products are of utmost importance.
Mechanisms of Degradation
Hydrolytic Degradation
Hydrolytic degradation involves the cleavage of chemical bonds by water. In poly(oxanorbornene) derivatives, this primarily occurs at ester linkages that are often incorporated into the side chains to impart degradability. The rate of hydrolysis is influenced by factors such as the hydrophilicity of the polymer, the steric hindrance around the ester group, and the pH and temperature of the surrounding environment.[2][3]
For instance, poly(oxanorbornene)s functionalized with polylactide (PLA) side chains exhibit hydrolytic degradation, with the degradation rate being tunable by altering the length of the PLA grafts.[1] Longer PLA chains lead to a faster degradation rate. The presence of impurities, such as PLA homopolymer, can also significantly accelerate the degradation process.[1]
dot
Caption: Hydrolytic degradation pathway of a poly(oxanorbornene) derivative.
Oxidative Degradation
The unsaturated backbone of poly(oxanorbornene)s, a result of ROMP, is susceptible to oxidative degradation. This process is initiated by the formation of radicals, which can be triggered by heat, light, or the presence of oxidizing agents.[4] The radicals react with oxygen to form peroxy radicals, leading to a chain reaction that results in chain scission and the formation of carbonyl groups, such as ketones and aldehydes.[4]
The susceptibility to oxidation can be a desirable feature for certain applications where controlled degradation is required. However, for applications demanding long-term stability, it is a critical factor to consider. The rate of oxidative degradation can be influenced by the presence of antioxidants and the specific chemical environment.[5]
dot
Caption: Oxidative degradation pathway of the poly(oxanorbornene) backbone.
Enzymatic Degradation
Enzymatic degradation is highly specific and depends on the presence of enzymes that can catalyze the cleavage of specific bonds within the polymer structure. For poly(oxanorbornene) derivatives containing ester linkages, enzymes such as lipases and esterases can play a significant role in their degradation.[6][7] The susceptibility to enzymatic degradation is influenced by the polymer's chemical structure, crystallinity, and hydrophilicity, which affect the enzyme's ability to access the cleavable bonds.[8]
While direct studies on a wide range of poly(oxanorbornene) derivatives are still emerging, research on analogous poly(ether-ester)s demonstrates that enzymes like lipase can significantly accelerate degradation compared to simple hydrolysis.[1] The degradation products are typically the constituent monomers or small oligomers, which can be further metabolized.[1]
dot
Caption: Enzymatic degradation of a poly(oxanorbornene) derivative.
Comparative Degradation Data
The following table summarizes the degradation behavior of different poly(oxanorbornene) derivatives based on available literature. It is important to note that direct comparison can be challenging due to variations in experimental conditions.
| Polymer Derivative | Degradation Mechanism | Key Findings | Reference |
| Polylactide-functionalized polyoxanorbornenes | Hydrolytic | Degradation rate increases with the length of PLA grafts. The presence of PLA homopolymer impurities accelerates degradation. | [1] |
| Poly(oxanorbornene)-co-(cyclic enol ether)s | Hydrolytic (Acid-catalyzed) | Copolymers with a high degree of alternation are fully degradable under acidic conditions. | [9] |
| PEG-based thiol-norbornene hydrogels | Hydrolytic | Degradation is tunable from days to months by adjusting the ratio of fast-degrading and slow-degrading norbornene macromers. Degradation is faster at higher temperatures. | [2][3] |
| Polynorbornenes (by stereochemistry) | Mechanical (Ultrasonication) | Highly cis-enriched polynorbornenes degrade faster than their trans-enriched counterparts, suggesting that increased polymer stiffness enhances mechanical degradability. | [2] |
| Poly(oxanorbornene)s with ester side chains | Enzymatic (Lipase) | Susceptible to lipase-catalyzed degradation, with the rate depending on the accessibility of the ester bonds. | [6][7] |
Experimental Protocols
Protocol for Hydrolytic Degradation Study
This protocol outlines a general procedure for assessing the hydrolytic degradation of poly(oxanorbornene) derivatives.
Materials:
-
Polymer films or scaffolds of known weight and dimensions.
-
Phosphate-buffered saline (PBS) at desired pH (e.g., 7.4).
-
Incubator at physiological temperature (37°C).
-
Analytical instruments: Gel Permeation Chromatography (GPC), Fourier-Transform Infrared Spectroscopy (FTIR), Scanning Electron Microscopy (SEM).
Procedure:
-
Prepare polymer samples of uniform size and weigh them accurately (W_initial).
-
Place each sample in a separate vial containing a known volume of PBS.
-
Incubate the vials at 37°C.
-
At predetermined time points (e.g., 1, 3, 7, 14, 28 days), remove triplicate samples.
-
Gently rinse the samples with deionized water to remove salts and dry them to a constant weight in a vacuum oven (W_final).
-
Calculate the weight loss: Weight Loss (%) = [(W_initial - W_final) / W_initial] * 100.
-
Analyze the molecular weight changes of the polymer using GPC.[1][10]
-
Characterize changes in the chemical structure (e.g., loss of ester bonds) using FTIR.
-
Observe changes in the surface morphology of the samples using SEM.
dot
Caption: Workflow for a hydrolytic degradation study.
Protocol for In Vitro Cytotoxicity Assay of Degradation Products (MTT Assay)
This protocol describes the use of the MTT assay to evaluate the cytotoxicity of polymer degradation products on a cell line (e.g., L929 fibroblasts).
Materials:
-
Degradation products collected from the hydrolytic degradation study (supernatant).
-
L929 fibroblast cell line.
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
96-well cell culture plates.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
Microplate reader.
Procedure:
-
Seed L929 cells into a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the collected degradation products in the cell culture medium.
-
Remove the existing medium from the cells and replace it with the medium containing the degradation products. Include a negative control (medium only) and a positive control (a known cytotoxic agent).
-
Incubate the plate for 24, 48, and 72 hours.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 100 µL of the solubilization solution to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability: Cell Viability (%) = (Absorbance_sample / Absorbance_control) * 100.[11]
dot
Caption: Workflow for an MTT cytotoxicity assay.
Conclusion and Future Perspectives
The degradability of poly(oxanorbornene) derivatives is a highly tunable property that can be engineered through careful monomer design and polymer synthesis. This guide has provided a comparative overview of the primary degradation mechanisms and offered standardized protocols for their evaluation. For researchers in drug development and tissue engineering, a thorough understanding of these degradation behaviors is essential for the creation of safe and effective biomedical devices.
Future research should focus on elucidating the enzymatic degradation of a broader range of poly(oxanorbornene) derivatives to expand their application scope. Furthermore, comprehensive studies on the long-term in vivo degradation and the corresponding host response will be crucial for the successful clinical translation of these promising biomaterials.
References
-
Czeluśniak, I., Khosravi, E., Kenwright, A. M., & Ansell, C. W. G. (2007). Synthesis, Characterization, and Hydrolytic Degradation of Polylactide-Functionalized Polyoxanorbornenes. Macromolecules, 40(22), 7979–7987. [Link]
-
Ibrahim, T., Ritacco, A., & Durkee, K. (2023). Biomass-Derived Degradable Polymers via Alternating Ring-Opening Metathesis Polymerization of Exo-Oxanorbornenes and Cyclic Enol Ethers. ACS Macro Letters, 12(12), 1647–1653. [Link]
-
Malvern Panalytical. (2017). GPC/SEC Analysis of Polymer Degradation. Technology Networks. [Link]
-
Aoki, D., Uchiyama, K., & Arimitsu, K. (2025). Fully Biomass-Derived Poly(oxanorbornene) Derivatives with Exceptional Mechanical Properties. ACS Applied Polymer Materials. [Link]
-
Gomes, A. P., et al. (2024). How to Measure Polymer Degradation? An Analysis of Authors' Choices When Calculating the Carbonyl Index. Environmental Science & Technology. [Link]
-
Leon, N. T., & Aimetti, A. A. (2020). Impact of Stereocontrolled Polynorbornene Synthesis on Degradation Rate. Macromolecules, 53(17), 7347–7354. [Link]
-
Almond, J., et al. (2021). Determination of the carbonyl index of polyethylene and polypropylene using specified area under band methodology with ATR-FTIR spectroscopy. e-Polymers. [Link]
-
Celina, M. C., Linde, E., & Martinez, E. (2018). Carbonyl Identification and Quantification Uncertainties for Oxidative Polymer Degradation. OSTI.GOV. [Link]
-
Lopez, E., del Hierro, P., & Monrabal, B. (2014). GPC analysis at different flow rates to overcome shear degradation. Polymer Char. [Link]
-
Request PDF. (n.d.). Oxidative Stabilization of Poly(norbornene) Polymers Prepared by Ring Opening Metathesis Polymerization. ResearchGate. [Link]
-
ResearchGate. (n.d.). MTT assay toxicity evaluation of EPS degradation. [Link]
-
Truong, V. X., et al. (2024). Hydrolytic and Enzymatic Degradation of Photocurable Polymer Networks Comprising Ester-Urethane Building Block, PEGylated Fibrin. ChemRxiv. [Link]
-
Rosato, A., et al. (2022). Enzymatic Degradation of the Most Common Aliphatic Bio-Polyesters and Evaluation of the Mechanisms Involved: An Extended Study. International Journal of Molecular Sciences, 23(9), 4885. [Link]
-
Aydin, S., et al. (2016). In vitro anticancer and cytotoxic activities of some plant extracts on HeLa and Vero cell lines. Journal of BUON, 21(3), 727-732. [Link]
-
Rosato, A., et al. (2022). Enzymatic Degradation of the Most Common Aliphatic Bio-Polyesters and Evaluation of the Mechanisms Involved: An Extended Study. ResearchGate. [Link]
-
Battiston, K. G., et al. (2014). Prevention of polyurethane oxidative degradation with phenolic-antioxidants covalently attached to the hard segments: structure function relationships. Acta Biomaterialia, 10(1), 269-278. [Link]
-
Yari, A., et al. (2017). In Vitro Evaluation of Cytotoxic and Antiproliferative Effects of Portulaca oleracea Ethanolic Extracton on HeLa Cell Line. International Journal of Medical Laboratory, 4(2), 130-137. [Link]
-
Stachurska, X., et al. (2019). Evaluation of cytotoxicity of 5-n-alkylresorcinol homologs and fraction on mouse fibroblast cell line L929. ResearchGate. [Link]
-
Abd El-malek, F., et al. (2022). Post-Synthetic Enzymatic and Chemical Modifications for Novel Sustainable Polyesters. Polymers, 14(1), 1-21. [Link]
-
Tadesse, M. G., et al. (2022). In Vitro Anticancer Activities of Senna singueana Leaf Extracts against HeLa Cell Lines. Journal of Experimental and Basic Medical Sciences, 3(2), 159-168. [Link]
-
Ozsagiroglu, E., Iyisan, B., & Guvenilir, Y. A. (2012). Biodegradation and Characterization Studies of Different Kinds of Polyurethanes with Several Enzyme Solutions. Polish Journal of Environmental Studies, 21(6), 1777-1782. [Link]
-
Chen, A., & Puleo, D. A. (2012). pH-Dependent Degradation of Poly(β-amino ester) Hydrogels. Society for Biomaterials. [Link]
-
Lynn, A. D., et al. (2011). Synthesis and analysis of degradation, mechanical and toxicity properties of poly(β-amino ester) degradable hydrogels. Acta Biomaterialia, 7(5), 2259-2266. [Link]
-
Anderson, J. M., et al. (2004). Oxidative mechanisms of poly(carbonate urethane) and poly(ether urethane) biodegradation: in vivo and in vitro correlations. Journal of Biomedical Materials Research Part A, 70(2), 245-255. [Link]
-
Zhang, X., et al. (2019). Hydrolytic Degradation of Comb-Like Graft Poly (Lactide-co-Trimethylene Carbonate): The Role of Comonomer Compositions and Sequences. Polymers, 11(12), 2056. [Link]
-
Gardette, J. L., et al. (1999). Photooxidative degradation of polyether-based polymers. Macromolecular Symposia, 143(1), 95-109. [Link]
-
Madorsky, S. L. (1965). LITERATURE SURVEY ON THERMAL DEGRADATION, THERMAL OXIDATION, AND THERMAL ANALYSIS OF HIGH POLYMERS. II. Defense Technical Information Center. [Link]
Sources
- 1. GPC/SEC Analysis of Polymer Degradation | Technology Networks [technologynetworks.com]
- 2. Impact of Stereocontrolled Polynorbornene Synthesis on Degradation Rate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemrxiv.org [chemrxiv.org]
- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 5. PREVENTION OF POLYURETHANE OXIDATIVE DEGRADATION WITH PHENOLIC-ANTIOXIDANTS COVALENTLY ATTACHED TO THE HARD SEGMENTS: STRUCTURE FUNCTION RELATIONSHIPS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. pjoes.com [pjoes.com]
- 8. Cytotoxicity of ICD-85 NPs on Human Cervical Carcinoma HeLa Cells through Caspase-8 Mediated Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. diva-portal.org [diva-portal.org]
- 10. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 11. azom.com [azom.com]
A Researcher's Comparative Guide to Polymer Structure Validation: NMR vs. GPC
In the realm of polymer science, drug development, and advanced materials, an unambiguous understanding of a polymer's structure is not merely an academic exercise—it is a critical prerequisite for predicting its behavior, ensuring its efficacy, and guaranteeing its safety. Two analytical techniques stand as pillars in this endeavor: Nuclear Magnetic Resonance (NMR) spectroscopy and Gel Permeation Chromatography (GPC). While often used in a complementary fashion, each technique provides a unique lens through which we can view the intricate world of macromolecules. This guide offers an in-depth comparison of NMR and GPC, grounded in experimental principles, to empower researchers to make informed decisions in their polymer validation workflows.
Section 1: The Foundational Principles: What Are We Measuring?
At the heart of any analytical choice is a fundamental question: what molecular property are we interrogating? NMR and GPC answer this question in distinctly different, yet synergistic, ways.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Architect
NMR spectroscopy is a powerful tool that probes the local chemical environment of specific atomic nuclei (most commonly hydrogen, ¹H, or carbon, ¹³C) within a molecule.[1][2] By analyzing the resonance frequencies and interactions of these nuclei in a magnetic field, we can piece together the polymer's structural blueprint.[3]
Key information provided by NMR includes:
-
Monomer Composition and Ratio: For copolymers, the relative integrals of signals unique to each monomer unit allow for precise quantification of their molar ratios.[4]
-
Microstructure and Sequence Distribution: NMR can distinguish between different monomer arrangements (e.g., random, block, alternating) in a copolymer chain.[1]
-
Tacticity: The stereochemical arrangement of chiral centers along the polymer backbone (isotactic, syndiotactic, or atactic) can be determined, which profoundly impacts the material's physical properties.[5][6]
-
End-Group Analysis: By identifying and quantifying signals from the terminal units of a polymer chain, NMR can be used to calculate the number-average molecular weight (Mn), particularly for polymers with lower molecular weights.[7][8]
Gel Permeation Chromatography (GPC): The Molecular Sizer
GPC, also known as Size Exclusion Chromatography (SEC), is a liquid chromatographic technique that separates polymers based on their hydrodynamic volume in solution.[10][11] The fundamental principle is that larger molecules elute from the chromatography column more quickly because they are excluded from the pores of the column's packing material, while smaller molecules take a more tortuous path through these pores and elute later.[12][13]
Key information provided by GPC includes:
-
Molecular Weight Averages: GPC is the gold standard for determining various molecular weight averages, including the number-average (Mn), weight-average (Mw), and z-average (Mz) molecular weights.[11][12]
-
Molecular Weight Distribution (MWD): GPC provides a visual representation of the distribution of molecular weights within a polymer sample.[10]
-
Polydispersity Index (PDI): The PDI (Mw/Mn) is a crucial measure of the breadth of the molecular weight distribution.[14][15] A PDI of 1.0 indicates a monodisperse sample (all chains have the same length), while higher values signify a broader distribution.[16]
Section 2: A Head-to-Head Comparison: Strengths and Limitations
| Feature | Nuclear Magnetic Resonance (NMR) | Gel Permeation Chromatography (GPC) |
| Primary Information | Detailed chemical structure, monomer composition, tacticity, end-groups.[1][9] | Molecular weight averages (Mn, Mw, Mz) and distribution (PDI).[11][12] |
| Nature of Measurement | Absolute (for composition and end-group analysis).[4][17] | Relative (requires calibration with standards).[18] |
| Sensitivity to Structure | Highly sensitive to subtle structural variations, isomers, and defects.[3] | Primarily sensitive to hydrodynamic volume; can be insensitive to compositional variations in copolymers of similar size. |
| Molecular Weight Range | End-group analysis is most accurate for lower molecular weight polymers (typically < 20,000 g/mol ).[7] | Applicable over a very broad range of molecular weights. |
| Sample Requirements | Requires soluble samples in deuterated solvents; can be challenging for insoluble polymers.[7] | Requires soluble samples; choice of solvent is critical for accurate separation.[12] |
| Quantitative Accuracy | Highly quantitative for compositional analysis due to the direct proportionality of signal integrals.[4] | Accuracy is highly dependent on the quality of calibration and the similarity of standards to the sample.[19] |
| Throughput | Can be lower throughput due to longer acquisition times for some experiments. | Generally higher throughput, with typical run times of 30-60 minutes per sample. |
Section 3: Synergistic Validation: The Power of Combination
While NMR and GPC can be used independently, their combined application provides a much more comprehensive and validated picture of a polymer's structure.[20][21] This synergistic approach is often necessary to resolve ambiguities that may arise from a single technique.
Consider a scenario where a new batch of a block copolymer is synthesized. GPC analysis may indicate that the molecular weight and PDI are within the expected range. However, this does not confirm that the block structure is correct. NMR analysis, on the other hand, can definitively determine the ratio of the two monomer blocks and provide evidence for their blocky, rather than random, arrangement.
Conversely, NMR end-group analysis might suggest a certain number-average molecular weight. However, this provides no information about the breadth of the molecular weight distribution. GPC is essential to determine the PDI and ensure that the polymer sample is not a mixture of very short and very long chains that coincidentally give the target Mn.
The hyphenated technique of GPC-NMR, where the eluent from the GPC column is directly analyzed by an NMR spectrometer, offers the ultimate combination of these two techniques, providing structural information as a function of molecular weight.[20][22]
Section 4: Experimental Protocols: A Practical Guide
To ensure scientific integrity, the following are detailed, step-by-step methodologies for conducting NMR and GPC analyses for polymer validation.
Protocol: Polymer Composition and Mn by ¹H NMR
This protocol outlines the steps for determining the monomer ratio in a copolymer and the number-average molecular weight (Mn) via end-group analysis.
1. Sample Preparation:
- Accurately weigh approximately 10-20 mg of the dry polymer sample into a clean, dry NMR tube.
- Add ~0.6-0.7 mL of an appropriate deuterated solvent (e.g., CDCl₃, DMSO-d₆) that fully dissolves the polymer.
- Ensure complete dissolution, using gentle vortexing or sonication if necessary. The solution should be visually clear.
2. NMR Data Acquisition:
- Acquire a quantitative ¹H NMR spectrum. Key parameters to ensure quantitativeness include:
- A sufficiently long relaxation delay (D1), typically 5 times the longest T1 relaxation time of the protons of interest.
- A calibrated 90° pulse angle.
- The number of scans should be sufficient to achieve a good signal-to-noise ratio, particularly for the end-group signals which are typically of low intensity.
3. Data Processing and Analysis:
- Apply appropriate phasing and baseline correction to the spectrum.
- Integrate the characteristic signals corresponding to each monomer unit and the end-groups.
- For Copolymer Composition: Calculate the molar ratio of the monomers by dividing the integral of each monomer's unique signal by the number of protons giving rise to that signal.
- For Mn by End-Group Analysis:
- Identify a well-resolved signal from a repeating monomer unit and a distinct signal from a known end-group.
- Calculate the degree of polymerization (DP) using the formula: DP = (Integral of repeating unit / Number of protons in repeating unit) / (Integral of end-group / Number of protons in end-group)
- Calculate Mn using the formula: Mn = (DP * Molecular weight of repeating unit) + Molecular weight of end-groups
Protocol: Molecular Weight Distribution by GPC
This protocol describes the determination of Mn, Mw, and PDI using a conventional GPC system.
1. System Preparation and Calibration:
- Select an appropriate mobile phase and column set for the polymer being analyzed. The mobile phase should be a good solvent for the polymer and the standards.
- Allow the system to equilibrate until a stable baseline is achieved.
- Prepare a series of narrow molecular weight standards of the same polymer type as the sample, or a polymer with a similar hydrodynamic volume (e.g., polystyrene standards are commonly used).[18]
- Inject the standards individually or as a cocktail and record their retention times.
- Construct a calibration curve by plotting the logarithm of the molecular weight (log M) versus the retention time for the standards. A polynomial fit is typically applied to the data points.
2. Sample Preparation and Analysis:
- Prepare a dilute solution of the polymer sample in the mobile phase (typically 1-2 mg/mL).
- Filter the sample solution through a 0.2 or 0.45 µm filter to remove any particulate matter.
- Inject the filtered sample into the GPC system and record the chromatogram.
3. Data Analysis:
- The GPC software will use the calibration curve to calculate the molecular weight at each point along the chromatogram.
- The software will then calculate the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn).
Section 5: Visualizing the Workflow
To better illustrate the experimental and logical flow, the following diagrams are provided.
Caption: Logical Flow of Synergistic Polymer Validation using GPC and NMR.
Section 6: Conclusion: A Tale of Two Techniques
In the rigorous landscape of polymer characterization, neither NMR nor GPC is a panacea. NMR provides the intricate details of the molecular architecture, while GPC reveals the overall size distribution of the polymer chains. The choice of which technique to prioritize depends on the specific question being asked. However, for a comprehensive and robust validation of a polymer's structure, the synergistic use of both NMR and GPC is not just recommended—it is essential. By understanding the strengths and limitations of each technique and applying them in a complementary fashion, researchers can achieve a level of confidence in their materials that is unattainable with a single analytical approach.
References
-
Calibration of the GPC System. Waters Corporation. [Link]
-
GPC-NMR Analysis for Polymer Characterisation. Intertek. [Link]
-
On-line coupling of high temperature GPC and 1H NMR for the analysis of polymers. (n.d.). PubMed. [Link]
-
Universal Polymer Analysis by 1H NMR Using Complementary Trimethylsilyl End Groups. (n.d.). ACS Publications. [Link]
-
Explain the polydispersity index. - Formula & Definition. CK-12 Foundation. [Link]
-
End group. Wikipedia. [Link]
-
Understanding GPC Calibration Standards: A Guide to Accurate Molecular Weight Analysis. (2026). Self-published. [Link]
-
NMR Determination of The Molecular Weight of Polymers by End-Group Analysis. (2020). Magritek. [Link]
-
CALIBRATING GPC COLUMNS. (2015). Agilent. [Link]
-
Validating DOSY against End-Group Analysis to determine Polymer Molecular weight by benchtop NMR. (2025). Magritek. [Link]
-
Gel permeation chromatography | Polymer Chemistry Class Notes. Fiveable. [Link]
-
Rapid and quantitative 1D 13C NMR analysis of polypropylene tacticity with relaxation agent and proton polarization transfer. (2025). PubMed. [Link]
-
GPC Calibration Options. DataApex. [Link]
-
NMR characterization of polymers. ResearchGate. [Link]
-
GPC Analysis FAQ: Your Complete Guide to Gel Permeation Chromatography for Polymer Characterization. (2025). ResolveMass Laboratories Inc.. [Link]
-
NMR Spectroscopy for the Characterization of Polymers. Bentham Science Publisher. [Link]
-
How is the polydispersity index (PDI) calculated?. NanoTemper Technologies. [Link]
-
Polymer Analysis by Gel Permeation Chromatography — A Historical Perspective. LCGC International. [Link]
-
Using NMR for Studying Polymer Structures. Creative Biostructure. [Link]
-
Calculating the Polydispersity Index of a Polymer. (2022). AZoM. [Link]
-
Rapid and quantitative 1D 13C NMR analysis of polypropylene tacticity with relaxation agent and proton polarization transfer. (2025). ResearchGate. [Link]
-
NMR Spectroscopy of Polymers: Innovative Strategies for Complex Macromolecules. ACS Publications. [Link]
-
Tips & Tricks GPC/SEC: Cumulative Distributions and Cumulative Match Calibration. (2021). LCGC International. [Link]
-
NMR characterization of polymers. (1996). Techniques de l'Ingénieur. [Link]
-
Low-field 1H-NMR spectroscopy for compositional analysis of multicomponent polymer systems. Analyst (RSC Publishing). [Link]
-
Heteronuclear Single-quantum Correlation (HSQC) NMR – Advances in Polymer Science. Self-published. [Link]
-
Polydispersity Index. (2023). YouTube. [Link]
-
NMR Analyses and Statistical Modeling of Biobased Polymer Microstructures—A Selected Review. (n.d.). MDPI. [Link]
- Analysis system with coupling of GPC and NMR spectroscopy, in particular for the analysis of polymer-containing test samples.
-
What are Z-average and polydispersity index (PDI)?. Bettersize Instruments. [Link]
-
Polymer studies via gel permeation chromatographic analysis. TCU Digital Repository. [Link]
-
High-Resolution 13C NMR Configurational Analysis of Polypropylene Made with MgCl2-Supported Ziegler−Natta Catalysts. 1. The “Model” System MgCl2/TiCl4−2,6-Dimethylpyridine/Al(C2H5)3. ACS Publications. [Link]
-
Low-Field 1H-NMR Spectroscopy for Compositional Analysis of Multicomponent Polymer Systems. ResearchGate. [Link]
-
Molecular Weight Characterisation - The Use of GPC. (2025). Impact Solutions. [Link]
-
ANALYSIS OF CHAIN MICROSTRUCTURE BY1H AND 13 C NMR SPECTROSCOPY. ISMAR. [Link]
-
Using 1H NMR Spectra of Polymers and Polymer Products To Illustrate Concepts in Organic Chemistry. (2017). ACS Publications. [Link]
-
NMR Spectroscopy of Polymers. Imc.cas.cz. [Link]
-
ASTM D3536. ASTM International. [Link]
-
Two-dimensional nuclear magnetic resonance spectroscopy. Wikipedia. [Link]
-
2D NMR STUDIES OF SYNTHETIC POLYMERS. ISMAR. [Link]
-
Gel Permeation Chromatography (GPC) US Lab. (2025). MaTestLab. [Link]
-
ASTM D6474 Molecular Weight Distribution and Molecular Weight Averages of Polyolefins. (2025). Infinita Lab. [Link]
-
flITi.1 Designation: D 3593 - 80 (Reapproved 1986). ResearchGate. [Link]
Sources
- 1. eurekaselect.com [eurekaselect.com]
- 2. creative-biostructure.com [creative-biostructure.com]
- 3. researchgate.net [researchgate.net]
- 4. Low-field 1H-NMR spectroscopy for compositional analysis of multicomponent polymer systems - Analyst (RSC Publishing) [pubs.rsc.org]
- 5. measurlabs.com [measurlabs.com]
- 6. Rapid and quantitative 1D 13C NMR analysis of polypropylene tacticity with relaxation agent and proton polarization transfer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. End group - Wikipedia [en.wikipedia.org]
- 8. scribd.com [scribd.com]
- 9. techniques-ingenieur.fr [techniques-ingenieur.fr]
- 10. fiveable.me [fiveable.me]
- 11. resolvemass.ca [resolvemass.ca]
- 12. selectscience.net [selectscience.net]
- 13. matestlabs.com [matestlabs.com]
- 14. ck12.org [ck12.org]
- 15. azom.com [azom.com]
- 16. youtube.com [youtube.com]
- 17. Validating DOSY against End-Group Analysis to determine Polymer Molecular weight by benchtop NMR - Magritek [magritek.com]
- 18. resolvemass.ca [resolvemass.ca]
- 19. agilent.com [agilent.com]
- 20. GPC-NMR Analysis for Polymer Characterisation [intertek.com]
- 21. NMR based Polymers Analysis - Creative Proteomics [creative-proteomics.com]
- 22. On-line coupling of high temperature GPC and 1H NMR for the analysis of polymers - PubMed [pubmed.ncbi.nlm.nih.gov]
Performance Unveiled: A Comparative Guide to Oxanorbornene-Based Materials in Demanding Applications
In the dynamic landscape of materials science, the quest for novel polymers with superior performance and tailored functionalities is perpetual. Among the rising stars are oxanorbornene-based materials, a versatile class of polymers synthesized primarily through Ring-Opening Metathesis Polymerization (ROMP). Their unique strained bicyclic ether structure imparts a desirable combination of properties, including high glass transition temperatures, impressive mechanical strength, and the potential for facile functionalization. This guide provides an in-depth, objective comparison of oxanorbornene-based materials against established alternatives in three critical application areas: targeted drug delivery, biomedical implants, and high-performance adhesives. Our analysis is grounded in experimental data to empower researchers, scientists, and drug development professionals in their material selection process.
Part 1: The Oxanorbornene Advantage: A Structural and Synthetic Overview
The core of oxanorbornene's potential lies in its 7-oxabicyclo[2.2.1]heptene scaffold. The presence of the oxygen bridge introduces polarity and alters the ring strain compared to its carbocyclic analog, norbornene. This seemingly subtle difference has profound implications for polymerization kinetics and the ultimate properties of the resulting polymer.
ROMP is the key enabling technology for harnessing the potential of oxanorbornene monomers. The living nature of this polymerization technique, particularly with well-defined catalysts like Grubbs' catalysts, allows for precise control over molecular weight, narrow molecular weight distributions, and the synthesis of complex architectures such as block copolymers.[1] This level of control is paramount for creating materials with tailored properties for specific applications.
Furthermore, the oxanorbornene backbone can be readily functionalized either at the monomer stage or post-polymerization. This "click chemistry" compatibility opens up a vast design space for introducing a wide array of functional groups, including therapeutic agents, targeting ligands, and moieties that impart stimuli-responsive behavior.[2]
Part 2: Performance in the Field: A Head-to-Head Comparison
Drug Delivery Systems: Precision and Control
The ideal drug delivery vehicle offers high drug loading capacity, controlled release kinetics, biocompatibility, and the ability to target specific tissues or cells. Here, we compare oxanorbornene-based hydrogels with two widely used platforms: alginate and peptide-based hydrogels, using the common chemotherapeutic drug doxorubicin (DOX) as a model therapeutic.
The Oxanorbornene Proposition: Oxanorbornene-based hydrogels can be engineered to be stimuli-responsive, releasing their payload in response to specific triggers like a change in pH, which is particularly relevant for targeting the acidic tumor microenvironment.[3][4][5] The ability to precisely functionalize the polymer backbone allows for the covalent conjugation of drugs, offering a more controlled release profile compared to simple encapsulation.
Comparative Analysis:
While direct head-to-head studies are emerging, we can extrapolate and compare key performance indicators from existing literature.
| Feature | Oxanorbornene-Based Hydrogel (Projected) | Alginate Hydrogel | Peptide-Based Hydrogel |
| Drug Loading Capacity (DLC) | Potentially high and tunable through covalent conjugation. | Moderate, primarily through encapsulation. | High, with a reported DLC of 0.440 for Doxorubicin.[3][6] |
| Release Mechanism | Tunable: diffusion, stimuli-responsive cleavage of linkers. | Primarily diffusion-controlled. | Diffusion and hydrogel degradation. |
| Doxorubicin Release Profile | Capable of sustained and triggered release. | Burst release followed by sustained release. | 16-28% release over 72 hours.[3][6] |
| Biocompatibility | Generally considered biocompatible, with tunable properties. | Excellent biocompatibility and widely used in biomedical applications. | Excellent biocompatibility. |
| Functionalization | Highly versatile with a wide range of "click" chemistries. | Limited functionalization possibilities. | Amenable to solid-phase peptide synthesis for functionalization. |
Expert Insights: The key advantage of oxanorbornene-based systems lies in their unparalleled chemical versatility. The ability to incorporate pH-sensitive linkers for drug conjugation, for instance, allows for the design of "smart" delivery systems that remain stable in physiological conditions but release their payload in the acidic environment of a tumor. While alginate and peptide hydrogels are well-established and biocompatible, they offer less control over the release mechanism.
Biomedical Implants: Strength and Biocompatibility
Biomedical implants, particularly in orthopedics, demand a combination of high mechanical strength, biocompatibility, and, in some cases, biodegradability. We compare the projected performance of oxanorbornene-based composites with two clinical mainstays: Polymethyl methacrylate (PMMA) bone cement and Polylactic acid (PLA) for biodegradable implants.
The Oxanorbornene Proposition: The inherent rigidity and high tensile strength of poly(oxanorbornene)s make them attractive candidates for load-bearing applications.[7] Their ability to be derived from biomass also presents a sustainable alternative to petroleum-based polymers.[7] Furthermore, their degradation rate can potentially be tuned by adjusting the polymer backbone and side chains.
Comparative Analysis:
| Feature | Oxanorbornene-Based Composite (Projected) | PMMA Bone Cement | Polylactic Acid (PLA) |
| Compressive Strength | Potentially high, with tensile strengths of some derivatives reaching 88 MPa.[7] | 70 - 110 MPa.[8] | 50 - 60 MPa. |
| Young's Modulus | Tunable, with some derivatives exceeding 893 MPa.[7] | 2 - 4 GPa.[9] | 1.2 - 3 GPa. |
| In Vivo Degradation | Potentially tunable, but long-term in vivo data is limited. | Non-degradable.[10] | Biodegradable over months to years.[2] |
| Biocompatibility | Generally good, but requires specific in vivo studies for implant applications. | Biocompatible, but can cause thermal necrosis during curing. | Biocompatible and widely used in medical devices. |
| Processing | Amenable to various processing techniques, including thermal reprocessing.[7] | Cures exothermically in situ. | Processable via 3D printing and other techniques. |
Expert Insights: Oxanorbornene-based materials exhibit a remarkable combination of high strength and toughness, a trade-off that is often challenging to achieve with other polymers.[7] While PMMA is a proven material for bone cements, its high modulus can lead to stress shielding, and its exothermic curing process is a clinical concern. PLA, while biodegradable, has lower mechanical strength. Oxanorbornene-based composites could potentially bridge this gap, offering high strength and tunable degradation, although extensive in vivo studies are required to validate their long-term performance and biocompatibility for implant applications.
High-Performance Adhesives: Robust and Reliable Bonding
Structural adhesives are increasingly replacing traditional mechanical fasteners in industries like aerospace and automotive, demanding exceptional bond strength and durability. Here, we compare the potential of oxanorbornene-based adhesives with industry-standard epoxy and cyanoacrylate adhesives.
The Oxanorbornene Proposition: The rigid backbone of poly(oxanorbornene)s can contribute to high cohesive strength, a critical factor for adhesive performance. The ability to incorporate functional groups that can form strong interactions with various substrates offers a pathway to superior adhesive properties. Norbornene-functionalized benzoxazine resins, a related class of materials, have already demonstrated excellent thermal stability and mechanical properties, suggesting the potential of the norbornene family in high-performance adhesives.[11]
Comparative Analysis:
| Feature | Oxanorbornene-Based Adhesive (Projected) | Epoxy Adhesive | Cyanoacrylate Adhesive |
| Lap Shear Strength (Aluminum) | Potentially high, leveraging cohesive strength. | 17 - 23 MPa.[12][13] | 14 - 21 MPa. |
| Peel Strength | Tunable through copolymerization to enhance flexibility. | 45 - 97 N/25 mm.[13] | Generally lower, but toughened formulations exist. |
| Cure Time | Can be controlled by catalyst choice and concentration in ROMP. | Varies from minutes to hours depending on the formulation. | Very fast, typically seconds. |
| Substrate Versatility | Potentially broad, with functionalization for specific substrates. | Excellent adhesion to a wide range of substrates. | Good adhesion to many substrates, particularly plastics and rubbers. |
| Thermal Stability | Potentially high, with some norbornene-based resins stable up to ~430 °C.[11] | Good, with formulations available for high-temperature applications. | Generally lower, with a maximum operating temperature of about 82°C for unmodified versions. |
Expert Insights: While data on dedicated oxanorbornene-based adhesives is limited, the fundamental properties of the polymer are highly promising. The ability to precisely control the polymer architecture through ROMP could allow for the design of adhesives with an optimal balance of stiffness and toughness, leading to both high shear and peel strengths. The development of oxanorbornene-based adhesives represents an exciting frontier for creating next-generation structural bonding solutions.
Part 3: Experimental Protocols and Visualizations
To foster reproducibility and deeper understanding, we provide detailed experimental protocols for key processes and visualizations of the underlying chemical principles.
Experimental Protocol: Synthesis of a Functionalized Oxanorbornene Monomer for Drug Conjugation
This protocol describes the synthesis of an exemplary oxanorbornene monomer bearing a functional handle suitable for "click" chemistry, enabling the subsequent attachment of a drug molecule.
Materials:
-
Furan
-
Maleic anhydride
-
Propargylamine
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Diels-Alder Reaction: In a round-bottom flask, dissolve maleic anhydride in DCM. Add an equimolar amount of furan dropwise at room temperature. Stir the reaction mixture for 24 hours.
-
Work-up: Remove the solvent under reduced pressure. The resulting white solid is the exo-7-oxanorbornene-5,6-dicarboxylic anhydride.
-
Imide Formation: Dissolve the anhydride in DCM and add an equimolar amount of propargylamine. Stir the mixture at room temperature for 12 hours.
-
Purification: Concentrate the reaction mixture and purify the product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the N-propargyl-exo-7-oxanorbornene-5,6-dicarboximide.
-
Characterization: Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Visualization of Key Processes
The following diagrams, generated using Graphviz (DOT language), illustrate fundamental concepts discussed in this guide.
Caption: Synthesis of a functionalized oxanorbornene monomer.
Caption: Simplified mechanism of Ring-Opening Metathesis Polymerization (ROMP).
Caption: Schematic of stimuli-responsive drug release from an oxanorbornene hydrogel.
Part 4: Conclusion and Future Outlook
Oxanorbornene-based materials represent a highly promising class of polymers with the potential to outperform conventional materials in a variety of demanding applications. Their performance is underpinned by a unique combination of a rigid and functionalizable backbone, accessible through the precise and controllable ROMP technique.
In drug delivery , the capacity for intricate functionalization and the introduction of stimuli-responsive moieties positions them as ideal candidates for next-generation targeted therapies. While more direct comparative studies on drug loading and release kinetics are needed, the foundational chemistry is exceptionally strong.
For biomedical implants , the impressive mechanical properties of oxanorbornene polymers offer a compelling alternative to existing materials. Future research should focus on long-term in vivo degradation studies and tailoring the degradation profile to match tissue regeneration rates.
In the realm of high-performance adhesives , the inherent strength and thermal stability of the poly(oxanorbornene) backbone suggest significant potential. The development of formulations that leverage these properties could lead to adhesives with superior performance characteristics.
As research in this field continues to accelerate, we anticipate that oxanorbornene-based materials will transition from promising laboratory curiosities to indispensable components in advanced technologies, driving innovation across the biomedical and materials science sectors. The path forward requires a concerted effort in conducting direct, application-oriented comparative studies to fully elucidate their performance advantages and accelerate their real-world implementation.
References
-
Fully Biomass-Derived Poly(oxanorbornene) Derivatives with Exceptional Mechanical Properties. ACS Applied Polymer Materials. [Link]
-
Peptide-Based Hydrogels and Nanogels for Delivery of Doxorubicin. National Institutes of Health. [Link]
-
Characterization of Structural Adhesives Using Lap Shear and Pin and Collar Tests. McMaster University. [Link]
-
Material Composition and Implantation Site Affect in vivo Device Degradation Rate. National Institutes of Health. [Link]
-
Oxanorbornenes: promising new single addition monomers for the metathesis polymerization. Chemical Science. [Link]
-
Advanced Polymers for Biomedical Applications: Mini Review. Biomedical Journal of Scientific & Technical Research. [Link]
-
Stimuli-Responsive Hydrogels in Drug Delivery and Tissue Engineering. PubMed. [Link]
-
Controlling Doxorubicin Release from a Peptide Hydrogel through Fine-Tuning of Drug–Peptide Fiber Interactions. National Institutes of Health. [Link]
-
a) Lap shear strength‐displacement curves and b) lap shear strengths of... - ResearchGate. ResearchGate. [Link]
-
Technical Data Sheet - Industrial adhesives. Sign in. [Link]
-
IN VIVO EVALUATION OF A REDUCED MODULUS BONE CEMENT. The Ohio State University. [Link]
-
Next-Generation Structural Adhesives Composed of Epoxy Resins and Hydrogen-Bonded Styrenic Block Polymer-Based Thermoplastic Elastomers. National Institutes of Health. [Link]
-
Stimuli-Responsive Hydrogels for Local Post-Surgical Drug Delivery. MDPI. [Link]
-
Structural degradation of acrylic bone cements due to in vivo and simulated aging. PubMed. [Link]
-
Lap shear strength of structural adhesives. | Download Scientific Diagram - ResearchGate. ResearchGate. [Link]
-
In Vivo Degradation Behaviour and Osteoregenerative Capacity of 3D-Printed Magnesium Phosphate and Calcium Magnesium Phosphate Cement Scaffolds. MDPI. [Link]
-
Recent Progress of High Performance Thermosets Based on Norbornene Functional Benzoxazine Resins. MDPI. [Link]
-
Prediction of Lap Shear Strength and Impact Peel Strength of Epoxy Adhesive by Machine Learning Approach. MDPI. [Link]
-
Research Strategies and Methods of Hydrogels for Antitumor Drug Delivery. MDPI. [Link]
-
Compression and Flexural Strength of Bone Cement Mixed with Blood. Scilit. [Link]
-
Peptide-Based Hydrogels and Nanogels for Delivery of Doxorubicin. ResearchGate. [Link]
-
Doxorubicin loaded hydrogel microparticles from microfluidics for local injection therapy of tumors. PubMed. [Link]
-
Rapid, Regioselective Living Ring-Opening Metathesis Polymerization of Bio-Derivable Asymmetric Tricyclic Oxanorbornenes. ResearchGate. [Link]
-
In vitro mechanical strength and in vivo bone ingrowth of a degrading polymeric composite biomaterial. Mayo Clinic. [Link]
-
Synthesis, Characterization, and Comparative Study on Norbornene Polymerization of CNN and PCN Pincer Palladium Complexes. MDPI. [Link]
-
Hydrogels as Drug Delivery Systems: A Review of Current Characterization and Evaluation Techniques. National Institutes of Health. [Link]
-
Mechanical and Bioactive Properties of PMMA Bone Cements: A Review. ResearchGate. [Link]
-
A comparative study on the in vivo degradation of poly(L-lactide) based composite implants for bone fracture fixation. National Institutes of Health. [Link]
-
Update on Chitosan-Based Hydrogels: Preparation, Characterization, and Its Antimicrobial and Antibiofilm Applications. MDPI. [Link]
-
Preparation, Characterization, and Release Behavior of Doxorubicin hydrochloride from Dual Cross-Linked Chitosan/Alginate Hydrogel Beads. ResearchGate. [Link]
-
In vitro cytotoxicity and in vivo biocompatibility of poly(propylene fumarate-co-ethylene glycol) hydrogels. PubMed. [Link]
-
In vivo biodistribution and efficacy of peptide mediated delivery. PubMed. [Link]
-
Hydrogel-based platforms for site-specific doxorubicin release in cancer therapy. PubMed. [Link]
-
3M's Structural Two-Part Epoxy Adhesive Performance vs. Mechanical Fasteners. 3M. [Link]
-
Tensile strength of wound closure with cyanoacrylate glue. PubMed. [Link]
-
Three different drug loading strategies for chitosan hydrogels. ResearchGate. [Link]
-
Biological and mechanical properties of PMMA-based bioactive bone cements. PubMed. [Link]
-
A drug-loaded nano chitosan/hyaluronic acid hydrogel system as a cartilage tissue engineering scaffold for drug delivery. PubMed. [Link]
-
Poly(ethylene glycol) in drug delivery: pros and cons as well as potential alternatives. Semantic Scholar. [Link]
-
A comparative study on the in vivo degradation of poly(L-lactide) based composite implants for bone fracture fixation. ResearchGate. [Link]
-
Cyanoacrylate Adhesives in Surgical Applications: A Critical Review. Scrivener Publishing. [Link]
-
Combinatorial evaluation of in vivo distribution of polyanhydride particle-based platforms for vaccine delivery. UNL Digital Commons. [Link]
-
Stimuli-Responsive Materials for Tissue Engineering and Drug Delivery. MDPI. [Link]
-
Biocompatibility, biodegradation and excretion of polylactic acid (PLA) in medical implants and theranostic systems. National Institutes of Health. [Link]
-
Lap shear strength of structural adhesives. | Download Scientific Diagram - ResearchGate. ResearchGate. [Link]
-
In Vivo Biodistribution Studies. Applied StemCell. [Link]
-
In vivo studies investigating biodistribution of nanoparticle-encapsulated rhodamine B delivered via dissolving microneedles. National Institutes of Health. [Link]
-
About Cyanoacrylate Adhesives | Plastic Bonding. Permabond. [Link]
-
Comparative study on the adhesive properties of different epoxy resins. ResearchGate. [Link]
-
The 10 Myths about Cyanoacrylate Adhesives. Intertronics. [Link]
Sources
- 1. biomedres.us [biomedres.us]
- 2. Oxanorbornenes: promising new single addition monomers for the metathesis polymerization - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 3. Peptide-Based Hydrogels and Nanogels for Delivery of Doxorubicin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Biomedical polymers: synthesis, properties, and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. scilit.com [scilit.com]
- 9. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]
- 10. Structural degradation of acrylic bone cements due to in vivo and simulated aging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. files01.core.ac.uk [files01.core.ac.uk]
- 13. researchgate.net [researchgate.net]
Safety Operating Guide
Comprehensive Guide to the Safe Disposal of 7-Oxa-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid
This document provides a detailed protocol for the proper and safe disposal of 7-Oxa-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, a compound frequently utilized in synthetic chemistry and drug development. Adherence to these procedures is critical for ensuring personnel safety, maintaining regulatory compliance, and protecting the environment. The guidance herein is synthesized from regulatory standards and established laboratory best practices.
Hazard Identification and Immediate Safety Precautions
This compound is classified with the following hazards based on aggregated GHS information[1]:
-
Acute Toxicity, Oral (Harmful if swallowed)
-
Skin Irritation
-
Serious Eye Irritation
-
May cause respiratory irritation
To the best of current knowledge, the complete toxicological properties of this specific compound have not been fully investigated[2]. Therefore, it must be handled with caution as a potentially hazardous substance.
Immediate Actions:
-
In Case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention[3][4].
-
In Case of Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes[3].
-
In Case of Inhalation: Remove to fresh air. If breathing is difficult, give oxygen. Seek medical attention[2][3].
-
In Case of Ingestion: Clean mouth with water and drink plenty of water afterwards. Do not induce vomiting. Call a poison center or doctor if you feel unwell[1][3].
All handling of this compound, including preparation for disposal, should be conducted within a certified chemical fume hood to minimize inhalation exposure[2].
Personal Protective Equipment (PPE)
A robust defense against chemical exposure is non-negotiable. The minimum required PPE when handling this compound for disposal includes:
| PPE Category | Specification | Rationale |
| Eye Protection | ANSI Z87.1-compliant safety goggles | Protects against splashes and potential irritants causing serious eye damage[2][3]. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene) | Prevents skin contact and irritation. Gloves must be changed immediately if contaminated[2][5]. |
| Body Protection | Flame-retardant laboratory coat | Protects skin and personal clothing from contamination[2]. |
| Respiratory | Use in a chemical fume hood | As a primary engineering control, it prevents inhalation of dust or vapors, which can cause respiratory irritation[2][3]. |
Waste Segregation and Collection Protocol
Proper segregation is the cornerstone of safe and compliant chemical waste management. Cross-contamination can lead to dangerous chemical reactions and complicates the final disposal process.
Step-by-Step Collection Procedure:
-
Designate a Waste Container:
-
Label the Container:
-
Waste Transfer:
-
Carefully transfer the waste into the labeled container. If the compound is a solid, use a dedicated spatula or scoop. If it is in solution, use a funnel.
-
Crucially, do not mix this waste with incompatible materials. As a carboxylic acid, it should be segregated from bases, strong oxidizing agents, and reactive metals[6][10]. As a bicyclic ether, it should not be mixed with strong acids which can catalyze ether cleavage[11].
-
-
Container Management:
On-Site Storage and Disposal Logistics
All hazardous waste must be managed in compliance with Environmental Protection Agency (EPA) regulations and institutional policies[9].
Storage in a Satellite Accumulation Area (SAA):
-
The designated waste container must be stored in a laboratory area known as a Satellite Accumulation Area (SAA)[8][9].
-
The SAA must be at or near the point of generation and under the control of the laboratory personnel[9].
-
Store the container in secondary containment (e.g., a chemical-resistant tray or bin) to contain any potential leaks[6].
Arranging for Final Disposal:
-
Once the waste container is full or waste is no longer being generated, schedule a pickup with your institution's EHS or a certified hazardous waste contractor[12].
-
Do not pour this compound down the drain. Sink disposal is generally forbidden for waste chemicals unless specific criteria of low toxicity and high water solubility are met, which is not the established case for this compound[8].
-
The primary recommended disposal method for this type of organic chemical waste is incineration in a regulated chemical incinerator[2]. This ensures complete destruction of the compound.
The entire process, from generation to final disposal, must be documented to meet regulatory requirements[9][12].
Spill Management Protocol
In the event of a spill, immediate and correct action is vital to prevent exposure and environmental contamination.
-
Alert Personnel: Immediately alert others in the vicinity.
-
Assess the Spill: For a small, manageable spill (<100 mL of a solution or a few grams of solid), trained laboratory personnel may proceed with cleanup. For large spills, evacuate the area and contact EHS or the emergency response team immediately[5].
-
Don Appropriate PPE: Wear the full PPE as described in Section 2.
-
Contain and Absorb:
-
For solids, carefully scoop or sweep up the material and place it into the designated hazardous waste container. Avoid generating dust[4].
-
For liquids, cover with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).
-
-
Clean the Area: Once the material is collected, decontaminate the spill area with a suitable solvent, followed by soap and water.
-
Dispose of Cleanup Materials: All contaminated materials (absorbents, gloves, etc.) must be placed in the hazardous waste container for disposal[6].
Visual Workflow for Disposal Decision-Making
The following diagram outlines the logical steps from waste generation to final disposal.
Caption: Decision workflow for the safe disposal of this compound.
References
-
Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]
-
Environmental Marketing Services. (2023). Safe Chemical Waste Disposal in Labs. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Laboratory Environmental Sample Disposal Information Document. Retrieved from [Link]
-
American Laboratory. (2021). Managing Hazardous Chemical Waste in the Lab. Retrieved from [Link]
-
American Chemical Society. (n.d.). Regulation of Laboratory Waste. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 9833980, rac-(1R,2S,4R)-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid. Retrieved from [Link]
-
Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Retrieved from [Link]
-
Nipissing University. (2019). Hazardous Materials Disposal Guide. Retrieved from [Link]
- Helsel, R. W. (1977). Removing Carboxylic Acids From Aqueous Wastes. Chemical Engineering Progress, 73(5), 55-59.
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3159375, this compound. Retrieved from [Link]
-
Washington State Department of Health. (2021, June 23). School Science Safety | Disposal of Hazardous Waste [Video]. YouTube. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Substance Details: 7-Oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid, potassium salt (1:2). Retrieved from [Link]
-
University of California Center for Laboratory Safety. (2012). Diethyl Ether - Standard Operating Procedure. Retrieved from [Link]
- Organic Syntheses. (1996).
-
University of Pittsburgh. (n.d.). Safe Handling and Disposal of Peroxide Forming Chemicals. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2022, February 12). Cleavage of Cyclic Ethers [Video]. YouTube. Retrieved from [Link]
-
Wikipedia. (n.d.). Ether cleavage. Retrieved from [Link]
Sources
- 1. rac-(1R,2S,4R)-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid | C7H8O3 | CID 9833980 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. matrixscientific.com [matrixscientific.com]
- 3. aksci.com [aksci.com]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 6. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 7. nipissingu.ca [nipissingu.ca]
- 8. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 9. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 10. fishersci.com [fishersci.com]
- 11. Ether cleavage - Wikipedia [en.wikipedia.org]
- 12. epa.gov [epa.gov]
Senior Application Scientist's Guide: Personal Protective Equipment for Handling 7-Oxa-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid
As professionals dedicated to advancing scientific discovery, our foremost responsibility is to cultivate a culture of safety that protects ourselves and our colleagues. The handling of any chemical, regardless of its perceived reactivity, demands a meticulous and informed approach. This guide provides an in-depth operational plan for the safe handling of 7-Oxa-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, focusing on the selection and use of appropriate Personal Protective Equipment (PPE). Our methodology is grounded in the hierarchy of controls, prioritizing engineering and administrative measures, with PPE serving as the critical final barrier against exposure.
Hazard Assessment & Risk Analysis
Understanding the specific hazards of this compound is the foundation of a robust safety plan. While comprehensive toxicological data for this specific molecule may not be fully investigated, its classification under the Globally Harmonized System (GHS) and the known properties of carboxylic acids provide a clear mandate for caution.[1]
The compound is classified with the following hazards:
-
Harmful if swallowed [2]
These classifications indicate that the primary exposure routes of concern are ingestion, skin contact, eye contact, and inhalation.[3] The solid, often powdered, nature of this compound increases the risk of aerosolization and subsequent inhalation, particularly during weighing and transfer operations.
| Hazard Classification | GHS Code | Signal Word | Hazard Statement |
| Acute Toxicity, Oral | H302 | Warning | Harmful if swallowed[2] |
| Skin Corrosion/Irritation | H315 | Warning | Causes skin irritation[2] |
| Serious Eye Damage/Irritation | H319 | Warning | Causes serious eye irritation[2] |
| Specific Target Organ Toxicity | H335 | Warning | May cause respiratory irritation[2] |
The Hierarchy of Controls: A Multi-Layered Safety Approach
Before discussing PPE, it is crucial to implement higher-level safety controls. PPE is the last line of defense, not the first.
-
Engineering Controls : These are the most effective controls as they physically isolate the hazard. All handling of this compound, especially when in solid form, must be performed inside a certified chemical fume hood.[1] This ensures that any dust or vapors are contained and exhausted away from the operator. The work area must also be equipped with an immediately accessible eyewash station and safety shower.[1]
-
Administrative Controls : These are work practices that reduce exposure. This includes developing and strictly following Standard Operating Procedures (SOPs), providing comprehensive training on the specific hazards, and clearly labeling all containers.
Mandated Personal Protective Equipment (PPE) Protocol
The selection of PPE must be tailored to the specific task. The following protocol outlines the minimum requirements for handling this compound.
Eye and Face Protection
Due to the "serious eye irritation" classification, eye protection is non-negotiable.
-
Requirement : Splash-proof chemical goggles are mandatory at all times.
-
Causality : Standard safety glasses do not provide an adequate seal against splashes, dust, or vapors and are therefore insufficient.
-
Enhanced Protection : When handling quantities greater than a few grams or when there is a significant risk of splashing, a full-face shield must be worn in addition to chemical goggles.[5] The face shield provides a secondary layer of protection for the entire face.
Hand Protection
The compound is a known skin irritant.[2][3]
-
Requirement : Chemical-resistant gloves must be worn.
-
Material Selection : Nitrile or butyl rubber gloves are recommended for handling carboxylic acids.[5] Nitrile gloves offer good resistance to a range of chemicals and provide excellent dexterity.[6] Always check the manufacturer's glove compatibility chart for specific breakthrough times.
-
Operational Protocol : Inspect gloves for any signs of degradation or perforation before each use. Remove and replace gloves immediately if they become contaminated. Use proper doffing technique to avoid skin contact with the contaminated exterior of the glove.
Body Protection
-
Requirement : A flame-resistant lab coat is the minimum standard for body protection.
-
Causality : The lab coat protects street clothes and skin from minor spills and contamination.
-
Enhanced Protection : For operations involving larger quantities (e.g., >100g) or a higher risk of splashing, a chemically resistant apron should be worn over the lab coat.
Respiratory Protection
The compound may cause respiratory irritation, particularly if the solid is aerosolized.[2][3][4]
-
Standard Operation : When working within a certified chemical fume hood, respiratory protection is typically not required as the engineering control is sufficient to keep airborne concentrations low.[3]
-
Requirement for Respirator : If work must be performed outside of a fume hood (which is strongly discouraged) or if there is a failure of ventilation, a NIOSH-approved respirator is required. A full-face respirator with acid gas cartridges or a P100 filter (for particulates) is recommended.[5][7] Fit testing is essential to ensure the respirator provides an effective seal.[5]
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Storage/Transport | Chemical Goggles | Nitrile Gloves | Lab Coat | Not Required |
| Weighing Solid | Chemical Goggles & Face Shield | Nitrile Gloves | Lab Coat | Required if not in a fume hood |
| Preparing Solutions | Chemical Goggles & Face Shield | Nitrile Gloves | Lab Coat & Apron | Required if not in a fume hood |
| Spill Cleanup | Chemical Goggles & Face Shield | Heavy Nitrile/Butyl Gloves | Lab Coat & Apron | Required |
Procedural Guidance: From Receipt to Disposal
Pre-Operational Safety Checklist
-
Verify the chemical fume hood has a current certification and is functioning correctly.
-
Ensure the safety shower and eyewash station are unobstructed and have been recently tested.
-
Locate the appropriate spill kit and verify its contents.
-
Don all required PPE as outlined in Section 3.
Step-by-Step Handling Protocol (Weighing and Solubilizing)
-
Preparation : Perform all work within the fume hood. Cover the work surface with absorbent, disposable bench paper.
-
Weighing : To minimize dust, do not pour the solid directly from the stock bottle. Use a spatula to carefully transfer the desired amount to a tared weigh boat on a balance located inside the hood.
-
Transfer : Gently add the weighed solid to the solvent vessel.
-
Dissolution : Add the solvent to the solid. When diluting acids, always add the acid to the water or solvent, not the other way around, to prevent a potentially violent exothermic reaction.
-
Closure : Securely cap all containers immediately after use.
Emergency Response Protocols
-
Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3][4]
-
Skin Contact : Immediately wash the affected area with soap and plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation develops or persists.[3][8]
-
Inhalation : Move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[3][9]
-
Ingestion : Do NOT induce vomiting. Rinse the mouth thoroughly with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3]
Decontamination and Waste Disposal
-
Decontamination : Wipe down all surfaces, equipment, and exterior container surfaces with an appropriate cleaning agent after work is complete.
-
Waste Disposal : All contaminated materials (gloves, bench paper, weigh boats) and excess chemical must be disposed of as hazardous waste. Place materials in a clearly labeled, sealed container.[3] Follow all local, state, and federal regulations for chemical waste disposal.[1]
Visualization of the Safe Handling Workflow
The following diagram illustrates the critical steps and decision points in the safe handling workflow for this compound.
Caption: Workflow for the safe handling of this compound.
Conclusion
The safe handling of this compound is achieved through a systematic application of engineering controls, administrative procedures, and the diligent use of personal protective equipment. By understanding the hazards, implementing a multi-layered safety strategy, and adhering to the protocols outlined in this guide, researchers can mitigate risks and maintain a secure laboratory environment. Your safety is paramount; never compromise on procedure.
References
-
Interactive Learning Paradigms, Incorporated. The MSDS HyperGlossary: Carboxylic Acid. [Link]
-
LeelineWork. What PPE Should You Wear When Handling Acid? [Link]
-
MIT Plasma Science and Fusion Center. Standard Operating Procedures for Use of Caustics and Acids Other than Hydrofluoric. [Link]
-
Thermo Fisher Scientific. Safety Data Sheet: exo-7-Oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride. [Link]
-
Thermo Fisher Scientific. Safety Data Sheet: 4,7,7-Trimethyl(2-oxabicyclo[2.2.1]hept-1-yl)carboxylic acid. [Link]
-
PubChem. rac-(1R,2S,4R)-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid. [Link]
-
Quicktest. Safety equipment, PPE, for handling acids. [Link]
Sources
- 1. matrixscientific.com [matrixscientific.com]
- 2. rac-(1R,2S,4R)-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid | C7H8O3 | CID 9833980 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. aksci.com [aksci.com]
- 4. WERCS Studio - Application Error [assets.thermofisher.com]
- 5. leelinework.com [leelinework.com]
- 6. quicktest.co.uk [quicktest.co.uk]
- 7. fishersci.com [fishersci.com]
- 8. assets.thermofisher.com [assets.thermofisher.com]
- 9. aksci.com [aksci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
